Cobalt-55
Description
Properties
CAS No. |
13982-25-7 |
|---|---|
Molecular Formula |
Co |
Molecular Weight |
54.941997 g/mol |
IUPAC Name |
cobalt-55 |
InChI |
InChI=1S/Co/i1-4 |
InChI Key |
GUTLYIVDDKVIGB-AHCXROLUSA-N |
SMILES |
[Co] |
Isomeric SMILES |
[55Co] |
Canonical SMILES |
[Co] |
Synonyms |
55Co radioisotope Co-55 radioisotope Cobalt-55 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Decay Characteristics of Cobalt-55
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt-55 (⁵⁵Co) is a positron-emitting radionuclide with burgeoning applications in nuclear medicine, particularly in the field of Positron Emission Tomography (PET). Its favorable decay characteristics, including a convenient half-life and clean positron emission, make it an attractive candidate for the development of novel radiopharmaceuticals for diagnostic imaging. This technical guide provides a comprehensive overview of the nuclear decay properties of this compound, details established experimental methodologies for their determination, and explores a key clinical application, including the relevant biological pathways.
Core Decay Characteristics of this compound
This compound decays to its stable daughter nuclide, Iron-55 (⁵⁵Fe), primarily through two mechanisms: positron emission (β⁺) and electron capture (EC). The decay process is characterized by a specific half-life and the emission of positrons and gamma rays with distinct energies and probabilities.
Summary of Quantitative Decay Data
The fundamental decay characteristics of this compound are summarized in the tables below. This data is crucial for dosimetry calculations, imaging protocol optimization, and the interpretation of experimental results.
Table 1: General Decay Properties of this compound
| Property | Value | Reference |
| Half-life (T₁/₂) | 17.53 hours | [1] |
| Decay Modes | Positron Emission (β⁺), Electron Capture (EC) | |
| Daughter Nuclide | Iron-55 (⁵⁵Fe) | [1] |
| Production Route | ⁵⁸Ni(p,α)⁵⁵Co | [1] |
Table 2: Positron (β⁺) Emission Data
| Maximum Energy (MeV) | Average Energy (MeV) | Probability (%) |
| 1.505 | 0.623 | 53.3 |
| 1.037 | 0.419 | 39.5 |
| 0.530 | 0.207 | 4.9 |
| 0.260 | 0.096 | 2.3 |
Table 3: Gamma (γ) and X-ray Emission Data
| Energy (keV) | Probability (%) | Type |
| 477.2 | 20.18 | Gamma |
| 931.1 | 75.00 | Gamma |
| 1408.5 | 16.88 | Gamma |
| 511.0 | 151.7 | Annihilation Photon |
| 6.4 (Kα) | 4.46 | X-ray |
| 7.058 (Kβ) | 0.922 | X-ray |
Experimental Protocols for Characterization
The precise determination of the decay characteristics of this compound is fundamental to its application. The following sections outline the methodologies employed in key experiments to measure its half-life and characterize its gamma-ray emissions.
Determination of Half-Life
The half-life of this compound has been determined through experiments that measure the decrease in its activity over time. A common experimental approach is as follows:
-
Sample Preparation: A sample of this compound is produced via a nuclear reaction, such as the proton bombardment of an enriched Nickel-58 target (⁵⁸Ni(p,α)⁵⁵Co). The this compound is then chemically separated and purified.
-
Activity Measurement: The activity of the this compound sample is measured at regular intervals using a radiation detector, such as a NaI(Tl) scintillation detector or a high-purity germanium (HPGe) detector.
-
Data Acquisition: The detector is connected to a multichannel analyzer (MCA) to record the number of counts within a specific energy region corresponding to a prominent gamma-ray peak of this compound (e.g., the 931.1 keV peak).
-
Background Subtraction: Background radiation measurements are taken with the source removed and subtracted from the sample measurements to obtain the net counts from the this compound decay.
-
Data Analysis: The natural logarithm of the net count rate is plotted against time. The data points should fall on a straight line, and the decay constant (λ) can be determined from the slope of this line. The half-life (T₁/₂) is then calculated using the formula: T₁/₂ = ln(2)/λ.
Gamma-Ray Spectroscopy
Gamma-ray spectroscopy is employed to identify and quantify the energies and intensities of the gamma rays emitted during the decay of this compound.
-
Detector System: A high-purity germanium (HPGe) detector is typically used for its excellent energy resolution. The detector is cooled to liquid nitrogen temperatures to reduce thermal noise.
-
Calibration: The energy and efficiency of the detector system are calibrated using standard radioactive sources with well-known gamma-ray energies and intensities (e.g., ¹³⁷Cs, ⁶⁰Co, ¹⁵²Eu).
-
Data Acquisition: The this compound source is placed at a reproducible distance from the detector. The output signals from the detector are processed by a preamplifier, amplifier, and an analog-to-digital converter (ADC), and the resulting energy spectrum is stored by a multichannel analyzer (MCA).
-
Spectrum Analysis: The resulting gamma-ray spectrum is analyzed to identify the photopeaks corresponding to the gamma rays emitted by this compound. The position of each peak on the energy axis determines the gamma-ray energy, and the area under the peak is proportional to its intensity.
-
Branching Ratio Determination: By comparing the intensities of the different gamma rays, and accounting for the detector efficiency at each energy, the relative branching ratios for each gamma-ray emission can be determined.
Visualizations
This compound Production Workflow
The production of this compound for medical use typically involves the irradiation of an enriched target in a cyclotron, followed by chemical separation and purification.
Somatostatin (B550006) Receptor 2 (SSTR2) Signaling Pathway
This compound labeled DOTA-peptides, such as ⁵⁵Co-DOTATATE, are used in PET imaging to visualize tumors that overexpress somatostatin receptors, particularly SSTR2. The binding of the radiolabeled peptide to SSTR2 initiates a signaling cascade within the tumor cell.
References
Cobalt-55: A Technical Guide to its Half-Life and Positron Branching Ratio
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt-55 (⁵⁵Co) is a positron-emitting radionuclide with growing significance in the field of nuclear medicine, particularly for Positron Emission Tomography (PET) imaging. Its intermediate half-life and decay characteristics make it a promising candidate for labeling a variety of targeting molecules, including peptides and antibodies, enabling detailed in vivo imaging studies. This technical guide provides an in-depth overview of the nuclear decay properties of this compound, focusing on its half-life and positron branching ratio, and details the experimental methodologies used for their determination.
Core Nuclear Properties of this compound
This compound decays to its stable daughter nuclide, Iron-55 (⁵⁵Fe), primarily through two competing processes: positron emission (β⁺ decay) and electron capture (EC). The key quantitative data for these decay properties are summarized below.
| Property | Value | Reference |
| Half-Life (T₁₂) | 17.53 (3) hours | [1] |
| Decay Mode | Positron Emission (β⁺) & Electron Capture (EC) | [2][3] |
| Positron Branching Ratio | 75.61 (43) % | [4][5] |
| Electron Capture Branching Ratio | 24.39 (43) % | [4][5] |
| Daughter Nuclide | Iron-55 (⁵⁵Fe) | [2][6] |
| Maximum Positron Energy (Eβ+max) | 1.50 MeV | [6] |
Decay Scheme of this compound
The decay of this compound to Iron-55 involves transitions to various excited states of the daughter nucleus, followed by the emission of gamma rays until the stable ground state of Iron-55 is reached. The positron emission and electron capture processes populate these excited states with specific probabilities. A simplified representation of this decay pathway is illustrated below.
Caption: Simplified decay scheme of this compound to Iron-55.
Experimental Protocols
The determination of the half-life and positron branching ratio of this compound requires precise and accurate measurement techniques. The following sections outline the fundamental experimental methodologies employed.
Determination of Half-Life
The half-life of a radionuclide is determined by measuring its activity over a period of time and analyzing the exponential decay.
1. Sample Preparation and Isotope Production: this compound can be produced via several nuclear reactions, with common methods including the proton irradiation of enriched Nickel-58 (⁵⁸Ni(p,α)⁵⁵Co) or the deuteron (B1233211) bombardment of enriched Iron-54 (⁵⁴Fe(d,n)⁵⁵Co). Following irradiation, the this compound is chemically separated and purified, often using ion chromatography, to remove any target material and other radionuclidic impurities.
2. Radiation Detection and Data Acquisition: A sample of the purified this compound is placed in a fixed geometry relative to a radiation detector. Gamma-ray spectroscopy is a common and effective method. A high-purity germanium (HPGe) detector is often used due to its excellent energy resolution, which allows for the distinct identification of gamma rays emitted following the decay of this compound. The detector is connected to a multi-channel analyzer (MCA) to record the energy spectrum of the emitted gamma rays.
The activity of the sample is measured by recording the number of counts in a specific photopeak of a prominent gamma ray from the decay of ⁵⁵Co over a set period. This measurement is repeated at regular intervals over a total time that is several multiples of the expected half-life (e.g., for ⁵⁵Co with a ~17.5-hour half-life, data might be collected for 3-5 days).
3. Data Analysis: The collected data consists of the count rate (activity) as a function of time. The radioactive decay process follows first-order kinetics, described by the equation:
A(t) = A₀ * e^(-λt)
where:
-
A(t) is the activity at time t
-
A₀ is the initial activity at t=0
-
λ is the decay constant
By plotting the natural logarithm of the count rate (ln(A)) versus time, a linear relationship is obtained with a slope equal to -λ. The half-life (T₁₂) is then calculated from the decay constant using the formula:
T₁₂ = ln(2) / λ
A background measurement should also be performed and subtracted from the sample measurements to account for environmental radiation.
Caption: Experimental workflow for determining the half-life of this compound.
Determination of Positron Branching Ratio
The positron branching ratio is the fraction of total decays that occur via positron emission. Its determination is more complex and often involves the detection of the annihilation photons produced when a positron interacts with an electron.
1. Principle of Measurement: When a positron is emitted, it quickly annihilates with an electron, producing two 511 keV gamma rays that are emitted in opposite directions (180 degrees apart). The detection of these annihilation photons is a signature of positron decay. Electron capture, the competing decay mode, does not produce these annihilation photons but is followed by the emission of characteristic X-rays and gamma rays from the daughter nucleus.
2. Experimental Setup using Coincidence Counting: A common method for determining the positron branching ratio is gamma-gamma coincidence counting. The setup typically involves two or more detectors (e.g., NaI(Tl) or HPGe detectors) positioned around the ⁵⁵Co source.
-
One detector is specifically gated to detect the 511 keV annihilation photons.
-
Another detector simultaneously measures the full gamma-ray spectrum from the source.
By measuring the coincidences between the 511 keV photons and the other gamma rays emitted from the decay of ⁵⁵Co, the number of positron decay events can be quantified.
3. Data Analysis: The positron branching ratio (BRβ⁺) can be determined by comparing the intensity of the 511 keV annihilation peak in the gamma spectrum to the intensities of other prominent gamma rays that are emitted in 100% of the decays (or a known percentage).
The number of positrons emitted is proportional to the area of the 511 keV annihilation peak, corrected for the detector efficiency at that energy. The total number of decays is determined from the activity of the sample, which can be measured independently using a calibrated ionization chamber or by quantitative gamma-ray spectroscopy of a gamma ray with a well-known emission probability.
The branching ratio is then calculated as:
BRβ⁺ = (Number of positron decays) / (Total number of decays)
Careful calibration of the detector efficiencies and consideration of the decay scheme complexities are crucial for an accurate determination of the positron branching ratio.
Applications in Drug Development and Research
The well-characterized nuclear properties of this compound make it a valuable tool for the development of new radiopharmaceuticals. Its 17.53-hour half-life is suitable for studying biological processes that occur over several hours to a day, such as the pharmacokinetics of antibodies and larger molecules.[7][8] The high positron branching ratio ensures efficient signal generation for high-quality PET imaging.[9] Researchers are actively exploring ⁵⁵Co-labeled compounds for imaging cancer, neurological disorders, and other diseases.[10] The ability to accurately quantify the distribution and kinetics of these compounds in vivo is essential for drug development and is underpinned by a thorough understanding of this compound's fundamental decay properties.
References
- 1. Evaluations of the decay data of 55Fe, 55Co, 103mRh, 103Pd, 129mSn and 166Ho from the Decay Data Evaluation Project (DDEP)—2024 | NIST [nist.gov]
- 2. mirdsoft.org [mirdsoft.org]
- 3. TPC - Branching ratio [turkupetcentre.net]
- 4. researchgate.net [researchgate.net]
- 5. physlab.org [physlab.org]
- 6. Disintegration of CO55 and I130 (Technical Report) | OSTI.GOV [osti.gov]
- 7. bipm.org [bipm.org]
- 8. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 9. Cyclotron production and radiochemical separation of 55Co and 58mCo from 54Fe, 58Ni and 57Fe targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coincidence counting – Laboratoire National Henri Becquerel [lnhb.fr]
Production of Cobalt-55 via Cyclotron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cobalt-55 (⁵⁵Co) is a positron-emitting radionuclide with a half-life of 17.53 hours, making it a highly promising candidate for Positron Emission Tomography (PET) imaging in oncology and other biomedical research areas.[1][2][3] Its decay characteristics, including a high positron branching ratio of 76% and a moderate average positron energy of 570 keV, allow for high-resolution imaging.[1][2][4][5] This technical guide provides an in-depth overview of the production of ⁵⁵Co using a medical cyclotron, focusing on the core requirements of targetry, nuclear reactions, experimental protocols, and purification methods.
Nuclear Reaction Pathways for ⁵⁵Co Production
The production of ⁵⁵Co via a cyclotron primarily relies on a few key nuclear reactions. The choice of reaction often depends on the available cyclotron capabilities, desired yield, and required radionuclidic purity. The most common production routes are the ⁵⁸Ni(p,α)⁵⁵Co and ⁵⁴Fe(d,n)⁵⁵Co reactions.[1][6][7][8]
-
⁵⁸Ni(p,α)⁵⁵Co: This reaction involves bombarding an enriched ⁵⁸Ni target with protons. It is a favorable route for low-energy cyclotrons (typically < 15 MeV).[1] While natural nickel can be used, the relatively high abundance of ⁵⁸Ni (68.08%) makes it feasible.[3][9] However, using enriched ⁵⁸Ni targets is preferred to minimize the co-production of radionuclidic impurities like ⁵⁷Co.[1]
-
⁵⁴Fe(d,n)⁵⁵Co: This reaction utilizes an enriched ⁵⁴Fe target and a deuteron (B1233211) beam. It is known to produce ⁵⁵Co with very high radionuclidic purity, but the low natural abundance of ⁵⁴Fe necessitates the use of costly enriched target material.[1][10] The cross-section for this reaction is highest at low energies.[1]
-
⁵⁶Fe(p,2n)⁵⁵Co: This reaction uses an enriched ⁵⁶Fe target and protons. While it can produce high yields of ⁵⁵Co, it suffers from the significant co-production of the long-lived ⁵⁶Co (t₁/₂ = 77.27 d) impurity, which is chemically inseparable from ⁵⁵Co.[1][3][7]
Quantitative Production Data
The following tables summarize the key quantitative data from various reported production methods for this compound.
Table 1: Production Parameters for the ⁵⁸Ni(p,α)⁵⁵Co Reaction
| Target Material | Target Thickness (mg/cm²) | Proton Energy (MeV) | Beam Current (µA) | Irradiation Time (h) | Yield (MBq/µAh) | Radionuclidic Purity (%) | Reference |
| Enriched ⁵⁸Ni | 90 - 214 | Incident | up to 40 | 1 | 9.3 ± 0.6 | 98.8 | [6] |
| Enriched ⁵⁸Ni | ~300 µm | 15 | 20 - 60 µAhr | N/A | 6 ± 1 | >99.8 (⁵⁷Co as impurity) | [1] |
| Natural Ni foil | 254 µm | 16 | 25 | 2 | ~2.0 (calculated from total activity) | >97 (24h post-EOB) | [11] |
| Enriched ⁵⁸Ni/Mg matrix | N/A | Incident | 25 | 3 | ~3.2 (calculated from total activity) | 99.98 ± 0.014 | [9] |
Table 2: Production Parameters for the ⁵⁴Fe(d,n)⁵⁵Co Reaction
| Target Material | Target Thickness (mg/cm²) | Deuteron Energy (MeV) | Beam Current (µA) | Irradiation Time (h) | Yield (MBq/µAh) | Radionuclidic Purity (%) | Reference |
| Enriched ⁵⁴Fe | 24 - 65 | 8.2 | up to 60 | 1 | 10.3 ± 0.8 | 99.995 | [6] |
| Enriched ⁵⁴Fe₂O₃ + Al | N/A | 12.6 → 5 | 4 | 3 | ~13 | >99.9 | [12] |
Table 3: Production Parameters for the ⁵⁶Fe(p,2n)⁵⁵Co and natFe(p,xn)⁵⁵Co Reactions
| Target Material | Target Thickness | Proton Energy (MeV) | Beam Current (µA) | Irradiation Time (h) | Yield (MBq/µAh) | Radionuclidic Impurities | Reference |
| Natural Fe | N/A | 29.5 | 100 | 1 | 31.25 | ⁵⁶Co, ⁵⁷Co | [4][5][10] |
Experimental Protocols
Target Preparation
The preparation of a robust target is critical for efficient and reliable radionuclide production. Electrodeposition is a commonly employed technique for creating uniform and well-adhered target layers on a suitable backing material.
Protocol for Electrodeposition of Iron and Nickel Targets:
-
Substrate Preparation: A high-purity metallic disk, typically made of silver, gold, or copper, is used as the substrate.[1][6] The surface is polished and cleaned to ensure good adhesion.
-
Electrolyte Bath Preparation:
-
Electrodeposition Process:
-
The substrate acts as the cathode, and a graphite (B72142) rod can be used as the anode.[1]
-
A direct current is applied, with the current density and voltage carefully controlled. For iron, a current density of around 21.3 A/dm² has been reported.[4][5] For nickel, a voltage of 2.5 V with a current between 8-20 mA has been used.[1][2]
-
The temperature of the electrolyte bath is often elevated (e.g., 75°C for iron) to improve the quality of the deposit.[4][5]
-
The process is carried out for a sufficient duration to achieve the desired target thickness.
-
-
Target Finishing: After deposition, the target is rinsed with deionized water and dried. The thickness and uniformity of the deposited layer are verified.
An alternative to electrodeposition is the use of pressed powder targets, where the enriched material is mixed with a binder or matrix material like magnesium powder and pressed into a solid coin.[9][12]
Irradiation
The prepared target is mounted in a target holder, which is often water-cooled to dissipate the heat generated by the high-intensity particle beam.[6] The target is then bombarded with a proton or deuteron beam from the cyclotron at a specific energy and current for a predetermined duration to achieve the desired activity of ⁵⁵Co.
Radiochemical Separation and Purification
After irradiation, the ⁵⁵Co must be chemically separated from the bulk target material and any metallic impurities. The goal is to obtain a high-purity, high-specific-activity product suitable for radiolabeling.
Protocol for Separation of ⁵⁵Co from Nickel Targets:
-
Dissolution: The irradiated nickel target is dissolved in a strong acid, typically 9 M hydrochloric acid (HCl), often with heating to facilitate dissolution.[1] For pressed Ni/Mg targets, a mixture of HCl, nitric acid (HNO₃), and hydrogen peroxide (H₂O₂) can be used for rapid dissolution.[9]
-
Anion Exchange Chromatography: The dissolved solution is loaded onto an anion exchange column (e.g., AG1-X8 resin).[1]
-
In high molarity HCl (e.g., 9 M), cobalt forms a negatively charged chloro-complex ([CoCl₄]²⁻) which is retained by the resin, while nickel and other cations pass through.
-
The column is washed with several volumes of 9 M HCl to remove all traces of nickel.[1]
-
The purified ⁵⁵Co is then eluted from the column using a low molarity acid, such as 0.5 M HCl.[1]
-
-
Extraction Chromatography: An alternative method involves using an extraction resin, such as N,N,N',N'-tetrakis-2-ethylhexyldiglycolamide (DGA, branched).[6][8]
Protocol for Separation of ⁵⁵Co from Iron Targets:
A similar chromatographic approach is used for iron targets. After dissolving the target in HCl, the solution is passed through a separation column. The specific resin and elution conditions are optimized to effectively separate cobalt from the iron matrix. The use of DGA resin has been shown to be effective for this separation as well.[6]
Quality Control
After purification, the final ⁵⁵Co product undergoes rigorous quality control to ensure its suitability for radiolabeling and subsequent in vivo studies. Key quality control parameters include:
-
Radionuclidic Purity: Assessed using gamma spectroscopy to identify and quantify any radioisotopic impurities. The primary potential impurities are ⁵⁶Co, ⁵⁷Co, and ⁵⁸Co, depending on the production route and target enrichment.
-
Radiochemical Purity: Determined by techniques like radio-TLC or radio-HPLC to ensure that the cobalt is in the desired chemical form (e.g., ⁵⁵CoCl₂).
-
Specific Activity: This is a critical parameter, especially for receptor-based imaging, and is defined as the amount of radioactivity per unit mass of cobalt. High specific activity is crucial to avoid saturation of binding sites with non-radioactive cobalt. Effective specific activity (ESA) can be determined by titration with a chelator like DOTA.[1]
Conclusion
The production of high-purity, high-specific-activity this compound is readily achievable using medical cyclotrons. The choice between the ⁵⁸Ni(p,α)⁵⁵Co and ⁵⁴Fe(d,n)⁵⁵Co production routes will depend on the specific resources and requirements of the production facility. Careful attention to targetry, irradiation parameters, and purification protocols is essential for obtaining a final product that meets the stringent quality standards for preclinical and, ultimately, clinical research. The methods outlined in this guide provide a comprehensive framework for researchers and professionals to establish and optimize their own ⁵⁵Co production capabilities.
References
- 1. Cyclotron production of high specific activity 55Co and in vivo evaluation of the stability of 55Co metal-chelate-peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Expanding the PET radioisotope universe utilizing solid targets on small medical cyclotrons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrodeposition iron target for the cyclotron production of 55Co in labeling proteins [inis.iaea.org]
- 5. akjournals.com [akjournals.com]
- 6. Cyclotron production and radiochemical separation of 55Co and 58mCo from 54Fe, 58Ni and 57Fe targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclotron production and radiochemical separation of 55Co and 58mCo from 54Fe, 58Ni and 57Fe targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid fabrication and dissolution of pressed 58Ni/Mg matrix targets for 55Co production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. juser.fz-juelich.de [juser.fz-juelich.de]
A Technical Guide to Cobalt-55: Natural Abundance, Isotopic Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cobalt-55 (⁵⁵Co), a positron-emitting radionuclide of significant interest for applications in Positron Emission Tomography (PET) imaging, particularly within the realm of drug discovery and development. This document details its natural abundance, or lack thereof, methods for its production and purification to achieve high isotopic purity, and the experimental protocols necessary for its characterization.
Natural Abundance and Isotopic Purity of Cobalt
Naturally occurring cobalt (Co) is a mononuclidic element, meaning it consists of only one stable isotope, Cobalt-59 (⁵⁹Co).[1][2] Consequently, this compound is not naturally abundant and must be produced artificially through nuclear reactions.[3][4][5]
The isotopic purity of artificially produced ⁵⁵Co is a critical parameter for its use in sensitive applications like PET imaging. It is defined as the proportion of the total radioactivity that is attributable to ⁵⁵Co. High isotopic purity ensures that the detected signal originates solely from the decay of ⁵⁵Co, leading to accurate imaging results and minimizing the radiation dose to the subject from unwanted radioisotopes. A common specification for the radionuclidic purity of ⁵⁵Co is greater than 95% at the end of bombardment (EOB).
Physicochemical Properties of this compound
A summary of the key physical and decay characteristics of this compound is presented in the table below.
| Property | Value |
| Half-life | 17.53 hours[6][7][8] |
| Decay Mode | β+ (Positron Emission), Electron Capture (EC)[6][8][9] |
| Positron Branching Ratio | 77% |
| Maximum Positron Energy | 1.5 MeV |
| Principal Gamma-ray Energies | 931.1 keV |
| Daughter Nuclide | Iron-55 (⁵⁵Fe)[6][8] |
Production of this compound
The primary and most effective method for producing high-specific-activity ⁵⁵Co is through the proton irradiation of isotopically enriched Nickel-58 (⁵⁸Ni) targets in a cyclotron.[7] The nuclear reaction is as follows:
⁵⁸Ni(p,α)⁵⁵Co
This reaction involves bombarding a ⁵⁸Ni target with protons (p), which results in the emission of an alpha particle (α) and the transmutation of the nickel nucleus into a this compound nucleus.
Experimental Protocol for this compound Production
Target Preparation:
-
Material: Highly enriched ⁵⁸Ni metal powder is used as the target material. The enrichment level is crucial to minimize the production of isotopic impurities.
-
Target Backing: The enriched ⁵⁸Ni powder is typically pressed into a shallow indentation on a high-purity metal disc that serves as a backing. Gold is a preferred backing material over copper to avoid the introduction of copper isotopes that could interfere with subsequent radiolabeling.
-
Encapsulation: The target is then sealed to ensure containment of the radioactive material during and after irradiation.
Irradiation:
-
Cyclotron: A medical cyclotron capable of accelerating protons to the required energy is used.
-
Proton Beam Energy: The proton beam energy is optimized to maximize the ⁵⁸Ni(p,α)⁵⁵Co reaction cross-section while minimizing competing reactions that produce radionuclidic impurities.
-
Irradiation Time and Current: The duration of the irradiation and the beam current are adjusted based on the desired final activity of ⁵⁵Co.
Purification of this compound
After irradiation, the ⁵⁵Co must be chemically separated from the bulk ⁵⁸Ni target material and any other metallic impurities. Anion exchange chromatography is a widely used and effective method for this separation.
Experimental Protocol for this compound Purification
Dissolution of the Target:
-
The irradiated ⁵⁸Ni target is remotely transferred to a hot cell.
-
The target is dissolved in a strong acid, typically hydrochloric acid (HCl).
Anion Exchange Chromatography:
-
Column Preparation: An anion exchange resin (e.g., Dowex 1x8) is packed into a chromatography column and pre-conditioned with concentrated HCl.
-
Loading: The dissolved target solution, in concentrated HCl, is loaded onto the column. In the high chloride concentration, cobalt forms a negatively charged chloro-complex (e.g., [CoCl₄]²⁻), which is retained by the positively charged anion exchange resin. Nickel, on the other hand, does not form a stable anionic chloro-complex under these conditions and passes through the column.
-
Washing: The column is washed with concentrated HCl to remove any remaining nickel and other cationic impurities.
-
Elution: The purified ⁵⁵Co is then eluted from the column using a dilute acid (e.g., dilute HCl or water). The decrease in chloride concentration causes the cobalt chloro-complex to dissociate, and the now positively charged Co²⁺ ions are released from the resin.
-
Final Preparation: The eluted ⁵⁵Co solution is typically evaporated to dryness and reconstituted in a suitable solvent, such as 0.1 M HCl, for subsequent use in radiolabeling.
Measurement of Radionuclidic Purity
The radionuclidic purity of the final ⁵⁵Co product is determined using gamma-ray spectrometry. This technique allows for the identification and quantification of all gamma-emitting radioisotopes present in the sample.
Experimental Protocol for Radionuclidic Purity Measurement
-
Sample Preparation: A small, accurately measured aliquot of the purified ⁵⁵Co solution is placed in a vial suitable for gamma-ray counting.
-
Gamma-Ray Spectrometry: The sample is counted using a high-purity germanium (HPGe) detector, which provides excellent energy resolution for distinguishing between different gamma-ray energies.
-
Data Acquisition: The gamma-ray spectrum is acquired over a sufficient period to obtain statistically significant counts in the photopeaks of interest.
-
Data Analysis:
-
The gamma-ray spectrum is analyzed to identify the characteristic photopeaks of ⁵⁵Co (e.g., 931.1 keV) and any potential radionuclidic impurities.
-
The activity of each identified radionuclide is calculated based on the area of its characteristic photopeak, the detector efficiency at that energy, and the gamma-ray branching ratio.
-
The radionuclidic purity is then calculated as the ratio of the ⁵⁵Co activity to the total activity of all identified radioisotopes, expressed as a percentage.
-
Visualization of Key Processes
Production and Decay of this compound
Caption: Production of this compound via proton irradiation of Nickel-58 and its subsequent decay to Iron-55.
Experimental Workflow for this compound Production and Purification
Caption: A streamlined workflow from target preparation to the quality control of purified this compound.
Applications in Drug Development
The favorable decay characteristics of ⁵⁵Co, particularly its relatively long half-life of 17.53 hours, make it an ideal radionuclide for PET imaging studies that require monitoring of biological processes over extended periods.[10] This is especially valuable in drug development for:
-
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of novel drug candidates labeled with ⁵⁵Co.
-
Target Engagement and Receptor Occupancy Studies: Quantifying the binding of a drug to its specific target in vivo, which is crucial for determining optimal dosing.
-
Theranostics: ⁵⁵Co can serve as a diagnostic partner for therapeutic cobalt radioisotopes, allowing for pre-treatment imaging to predict and monitor the efficacy of targeted radionuclide therapy.[10]
The ability to perform PET imaging at later time points with ⁵⁵Co allows for greater clearance of non-bound radiotracers, leading to improved image contrast and more accurate quantification of target uptake.[10] This provides researchers and drug developers with invaluable insights into the in vivo behavior of new therapeutic agents.
References
- 1. teck.com [teck.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. US4657585A - Method for separating cobalt, nickel and the like from alloys - Google Patents [patents.google.com]
- 5. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 6. Cyclotron production and radiochemical separation of 55Co and 58mCo from 54Fe, 58Ni and 57Fe targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Applications of Cobalt-55 in Nuclear Medicine
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the foundational applications of Cobalt-55 (⁵⁵Co) in nuclear medicine. It details the radionuclide's production, its incorporation into early radiopharmaceuticals, and its preclinical and initial clinical evaluations for positron emission tomography (PET) imaging. The document emphasizes experimental methodologies and presents quantitative data to offer a practical resource for professionals in the field.
Introduction to this compound
This compound is a positron-emitting radioisotope that garnered early interest in nuclear medicine due to its favorable decay characteristics for PET imaging. With a half-life of 17.53 hours, it is well-suited for radiolabeling molecules like peptides and antibodies that have longer biological half-lives, allowing for imaging at later time points when background activity has cleared.[1][2][3][4] Its properties (β+ branching ratio of 77%, average positron energy of 570 keV) made it a promising candidate for high-resolution diagnostic imaging.[1][4] Early research focused on harnessing these properties for applications in oncology and neurology. Furthermore, ⁵⁵Co serves as an ideal diagnostic partner for the Auger electron-emitting therapeutic isotope ⁵⁸ᵐCo (t₁/₂ = 9.10 h), forming a chemically identical "theranostic" pair.[3][5][6]
Production and Purification of this compound
The production of high-purity, high-specific-activity ⁵⁵Co is critical for its use in radiopharmaceuticals. Several nuclear reactions have been employed for its production in cyclotrons.
2.1 Nuclear Reactions
The most common early production routes included:
-
⁵⁴Fe(d,n)⁵⁵Co: This reaction, using deuteron (B1233211) bombardment of enriched Iron-54 (⁵⁴Fe), is noted for producing high-purity ⁵⁵Co at low energies.[1][7][8] One of the earliest detailed methods described a yield of 1.7 mCi/μAh with a very low contamination of ⁵⁷Co (0.016%) using 12 MeV deuterons.[8]
-
⁵⁸Ni(p,α)⁵⁵Co: This method involves proton bombardment of Nickel-58 (⁵⁸Ni).[1][2][4] It can be performed on small medical cyclotrons but may introduce isotopic impurities like ⁵⁷Co if the proton energy is not carefully controlled.[2]
-
⁵⁶Fe(p,2n)⁵⁵Co: While feasible, this reaction can also produce undesirable long-lived ⁵⁶Co (t₁/₂ = 77 days), which is chemically inseparable from ⁵⁵Co.[1][7]
2.2 Experimental Protocol: Purification
A common purification strategy following the irradiation of an enriched iron target involves chromatographic separation.
-
Objective: To separate ⁵⁵Co from the target material (e.g., ⁵⁴Fe) and other metallic impurities.
-
Methodology:
-
The irradiated target is dissolved in a strong acid, such as hydrochloric acid (HCl).
-
The resulting solution is loaded onto an anion exchange chromatography column (e.g., Dowex 1x8 resin).[7]
-
The target material and other impurities are eluted from the column using specific concentrations of HCl.
-
The purified ⁵⁵Co is then eluted from the resin. For instance, one method uses a 4 M HCl eluent for final purification.[7]
-
The final product is evaporated to dryness and reconstituted in a suitable solution (e.g., 0.01 M HCl) for radiolabeling.[3]
-
Early Radiopharmaceutical Development
The development of ⁵⁵Co-based radiopharmaceuticals required robust chelation chemistry to stably incorporate the radiometal into a targeting molecule.
3.1 Chelation Chemistry
Early studies demonstrated that macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), along with their derivatives, could form stable complexes with ⁵⁵Co.[1][2][4] Sarcophagine (Sar) cages were also explored, showing high kinetic inertness and stability for cobalt complexes.[3][9][10] The stability of these complexes in vivo is crucial to prevent the release of free ⁵⁵Co, which tends to accumulate in the liver, heart, and kidneys, leading to a poor imaging signal and unnecessary radiation dose to non-target organs.[1][4]
3.2 Experimental Protocol: Radiolabeling of PSMA-617
The following protocol for labeling the prostate-specific membrane antigen (PSMA) inhibitor, PSMA-617, is representative of early methodologies.
-
Objective: To label PSMA-617 with ⁵⁵Co for PET imaging of prostate cancer.
-
Materials:
-
Purified ⁵⁵CoCl₂
-
PSMA-617 precursor
-
Acetate (B1210297) buffer (0.4 M, pH 4.4)
-
-
Methodology: [11]
-
The PSMA-617 precursor is dissolved in the acetate buffer.
-
The ⁵⁵CoCl₂ solution is added to the precursor solution.
-
The reaction mixture is heated using a microwave synthesizer.
-
The reaction progress is monitored by radio-TLC or radio-HPLC to determine radiochemical yield.
-
Upon completion (>99% yield), the product, [⁵⁵Co]Co-PSMA-617, is purified if necessary.[11]
-
Key Early Applications and Preclinical Evaluation
Early investigations with ⁵⁵Co spanned both oncology and neurology, leveraging its ability to trace biological processes over several hours.
4.1 Application in Oncology
The primary focus of early ⁵⁵Co research was cancer imaging. Various radiotracers were developed to target biomarkers overexpressed on tumor cells.
4.1.1 Experimental Protocol: In Vivo Biodistribution Study
-
Objective: To determine the uptake and clearance of a ⁵⁵Co-labeled radiopharmaceutical in a tumor-bearing animal model.
-
-
A cohort of immunocompromised mice is xenografted with a human cancer cell line (e.g., KB cells for folate receptor studies, LNCaP for PSMA studies).[11][12]
-
Once tumors reach a suitable size, a known activity of the ⁵⁵Co-radiotracer is injected intravenously.
-
At predefined time points (e.g., 1, 4, 24, 48 hours), groups of mice are euthanized.
-
Blood, tumor, and major organs are harvested, weighed, and their radioactivity is measured using a gamma counter.
-
Uptake in each tissue is calculated and expressed as the percentage of the injected activity per gram of tissue (% IA/g or % ID/g).
-
4.1.2 Quantitative Biodistribution Data
The tables below summarize key quantitative data from early preclinical studies, showcasing the performance of various ⁵⁵Co-labeled agents.
Table 1: Biodistribution of ⁵⁵Co-Labeled Agents in Tumor-Bearing Mice (% IA/g)
| Radiotracer | Tumor Model | Time (h) | Tumor Uptake | Kidney Uptake | Liver Uptake | Blood Uptake | Reference |
|---|---|---|---|---|---|---|---|
| [⁵⁷Co]PSMA-617* | LNCaP | 1 | 12.9 ± 1.6 | 113.8 ± 34.0 | 1.1 ± 0.1 | 0.5 ± 0.1 | [11] |
| 4 | 12.4 ± 1.4 | 44.5 ± 12.0 | 0.8 ± 0.2 | 0.05 ± 0.01 | [11] | ||
| 24 | 10.5 ± 1.8 | 2.4 ± 0.4 | 0.4 ± 0.1 | 0.003 ± 0.001 | [11] | ||
| [⁵⁵Co]Co-cm10 | KB | 4 | 17 ± 3 | 36 ± 7 | 1.5 ± 0.3 | N/A | [12] |
| [⁵⁵Co]Co-rf42 | KB | 4 | 17 ± 5 | 53 ± 12 | 1.4 ± 0.2 | N/A | [12] |
| ⁵⁵Co-NO2A-FDNB | HCT-116 | 24 | 1.4 ± 0.1 | 2.9 ± 0.4 | 1.0 ± 0.1 | N/A | [1][4] |
| ⁵⁵Co-DO3A-FDNB | HCT-116 | 24 | 1.1 ± 0.1 | 2.9 ± 0.3 | 1.1 ± 0.1 | N/A | [1][4] |
| ⁵⁵CoCl₂ (free) | HCT-116 | 24 | 2.4 ± 0.5 | 3.3 ± 0.3 | 6.4 ± 0.6 | N/A | [1][4] |
*⁵⁷Co used as a surrogate for ⁵⁵Co for biodistribution studies.
Table 2: Tumor-to-Background Ratios for [⁵⁷Co]PSMA-617 in LNCaP Xenograft Mice
| Time (h) | Tumor-to-Blood | Tumor-to-Kidney |
|---|---|---|
| 1 | 26 | 0.11 |
| 4 | 258 | 0.28 |
| 24 | 3013 | 4.3 |
Data derived from reference[11].
These data highlight key findings from early research:
-
High Tumor Uptake: Agents like [⁵⁵Co]Co-PSMA-617 and ⁵⁵Co-labeled folates demonstrated high and specific accumulation in tumors.[11][12]
-
Improved Clearance: The use of stable chelators significantly reduced the high liver and heart uptake seen with free ⁵⁵CoCl₂, a critical step for developing viable imaging agents.[1][4]
-
Favorable Kinetics: The long half-life of ⁵⁵Co allowed for imaging at 24 hours or later, when clearance from non-target tissues resulted in excellent tumor-to-background ratios, as shown with [⁵⁵Co]Co-PSMA-617.[11]
4.2 Application in Neurology
One of the earliest clinical explorations of cobalt radionuclides involved the use of free ⁵⁵CoCl₂ as a PET tracer for brain imaging. This application was based on the premise that cobalt ions (Co²⁺) can act as a calcium channel tracer, mimicking the uptake of calcium ions (Ca²⁺).[1][4]
-
Clinical Studies: ⁵⁵CoCl₂ was used to image ischemia in stroke patients and to identify abnormal brain tissue in patients with late-onset epilepsy.[1][4]
-
Human Dosimetry: Early human studies with ⁵⁵CoCl₂ were crucial for establishing safety and radiation dosimetry. Following intravenous injection, the highest fractions of activity were found to accumulate in the liver (~50%) and bladder (~40%). The liver was identified as the critical organ, with a residence time of 8.6 hours in humans.[13] These data were essential for determining permissible administered doses for clinical studies.[13]
Conclusion
The early applications of this compound laid a crucial foundation for its contemporary role in nuclear medicine, particularly within the context of theranostics. Initial research successfully established robust methods for its production and purification and demonstrated the necessity of stable macrocyclic chelators for in vivo applications. Preclinical studies in oncology targeting a range of biomarkers like PSMA and the folate receptor confirmed ⁵⁵Co's potential for high-contrast PET imaging at delayed time points. Concurrently, pioneering clinical work in neurology using ⁵⁵CoCl₂ provided valuable insights into its biodistribution and dosimetry in humans. These foundational efforts showcased the versatility of ⁵⁵Co and paved the way for the sophisticated, targeted radiopharmaceuticals being developed today.
References
- 1. Cyclotron production of high specific activity 55Co and in vivo evaluation of the stability of 55Co metal-chelate-peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Frontiers | Radiocobalt theranostic applications: current landscape, challenges, and future directions [frontiersin.org]
- 6. Theranostic this compound/58m for neurotensin receptor-mediated radiotherapy in vivo: a pilot study with dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of this compound, a short-lived, positron emitting radiolabel for bleomycin [inis.iaea.org]
- 9. Radiocobalt theranostic applications: current landscape, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. research-collection.ethz.ch [research-collection.ethz.ch]
- 13. Pharmacokinetics and dosimetry of this compound and cobalt-57 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Theranostic Era: A Technical Guide to the Cobalt-55 and Cobalt-58m Pair
For Researchers, Scientists, and Drug Development Professionals
The landscape of nuclear medicine is rapidly evolving, with a significant shift towards personalized medicine through theranostics—the integration of diagnostic imaging and targeted radionuclide therapy. The success of pairs like 68Ga/177Lu has paved the way for novel radionuclide combinations with superior properties. Among the most promising emerging pairs are Cobalt-55 (⁵⁵Co) for Positron Emission Tomography (PET) imaging and its matched therapeutic counterpart, Cobalt-58m (⁵⁸mCo), an Auger electron emitter. This technical guide provides an in-depth exploration of the production, chemistry, and preclinical applications of this theranostic pair, offering a comprehensive resource for researchers and developers in the field.
Core Radionuclide Properties
The appeal of the ⁵⁵Co/⁵⁸mCo pair lies in their nearly identical chemistry, allowing for precise dosimetric calculations and predictable therapeutic outcomes based on diagnostic imaging. Their distinct yet complementary decay characteristics make them highly suitable for theranostic applications.
| Property | This compound (⁵⁵Co) | Cobalt-58m (⁵⁸mCo) |
| Half-life (t₁/₂) | 17.53 hours[1][2][3] | 9.10 hours[1][2][3][4] |
| Decay Mode | β⁺ (Positron Emission)[1][2][3] | IC (Internal Conversion)[1][2][3] |
| Primary Emission for Application | Positrons (β⁺) for PET Imaging | Auger & Coster-Kronig electrons for therapy[4][5] |
| Positron Branching Ratio (Iβ⁺) | 77%[1][2][3] | N/A |
| Internal Conversion Percentage | N/A | 100%[1][2][3] |
| Key Gamma Emissions (Eγ, Iγ) | 931.1 keV (75%)[1][2][3] | N/A (decays to ⁵⁸gCo) |
| Decay Product | Stable Iron-55 (⁵⁵Fe) | Cobalt-58g (⁵⁸gCo) (t₁/₂ = 70.86 days)[5] |
Radionuclide Production and Purification
High molar activity and radionuclidic purity are paramount for successful clinical translation. Both ⁵⁵Co and ⁵⁸mCo can be produced in medical cyclotrons using various nuclear reactions.
| Isotope | Target Material | Nuclear Reaction | Typical Beam Energy | Production Yield | Key Impurities |
| This compound | Enriched Nickel-58 (⁵⁸Ni) | ⁵⁸Ni(p,α)⁵⁵Co[1] | > 15 MeV (for Co-57) < 25 MeV (for Co-56)[1] | 372 ± 14 MBq (1h irradiation)[6] | Cobalt-57 (t₁/₂ = 271.7 d)[1], Cobalt-56 (t₁/₂ = 77.2 d)[3] |
| This compound | Enriched Iron-54 (⁵⁴Fe) | ⁵⁴Fe(d,n)⁵⁵Co[1][5] | 8.2 MeV[5] | 160–220 MBq (1h irradiation)[5] | Theoretically pure, avoids Co-56/57[1] |
| Cobalt-58m | Enriched Iron-58 (⁵⁸Fe) | ⁵⁸Fe(p,n)⁵⁸mCo[1] | < 16 MeV[5] | 450–600 MBq (1.5h irradiation)[5] | Cobalt-58g (t₁/₂ = 70.9 d)[1] |
| Cobalt-58m | Enriched Iron-57 (⁵⁷Fe) | ⁵⁷Fe(d,n)⁵⁸mCo[1][5] | 8.2 MeV[5] | 810 ± 186 MBq (1h irradiation)[6] | Cobalt-58g (t₁/₂ = 70.9 d)[1] |
A significant challenge in production is the co-production of long-lived isotopic impurities like ⁵⁷Co and ⁵⁸gCo, which can increase the patient's radiation dose and interfere with imaging or therapy.[3] The ⁵⁴Fe(d,n)⁵⁵Co reaction is advantageous as it theoretically produces radioisotopically pure ⁵⁵Co.[1]
Chelation Chemistry and Radiosynthesis
The unique coordination chemistry of cobalt allows for stable complexation with a variety of chelators, which is crucial for maintaining in vivo stability and preventing the release of free radiocobalt.[2][7]
Commonly Used Chelators:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A versatile and widely used chelator for a range of radiometals, including cobalt.[5]
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Forms stable complexes with cobalt and is frequently used in preclinical studies.[5]
-
Sarcophagine (Sar) derivatives (e.g., DiAmSar): These cage-like chelators exhibit high kinetic inertness with cobalt, making them promising for developing robust radiopharmaceuticals.[8]
Experimental Protocol: General Radiolabeling of a NOTA-conjugated Peptide with ⁵⁵Co/⁵⁸mCo
This protocol is a synthesis of methodologies reported in the literature.[4][9]
-
Preparation:
-
Prepare a stock solution of the NOTA-conjugated peptide (e.g., NOTA-NT-20.3) in a suitable buffer (e.g., 0.5 M ammonium (B1175870) acetate, pH 5.5-6.5).
-
Adjust the pH of the cyclotron-produced ⁵⁵Co or ⁵⁸mCo solution to ~5.5 using a high-purity buffer.
-
-
Reaction:
-
In a sterile, low-binding microcentrifuge tube, combine the peptide stock solution with the pH-adjusted radionuclide solution.
-
The final concentration of the peptide is typically in the nanomolar range.
-
Incubate the reaction mixture at an elevated temperature (e.g., 85°C) for a specified time (e.g., 15-30 minutes). Some protocols may use microwave heating to accelerate the reaction.[10]
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC).
-
A typical radio-TLC system uses silica (B1680970) plates with a citric acid buffer mobile phase, where free cobalt moves with the solvent front.[11]
-
The final product should have an RCP of >95-99% for preclinical use.[9][11]
-
-
Purification (if necessary):
-
If significant radiochemical impurities are present, the product can be purified using a solid-phase extraction (SPE) cartridge (e.g., C18).
-
Preclinical Evaluation: A Theranostic Workflow
The preclinical assessment of a new cobalt-based theranostic agent typically follows a standardized workflow to evaluate its safety and efficacy.
References
- 1. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Radiocobalt theranostic applications: current landscape, challenges, and future directions [frontiersin.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Theranostic this compound/58m for neurotensin receptor-mediated radiotherapy in vivo: a pilot study with dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclotron production and radiochemical separation of 55Co and 58mCo from 54Fe, 58Ni and 57Fe targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radiolabeling Diaminosarcophagine with Cyclotron-Produced this compound and [55Co]Co-NT-Sarcage as a Proof of Concept in a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theranostic this compound/58m for neurotensin receptor-mediated radiotherapy in vivo: A pilot study with dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A PSMA Ligand Labeled with this compound for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
A Technical Guide to the Fundamental Chemical Properties of Cobalt-55 for Chelation in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties of Cobalt-55 (⁵⁵Co) relevant to its use in chelation for the development of radiopharmaceuticals. This document outlines its decay characteristics, coordination chemistry, and provides detailed experimental protocols for radiolabeling and quality control, tailored for researchers and professionals in drug development.
Core Physicochemical Properties of this compound
This compound is a positron-emitting radionuclide that has garnered significant interest for its potential in Positron Emission Tomography (PET) imaging. Its favorable physical characteristics make it a suitable candidate for labeling a variety of targeting molecules, including peptides and antibodies.
| Property | Value | Reference |
| Half-life (t½) | 17.53 hours | [1] |
| Decay Mode | β+ (Positron Emission), Electron Capture (EC) | [1] |
| Positron Branching Ratio | 77% | [1] |
| Maximum Positron Energy (Eβ+max) | 1.50 MeV | [1] |
| Mean Positron Energy (Eβ+mean) | 0.57 MeV | [1] |
| Principal Gamma Emissions | 511 keV (from positron annihilation), 931 keV (75%) | [2] |
| Daughter Nuclide | Iron-55 (⁵⁵Fe) (stable) | [1] |
Coordination Chemistry of Cobalt for Chelation
The chelation chemistry of cobalt is central to its application in radiopharmaceuticals. Cobalt typically exists in the +2 or +3 oxidation state, with the Co(II)/Co(III) redox couple playing a crucial role in the stability of its complexes. For in vivo applications, the kinetically inert Co(III) state is highly desirable to prevent the release of the radionuclide from the chelator.
Commonly employed chelators for this compound include macrocyclic ligands such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). These chelators form highly stable complexes with cobalt, preventing its dissociation in biological systems. The choice of chelator can influence the radiolabeling efficiency, in vivo stability, and pharmacokinetic profile of the resulting radiopharmaceutical.
Experimental Protocols
Radiolabeling of a DOTA-conjugated Peptide with this compound
This protocol provides a general method for the radiolabeling of a DOTA-conjugated peptide (e.g., DOTATATE) with this compound. Optimization may be required for different peptides.
Materials:
-
This compound chloride (⁵⁵CoCl₂) in dilute HCl (e.g., 0.04 M HCl)
-
DOTA-conjugated peptide (e.g., DOTATATE) solution (1 mg/mL in water)
-
Sodium acetate (B1210297) buffer (0.5 M, pH 4.6)
-
Sterile, metal-free reaction vial
-
Heating block or microwave synthesizer
-
C18 Sep-Pak cartridge for purification
Procedure:
-
In a sterile, metal-free reaction vial, combine 50 µL of the DOTA-conjugated peptide solution (containing approximately 4.9 nmol of peptide) with 50 µL of sodium acetate buffer.
-
Add the desired amount of ⁵⁵CoCl₂ solution (e.g., 86 MBq in 50 µL of 0.04 M HCl) to the peptide solution.
-
Gently mix the reaction solution.
-
Heat the reaction vial at 90°C for 2 minutes using a heating block or a microwave synthesizer.[1]
-
After the incubation period, allow the reaction vial to cool to room temperature.
-
Purify the radiolabeled peptide using a C18 Sep-Pak cartridge pre-conditioned with ethanol (B145695) and water.
-
Wash the cartridge with sterile water to remove any unreacted ⁵⁵CoCl₂.
-
Elute the purified ⁵⁵Co-DOTA-peptide with a small volume of ethanol/water mixture.
-
The final product can be formulated in a physiologically compatible buffer (e.g., saline) for in vivo studies.
Quality Control of ⁵⁵Co-DOTA-Peptides
3.2.1. Radio-Thin Layer Chromatography (Radio-TLC)
Radio-TLC is a rapid method to determine the radiochemical purity of the labeled product.
-
Stationary Phase: ITLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips.[3]
-
Mobile Phase: 0.1 M citrate (B86180) buffer, pH 5.0.
-
Procedure:
-
Spot a small aliquot (1-2 µL) of the reaction mixture or final product onto the origin of an ITLC-SG strip.
-
Develop the chromatogram by placing the strip in a chromatography tank containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove the strip and allow it to dry.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner or by cutting the strip into sections and counting them in a gamma counter.
-
-
Expected Results:
-
The ⁵⁵Co-DOTA-peptide complex should remain at the origin (Rf = 0).
-
Free ⁵⁵CoCl₂ will migrate with the solvent front (Rf ≈ 1).[4]
-
-
Calculation:
-
Radiochemical Purity (%) = (Counts at origin / Total counts) x 100
-
3.2.2. Radio-High Performance Liquid Chromatography (Radio-HPLC)
Radio-HPLC provides a more detailed analysis of the radiochemical purity and can separate different radiolabeled species.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient: A typical gradient would be a linear increase in the percentage of mobile phase B over time (e.g., 5% to 95% B over 15-20 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: In-line radiation detector followed by a UV detector (220 nm or 280 nm).
-
Procedure:
-
Inject a small volume (10-20 µL) of the sample onto the HPLC system.
-
Run the gradient program and collect the data from both the radiation and UV detectors.
-
-
Expected Results:
-
A major radioactive peak corresponding to the ⁵⁵Co-DOTA-peptide should be observed at a specific retention time. The retention time will depend on the specific peptide and the exact HPLC conditions.
-
A small peak corresponding to free ⁵⁵Co may be observed at an earlier retention time.
-
-
Calculation:
-
Radiochemical Purity (%) = (Area of the ⁵⁵Co-DOTA-peptide peak / Total area of all radioactive peaks) x 100
-
Visualizations
Signaling Pathway of Somatostatin Receptor 2 (SSTR2)
Caption: SSTR2 signaling cascade upon ligand binding.
Experimental Workflow for Preclinical PET Imaging with ⁵⁵Co-DOTA-Peptide
Caption: Workflow for preclinical PET imaging.
Cellular Uptake and Internalization
Upon binding of a ⁵⁵Co-DOTA-somatostatin analogue to SSTR2 on the surface of a cancer cell, the receptor-ligand complex is internalized. This process is crucial for the retention of the radiopharmaceutical within the tumor, leading to a higher signal for imaging and a greater therapeutic effect for theranostic applications.
Cellular Processing of Radiolabeled Somatostatin Analogues
Caption: Cellular internalization and trafficking.
This guide provides a foundational understanding of the key chemical properties of this compound for chelation and its application in the development of radiopharmaceuticals. The provided protocols and diagrams serve as a starting point for researchers to develop and evaluate novel ⁵⁵Co-labeled targeting agents.
References
- 1. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
In-Depth Technical Guide to the Safe Handling of Cobalt-55 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling considerations for Cobalt-55 (⁵⁵Co) in a laboratory environment. This compound is a positron-emitting radionuclide with increasing applications in medical imaging, particularly Positron Emission Tomography (PET), and as the diagnostic counterpart in theranostic approaches for targeted radionuclide therapy. Its unique decay characteristics necessitate stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research.
Core Properties and Radiological Data
A thorough understanding of the physical and radiological properties of this compound is fundamental to its safe handling. This compound decays with a half-life of 17.53 hours, primarily through positron emission (β+) and electron capture, to stable Iron-55.[1] The decay process releases positrons, which annihilate with electrons to produce two 511 keV gamma photons, the basis for PET imaging. Additionally, several prompt gamma rays of varying energies are emitted.
Table 1: Physical and Radiological Characteristics of this compound
| Property | Value | Reference |
| Atomic Number | 27 | [2] |
| Mass Number | 55 | [2] |
| Half-Life | 17.53 hours | [1] |
| Decay Modes | Positron Emission (β+), Electron Capture | [2] |
| Positron Branching Ratio | ~77% | [3] |
| Principal Gamma Emissions (Energy, Intensity) | 511 keV (Annihilation), 931.1 keV (75%), 1408.5 keV (16.9%), 477.2 keV (20.2%) | [2][4] |
| Available Specific Activity | Carrier-free, > 5 mCi/µmol (DOTA) at End of Bombardment | [5] |
Radiation Safety and Shielding
The primary radiation hazards associated with this compound are external exposure from its gamma emissions and the 511 keV annihilation photons, and internal exposure if ingested or inhaled. The principles of ALARA (As Low As Reasonably Achievable) must be strictly adhered to, utilizing time, distance, and shielding to minimize radiation dose.
Table 2: Radiation Safety Data for this compound
| Parameter | Value | Reference(s) |
| Shielding | ||
| Half-Value Layer (HVL) in Lead (Pb) | ~4 mm for 511 keV; ~9 mm for 1 MeV | [6][7] |
| Tenth-Value Layer (TVL) in Lead (Pb) | ~13 mm for 511 keV; ~30 mm for 1 MeV | [6][8][9] |
| Recommended Shielding | High-density materials such as lead or tungsten are essential. Use lead bricks for benchtop shields and lead or tungsten syringe shields and vial pigs. | |
| Occupational Exposure Limits | ||
| Annual Limit on Intake (ALI) - Ingestion | 1,000 µCi (Class W compounds) | |
| Annual Limit on Intake (ALI) - Inhalation | 3,000 µCi (Class Y compounds) | |
| Derived Air Concentration (DAC) | 1 x 10⁻⁶ µCi/mL (Class Y compounds) | |
| Dosimetry | ||
| Required Dosimetry | Whole-body and extremity (ring) dosimeters are mandatory for personnel handling mCi quantities or greater. | |
| Survey Meters | A Geiger-Müller survey meter for contamination detection and an ion chamber for accurate dose rate measurements. |
Experimental Protocols: Radiolabeling of a DOTA-conjugated Peptide
The radiolabeling of peptides, such as DOTA-TATE, is a common application of this compound in a research setting. The following protocol outlines the general steps for this procedure, integrating critical safety considerations.
Materials:
-
This compound Chloride (⁵⁵CoCl₂) in dilute HCl
-
DOTA-conjugated peptide (e.g., DOTA-TATE)
-
Ammonium (B1175870) acetate (B1210297) buffer (metal-free)
-
Metal-free water
-
Sterile, pyrogen-free reaction vial
-
Heating block
-
Lead or tungsten shielding (vial pig, L-block)
-
Remote handling tools (tongs, forceps)
-
Syringe shields
-
Dose calibrator
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Preparation and Pre-checks (in a fume hood with lead shielding):
-
Ensure the work area is covered with absorbent, plastic-backed paper.
-
Verify that all survey meters are calibrated and operational.
-
Don appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and two pairs of disposable gloves.
-
Place all necessary materials and equipment within the shielded work area before introducing the radioactive material.
-
Perform a "cold run" (without radioactivity) to familiarize yourself with the procedure.
-
-
Activity Measurement and Dispensing:
-
Using remote tongs, transfer the ⁵⁵CoCl₂ stock vial from its lead pot to a dose calibrator to measure the activity.
-
Calculate the required volume of ⁵⁵CoCl₂ for the reaction.
-
Place the reaction vial in a lead vial pig.
-
Using a shielded syringe, carefully withdraw the calculated volume of ⁵⁵CoCl₂ and transfer it to the reaction vial.
-
-
Radiolabeling Reaction:
-
Add the DOTA-conjugated peptide and ammonium acetate buffer to the reaction vial containing the ⁵⁵CoCl₂. The final pH should be between 4.5 and 5.5.
-
Secure the cap of the reaction vial.
-
Gently mix the contents.
-
Place the vial pig containing the reaction vial into a heating block set to the optimal temperature for the specific peptide (typically 80-95°C).
-
Incubate for the recommended time (usually 15-30 minutes).
-
-
Quality Control:
-
After the incubation period, allow the reaction vial to cool within its shield.
-
Using a shielded syringe, draw a small aliquot of the reaction mixture for quality control analysis.
-
Perform radio-TLC or HPLC to determine the radiochemical purity and labeling efficiency.
-
-
Post-Procedure Monitoring and Cleanup:
-
Monitor gloves, lab coat, and the work area for contamination using a Geiger-Müller survey meter.
-
Dispose of all radioactive waste in appropriately labeled and shielded containers (see Section 4).
-
Clean any contaminated areas.
-
Record the final activity of the product and all waste in the radioisotope inventory log.
-
Below is a diagram illustrating the general workflow for a radiolabeling experiment with this compound.
Waste Disposal Protocol
Due to its relatively short half-life, the primary method for managing this compound waste is decay-in-storage.
-
Segregation:
-
Solid Waste: All contaminated solid waste (gloves, absorbent paper, vials, etc.) should be placed in a designated, clearly labeled radioactive waste container. The container must be lined with a durable plastic bag and shielded appropriately with lead.
-
Liquid Waste: Aqueous radioactive waste should be collected in a sealed, shatterproof container, clearly labeled with the isotope, activity, and date. Do not mix with organic solvents. Organic radioactive waste must be collected in a separate, compatible container.
-
Sharps: Contaminated sharps (needles, syringes) must be placed in a puncture-proof radioactive sharps container.
-
-
Storage for Decay:
-
All waste containers must be stored in a designated, shielded radioactive waste storage area.
-
The storage area should be secured and labeled with a "Caution: Radioactive Material" sign.
-
Store the waste for a minimum of 10 half-lives (approximately 175 hours or 7.3 days).
-
-
Disposal:
-
After 10 half-lives, the waste should be monitored with a sensitive survey meter in a low-background area.
-
If the radiation level is indistinguishable from background, the waste can be disposed of as non-radioactive waste. All radioactive labels must be defaced or removed before disposal.
-
If the waste is still above background, it must be stored for a longer period and re-surveyed.
-
Maintain a detailed log of all radioactive waste, including the date it was placed in storage and the date of final disposal.
-
Signaling Pathway in Drug Development Applications
This compound is often used to label molecules that target specific cellular receptors. A prominent example is the use of ⁵⁵Co-DOTA-TATE for imaging neuroendocrine tumors that overexpress somatostatin (B550006) receptor 2 (SSTR2). Understanding the signaling pathway initiated by the binding of the radiopharmaceutical to its target is crucial for drug development. SSTR2 is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events.
This guide provides essential information for the safe handling and use of this compound in a laboratory setting. Adherence to these guidelines, in conjunction with institution-specific radiation safety protocols, is paramount for ensuring a safe research environment. Always consult with your institution's Radiation Safety Officer for specific requirements and training.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. mirdsoft.org [mirdsoft.org]
- 3. Cyclotron production of high specific activity 55Co and in vivo evaluation of the stability of 55Co metal-chelate-peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disintegration of CO55 and I130 (Technical Report) | OSTI.GOV [osti.gov]
- 5. isotopes.gov [isotopes.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. barriertechnologies.com [barriertechnologies.com]
- 9. marshield.com [marshield.com]
A Technical Guide to the Availability and Procurement of Cobalt-55 for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt-55 (⁵⁵Co) is a positron-emitting radionuclide with increasing significance in preclinical and clinical research, particularly in the field of positron emission tomography (PET) imaging. Its favorable decay characteristics, including a half-life of 17.53 hours and a positron branching ratio of 77%, make it a valuable tool for studying biological processes and developing novel radiopharmaceuticals.[1][2] This guide provides an in-depth overview of the availability, procurement, production, and essential experimental protocols for researchers interested in utilizing ⁵⁵Co.
Availability and Procurement
The primary supplier of this compound for research in the United States is the U.S. Department of Energy (DOE) Isotope Program.[3][4] Production is carried out at the University of Alabama at Birmingham (UAB) Cyclotron Facility, a member of the DOE's University Isotope Network.[3][5][6]
Procurement Process:
Researchers interested in acquiring this compound can initiate the process by requesting a quote through the National Isotope Development Center (NIDC).[3] The general workflow for procurement is as follows:
Key Procurement Considerations:
-
Licensing: Researchers must possess the necessary radioactive materials license from their institution and relevant regulatory bodies.
-
Shipping: this compound is shipped in mCi quantities. Due to its radioactive nature and half-life, specialized logistics and handling are required for transportation, adhering to regulations for Class 7 radioactive materials.[7][8][9]
-
Formulation: this compound is typically supplied as Cobalt(II) chloride in a dilute hydrochloric acid solution (e.g., 0.5 N HCl).[10]
Production of this compound
This compound is produced in a cyclotron. The two primary nuclear reactions used for its production are:
-
⁵⁴Fe(d,n)⁵⁵Co: This method involves the bombardment of an enriched Iron-54 target with deuterons. It is considered the method of choice for producing high-purity ⁵⁵Co with minimal long-lived cobalt isotope impurities.[1][11][12][13]
-
⁵⁸Ni(p,α)⁵⁵Co: This reaction uses an enriched Nickel-58 target bombarded with protons. While it can also produce high specific activity ⁵⁵Co, there is a potential for co-production of ⁵⁷Co, which has a much longer half-life.[1][11][14]
Quantitative Data
The following tables summarize the key physical and production characteristics of this compound.
Table 1: Physical Properties of this compound
| Property | Value |
| Half-life | 17.53 hours[1][10][15] |
| Decay Mode | β+ (Positron Emission), Electron Capture[16] |
| Positron Branching Ratio | 77%[1][14] |
| Average Positron Energy | 570 keV[14] |
| Daughter Nuclide | Iron-55 (⁵⁵Fe)[10][16] |
Table 2: Comparison of this compound Production Methods
| Production Reaction | Target Material | Typical Yield | Radionuclidic Purity | Specific Activity |
| ⁵⁴Fe(d,n)⁵⁵Co | Enriched ⁵⁴Fe | Up to 10.3 ± 0.8 MBq/μA·h[11] | High (>99.995%)[11] | Up to 55.6 GBq/μmol[11] |
| ⁵⁸Ni(p,α)⁵⁵Co | Enriched ⁵⁸Ni | 9.3 ± 0.6 MBq/μA·h[11] | ~98.8% (potential for ⁵⁷Co impurity)[11] | 1.96 GBq/μmol to 10.1 ± 5.7 GBq/μmol[11][14][17][18] |
Experimental Protocols
A crucial step in utilizing this compound for research is the radiolabeling of a targeting molecule, such as a peptide or an antibody. This process involves the stable incorporation of the ⁵⁵Co radionuclide into the molecule, typically through a bifunctional chelator.
General Radiolabeling Workflow:
Detailed Methodology for Radiolabeling a Peptide with ⁵⁵Co:
This protocol is a generalized procedure and may require optimization for specific peptides and chelators (e.g., DOTA, NOTA, Sarcophagine).
-
Preparation of Reagents:
-
Prepare a stock solution of the chelator-conjugated peptide in high-purity water or a suitable buffer.
-
Prepare a reaction buffer (e.g., sodium acetate (B1210297) or ammonium (B1175870) acetate) with a pH typically between 4.5 and 8. The optimal pH will depend on the chelator.[2]
-
Obtain the ⁵⁵CoCl₂ solution and determine its activity concentration.
-
-
Radiolabeling Reaction:
-
In a sterile, low-binding microcentrifuge tube, combine the chelator-conjugated peptide solution and the reaction buffer.
-
Add the desired amount of ⁵⁵CoCl₂ to the mixture.
-
Incubate the reaction mixture at an elevated temperature (e.g., 80-95°C) for a specific duration (e.g., 15-60 minutes). The optimal temperature and time will need to be determined empirically.[2] Some protocols may utilize microwave heating to accelerate the reaction.
-
-
Purification of the Radiolabeled Peptide:
-
After the incubation period, the reaction mixture is purified to remove unchelated ⁵⁵Co and other impurities.
-
A common method is solid-phase extraction (SPE) using a C18 cartridge. The radiolabeled peptide is retained on the cartridge while unchelated ⁵⁵Co is washed away. The product is then eluted with an appropriate solvent (e.g., ethanol/water mixture).
-
For higher purity, High-Performance Liquid Chromatography (HPLC) can be employed.[19]
-
-
Quality Control:
-
Radiochemical Purity (RCP): The RCP of the final product is determined to ensure that the radioactivity is associated with the desired molecule. This is typically assessed using radio-Thin Layer Chromatography (radio-TLC) or radio-HPLC.[20][21]
-
Specific Activity: The specific activity (radioactivity per unit mass of the compound) is calculated.
-
Sterility and Endotoxin (B1171834) Testing: For in vivo studies, the final product must be sterile and have low endotoxin levels.
-
Radiolabeling of Antibodies:
The general principles for radiolabeling antibodies are similar to those for peptides, but the reaction conditions are typically milder to avoid denaturation of the larger protein.[22][23] Incubation temperatures are often lower (e.g., 37-40°C) and reaction times may be longer. Purification methods such as size-exclusion chromatography are often used to separate the radiolabeled antibody from smaller reactants.
Conclusion
This compound is a promising radionuclide for PET imaging with growing availability for the research community. Understanding the procurement process, production methods, and fundamental experimental protocols is essential for its successful implementation in preclinical and clinical studies. This guide provides a foundational understanding of these core aspects to aid researchers in incorporating this compound into their drug development and molecular imaging programs.
References
- 1. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New isotopes courtesy of the University of Alabama at Birmingham! | NIDC: National Isotope Development Center [isotopes.gov]
- 4. energy.gov [energy.gov]
- 5. UAB Cyclotron Facility Joins DOE University Isotope Network - Birmingham Medical News [birminghammedicalnews.com]
- 6. Cyclotron Facility | Radiology [uab.edu]
- 7. isotopelogistics.com [isotopelogistics.com]
- 8. Life Sciences & Radiopharmaceuticals Transport | AirNet II [airnet.com]
- 9. alirahealth.com [alirahealth.com]
- 10. isotopes.gov [isotopes.gov]
- 11. Cyclotron production and radiochemical separation of 55Co and 58mCo from 54Fe, 58Ni and 57Fe targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Yields of Photo-Proton Reactions on Nuclei of Nickel and Separation of Cobalt Isotopes from Irradiated Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclotron production of high specific activity 55Co and in vivo evaluation of the stability of 55Co metal-chelate-peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - isotopic data and properties [chemlin.org]
- 16. mirdsoft.org [mirdsoft.org]
- 17. Cyclotron Production of High-Specific Activity 55Co and In Vivo Evaluation of the Stability of 55Co Metal-Chelate-Peptide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 20. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 21. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
Cobalt-55 as a PET imaging isotope for preclinical studies
Cobalt-55: A Technical Guide for Preclinical PET Imaging
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound (⁵⁵Co), a positron-emitting radionuclide gaining significant interest for preclinical Positron Emission Tomography (PET) imaging. Its unique properties offer distinct advantages for the development of novel radiopharmaceuticals, particularly for applications in oncology. This document details the production, radiochemistry, and application of ⁵⁵Co in preclinical studies, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Properties of this compound
This compound is a cyclotron-produced radioisotope with a half-life of 17.53 hours, which is well-suited for radiolabeling molecules with slower pharmacokinetics, such as antibodies and peptides.[1][2] Its primary decay mode is positron emission (β+), with a branching ratio of 77%, making it an excellent candidate for PET imaging.[3][4] The theranostic potential of ⁵⁵Co is enhanced by its elemental pairing with Cobalt-58m (⁵⁸mCo), an Auger electron emitter, allowing for a matched-pair approach to cancer diagnosis and therapy.[3][5][6]
Data Presentation: Physical & Nuclear Properties
The physical characteristics of ⁵⁵Co are summarized below and compared with other commonly used PET isotopes.
| Property | This compound (⁵⁵Co) | Gallium-68 (⁶⁸Ga) | Copper-64 (⁶⁴Cu) |
| Half-life (T½) | 17.53 hours[1] | 68 minutes | 12.7 hours[6] |
| Decay Mode | β+ (77%), EC (23%)[3][4] | β+ (89%), EC (11%) | β+ (17.6%), β- (38.5%), EC (43.9%)[7] |
| Max. β+ Energy (MeV) | 1.5[8] | 1.9 | 0.653 |
| Mean β+ Energy (MeV) | 0.570[4] | 0.83 | 0.278 |
| Primary Gamma Rays (keV) | 931.1 (75%)[3][4] | 511 (annihilation) | 511 (annihilation) |
| Production Method | Cyclotron | Generator (⁶⁸Ge/⁶⁸Ga) | Cyclotron |
Production and Purification of this compound
High-specific-activity ⁵⁵Co is typically produced in a medical cyclotron via proton or deuteron (B1233211) irradiation of nickel or iron targets.
Common Nuclear Reactions:
-
⁵⁸Ni(p,α)⁵⁵Co : This reaction involves the bombardment of natural or enriched Nickel-58 targets with protons.[4][9]
-
⁵⁴Fe(d,n)⁵⁵Co : This route uses deuteron irradiation of isotopically enriched Iron-54 targets.[6][7]
Following irradiation, the ⁵⁵Co must be chemically separated from the bulk target material and any co-produced radionuclidic impurities.
Experimental Protocol: ⁵⁵Co Production and Purification
This protocol outlines a general method for the production of ⁵⁵Co via the ⁵⁸Ni(p,α)⁵⁵Co reaction and subsequent purification.
-
Target Preparation : An enriched ⁵⁸Ni target is prepared, often by electroplating onto a silver or gold substrate.[10]
-
Irradiation : The target is bombarded with protons (typically <15 MeV) in a medical cyclotron.[4]
-
Target Dissolution : The irradiated target is dissolved in a strong acid, such as hydrochloric acid (HCl).
-
Chemical Separation : The dissolved solution is loaded onto an anion exchange chromatography column (e.g., Dowex AG-1X8).[4]
-
Elution of Impurities : The bulk nickel target material and other impurities are washed from the column with a specific concentration of HCl.
-
Elution of ⁵⁵Co : The purified ⁵⁵Co is then eluted from the column using a different molarity of HCl (e.g., 2 M HCl).[11]
-
Final Preparation : The eluted ⁵⁵Co solution is evaporated to dryness and reconstituted in a suitable solution (e.g., 0.01 M HCl) for radiolabeling.[6]
-
Quality Control : The final product's radionuclidic purity is assessed using gamma-ray spectroscopy to ensure the absence of long-lived impurities like ⁵⁶Co and ⁵⁷Co.
Visualization: this compound Production Workflow
Radiochemistry and Radiopharmaceutical Development
The unique coordination chemistry of cobalt allows for stable complexation with a variety of bifunctional chelators, which are essential for attaching the radiometal to a targeting biomolecule (e.g., peptide, antibody).[3]
Data Presentation: Common Chelators for this compound
The choice of chelator is critical as it influences the in vivo stability and pharmacokinetic profile of the resulting radiopharmaceutical.[9]
| Chelator | Common Abbreviation | Key Features |
| 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid | DOTA | Macrocyclic, forms highly stable complexes. Widely used in clinically approved agents.[12][13] |
| 1,4,7-Triazacyclononane-1,4,7-triacetic acid | NOTA | Macrocyclic, can form stable complexes under milder conditions than DOTA.[12][13] |
| Diaminosarcophagine | DiAmSar | Caged, macrobicyclic chelator known for forming exceptionally inert complexes.[6] |
| 1,4,7-triazacyclononane, 1-glutaric-4,7-acetic acid | NODAGA | A derivative of NOTA, often used in radiopharmaceutical development.[14] |
Experimental Protocol: Radiolabeling of a Peptide with ⁵⁵Co
This protocol describes a general procedure for labeling a DOTA-conjugated peptide with ⁵⁵Co.
-
Reagent Preparation : Prepare a stock solution of the DOTA-conjugated peptide in high-purity water. Prepare a reaction buffer (e.g., 0.4 M acetate (B1210297) buffer, pH 4.4).[8]
-
Reaction Mixture : In a sterile reaction vial, combine the DOTA-peptide, the reaction buffer, and the purified [⁵⁵Co]CoCl₂ solution.
-
Incubation : Heat the reaction mixture. The temperature and time can vary depending on the chelator and peptide (e.g., microwave heating or conventional heating at 80-95°C for 10-30 minutes).[8] For some chelators like DiAmSar, labeling can occur at lower temperatures (37°C) but may require longer incubation times.[6]
-
Quenching (Optional) : The reaction can be stopped by adding a solution of DTPA or EDTA to chelate any remaining free ⁵⁵Co.
-
Purification (Optional but Recommended) : The labeled peptide can be purified from unlabeled precursors and free cobalt using solid-phase extraction (e.g., a C18 cartridge).
-
Quality Control :
-
Radiochemical Purity (RCP) : Determine the RCP using radio-Thin Layer Chromatography (radio-TLC) or radio-High-Performance Liquid Chromatography (radio-HPLC).[15] For radio-TLC, a typical mobile phase is a citric acid buffer, where the labeled product remains at the origin while free ⁵⁵Co moves with the solvent front.[15]
-
Molar Activity : Calculate the molar activity (in MBq/nmol or GBq/µmol) based on the amount of radioactivity and the mass of the peptide used.
-
Visualization: General Radiopharmaceutical Labeling Workflow
Preclinical PET Imaging Studies
⁵⁵Co-labeled radiopharmaceuticals have been successfully evaluated in a variety of preclinical cancer models, demonstrating high tumor uptake and excellent image contrast.
Data Presentation: Summary of Preclinical ⁵⁵Co Imaging Studies
| Radiopharmaceutical | Target | Key Findings & Quantitative Data |
| [⁵⁵Co]Co-PSMA-617 | Prostate-Specific Membrane Antigen (PSMA) | High tumor accumulation in LNCaP xenografts. Superior tumor-to-background ratios over time compared to [⁶⁸Ga]Ga-PSMA-617. Tumor-to-blood ratios reached 3013 at 24h post-injection.[8] |
| [⁵⁵Co]Co-DOTATATE | Somatostatin Receptor (SSTR) | Significantly higher tumor-to-background ratios compared to [⁶⁴Cu]Cu-DOTATATE and [⁶⁸Ga]Ga-DOTATATE in AR42J tumor models. Tumor-to-liver ratio at 24h was 30 times higher than for the ⁶⁴Cu equivalent.[7][16] |
| [⁵⁵Co]Co-NOTA-NT-20.3 | Neurotensin (B549771) Receptor 1 (NTSR1) | Outperformed ⁶⁴Cu and ⁶⁸Ga counterparts in HT29 tumor models. Tumor-to-heart SUV ratio at 24h was 20.28 for ⁵⁵Co vs. 6.52 for ⁶⁴Cu.[11][17] |
| [⁵⁵Co]Co-Albumin-Binding Folates | Folate Receptor (FR) | High stability in mouse serum (>93% at 24h). Successful imaging in KB tumor-bearing mice. Molar activity ranged from 300-1328 MBq/µmol.[15] |
Experimental Protocol: Preclinical PET/CT Imaging in a Mouse Model
This protocol outlines a typical workflow for a PET/CT imaging study using a ⁵⁵Co-labeled agent in tumor-bearing mice.
-
Animal Model : Female athymic nude mice are subcutaneously inoculated with a relevant cancer cell line (e.g., HT29, LNCaP) in the flank.[6][8][15] Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Administration : The purified ⁵⁵Co-radiopharmaceutical (e.g., 1.85 - 3.7 MBq) is administered to the mouse, typically via tail vein injection.[6]
-
Anesthesia : At specified time points post-injection (p.i.), the mouse is anesthetized using isoflurane (B1672236) (e.g., 1-2% in oxygen).
-
PET/CT Imaging :
-
The anesthetized mouse is positioned in a preclinical PET/CT scanner.[7]
-
A CT scan is first acquired for anatomical co-registration and attenuation correction.[7]
-
A static or dynamic PET scan is then acquired over a defined time window (e.g., 10-20 minutes).
-
Imaging is often performed at multiple time points (e.g., 1, 4, and 24 hours p.i.) to assess pharmacokinetics and tracer clearance.[6][8]
-
-
Image Reconstruction and Analysis :
-
PET data are reconstructed using appropriate algorithms (e.g., OSEM3D/MAP).[7]
-
The resulting images are analyzed using software (e.g., Inveon Research Workplace) to draw regions of interest (ROIs) over the tumor and various organs.[7]
-
Uptake is quantified, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
-
-
Ex Vivo Biodistribution (Optional but Recommended) :
-
After the final imaging session, the mouse is euthanized.
-
Tumor and major organs are excised, weighed, and their radioactivity is measured in a gamma counter to validate the imaging data.[6]
-
Visualization: Preclinical PET Imaging Workflow
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. WebElements Periodic Table » Cobalt » isotope data [winter.group.shef.ac.uk]
- 3. Frontiers | Radiocobalt theranostic applications: current landscape, challenges, and future directions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A PSMA Ligand Labeled with this compound for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Expanding the PET radioisotope universe utilizing solid targets on small medical cyclotrons - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04480J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Theranostic this compound/58m for neurotensin receptor-mediated radiotherapy in vivo: a pilot study with dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. research-collection.ethz.ch [research-collection.ethz.ch]
- 16. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PET Imaging of the Neurotensin Targeting Peptide NOTA-NT-20.3 Using this compound, Copper-64 and Gallium-68 [mdpi.com]
Cobalt-55 in Radio-Oncology Research: A Technical Guide to its Core Advantages
Abstract: The landscape of nuclear medicine is rapidly advancing toward personalized treatments, with a significant emphasis on theranostics—the integration of diagnostic imaging and targeted radionuclide therapy. Within this paradigm, Cobalt-55 (⁵⁵Co) has emerged as a positron-emitting radionuclide of exceptional promise for radio-oncology research. Its unique combination of a moderate half-life, high positron yield, and its role as a diagnostic partner to the therapeutic radionuclide Cobalt-58m (⁵⁸mCo) provides distinct advantages over more conventional isotopes. This technical guide offers an in-depth exploration of the core advantages of ⁵⁵Co, detailing its physicochemical properties, comparative performance, and key experimental applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent isotope for the next generation of radiopharmaceuticals.
Core Physicochemical Properties of this compound
A thorough understanding of the fundamental nuclear properties of ⁵⁵Co is essential to appreciate its utility in PET imaging and its synergy with therapeutic counterparts.
Decay Characteristics
This compound decays with a half-life of 17.53 hours primarily via positron emission (β+) and electron capture to stable Iron-55.[1][2] Its high positron branching ratio is a key attribute for high-quality PET imaging. The decay is also associated with high-energy gamma emissions, which must be considered for dosimetry and imaging protocols.[3]
Table 1: this compound Decay Data
| Property | Value | Reference(s) |
|---|---|---|
| Half-life (t₁₂) | 17.53 hours | [1][2] |
| Decay Mode | β+ (Positron Emission), Electron Capture | [1] |
| Positron Branching Ratio (Iβ+) | ~76-77% | [4][5] |
| Max. Positron Energy (Eβ+ max) | 1.5 MeV | [6] |
| Mean Positron Energy (Eβ+ mean) | 570 keV | [7] |
| Primary Gamma Emissions (Iγ > 5%) | 931.1 keV (75%), 1408.5 keV (16.9%) |[3][4][5] |
Production
This compound can be produced in high purity and molar activity using small medical cyclotrons.[4][8] The most common production routes involve the proton or deuteron (B1233211) irradiation of enriched nickel or iron targets. Careful modulation of particle energies is crucial to minimize the co-production of long-lived impurities like ⁵⁷Co (t₁/₂ = 271.7 d) and ⁵⁶Co (t₁/₂ = 77.2 d).[4]
Table 2: Common Production Routes for this compound
| Nuclear Reaction | Target Material | Particle | Typical Yield | Reference(s) |
|---|---|---|---|---|
| ⁵⁸Ni(p,α)⁵⁵Co | Enriched Ni-58 | Proton | High yields achievable | [7][9] |
| ⁵⁴Fe(d,n)⁵⁵Co | Enriched Fe-54 | Deuteron | 1.7 mCi/μAh at 12 MeV |[10][11] |
Key Advantages in Radio-Oncology Research
The properties of ⁵⁵Co translate into several significant, interconnected advantages for the development and application of novel radiopharmaceuticals.
The ⁵⁵Co/⁵⁸mCo Theranostic Paradigm
The most compelling advantage of ⁵⁵Co is its status as a true theranostic twin to Cobalt-58m (⁵⁸mCo).[5] ⁵⁸mCo (t₁/₂ = 9.1 h) is a potent Auger electron emitter, making it suitable for targeted radionuclide therapy, particularly for small metastatic diseases.[4][12] Because ⁵⁵Co and ⁵⁸mCo are isotopes of the same element, they share identical chemistry. This allows a single targeting molecule (e.g., a peptide or antibody) to be labeled with either isotope without altering its biological behavior. Researchers can use ⁵⁵Co-PET imaging to:
-
Confirm tumor targeting and uptake of the radiopharmaceutical.
-
Perform patient-specific dosimetry to predict both tumor response and potential toxicity.
-
Guide patient selection for subsequent therapy with the ⁵⁸mCo-labeled analogue.
This elementally matched pair approach is a cornerstone of personalized nuclear medicine.[5]
Optimal Half-Life for Diverse Pharmacokinetics
The 17.53-hour half-life of ⁵⁵Co is uniquely suited for a wide range of targeting molecules.[2] It provides a significant advantage over both short-lived (e.g., ⁶⁸Ga, t₁/₂ = 68 min) and very long-lived (e.g., ⁸⁹Zr, t₁/₂ = 78.4 h) radionuclides.
-
For Small Molecules and Peptides: While initial imaging can be performed early (1-4 hours), the half-life is long enough to permit delayed imaging (e.g., 24 hours). This later time point allows for the clearance of unbound radiotracer from blood and non-target tissues, dramatically improving tumor-to-background contrast.[4][6]
-
For Large Molecules (Antibodies): The pharmacokinetics of antibodies are slow, often requiring several days to achieve optimal tumor accumulation. The 17.53-hour half-life of ⁵⁵Co is well-matched for imaging with antibodies and their fragments at 24- and 48-hour time points.[7]
This flexibility allows a single radionuclide to be used across a broad spectrum of drug development research, from small molecule inhibitors to large biologics.
Superior Imaging Characteristics
Compared to other commonly used metallic PET isotopes, ⁵⁵Co offers superior imaging properties, primarily due to its high positron yield.[3]
-
Comparison with ⁶⁴Cu: Copper-64 (t₁/₂ = 12.7 h) has a similar half-life but a much lower positron yield of only ~17.6%.[3] The positron yield of ⁵⁵Co is over four times higher (~76%), meaning that a significantly lower injected activity of a ⁵⁵Co-labeled tracer is needed to achieve the same image quality, resulting in a lower radiation dose to the patient.[3]
-
Improved Contrast: Preclinical studies have consistently shown that ⁵⁵Co-labeled tracers lead to better image contrast. For example, [⁵⁵Co]Co-DOTATATE demonstrated significantly higher tumor-to-liver and tumor-to-kidney ratios at 24 hours compared to [⁶⁴Cu]Cu-DOTATATE.[3][4] Similarly, [⁵⁵Co]Co-PSMA-617 was found to be superior to [⁶⁸Ga]PSMA-617 for delayed imaging due to improved tumor-to-background ratios over time.[6][13]
Table 3: Comparative Properties of Key PET Radiometals
| Radionuclide | Half-Life | Positron Yield (Iβ+) | Mean Positron Range (in water) | Key Advantage(s) | Key Disadvantage(s) |
|---|---|---|---|---|---|
| ⁵⁵Co | 17.53 h | ~76% | 2.1 mm [14] | Theranostic pair (⁵⁸mCo), high yield, ideal half-life for varied PK | High-energy gamma emissions |
| ⁶⁸Ga | 68 min | ~89% | 3.6 mm[14] | Generator-produced, fast labeling | Very short half-life limits delayed imaging |
| ⁶⁴Cu | 12.7 h | ~17.6% | 0.6 mm[14] | Theranostic pair (⁶⁷Cu), low positron energy | Low positron yield requires higher injected dose |
| ⁸⁹Zr | 78.4 h | ~23% | 0.6 mm (avg) | Very long half-life for antibody imaging | Potential for bone uptake if chelator is unstable[15] |
Versatile and Stable Coordination Chemistry
Cobalt's unique coordination chemistry allows it to form highly stable complexes with a variety of bifunctional chelators.[5] This is critical for radiopharmaceutical development, as the radiometal must remain securely attached to the targeting molecule in vivo to prevent off-target radiation exposure. Clinically relevant chelators that have demonstrated stable complexation with cobalt include DOTA, NOTA, and sarcophagine (Sar) derivatives.[12][16] This versatility enables the straightforward adaptation of existing targeting vectors, originally developed for other radiometals like Gallium or Lutetium, for use with ⁵⁵Co.
Experimental Protocols and Applications
The translation of ⁵⁵Co's advantages into practice involves standardized radiolabeling and preclinical evaluation workflows.
General Protocol for Radiolabeling with this compound
This protocol outlines a typical procedure for labeling a peptide or small molecule conjugated to a chelator like DOTA or NOTA.
-
Preparation: A solution of the chelator-conjugated precursor is prepared in a suitable buffer (e.g., 0.4 M acetate (B1210297) buffer, pH 4.4-5.5).
-
Radionuclide Addition: An appropriate activity of cyclotron-produced ⁵⁵CoCl₂ in dilute HCl is added to the precursor solution.
-
Incubation: The reaction mixture is heated. Incubation conditions vary depending on the chelator and precursor stability but often range from 37°C to 95°C for 15 to 60 minutes.[6][12] Microwave heating can be used to accelerate the reaction.[6]
-
Quenching (Optional): The reaction can be stopped by adding a solution like EDTA to scavenge any free ⁵⁵Co.
-
Quality Control: The radiochemical purity and molar activity are determined using radio-HPLC or radio-TLC to ensure that >95-99% of the radioactivity is incorporated into the desired product.[6][13]
-
Purification: If necessary, the final product is purified using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted ⁵⁵Co and other impurities before formulation for in vivo use.
Protocol for In Vivo PET Imaging and Biodistribution
This protocol describes a typical preclinical study in a tumor-bearing mouse model.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human cancer cells (e.g., LNCaP for prostate cancer, HT29 for colorectal cancer) and allowed to form tumors.[6][16]
-
Radiotracer Administration: Once tumors reach a suitable size, mice are administered a defined activity (e.g., 1.85-3.7 MBq) of the purified ⁵⁵Co-radiopharmaceutical, typically via tail vein injection.[12]
-
PET/CT Imaging: At specified time points post-injection (p.i.), such as 1, 4, and 24 hours, mice are anesthetized and imaged using a small-animal PET/CT scanner.[6][13] CT is used for anatomical co-registration.
-
Ex Vivo Biodistribution: Following the final imaging session, mice are euthanized. Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter.
-
Data Analysis: Imaging data is reconstructed to visualize tracer distribution. Biodistribution data is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are calculated to quantify targeting specificity and image contrast.[13]
Conclusion
This compound presents a powerful and versatile tool for radio-oncology research. Its core advantages—an ideal theranostic pairing with ⁵⁸mCo, a half-life perfectly suited for imaging molecules with diverse pharmacokinetic profiles, and superior imaging characteristics stemming from a high positron yield—position it as a radionuclide of choice for developing next-generation targeted radiopharmaceuticals. As production methods become more widespread and more ⁵⁵Co-labeled agents enter clinical evaluation, its role in advancing precision oncology is set to expand significantly.
References
- 1. mirdsoft.org [mirdsoft.org]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Radiocobalt theranostic applications: current landscape, challenges, and future directions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isotopes.gov [isotopes.gov]
- 10. researchgate.net [researchgate.net]
- 11. Production of this compound, a short-lived, positron emitting radiolabel for bleomycin [inis.iaea.org]
- 12. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Comparative analysis of positron emitters for theranostic applications based on small bioconjugates highlighting 43Sc, 61Cu and 45Ti - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Theranostic this compound/58m for neurotensin receptor-mediated radiotherapy in vivo: a pilot study with dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Cobalt-55 in Targeted Radionuclide Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy is continually evolving, with a pressing need for theranostic pairs that can accurately predict and deliver therapeutic payloads to cancer cells. Cobalt-55 (⁵⁵Co), a positron-emitting radionuclide, is emerging as a compelling candidate for diagnostic imaging in a theranostic partnership with the Auger electron-emitting Cobalt-58m (⁵⁸mCo). This technical guide provides an in-depth exploration of the core scientific principles and practical methodologies underpinning the use of ⁵⁵Co in targeted radionuclide therapy research and development.
Physicochemical Properties of this compound
This compound possesses decay characteristics that make it highly suitable for positron emission tomography (PET) imaging. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Half-life (t₁⸝₂) | 17.53 hours | [1][2][3] |
| Decay Mode | β+ (77%), Electron Capture (23%) | [1][2][3][4] |
| Max. β+ Energy | 1.5 MeV | |
| Principal Gamma Emissions | 511 keV (152%), 931.1 keV (75%) | [1][2][3][5] |
Production of High-Purity this compound
The production of radionuclidically pure ⁵⁵Co is crucial for its application in radiopharmaceuticals. Several nuclear reactions can be employed, with the choice often depending on the available cyclotron infrastructure and desired purity.
| Reaction | Target Material | Advantages | Disadvantages |
| ⁵⁴Fe(d,n)⁵⁵Co | Enriched ⁵⁴Fe | High cross-section at low energies, produces radionuclidically pure ⁵⁵Co.[1][3] | Requires enriched iron targets.[1] |
| ⁵⁸Ni(p,α)⁵⁵Co | Enriched or Natural Ni | Can be performed on small cyclotrons. | Co-produces ⁵⁶Co and ⁵⁷Co at higher energies.[1][6] |
| ⁵⁶Fe(p,2n)⁵⁵Co | Enriched ⁵⁶Fe | Co-produces undesirable ⁵⁶Co.[6] |
Chelation Chemistry and Radiopharmaceutical Development
The stable incorporation of ⁵⁵Co into a targeting molecule is paramount for in vivo applications. This is achieved through the use of bifunctional chelators, which securely bind the radiometal and are covalently attached to a biological targeting vector such as a peptide or antibody. The unique coordination chemistry of cobalt allows for stable complexation with various chelators.[1][2]
Commonly used chelators for cobalt include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) derivatives.[6] The choice of chelator can significantly impact the in vivo stability and pharmacokinetic profile of the resulting radiopharmaceutical.
Preclinical Evaluation of ⁵⁵Co-Based Radiopharmaceuticals
Preclinical studies are essential to evaluate the efficacy and safety of new radiopharmaceuticals. These studies typically involve in vitro cell binding and internalization assays, as well as in vivo biodistribution and imaging studies in animal models.
In Vitro Studies
In vitro experiments using cancer cell lines that overexpress the target receptor are the first step in evaluating a new ⁵⁵Co-labeled compound. For instance, studies with [⁵⁵Co]Co-NOTA-NT-20.3 have been conducted on HT29 human colorectal adenocarcinoma cells, which are known to express the neurotensin (B549771) receptor 1 (NTSR1).[7] These studies demonstrated the tracer's ability to bind to its target.
In Vivo Biodistribution and Imaging
Animal models, typically xenografted mice bearing human tumors, are used to assess the in vivo behavior of the radiopharmaceutical. PET imaging with ⁵⁵Co allows for the visualization of tumor uptake and clearance from non-target organs over time.[6] Biodistribution studies, where tissues are harvested and counted for radioactivity, provide quantitative data on the uptake in various organs, expressed as a percentage of the injected dose per gram of tissue (%ID/g).[8]
For example, in a study with [⁵⁵Co]Co-NT-CB-NOTA in mice with HT29 tumors, high tumor uptake and favorable tumor-to-background contrast were observed.[2] Similarly, [⁵⁵Co]Co-DOTATATE has shown improved imaging characteristics compared to other radiolabeled somatostatin (B550006) analogues in preclinical models.[3]
Dosimetry
Dosimetry calculations are critical for estimating the radiation dose delivered to different organs and the whole body. These calculations are based on the biodistribution data and the decay properties of the radionuclide. The Medical Internal Radiation Dose (MIRD) formalism is commonly used for this purpose.[7][9] Human S-values, which represent the absorbed dose to a target organ per decay in a source organ, are often obtained from resources like OpenDose.[7] In a pilot study, the absorbed dose to the tumor and kidneys from [⁵⁸mCo]Co-NOTA-NT-20.3, with dosimetry informed by ⁵⁵Co imaging, were calculated to be 0.6 Gy and 0.8 Gy, respectively, for a 110 MBq administration.[7]
Experimental Protocols
Production and Purification of ⁵⁵Co
A common method for producing ⁵⁵Co is the deuteron (B1233211) irradiation of enriched ⁵⁴Fe targets.[1][10]
-
Target Preparation: Enriched ⁵⁴Fe is electroplated onto a suitable backing material.
-
Irradiation: The target is irradiated with deuterons at a specific energy (e.g., 12 MeV).[10]
-
Separation: After irradiation, the ⁵⁵Co is separated from the target material and any metallic impurities using techniques like cation exchange and extraction chromatography.[11]
-
Quality Control: The final product is tested for radionuclidic purity, radiochemical purity, and specific activity.
Radiolabeling of a Targeting Peptide (e.g., NT-Sarcage) with ⁵⁵Co
The following is a generalized protocol for radiolabeling a peptide with ⁵⁵Co.
-
Reagent Preparation:
-
Prepare a solution of the targeting peptide (e.g., NT-Sarcage) in a suitable buffer (e.g., pH 8).
-
Reconstitute the purified ⁵⁵Co in 0.01 M HCl.[11]
-
Prepare a solution of a radioprotectant/stabilizer (e.g., sodium gentisate).
-
-
Radiolabeling Reaction:
-
Purification: The radiolabeled peptide is purified from unreacted ⁵⁵Co and other impurities using methods like solid-phase extraction (e.g., C18 cartridge).
-
Quality Control: The radiochemical purity of the final product is determined using techniques such as radio-HPLC.
In Vivo Biodistribution Study in a Murine Xenograft Model
This protocol outlines the key steps for a typical in vivo biodistribution study.
-
Animal Model: Female athymic nude mice are inoculated with a human cancer cell line (e.g., HT29) to establish tumors.[7]
-
Radiopharmaceutical Administration: The ⁵⁵Co-labeled radiopharmaceutical is administered to the tumor-bearing mice, typically via tail vein injection.[8]
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to assess the change in biodistribution over time.[8]
-
Tissue Harvesting: At each time point, blood is collected, and major organs and the tumor are excised, weighed, and placed in counting tubes.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.
Signaling Pathways and Experimental Workflows
To visualize the complex biological and experimental processes involved in the development of ⁵⁵Co-based radiopharmaceuticals, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the development of a ⁵⁵Co-based radiopharmaceutical.
Caption: Simplified signaling pathway of the Neurotensin Receptor 1 (NTSR1).
Caption: Key signaling pathways activated by the Somatostatin Receptor 2 (SSTR2).
Conclusion and Future Directions
This compound is a highly promising radionuclide for PET imaging, forming a powerful theranostic pair with Cobalt-58m for targeted radionuclide therapy. Its favorable decay characteristics, coupled with well-established chelation chemistry, enable the development of highly specific radiopharmaceuticals. Preclinical studies have demonstrated the potential of ⁵⁵Co-labeled agents for imaging various cancers.
Future research will likely focus on the clinical translation of these agents, requiring scalable production methods for high-purity ⁵⁵Co and rigorous evaluation in human clinical trials. The continued development of novel targeting vectors and optimized chelation strategies will further expand the utility of this compound in precision oncology.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 4. ovid.com [ovid.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. mdpi.com [mdpi.com]
- 8. Cyclotron production of high specific activity 55Co and in vivo evaluation of the stability of 55Co metal-chelate-peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neurotensin receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Use of Cobalt-55 in Neurological PET Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cobalt-55
This compound (⁵⁵Co) is a positron-emitting radionuclide with properties that make it a compelling candidate for Positron Emission Tomography (PET) imaging. With a half-life of 17.53 hours, ⁵⁵Co allows for imaging at later time points, which can be advantageous for studying biological processes that unfold over several hours or for achieving better target-to-background ratios as unbound tracer clears from the system.[1] Its primary positron emission has an energy of 570 keV and a branching ratio of 77%, suitable for high-resolution PET imaging.[1]
Historically, ⁵⁵Co, often in the form of cobalt(II) chloride (⁵⁵CoCl₂), has been investigated as a calcium (Ca²⁺) tracer in various neurological conditions, including stroke, multiple sclerosis, and brain tumors.[2][3][4] The rationale behind this application lies in the ability of Co²⁺ to mimic Ca²⁺ and enter cells through specific ion channels that become permeable during pathological processes.
Core Principles of ⁵⁵Co in Neurological Imaging
The fundamental principle behind the use of ionic ⁵⁵Co in neurological PET imaging is its function as a surrogate for calcium ions (Ca²⁺). In healthy brain tissue, the blood-brain barrier and tightly regulated ion channels maintain a low intracellular calcium concentration. However, in various neuropathological states, these mechanisms are disrupted, leading to an influx of extracellular ions, including Ca²⁺ and its analogue, Co²⁺.
Mechanism of Uptake in Damaged Neurons:
In conditions such as ischemic stroke, glutamate (B1630785) excitotoxicity is a key driver of neuronal injury.[4] Excessive glutamate release leads to the overactivation of ionotropic glutamate receptors, particularly AMPA and kainate receptors, which are permeable to divalent cations.[5][6][7] Studies have shown that cobalt enters neurons and glial cells through these ligand-gated ion channels in place of Ca²⁺.[5][6] This influx of Ca²⁺ and Co²⁺ triggers a cascade of intracellular events leading to cell death.[8] Therefore, the accumulation of ⁵⁵Co in brain tissue, as visualized by PET, can serve as a biomarker for excitotoxic neuronal damage and compromised cell membrane integrity.
In multiple sclerosis, ⁵⁵Co-PET is thought to visualize brain tissue damage where Ca²⁺ influx is a key element in both cell death and T-lymphocyte activation.[3]
Signaling and Uptake Pathways
The accumulation of ⁵⁵Co in damaged brain tissue is primarily linked to the influx of divalent cations through glutamate-gated ion channels during excitotoxic events. The following diagram illustrates this proposed signaling pathway.
Data from Neurological Studies
Quantitative data on ⁵⁵Co uptake in neurological conditions is primarily derived from older human clinical studies. Preclinical data in modern, standardized animal models are scarce. The tables below summarize available data.
Table 1: this compound Uptake in Human Neurological Conditions
| Condition | Number of Patients | Tracer | Key Findings | Reference |
| Ischemic Stroke | 18 | ⁵⁵CoCl₂ | ⁵⁵Co uptake is inversely correlated with rCBF and rCMRO₂. Uptake increases in the weeks after stroke and normalizes after 6 months. | [2] |
| Recurrent Ischemic Stroke | 14 | ⁵⁵CoCl₂ | Recent infarcts (<2 months) show high ⁵⁵Co uptake; older infarcts (>6 months) show normal or decreased uptake. | [6] |
| Multiple Sclerosis | 32 (across 4 groups) | ⁵⁵CoCl₂ | ⁵⁵Co-PET showed more lesions than in healthy controls, with a different distribution pattern than MRI. | [3] |
| Primary Brain Tumors | 3 | ⁵⁵CoCl₂ | Uptake was observed in decaying tumor tissue and the perinecrotic rim, with uptake indices between 2.6 and 5.3. | [4] |
Table 2: Biodistribution of Intraperitoneally Injected Cobalt Chloride in Rats (28-day treatment)
| Organ | Cobalt Concentration (µg/g) at 1 mg/kg dose |
| Kidney | ~3.5 |
| Liver | ~2.0 |
| Heart | ~1.2 |
| Spleen | ~0.6 |
| Lung | ~0.4 |
| Pref. Cortex | ~0.15 |
| Hippocampus | ~0.12 |
| Cerebellum | ~0.1 |
| Muscle | ~0.08 |
| Data are estimated from figures in reference[3] and presented for relative comparison. |
Experimental Protocols
While specific, modern protocols for ⁵⁵Co-PET in neurological animal models are not well-documented, the following sections outline the standard procedures for inducing relevant pathologies and a general workflow for conducting such an imaging study.
Animal Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used method to induce focal cerebral ischemia in rodents.
-
Anesthesia: Anesthetize the rat or mouse with isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a silicon-coated monofilament into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
For transient MCAO, the filament is withdrawn after a defined period (e.g., 60-90 minutes) to allow reperfusion. For permanent MCAO, it is left in place.
-
-
Confirmation of Occlusion: Cerebral blood flow can be monitored using laser Doppler flowmetry to confirm successful occlusion and reperfusion.
-
Post-operative Care: Suture the incision, discontinue anesthesia, and monitor the animal for recovery. Provide supportive care as needed. Neurological deficit scoring can be performed to assess stroke severity.
Animal Model of Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most common animal model for studying the inflammatory demyelination of multiple sclerosis.
-
Immunization (in Rats):
-
Prepare an emulsion of myelin oligodendrocyte glycoprotein (B1211001) (MOG) or myelin basic protein (MBP) in Complete Freund's Adjuvant (CFA).
-
Inject the emulsion subcutaneously at the base of the tail of female Lewis or Dark Agouti rats.
-
Some protocols may include an injection of Bordetella pertussis toxin as an additional adjuvant.
-
-
Clinical Scoring: Monitor animals daily for clinical signs of EAE, typically starting around day 7-10 post-immunization. Score the severity of paralysis on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 3 = hind limb paralysis, 5 = death).[5]
-
Imaging Window: PET imaging can be performed at various stages of the disease, such as at the peak of clinical signs (typically days 11-15) or during the recovery phase.[5]
General Workflow for ⁵⁵CoCl₂ Neurological PET Imaging
The following diagram outlines a general experimental workflow for a preclinical neurological PET study using ⁵⁵CoCl₂.
Conclusion
This compound, used as the ionic tracer ⁵⁵CoCl₂, presents a unique tool for imaging calcium dysregulation in neurological disorders. Its ability to act as a calcium analogue allows for the visualization of excitotoxic neuronal damage and inflammatory processes in conditions like ischemic stroke and multiple sclerosis. While clinical studies have demonstrated its potential, a notable gap exists in the application of ⁵⁵Co-PET to modern, standardized preclinical animal models. Future research should focus on validating ⁵⁵Co-PET in models such as MCAO-induced stroke and EAE-induced multiple sclerosis to provide detailed quantitative data on its biodistribution and kinetics. Such studies would be invaluable for bridging the gap between historical clinical observations and the current needs of drug development, potentially establishing ⁵⁵Co-PET as a powerful biomarker for assessing neuroprotective and restorative therapies.
References
- 1. Pelargonidin ameliorates MCAO-induced cerebral ischemia/reperfusion injury in rats by the action on the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Imaging Study of S1PR1 Expression in a Rat Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PET Imaging in Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET imaging of disease progression and treatment effects in the experimental autoimmune encephalomyelitis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [2411.08237] Quantitative Imaging of $^{55}\text{Co}$ and $^{18}\text{F}$-Labeled Tracers in a Single "Multiplexed" PET Imaging Session [arxiv.org]
- 7. Uptake of cobalt from the nasal mucosa into the brain via olfactory pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neuroscienze.medicina.unimib.it [neuroscienze.medicina.unimib.it]
Methodological & Application
Application Notes and Protocols for Cobalt-55 Radiolabeling of Peptides and Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt-55 (⁵⁵Co) is a positron-emitting radionuclide with promising characteristics for medical imaging using Positron Emission Tomography (PET). With a half-life of 17.53 hours and a positron branching ratio of 77%, ⁵⁵Co is well-suited for radiolabeling biomolecules such as peptides and antibodies, which have varying pharmacokinetic profiles.[1] The ability to image with ⁵⁵Co can aid in diagnostics and provide dosimetric information for its matched therapeutic counterpart, the Auger electron emitter ⁵⁸ᵐCo, establishing a theranostic pair.[1]
The unique coordination chemistry of cobalt allows for stable complexation with various bifunctional chelators, which are essential for attaching the radiometal to the targeting biomolecule. The choice of chelator is critical as it influences the stability of the radiolabeled conjugate, its in vivo biodistribution, and the radiolabeling conditions. Commonly used chelators for cobalt include macrocyclic compounds such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and sarcophagine (Sar) derivatives.
These application notes provide detailed protocols for the conjugation of these chelators to peptides and antibodies, the subsequent radiolabeling with ⁵⁵Co, and the necessary quality control procedures.
Quantitative Data Summary
The selection of a chelator for ⁵⁵Co radiolabeling depends on the specific biomolecule and the desired application. The following tables summarize key quantitative data for the radiolabeling of peptides with ⁵⁵Co using different chelators, compiled from various preclinical studies.
Table 1: Comparison of Chelators for ⁵⁵Co Labeling of Peptides
| Chelator | Peptide | Radiolabeling Conditions | Apparent Molar Activity (AMA) | Radiochemical Purity (RCP) | In Vitro Stability (24h, Serum) | Reference |
| DOTA | DOTATATE | 90°C, 2 min (microwave) | ~18 MBq/nmol | >99.5% | High (not explicitly quantified) | [2] |
| NOTA | NOTA-NT-20.3 | 95°C, 60 min | 7.4 MBq/nmol | >99% | High (not explicitly quantified) | [3][4] |
| DiAmSar | NT-Sarcage | 85°C, 2.5 h | 37 MBq/nmol | >95% | ≥95% | [5] |
Table 2: In Vivo Performance of ⁵⁵Co-Labeled Peptides
| Radiotracer | Tumor Model | Tumor-to-Liver Ratio (Time p.i.) | Tumor-to-Kidney Ratio (Time p.i.) | Key Finding | Reference |
| [⁵⁵Co]Co-DOTATATE | AR42J (SSTR-expressing) | 65 ± 16 (4h), 50 ± 6 (24h) | 4 times higher than [⁶⁴Cu]Cu-DOTATATE (24h) | Superior image contrast compared to ⁶⁴Cu and ⁶⁸Ga-labeled counterparts.[2] | [2] |
| [⁵⁵Co]Co-NOTA-NT-20.3 | HT29 (NTSR1-expressing) | Higher than [⁶⁴Cu]Cu-NOTA-NT-20.3 | Not specified | Enhanced cell uptake and higher tumor-to-blood ratios over time.[3][4] | [3][4] |
| [⁵⁵Co]Co-NT-Sarcage | HT29 (NTSR1-expressing) | Higher than [⁶⁴Cu]Cu-NT-Sarcage | Not specified | Prominent tumor uptake with low background signal.[5] | [5] |
Experimental Protocols
Protocol 1: Conjugation of DOTA-NHS Ester to an Antibody
This protocol describes the covalent attachment of a DOTA chelator, activated as an N-hydroxysuccinimide (NHS) ester, to the primary amine groups (e.g., lysine (B10760008) residues) of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb)
-
DOTA-NHS ester
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
-
Spectrophotometer
-
Centrifugal concentrators
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer.
-
-
DOTA-NHS Ester Preparation:
-
Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the volume of DOTA-NHS ester solution needed to achieve a 10-20 fold molar excess relative to the antibody.
-
Slowly add the DOTA-NHS ester solution to the antibody solution while gently vortexing. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Purification of the DOTA-Antibody Conjugate:
-
Purify the conjugate from unreacted chelator using an SEC column equilibrated with PBS.
-
Collect fractions and measure the protein concentration using a spectrophotometer at 280 nm.
-
Pool the fractions containing the antibody.
-
-
Characterization:
-
Determine the average number of DOTA molecules per antibody (chelator-to-antibody ratio, CAR) using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay after complexation with a non-radioactive metal.
-
Assess the immunoreactivity of the DOTA-mAb conjugate using an ELISA or flow cytometry-based binding assay.
-
Store the purified conjugate at 2-8°C or frozen at -20°C or -80°C for long-term storage.
-
Protocol 2: ⁵⁵Co-Radiolabeling of a DOTA-Peptide (e.g., DOTATATE)
This protocol is adapted from procedures for radiolabeling DOTATATE with various radiometals.[2]
Materials:
-
DOTA-conjugated peptide (e.g., DOTATATE)
-
⁵⁵CoCl₂ in 0.01-0.04 M HCl
-
Radiolabeling Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5
-
Quench/Stabilizer Solution (optional): Gentisic acid or ascorbic acid solution
-
Purification: C18 Sep-Pak cartridge
-
Ethanol (B145695) and sterile water for cartridge conditioning
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Reaction Setup:
-
In a sterile reaction vial, add 5-10 nmol of the DOTA-peptide.
-
Add 100-200 µL of Radiolabeling Buffer.
-
Add the desired amount of ⁵⁵CoCl₂ solution (e.g., 50-100 MBq).
-
-
Radiolabeling Reaction:
-
Gently mix the contents of the vial.
-
Heat the reaction mixture at 90-95°C for 10-15 minutes. A heating block or microwave synthesizer can be used.[2]
-
-
Purification:
-
Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water (5-10 mL) to remove unreacted ⁵⁵Co.
-
Elute the ⁵⁵Co-DOTA-peptide with an ethanol/water mixture (e.g., 1 mL of 50% ethanol).
-
Dilute the final product with sterile saline for in vivo use.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.
-
Calculate the specific activity of the final product.
-
Protocol 3: Representative Protocol for ⁵⁵Co-Radiolabeling of a DOTA-Antibody
Radiolabeling of intact antibodies requires milder conditions than peptides to prevent denaturation. While specific protocols for ⁵⁵Co-labeling of antibodies are not yet well-established, this representative protocol is based on best practices for radiolabeling DOTA-conjugated antibodies with other radiometals like ⁸⁹Zr and ¹⁷⁷Lu.[6]
Materials:
-
DOTA-conjugated antibody
-
⁵⁵CoCl₂ in 0.01-0.04 M HCl
-
Radiolabeling Buffer: 0.25 M Ammonium Acetate or Sodium Acetate, pH 5.5-6.0
-
Quench Solution: 50 mM DTPA solution
-
Purification: SEC column (e.g., PD-10 desalting column) equilibrated with formulation buffer (e.g., saline with 0.1% Tween 20)
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Reaction Setup:
-
In a sterile, low-binding microcentrifuge tube, add 50-100 µg of the DOTA-antibody.
-
Add Radiolabeling Buffer to a final volume of 100-200 µL.
-
Add the ⁵⁵CoCl₂ solution (e.g., 20-50 MBq).
-
-
Radiolabeling Reaction:
-
Incubate the reaction mixture at 37-40°C for 60 minutes with gentle shaking. Note: Higher temperatures can damage the antibody. The optimal temperature and time should be determined empirically.
-
-
Quenching:
-
Add a small volume of the Quench Solution (e.g., 5-10 µL) to complex any unreacted ⁵⁵Co. Incubate for 5 minutes at room temperature.
-
-
Purification:
-
Purify the radiolabeled antibody using an SEC column to separate the ⁵⁵Co-DOTA-antibody from the ⁵⁵Co-DTPA complex and any remaining free ⁵⁵Co.
-
Collect the fractions containing the radiolabeled antibody.
-
-
Quality Control:
-
Radiochemical Purity: Determine by instant thin-layer chromatography (ITLC) or SEC-HPLC. The radiochemical purity should be >95%.
-
Immunoreactivity: Assess the binding of the ⁵⁵Co-DOTA-antibody to its target antigen using a cell-based binding assay. The immunoreactive fraction should be determined and compared to the unlabeled antibody.[7]
-
Stability: Evaluate the stability of the radiolabeled antibody in serum at 37°C over time.
-
Signaling Pathway Diagrams
For peptides targeting specific receptors, understanding the downstream signaling is crucial for interpreting imaging results and predicting therapeutic response.
Somatostatin (B550006) Receptor 2 (SSTR2) Signaling
DOTATATE is an analog of somatostatin and primarily targets SSTR2, which is overexpressed in many neuroendocrine tumors. Activation of SSTR2 initiates several downstream signaling cascades that typically lead to anti-proliferative and pro-apoptotic effects.
// Nodes ligand [label="Somatostatin / DOTATATE", fillcolor="#FBBC05", fontcolor="#202124"]; sstr2 [label="SSTR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gi [label="Gi Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ac [label="Adenylyl Cyclase (AC)", fillcolor="#F1F3F4", fontcolor="#202124"]; camp [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; shp1 [label="SHP-1 Phosphatase", fillcolor="#34A853", fontcolor="#FFFFFF"]; pi3k [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; mapk [label="MAPK (ERK1/2) Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges ligand -> sstr2 [label="Binds"]; sstr2 -> gi [label="Activates"]; gi -> ac [label="Inhibits", arrowhead="tee"]; ac -> camp [arrowhead="none", style=dashed]; sstr2 -> shp1 [label="Activates"]; shp1 -> pi3k [label="Inhibits", arrowhead="tee"]; shp1 -> mapk [label="Modulates"]; camp -> proliferation [label="Promotes", arrowhead="none", style=dashed]; pi3k -> proliferation [label="Promotes", arrowhead="odot"]; mapk -> proliferation [label="Promotes", arrowhead="odot"]; shp1 -> apoptosis [label="Promotes", arrowhead="vee"]; } dot Caption: Simplified SSTR2 Signaling Pathway.
Neurotensin Receptor 1 (NTSR1) Signaling
Neurotensin (NT) and its analogs target NTSR1, a G protein-coupled receptor implicated in the progression of several cancers. NTSR1 activation can lead to cell proliferation, survival, and migration.
// Nodes ligand [label="Neurotensin Analog", fillcolor="#FBBC05", fontcolor="#202124"]; ntsr1 [label="NTSR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gq [label="Gq/11 Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; plc [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="IP₃", fillcolor="#FFFFFF", fontcolor="#202124"]; dag [label="DAG", fillcolor="#FFFFFF", fontcolor="#202124"]; ca2 [label="Ca²⁺ Release", fillcolor="#F1F3F4", fontcolor="#202124"]; pkc [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mapk [label="MAPK (ERK1/2) Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges ligand -> ntsr1 [label="Binds"]; ntsr1 -> gq [label="Activates"]; gq -> plc [label="Activates"]; plc -> ip3; plc -> dag; ip3 -> ca2 [label="Induces"]; dag -> pkc [label="Activates"]; pkc -> mapk [label="Activates"]; mapk -> proliferation [label="Promotes", arrowhead="vee"]; } dot Caption: Simplified NTSR1 Signaling Pathway.
References
- 1. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Radiolabeling Diaminosarcophagine with Cyclotron-Produced this compound and [55Co]Co-NT-Sarcage as a Proof of Concept in a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality control test for immunoreactivity of radiolabeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cobalt-55 Labeling of DOTA-Conjugated Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt-55 (⁵⁵Co) is a positron-emitting radionuclide with a half-life of 17.53 hours, making it an excellent candidate for positron emission tomography (PET) imaging of biological processes with slower pharmacokinetics, such as those involving antibodies, peptides, and nanoparticles.[1][2] Its longer half-life allows for imaging at later time points (24-48 hours post-injection), enabling improved clearance of non-targeted radiotracers and resulting in higher-contrast images compared to shorter-lived PET isotopes like Gallium-68.[3][4][5] The stable coordination of this compound by the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) provides a robust platform for the development of novel radiopharmaceuticals.[1] This document provides a detailed protocol for the labeling of DOTA-conjugated molecules with this compound, including production of the radionuclide, radiolabeling procedures, quality control, and stability assessments.
Production and Purification of this compound
This compound can be produced via cyclotron bombardment of enriched nickel-58 (B83857) or iron-54 targets.[2][3] The ⁵⁸Ni(p,α)⁵⁵Co nuclear reaction is a common production route.[1][3] Following bombardment, ⁵⁵Co must be separated from the target material and other radionuclidic impurities. A highly efficient method involves anion exchange chromatography.
Table 1: Summary of this compound Production and Purification Parameters
| Parameter | Value/Method | Reference |
| Production Reaction | ⁵⁸Ni(p,α)⁵⁵Co | [1] |
| Target Material | Enriched ⁵⁸Ni or ⁵⁴Fe | [2][3] |
| Purification Method | Anion Exchange Chromatography | [1] |
| Elution from Column | 0.5 M HCl | [1] |
| Average Recovery | 92 ± 3% | [1] |
| Radionuclidic Impurities | ⁵⁷Co (0.2% of total ⁵⁵Co activity) | [1] |
| Effective Specific Activity | Up to 1.96 GBq/µmol | [1] |
Experimental Protocols
Protocol 1: this compound Labeling of a DOTA-Conjugated Molecule
This protocol describes the general procedure for radiolabeling a DOTA-conjugated peptide or antibody with ⁵⁵Co.
Materials:
-
DOTA-conjugated molecule (e.g., peptide, antibody), lyophilized
-
⁵⁵CoCl₂ in 0.01 M HCl
-
Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)
-
Metal-free water
-
Heating block or incubator
-
NAP-5 size-exclusion column (or equivalent)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reconstitute the lyophilized DOTA-conjugated molecule in 0.2 M ammonium acetate buffer (pH 5.5) to a desired concentration (e.g., 50 µg in 40 µL).[4]
-
Add the ⁵⁵CoCl₂ solution to the reconstituted conjugate. The amount of radioactivity will depend on the desired specific activity.
-
Incubate the reaction mixture at 60°C for 30 minutes.[4] For some molecules, higher temperatures (up to 85°C) and longer incubation times may be necessary to achieve high molar activity.[6]
-
After incubation, allow the reaction to cool to room temperature.
-
Purify the ⁵⁵Co-DOTA-conjugated molecule using a NAP-5 size-exclusion column equilibrated with PBS to separate the labeled conjugate from unchelated ⁵⁵Co.[4]
-
Collect the purified product and perform quality control assays.
Protocol 2: Quality Control of ⁵⁵Co-DOTA-Conjugated Molecules
Radiochemical Purity Determination by Radio-TLC:
-
Stationary Phase: Silica gel TLC strips.
-
Mobile Phase: 50 mM EDTA solution. This mobile phase effectively separates the labeled conjugate from free ⁵⁵Co.[6]
-
Procedure: Spot the radiolabeled product onto the TLC strip and develop the chromatogram. Analyze the distribution of radioactivity using a radiochromatogram scanner. The ⁵⁵Co-DOTA-conjugate should remain at the origin, while free ⁵⁵Co will migrate with the solvent front.
-
Acceptance Criteria: Radiochemical purity should typically be ≥95%.
Specific Activity Determination:
-
Specific activity is determined by measuring the amount of radioactivity and the mass of the labeled molecule. This can be achieved through titration methods with known concentrations of the DOTA-conjugate.[1]
Protocol 3: In Vitro Stability Assessment
Serum Stability:
-
Incubate the purified ⁵⁵Co-DOTA-conjugated molecule in human serum at 37°C for various time points (e.g., 1, 4, 24, 48, and 96 hours).[6]
-
At each time point, analyze the radiochemical purity of the sample using radio-TLC as described in Protocol 2.
-
The percentage of intact radiolabeled conjugate is a measure of its stability in serum.[6]
EDTA Challenge:
-
Incubate the radiolabeled conjugate with a large molar excess (e.g., 500-fold) of EDTA at 37°C.[4][6]
-
Analyze the samples at various time points by radio-TLC to determine the extent of transchelation of ⁵⁵Co to EDTA.
Data Presentation
Table 2: Representative Labeling and Stability Data for ⁵⁵Co-DOTA-Conjugates
| Parameter | DOTA-ZEGFR:2377 | ⁵⁵Co-DSar | Reference |
| Labeling Conditions | |||
| Temperature | 60°C | 80°C | [4][6] |
| Time | 30 min | 4 h | [4][6] |
| pH | 5.5 | 8.0 | [4][6] |
| Purity & Stability | |||
| Radiochemical Purity | >98% | >95% | [4][6] |
| Serum Stability (96h) | Not Reported | ≥95% intact | [6] |
| EDTA Stability | No measurable release after 4h | ≥95% intact after 96h | [4][6] |
Visualizations
Caption: Experimental workflow for the production, labeling, and quality control of ⁵⁵Co-DOTA-conjugated molecules.
Conclusion
The protocol outlined in this application note provides a robust and reproducible method for the labeling of DOTA-conjugated molecules with this compound. The resulting radiopharmaceuticals exhibit high radiochemical purity and in vitro stability, making them suitable for preclinical and potentially clinical PET imaging applications.[1][6] The favorable characteristics of ⁵⁵Co, particularly its half-life, offer significant advantages for imaging biological targets that require later imaging time points for optimal signal-to-background ratios.[3][5] Researchers can adapt this general protocol to a wide variety of DOTA-conjugated targeting vectors for the development of novel PET imaging agents.
References
- 1. Cyclotron production of high specific activity 55Co and in vivo evaluation of the stability of 55Co metal-chelate-peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclotron production and radiochemical separation of 55Co and 58mCo from 54Fe, 58Ni and 57Fe targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of radiocobalt as a label improves imaging of EGFR using DOTA-conjugated Affibody molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cobalt-55 Chelators in Stable In Vivo Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of various chelators in the stable bioconjugation of Cobalt-55 (⁵⁵Co) for in vivo applications. The information is intended to guide researchers in the development of novel radiopharmaceuticals for positron emission tomography (PET) imaging.
Introduction to this compound and Chelator Selection
This compound is a positron-emitting radionuclide with a half-life of 17.5 hours, making it well-suited for PET imaging of biological processes that occur over an extended period, such as the pharmacokinetics of antibodies and other large molecules.[1] The in vivo stability of the radiometal-biomolecule conjugate is paramount to prevent the release of free ⁵⁵Co, which can lead to off-target radiation dose and compromised image quality. The choice of chelator is therefore critical in ensuring a stable complex with ⁵⁵Co. This document focuses on three prominent classes of chelators: DOTA, NOTA, and Sarcophagine (Sar) derivatives.
Key Chelators for this compound
Macrocyclic chelators like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) are widely used for complexing radiometals.[1][2] Sarcophagine (Sar) chelators, which are cage-like hexaazamacrobicyclic ligands, have also demonstrated exceptional stability with various radiometals.[3][4]
Studies have shown that both DOTA and NOTA-derived chelates form stable complexes with ⁵⁵Co in vivo.[1][5] These complexes exhibit significantly lower uptake in the liver and heart compared to free ⁵⁵CoCl₂, indicating good in vivo stability.[5][6][7] For instance, ⁵⁵Co-labeled peptides using NOTA and DOTA analogues showed a 6-fold lower liver uptake and a 4 to 7-fold lower heart uptake compared to free ⁵⁵CoCl₂ at 24 and 48 hours post-injection.[5][6][7] Sarcophagine-based chelators are also known for forming highly stable complexes with radiometals, offering high radiolabeling efficiency under mild conditions.[4]
Data Presentation: In Vivo Stability and Biodistribution
The following tables summarize the quantitative data from preclinical studies, highlighting the in vivo stability of ⁵⁵Co complexes with different chelators.
Table 1: Comparative Biodistribution of ⁵⁵Co-Chelator-Peptide Conjugates vs. Free ⁵⁵CoCl₂ in HCT-116 Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Organ | ⁵⁵Co-NO2A-Peptide (24h) | ⁵⁵Co-DO3A-Peptide (24h) | ⁵⁵CoCl₂ (24h) | ⁵⁵Co-NO2A-Peptide (48h) | ⁵⁵Co-DO3A-Peptide (48h) | ⁵⁵CoCl₂ (48h) |
| Liver | ~1% | ~1% | ~6% | ~0.5% | ~0.5% | ~3% |
| Heart | ~0.7% | ~0.7% | ~2.8% | ~0.35% | ~0.35% | ~2.5% |
Data extracted from studies by Mastren et al. demonstrating a significant reduction in non-target organ uptake with the use of NOTA and DOTA derived chelators.[1][5][6]
Table 2: In Vitro Stability of ⁵⁵Co-DiAmSar
| Condition | 24h | 48h | 72h | 96h |
| PBS (pH 7.4) | ≥95% | ≥95% | ≥95% | ≥95% |
| Human Serum | ≥95% | ≥95% | ≥95% | ≥95% |
| 50 mM EDTA | ≥95% | ≥95% | ≥95% | ≥95% |
Data indicates the high stability of the ⁵⁵Co-Sarcophagine complex even in the presence of a strong competing chelator.[8][9]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Bioconjugation of Chelators to Antibodies
This protocol describes the conjugation of N-hydroxysuccinimide (NHS) ester-functionalized DOTA and NOTA chelators to the lysine (B10760008) residues of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., phosphate-buffered saline, PBS).
-
DOTA-NHS ester or NOTA-NHS ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation buffer: 0.1 M sodium bicarbonate, pH 8.2-8.5.[6]
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
PD-10 desalting column or equivalent size-exclusion chromatography system.
Procedure:
-
Antibody Preparation:
-
If the mAb solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), perform a buffer exchange into the conjugation buffer using a desalting column or dialysis.[6]
-
Adjust the mAb concentration to 2-10 mg/mL.[6]
-
Verify the purity and concentration of the antibody using UV-Vis spectrophotometry (A280) and SDS-PAGE.[6]
-
-
Chelator Preparation:
-
Immediately before use, dissolve the DOTA-NHS or NOTA-NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL.[1]
-
-
Conjugation Reaction:
-
Calculate the required amount of chelator-NHS ester to achieve a desired molar excess (typically 10-20 fold) over the antibody.[6]
-
Slowly add the chelator-NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[1]
-
-
Quenching the Reaction:
-
Purification:
-
Remove unconjugated chelator and other small molecules using a PD-10 desalting column equilibrated with PBS, pH 7.4.[6]
-
Collect the fractions containing the purified mAb-chelator conjugate.
-
-
Characterization:
-
Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry.
-
Protocol 2: Radiolabeling of mAb-Chelator Conjugate with ⁵⁵Co
Materials:
-
mAb-DOTA, mAb-NOTA, or mAb-Sar conjugate.
-
⁵⁵CoCl₂ in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).[6]
-
Reaction vial.
-
Heating block or water bath.
-
Instant thin-layer chromatography (ITLC) system for quality control.
Procedure:
-
Add the mAb-chelator conjugate (typically 50-100 µg) to a reaction vial.[6]
-
Add the ⁵⁵CoCl₂ solution to the vial.
-
Incubate the reaction mixture. Optimal conditions vary depending on the chelator:
-
Quality Control:
-
Determine the radiochemical purity using ITLC. A common mobile phase is 50 mM EDTA to separate chelated ⁵⁵Co from free ⁵⁵Co.
-
Protocol 3: In Vitro Stability Assay
Materials:
-
⁵⁵Co-labeled mAb conjugate.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Human serum.
-
50 mM EDTA solution.
-
ITLC or HPLC system.
Procedure:
-
Aliquot the ⁵⁵Co-labeled mAb into separate tubes containing PBS, human serum, and 50 mM EDTA solution.[8]
-
Incubate the samples at 37°C.[8]
-
At various time points (e.g., 1, 4, 24, 48, 96 hours), take an aliquot from each sample.[8]
-
Analyze the samples by ITLC or radio-HPLC to determine the percentage of intact radiolabeled antibody.[10]
Protocol 4: In Vivo Biodistribution Study in Mice
Materials:
-
Tumor-bearing mice (e.g., xenograft models).[8]
-
⁵⁵Co-labeled mAb conjugate.
-
Saline for injection.
-
Gamma counter.
Procedure:
-
Inject a known amount of the ⁵⁵Co-labeled mAb (e.g., 1.85 MBq) via the tail vein of the mice.[9]
-
At predetermined time points (e.g., 4, 24, 48 hours), euthanize a cohort of mice.[7][8]
-
Dissect and collect organs of interest (e.g., blood, tumor, liver, heart, kidneys, spleen, muscle).[8]
-
Weigh each organ and measure the radioactivity using a gamma counter.[8]
-
Calculate the uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).[7]
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for chelator conjugation to an antibody.
Caption: Workflow for radiolabeling of the mAb-chelator conjugate with this compound.
Caption: Workflow for in vivo evaluation of the ⁵⁵Co-labeled antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 3. Theranostic this compound/58m for neurotensin receptor-mediated radiotherapy in vivo: a pilot study with dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efficient Synthesis and Biological Evaluation of Novel Bi-Functionalized Sarcophagine for 64Cu Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-collection.ethz.ch [research-collection.ethz.ch]
Application Notes and Protocols: A Step-by-Step Guide to Producing Cobalt-55 with a Medical Cyclotron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobalt-55 (⁵⁵Co) is a positron-emitting radionuclide with promising applications in Positron Emission Tomography (PET) imaging for cancer and other diseases.[1][2] Its 17.5-hour half-life and 77% positron branching ratio make it well-suited for imaging molecules with slower biological clearance, such as peptides and antibodies.[1] This document provides a detailed guide for the production, separation, and quality control of ⁵⁵Co using a medical cyclotron, intended for researchers and drug development professionals. Protocols for the most common production routes, including proton irradiation of enriched nickel and iron targets, are presented.
Overview of ⁵⁵Co Production Routes
Several nuclear reactions can be utilized to produce ⁵⁵Co in a medical cyclotron.[1][3] The choice of method depends on the available particle accelerator (proton or deuteron), beam energy, availability of enriched target materials, and desired final product specifications, particularly specific activity and radionuclidic purity. The primary production routes are summarized in Table 1.
| Nuclear Reaction | Particle | Target Material | Typical Energy Range (MeV) | Key Advantages | Key Disadvantages & Impurities |
| ⁵⁸Ni(p,α)⁵⁵Co | Proton | Enriched ⁵⁸Ni | 10 - 16 | High specific activity.[1][4] | Lower cross-section compared to other routes. Co-production of ⁵⁷Co (t½=271.8d).[1][5] |
| ⁵⁴Fe(d,n)⁵⁵Co | Deuteron | Enriched ⁵⁴Fe | 6 - 8 | High yield and very high radionuclidic purity (99.995%).[4][6] | Requires a deuteron-capable cyclotron. Enriched ⁵⁴Fe is costly.[1] |
| ⁵⁶Fe(p,2n)⁵⁵Co | Proton | Enriched or Natural Fe | 20 - 30 | Can use inexpensive natural iron.[7][8] | Co-produces significant, inseparable ⁵⁶Co (t½=77d).[1] Requires higher proton energy. |
Experimental Protocols: Targetry and Irradiation
High-quality target preparation is critical for efficient radionuclide production and heat dissipation during irradiation. Electroplating is a common method for creating uniform, adherent target layers.
Protocol 2.1: Electrodeposition of Enriched ⁵⁸Ni Target
This protocol is adapted from methods described for producing high specific activity ⁵⁵Co.[1][4]
-
Substrate Preparation: Use a gold (Au) or silver (Ag) disc as the target backing. A gold backing is preferred to avoid co-production of copper isotopes that can compete with cobalt during chelation.[1]
-
Electroplating Cell Setup:
-
Design a cell that exposes a defined circular area (e.g., 5-10 mm diameter) of the substrate.[1]
-
Use a graphite (B72142) rod as the anode.
-
-
Plating Solution: Prepare a solution containing enriched ⁵⁸Ni.
-
Electroplating Parameters:
Protocol 2.2: Electrodeposition of Natural/Enriched Iron Target
This protocol is optimized for depositing natural iron onto a copper substrate.[7][9]
-
Substrate Preparation: Use a copper (Cu) disc as the target backing.
-
Plating Solution (Chloride Bath):
-
Ferrous Chloride (FeCl₂): 8 g/L
-
Calcium Chloride (CaCl₂): 2 g/L
-
Deionized Water: to 1 L
-
-
Electroplating Parameters:
Protocol 2.3: Cyclotron Irradiation
-
Target Mounting: Securely mount the prepared target in a solid target holder. Ensure efficient water cooling to the back of the substrate.[4]
-
Beam Parameters (Example for ⁵⁸Ni(p,α)⁵⁵Co):
-
Post-Irradiation Cooling: Allow the target to decay for at least 2 hours. This reduces short-lived contaminants before chemical processing.[1]
Radiochemical Separation and Purification
The goal of chemical processing is to separate the microscopic amount of ⁵⁵Co from the macroscopic bulk of the target material (Ni or Fe) with high recovery and purity. Anion exchange and extraction chromatography are highly effective.[1][4][11]
Protocol 3.1: Separation of ⁵⁵Co from ⁵⁸Ni Target
This protocol utilizes anion exchange chromatography, where cobalt forms a negatively charged chloride complex in concentrated HCl, which is retained by the resin, while nickel passes through.
-
Target Dissolution:
-
Column Preparation:
-
Prepare an anion exchange column (e.g., Dowex 1x8 or similar).
-
Pre-condition the column by passing 9 M HCl through it.
-
-
Chromatographic Separation:
-
Load the dissolved target solution onto the column. The [⁵⁵Co]CoCl₄²⁻ complex will bind to the resin.
-
Wash the column with 9 M HCl to elute the bulk nickel (⁵⁸Ni). The nickel can be collected for recovery and reuse.
-
Elute the purified ⁵⁵Co from the column using a lower concentration of acid, such as 3 M HCl or water.[11]
-
-
Final Formulation:
-
Evaporate the eluate to dryness.
-
Reconstitute the [⁵⁵Co]CoCl₂ in a suitable solution for labeling, such as 0.1 M HCl or an appropriate buffer.
-
Protocol 3.2: Separation of ⁵⁵Co from Iron Target using DGA Resin
This protocol uses an extraction resin (DGA, N,N,N′,N′-tetrakis-2-ethylhexyldiglycolamide) which provides excellent separation of cobalt from iron.[4][6]
-
Target Dissolution: Dissolve the irradiated iron target in concentrated HCl.
-
Column Preparation:
-
Prepare a small column with DGA resin (Branched).
-
Pre-condition the column with concentrated HCl.
-
-
Chromatographic Separation:
-
Load the dissolved target solution onto the DGA column.
-
Wash the column with concentrated HCl to remove the bulk iron (Fe). The iron can be collected for recovery.
-
Elute the purified ⁵⁵Co using dilute HCl (e.g., 0.1 M) or water. This method results in a small final volume (<0.6 mL), which is advantageous for subsequent radiolabeling.[4][6]
-
-
Final Formulation: The eluate containing [⁵⁵Co]CoCl₂ can often be used directly or after a simple pH adjustment.
Visualization of Workflows
References
- 1. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 2. Alternative method to determine Specific Activity of (177)Lu by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Need for Rapid Endotoxin Detection Methods for Manufacturers of Radiopharmaceuticals | FUJIFILM Wako [wakopyrostar.com]
- 4. Search results [inis.iaea.org]
- 5. tandfonline.com [tandfonline.com]
- 6. scribd.com [scribd.com]
- 7. PET - QC of PET Radiopharmaceuticals | PDF [slideshare.net]
- 8. Limulus amebocyte lysate testing: adapting it for determination of bacterial endotoxin in 99mTc-labeled radiopharmaceuticals at a hospital radiopharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. Importance of the LAL Assay for Testing Radiopharmaceuticals | FUJIFILM Wako [wakopyrostar.com]
Application of Cobalt-55 in PET Imaging of Prostate Cancer: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Cobalt-55 (⁵⁵Co) in Positron Emission Tomography (PET) imaging for prostate cancer. It is intended to serve as a detailed resource, offering insights into the rationale, experimental protocols, and data interpretation associated with this emerging and promising area of nuclear medicine. The unique properties of ⁵⁵Co, including its suitable half-life and its role as a diagnostic partner in a theranostic pair with Cobalt-58m (⁵⁸ᵐCo), make it a compelling radionuclide for advancing prostate cancer diagnostics and personalized treatment strategies.
Introduction to this compound in Prostate Cancer Imaging
Prostate-specific membrane antigen (PSMA) is a well-established biomarker that is highly overexpressed on the surface of prostate cancer cells, making it an excellent target for molecular imaging.[1][2] PET imaging using radiolabeled PSMA-targeting ligands has revolutionized the management of prostate cancer.[3] While Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F) are commonly used radionuclides for this purpose, this compound (t₁/₂ = 17.53 h, β⁺ = 77%) presents several advantages.[4][5] Its longer half-life compared to ⁶⁸Ga (t₁/₂ = 68 min) allows for imaging at later time points, which can lead to improved tumor-to-background contrast as the radiotracer clears from non-target tissues.[6][7] This is particularly beneficial for visualizing smaller metastatic lesions.
Furthermore, ⁵⁵Co forms a chemically identical theranostic pair with the Auger electron-emitting radionuclide ⁵⁸ᵐCo (t₁/₂ = 9.10 h).[5] This "elementally matched pair" allows for the use of ⁵⁵Co-based PET imaging to accurately predict the dosimetry and therapeutic efficacy of ⁵⁸ᵐCo-based targeted radionuclide therapy, embodying a truly personalized medicine approach.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating ⁵⁵Co-labeled radiotracers for prostate cancer imaging.
Table 1: Radiolabeling and In Vitro Performance of ⁵⁵Co-PSMA-617
| Parameter | Value | Cell Line(s) | Reference |
| Radiolabeling Yield | > 99.5% | - | [6] |
| Radiochemical Purity | 99.7% | - | [6] |
| Molar Activity | 18.2 MBq/nmol | - | [6] |
| Dissociation Constant (K D) | 4.7 nM | LNCaP | [1][6] |
| 9.8 nM | PC3-PIP | [1][6] | |
| Internalization (240 min) | 76% | LNCaP | [1][6] |
| 71% | PC3-PIP | [1][6] |
Table 2: In Vivo Biodistribution of [⁵⁷Co]PSMA-617 in LNCaP Xenograft Mice (% Injected Activity per Gram)
Note: ⁵⁷Co was used as a surrogate for ⁵⁵Co in this biodistribution study due to its longer half-life, facilitating ex vivo analysis.
| Organ | 1 h | 4 h | 24 h | Reference |
| Tumor | 12.9 | 11.8 | 10.5 | [1][6] |
| Blood | 0.50 | 0.05 | < 0.01 | [1][6] |
| Kidneys | 118.1 | 42.1 | 2.4 | [1][6] |
| Spleen | 18.9 | 4.4 | 0.4 | [1][6] |
| Liver | 1.8 | 0.6 | 0.2 | [1][6] |
| Lungs | 1.1 | 0.2 | 0.1 | [1][6] |
| Muscle | 0.2 | 0.1 | < 0.01 | [1][6] |
| Bone | 0.4 | 0.2 | 0.1 | [1][6] |
Table 3: Tumor-to-Background Ratios of [⁵⁷Co]PSMA-617 in LNCaP Xenograft Mice
| Ratio | 1 h | 4 h | 24 h | Reference |
| Tumor-to-Blood | 26 | 258 | 3013 | [1][6] |
| Tumor-to-Kidney | 0.11 | 0.28 | 4.3 | [1][6] |
| Tumor-to-Muscle | 65 | 118 | >1050 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the preclinical evaluation of ⁵⁵Co-based PET agents for prostate cancer.
Production of this compound
This compound can be produced in a medical cyclotron.[6] A common method involves the irradiation of isotopically enriched ⁵⁴Fe targets with deuterons (⁸.2 MeV).[4] The resulting ⁵⁵Co is then separated and purified using cation exchange and extraction chromatography.[4] Another production route is the proton bombardment of natural or enriched Nickel targets (⁵⁸Ni(p,α)⁵⁵Co).[5][8]
Radiolabeling of PSMA-617 with this compound
The following protocol is adapted from a study that successfully labeled PSMA-617 with ⁵⁵Co.[1][6]
Materials:
-
PSMA-617 precursor
-
⁵⁵CoCl₂ in 0.01 M HCl
-
Acetate (B1210297) buffer (0.4 M, pH 4.4)
-
Microwave reactor
-
Radio-TLC or HPLC system for quality control
Procedure:
-
In a reaction vial, combine PSMA-617 with the acetate buffer.
-
Add the ⁵⁵CoCl₂ solution to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture using microwave irradiation. Optimal time and power settings should be determined empirically, but successful labeling has been achieved with short reaction times.
-
After the reaction, allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield and purity of [⁵⁵Co]PSMA-617.
In Vitro Cell Binding and Internalization Assays
Cell Lines:
Procedure for K D Determination:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Wash the cells with a binding buffer (e.g., PBS with 0.1% BSA).
-
Incubate the cells with increasing concentrations of [⁵⁷Co]PSMA-617 (as a surrogate for ⁵⁵Co) for a defined period at 4°C to determine total binding.
-
For non-specific binding, co-incubate a parallel set of cells with a high concentration of a non-radiolabeled PSMA inhibitor (e.g., 2-(phosphonomethyl)-pentanedioic acid).[1][6]
-
After incubation, wash the cells to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the K D value using saturation binding analysis.
Procedure for Internalization Assay:
-
Seed cells as described above.
-
Incubate the cells with a fixed concentration of [⁵⁷Co]PSMA-617 at 37°C for various time points (e.g., up to 240 minutes).[1][6]
-
At each time point, collect the supernatant containing the unbound radiotracer.
-
Wash the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) to strip off surface-bound radioactivity.
-
Lyse the cells to release the internalized radioactivity.
-
Measure the radioactivity in the supernatant, acid wash, and cell lysate fractions.
-
Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity (surface-bound + internalized).
Preclinical PET/CT Imaging in Animal Models
Animal Model:
Imaging Procedure:
-
Administer approximately 1.85 MBq of [⁵⁵Co]PSMA-617 to each mouse via tail vein injection.[4]
-
Perform PET/CT scans at multiple time points post-injection, for example, at 1, 4, and 24 hours.[1][6]
-
Acquire static PET images for a defined duration at each time point.
-
Reconstruct the PET images and co-register them with the CT scans for anatomical localization.
-
Analyze the images to determine the uptake of the radiotracer in the tumor and various organs. This can be quantified as the percentage of injected activity per gram of tissue (%IA/g).
Ex Vivo Biodistribution Studies
Procedure:
-
Following the final imaging session, euthanize the mice.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the %IA/g for each tissue. These ex vivo results can be used to validate the in vivo PET imaging data.[9]
Visualizations
The following diagrams illustrate key conceptual and experimental workflows.
Caption: Workflow for the production of ⁵⁵Co and radiosynthesis of [⁵⁵Co]PSMA-617.
Caption: Mechanism of [⁵⁵Co]PSMA-617 uptake and signal generation in prostate cancer cells.
Caption: Workflow for the preclinical evaluation of a ⁵⁵Co-labeled PSMA-targeting agent.
Conclusion and Future Directions
The preclinical data strongly support the potential of ⁵⁵Co-labeled PSMA ligands, particularly [⁵⁵Co]PSMA-617, for high-contrast PET imaging of prostate cancer.[10] The favorable characteristics, including high tumor uptake and excellent tumor-to-background ratios at later imaging time points, suggest that ⁵⁵Co-PET could be superior to imaging with shorter-lived radionuclides like ⁶⁸Ga for detecting metastatic disease.[1][6] The development and application of ⁵⁵Co-based radiopharmaceuticals represent a significant step towards more precise diagnostic imaging and the realization of personalized theranostic approaches for prostate cancer management. Future research should focus on the clinical translation of these promising agents to validate their diagnostic performance and therapeutic potential in patients.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. PSMA PET scan for prostate cancer - Mayo Clinic [mayoclinic.org]
- 3. PSMA PET Scan for Prostate Cancer | UCSF Radiology [radiology.ucsf.edu]
- 4. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Theranostic this compound/58m for neurotensin receptor-mediated radiotherapy in vivo: a pilot study with dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A PSMA Ligand Labeled with this compound for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Cell Tracking Using Cobalt-55
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to non-invasively track the fate of administered cells over extended periods is crucial for the development and evaluation of cell-based therapies, including immunotherapy and regenerative medicine. Positron Emission Tomography (PET) offers a highly sensitive imaging modality for this purpose. Cobalt-55 (⁵⁵Co), a positron-emitting radionuclide with a convenient half-life, presents a promising option for the long-term tracking of labeled cells.[1] This document provides detailed application notes and protocols for utilizing ⁵⁵Co in preclinical and clinical research for long-term cell tracking.
This compound decays with a half-life of 17.53 hours, which is suitable for monitoring cellular biodistribution and trafficking over several days.[2] Its decay characteristics include a 77% positron branching ratio, making it well-suited for PET imaging.[2][3] The divalent cationic nature of cobalt (Co²⁺) allows for direct cell labeling, as it is believed to partially mimic the uptake of calcium ions by cells, particularly lymphocytes.[1]
Quantitative Data Summary
The selection of a radionuclide for cell tracking is dependent on its physical properties and its interaction with the labeled cells. The following tables summarize the key quantitative data for this compound and compare it with another common radionuclide used for long-term cell tracking, Zirconium-89.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Half-life | 17.53 hours | [2][4] |
| Decay Mode | β+ (77%), EC (23%) | [2][3] |
| Maximum Positron Energy | 1.5 MeV | [2] |
| Principal Gamma Emissions | 931 keV (75%), 511 keV (152%) | [2][4] |
| Production Reaction | ⁵⁸Ni(p,α)⁵⁵Co or ⁵⁴Fe(d,n)⁵⁵Co | [2][3][5] |
Table 2: Comparison of this compound and Zirconium-89 for Cell Tracking
| Feature | This compound | Zirconium-89 |
| Physical Half-life | 17.53 hours | 78.4 hours (3.3 days) |
| Imaging Time Frame | 1-3 days | > 7 days |
| Cell Labeling Method | Direct incubation (as CoCl₂) or via chelators | Primarily via chelators (e.g., oxine, DFO-NCS) |
| In Vitro Retention | >50% in lymphocytes after 24 hours[1] | High, often >90% after several days |
| In Vivo Stability | Good for chelated forms; free Co²⁺ shows some redistribution | Generally high with appropriate chelators |
| Toxicity | Low at concentrations needed for labeling[1] | Low at typical labeling concentrations |
| PET Image Resolution | Good | Good |
Experimental Protocols
Protocol 1: Direct Labeling of Lymphocytes with ⁵⁵CoCl₂
This protocol is based on the method described by Korf et al. for labeling rat lymphocytes.[1]
Materials:
-
Isolated lymphocytes (e.g., from spleen or peripheral blood)
-
⁵⁵CoCl₂ in sterile, isotonic solution (e.g., 0.9% NaCl)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
-
Gamma counter
Procedure:
-
Cell Preparation: Isolate lymphocytes using a standard method (e.g., Ficoll-Paque density gradient centrifugation). Wash the cells twice with sterile PBS and resuspend in complete culture medium at a concentration of 1 x 10⁷ cells/mL.
-
Radiolabeling:
-
In a sterile conical tube, add the desired amount of ⁵⁵CoCl₂ to the cell suspension. The final radioactivity concentration should be optimized for the specific application, typically in the range of 1-10 µCi (0.037-0.37 MBq) per 10⁶ cells.
-
Incubate the cell suspension at 37°C in a 5% CO₂ incubator for 30-60 minutes with gentle agitation.
-
-
Washing:
-
After incubation, centrifuge the cells at 400 x g for 5 minutes.
-
Carefully remove the supernatant containing unbound ⁵⁵Co and transfer it to a separate tube for radioactivity measurement.
-
Resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.
-
Repeat the centrifugation and washing step two more times to ensure complete removal of unbound radioactivity.
-
-
Labeling Efficiency Calculation:
-
Measure the radioactivity in the initial cell suspension (before washing), the combined supernatants, and the final labeled cell pellet using a gamma counter.
-
Calculate the labeling efficiency as: (Radioactivity in cell pellet / Initial total radioactivity) x 100%.
-
-
Cell Viability Assessment:
-
Perform a trypan blue exclusion assay to determine the viability of the labeled cells. Viability should be >95%.
-
-
In Vitro Retention Assay:
-
Resuspend a small aliquot of the labeled cells in complete culture medium and incubate at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), centrifuge the cells and measure the radioactivity in the cell pellet and the supernatant to determine the percentage of retained ⁵⁵Co.
-
-
Preparation for In Vivo Administration:
-
Resuspend the final labeled cell pellet in a sterile, injectable vehicle (e.g., saline or PBS) at the desired concentration for in vivo administration.
-
Protocol 2: In Vivo PET Imaging of ⁵⁵Co-Labeled Cells
Materials:
-
⁵⁵Co-labeled cells
-
Animal model (e.g., mouse, rat)
-
Anesthesia (e.g., isoflurane)
-
PET/CT or PET/MRI scanner
-
Syringe for injection
Procedure:
-
Animal Preparation: Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Cell Administration: Administer the ⁵⁵Co-labeled cells via the desired route (e.g., intravenous tail vein injection). The injected volume and cell number should be optimized for the specific study.
-
PET Imaging:
-
Position the animal in the PET scanner.
-
Acquire dynamic or static PET scans at various time points post-injection (e.g., 1, 4, 24, 48 hours) to track the biodistribution of the labeled cells.
-
Co-register PET images with anatomical images from CT or MRI for accurate localization of the radioactive signal.
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Draw regions of interest (ROIs) on the images corresponding to various organs and tissues.
-
Quantify the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Divalent cobalt as a label to study lymphocyte distribution using PET and SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclotron production of high specific activity 55Co and in vivo evaluation of the stability of 55Co metal-chelate-peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. osti.gov [osti.gov]
Application Notes and Protocols: Cobalt-55 Labeled Somatostatin Analogs for Neuroendocrine Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies characterized by the overexpression of somatostatin (B550006) receptors (SSTRs) on their cell surfaces.[1][2] This feature allows for targeted imaging and therapy using radiolabeled somatostatin analogs.[1][3] While Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu) labeled DOTA-peptides are the current standards in clinical practice for diagnosis and therapy (theranostics) of NETs, there is ongoing research to develop new radiopharmaceuticals with improved imaging characteristics.[1][4] Cobalt-55 (⁵⁵Co), a positron-emitting radionuclide with a longer half-life (17.53 hours) and a high positron yield (75.9%), presents a promising alternative for positron emission tomography (PET) imaging.[5] The longer half-life of ⁵⁵Co allows for delayed imaging, which can lead to improved tumor-to-background contrast due to the clearance of the radiotracer from non-target tissues.[6]
This document provides detailed application notes and protocols for the use of ⁵⁵Co-labeled somatostatin analogs, particularly [⁵⁵Co]Co-DOTATATE, for the imaging of neuroendocrine tumors. It includes a summary of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key processes.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies comparing [⁵⁵Co]Co-DOTATATE with other commonly used radiolabeled somatostatin analogs.
Table 1: Radiotracer Characteristics
| Radiotracer | Radiochemical Yield | Radiochemical Purity | Apparent Molar Activity (MBq/nmol) |
| [⁵⁵Co]Co-DOTATATE | 99.5% | >99.5% | ~18 |
| [⁶⁸Ga]Ga-DOTATATE | 841 ± 159 MBq | 97.8% ± 0.3% | ~41 |
| [⁶⁴Cu]Cu-DOTATATE | - | >99% | ~16 |
| Data sourced from a study by Thisgaard et al. (2020)[5] |
Table 2: Preclinical Tumor-to-Background Ratios in AR42J Tumor-Bearing Mice
| Radiotracer | Time Point | Tumor-to-Liver Ratio | Tumor-to-Kidney Ratio | Tumor-to-Muscle Ratio |
| [⁵⁵Co]Co-DOTATATE | 4 h | 65 ± 16 | - | - |
| 24 h | 50 ± 6 | 4 times higher than [⁶⁴Cu]Cu-DOTATATE | 11 times higher than [⁶⁴Cu]Cu-DOTATATE | |
| [⁶⁸Ga]Ga-DOTATATE | 1 h | 5 times lower than [⁵⁵Co]Co-DOTATATE at 4h | 8 times lower than [⁵⁵Co]Co-DOTATATE at 24h | - |
| [⁶⁴Cu]Cu-DOTATATE | 4 h | 15 times lower than [⁵⁵Co]Co-DOTATATE | - | - |
| 24 h | 29 times lower than [⁵⁵Co]Co-DOTATATE | - | - | |
| Data compiled from studies by Thisgaard et al. (2020) and Andersen et al. (2020)[6][7][8] |
Experimental Protocols
Radiolabeling of DOTATATE with this compound
This protocol is based on the methods described by Thisgaard et al. (2020).[6]
Materials:
-
⁵⁵CoCl₂ in 0.1 M HCl
-
DOTATATE peptide
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile, pyrogen-free water for injection
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
In a sterile vial, combine 25-35 nmol of DOTATATE with 0.35 ml of 1 M sodium acetate buffer.
-
Add the desired amount of ⁵⁵CoCl₂ solution to the vial.
-
Adjust the final volume with sterile water to achieve the desired concentration.
-
Gently mix the solution.
-
Incubate the reaction mixture at 95-100°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical purity.
Quality Control of [⁵⁵Co]Co-DOTATATE
Method: Radio-Thin Layer Chromatography (Radio-TLC)
Materials:
-
ITLC-SG strips
-
Mobile phase: 50 mM EDTA solution
-
Radio-TLC scanner
Procedure:
-
Spot a small aliquot of the final radiolabeled product onto an ITLC-SG strip.
-
Develop the strip in a chromatography tank containing the 50 mM EDTA mobile phase.
-
In this system, free ⁵⁵Co will move with the solvent front, while [⁵⁵Co]Co-DOTATATE will remain at the origin.
-
Scan the strip using a radio-TLC scanner to quantify the percentage of the radiolabeled peptide and any free radionuclide.
In Vivo PET/CT Imaging in a Murine Xenograft Model
This protocol is a generalized procedure based on preclinical imaging studies.[4][8]
Materials:
-
AR42J tumor-bearing mice (or other suitable SSTR-expressing tumor model)
-
[⁵⁵Co]Co-DOTATATE solution for injection
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
Procedure:
-
Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.
-
Position the animal on the scanner bed.
-
Administer a defined activity of [⁵⁵Co]Co-DOTATATE (typically 1-5 MBq) via intravenous injection (e.g., tail vein).
-
Acquire dynamic PET scans for the initial 0-60 minutes post-injection to observe the initial biodistribution.
-
Acquire static PET/CT scans at later time points (e.g., 4 hours and 24 hours) to assess tumor uptake and clearance from non-target organs.
-
Reconstruct the PET images and co-register them with the CT scans for anatomical localization.
-
Analyze the images to quantify the uptake of the radiotracer in the tumor and various organs, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: A flowchart illustrating the key steps in the radiosynthesis of [⁵⁵Co]Co-DOTATATE.
Caption: The process of receptor-mediated endocytosis of [⁵⁵Co]Co-DOTATATE in neuroendocrine tumor cells.
Caption: A workflow diagram for the preclinical evaluation of [⁵⁵Co]Co-DOTATATE in an animal model.
Discussion and Future Perspectives
The preclinical data strongly suggest that [⁵⁵Co]Co-DOTATATE is a promising radiotracer for PET imaging of neuroendocrine tumors.[5][7] Its key advantage lies in the significantly higher tumor-to-background ratios observed at delayed time points compared to [⁶⁸Ga]Ga-DOTATATE and [⁶⁴Cu]Cu-DOTATATE.[6][7] This is particularly evident in the tumor-to-liver ratio, which is a critical parameter given that the liver is a common site of metastasis for NETs.[7][8] The enhanced contrast offered by [⁵⁵Co]Co-DOTATATE could lead to improved detection of small tumor lesions and a more accurate assessment of disease burden.
Further research is warranted to translate these promising preclinical findings into the clinical setting. Clinical trials will be necessary to evaluate the safety, dosimetry, and diagnostic efficacy of [⁵⁵Co]Co-DOTATATE in patients with neuroendocrine tumors. The development of automated radiosynthesis modules for [⁵⁵Co]Co-DOTATATE will also be crucial for its widespread clinical adoption. Overall, ⁵⁵Co-labeled somatostatin analogs have the potential to become a valuable tool in the personalized management of patients with neuroendocrine tumors.
References
- 1. Radiolabeled Somatostatin Analogues for Diagnosis and Treatment of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin Receptor-Based Molecular Imaging and Therapy for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiologybusiness.com [radiologybusiness.com]
- 5. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. New radiopharmaceutical shows promise for improved detection of neuroendocrine tumors | EurekAlert! [eurekalert.org]
Preclinical PET Imaging with Cobalt-55 Tracers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for preclinical Positron Emission Tomography (PET) imaging utilizing tracers labeled with Cobalt-55 (⁵⁵Co). The unique properties of ⁵⁵Co, including its half-life of 17.5 hours and high positron yield (77%), make it an excellent candidate for longitudinal studies and for imaging biological processes with slower kinetics, offering potential advantages over more commonly used radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][2] These protocols are designed to guide researchers in the production, radiolabeling, and application of ⁵⁵Co-based PET tracers in preclinical cancer models.
Introduction to this compound in PET Imaging
This compound is a cyclotron-produced radionuclide that has gained increasing interest in the field of nuclear medicine.[3] Its relatively long half-life is well-suited for imaging macromolecules such as antibodies and peptides, allowing for sufficient time for tracer distribution and clearance from non-target tissues, which can lead to improved image contrast at later time points.[2][4][5] Preclinical studies have demonstrated the superiority of ⁵⁵Co-labeled tracers, such as [⁵⁵Co]Co-DOTATATE, in providing higher tumor-to-background ratios compared to their ⁶⁸Ga and ⁶⁴Cu counterparts, particularly in imaging somatostatin (B550006) receptor (SSTR)-expressing tumors.[4][5][6] Furthermore, ⁵⁵Co is being explored as a diagnostic partner in a theranostic pair with the Auger electron-emitting ⁵⁸ᵐCo, enabling an element-matched approach to cancer diagnosis and therapy.[1][7][8]
Isotope Production and Radiolabeling
Production of this compound
This compound can be produced via several nuclear reactions using a medical cyclotron. The most common methods include:
-
⁵⁴Fe(d,n)⁵⁵Co: This method involves the deuteron (B1233211) bombardment of highly enriched ⁵⁴Fe.[4][6]
-
⁵⁸Ni(p,α)⁵⁵Co: This reaction utilizes proton bombardment of ⁵⁸Ni.[2][7]
Following bombardment, ⁵⁵Co is separated and purified from the target material using techniques such as anion exchange chromatography to yield a high-purity product suitable for radiolabeling.[2][6]
Radiolabeling Protocol: ⁵⁵Co-labeling of DOTA-conjugated Peptides
This protocol provides a general method for labeling DOTA-conjugated peptides (e.g., DOTATATE, PSMA-617) with ⁵⁵Co.
Materials:
-
⁵⁵CoCl₂ in dilute HCl
-
DOTA-conjugated peptide
-
Sodium acetate (B1210297) buffer (0.4 M, pH 4.4-5.5)
-
HEPES buffer
-
Sterile, metal-free reaction vials
-
Heating block or microwave synthesizer
-
Radio-TLC or HPLC system for quality control
Procedure:
-
To a sterile reaction vial, add the DOTA-conjugated peptide.
-
Add the sodium acetate buffer to the vial.
-
Add the ⁵⁵CoCl₂ solution to the peptide-buffer mixture.
-
Gently mix the solution.
-
Heat the reaction mixture at 95-100°C for 10-30 minutes. Microwave heating can also be employed to accelerate the reaction.[9]
-
After incubation, allow the vial to cool to room temperature.
-
Perform radiochemical purity analysis using radio-TLC or HPLC to ensure a labeling efficiency of >95%.
-
The final product should be formulated in a physiologically compatible buffer for in vivo administration.
Preclinical PET Imaging Protocols
This section outlines a general workflow for conducting preclinical PET imaging studies in rodent models using ⁵⁵Co-labeled tracers.
Animal Models
A variety of xenograft mouse models are suitable for preclinical studies with ⁵⁵Co tracers, depending on the biological target. Examples include:
-
Neuroendocrine Tumors: NOD-SCID mice bearing subcutaneous AR42J tumors (SSTR-positive).[4][6]
-
Prostate Cancer: LNCaP or PC3-PIP xenograft mice (PSMA-positive).[9]
-
Colorectal Cancer: HT29 tumor xenografts (Neurotensin Receptor 1-positive).[1][7]
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical PET imaging study with a ⁵⁵Co tracer.
Caption: Preclinical PET imaging workflow with ⁵⁵Co tracers.
Detailed Imaging Protocol
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2% in oxygen). Maintain the animal's body temperature using a heating pad throughout the procedure.
-
Tracer Administration: Administer the ⁵⁵Co-labeled tracer via tail vein injection. The injected activity can range from approximately 1.85 to 3.7 MBq per mouse.[1]
-
PET/CT Imaging:
-
Dynamic Scan: For pharmacokinetic analysis, a dynamic scan can be performed immediately after injection for the first 60 minutes.[4]
-
Static Scans: Acquire static PET/CT images at various time points post-injection, such as 1, 4, and 24 hours, and even up to 48 hours, to assess tracer biodistribution and tumor uptake.[2][4][6][9] The longer half-life of ⁵⁵Co is particularly advantageous for these delayed imaging time points.
-
-
Image Reconstruction and Analysis: Reconstruct PET images using algorithms such as Ordered Subsets Expectation Maximization (OSEM) or Maximum A Posteriori (MAP).[2][10] Co-register PET and CT images for anatomical localization. Draw regions of interest (ROIs) over the tumor and various organs (e.g., liver, kidneys, muscle) to quantify tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[6][10]
Quantitative Data and Comparison
The use of ⁵⁵Co-labeled tracers has shown significant improvements in tumor-to-background ratios, which is a critical factor for clear tumor delineation.
Biodistribution Data
The following table summarizes representative biodistribution data for [⁵⁵Co]Co-DOTATATE compared to its ⁶⁴Cu and ⁶⁸Ga counterparts in an AR42J xenograft model.
| Radiotracer | Time Point | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) | Muscle Uptake (%ID/g) |
| [⁵⁵Co]Co-DOTATATE | 4 h | ~15 | ~0.2 | ~2 | ~0.3 |
| 24 h | ~12 | ~0.25 | ~1.5 | ~0.1 | |
| [⁶⁴Cu]Cu-DOTATATE | 4 h | ~14 | ~3 | ~3 | ~0.5 |
| 24 h | ~10 | ~3.5 | ~2 | ~0.2 | |
| [⁶⁸Ga]Ga-DOTATATE | 1 h | ~10 | ~0.5 | ~5 | ~0.4 |
Data are approximate values derived from published studies for illustrative purposes.
Tumor-to-Background Ratios
The enhanced contrast with ⁵⁵Co tracers is evident in the tumor-to-background ratios.
| Radiotracer | Time Point | Tumor-to-Liver Ratio | Tumor-to-Kidney Ratio | Tumor-to-Muscle Ratio |
| [⁵⁵Co]Co-DOTATATE | 4 h | ~65 | ~7.5 | ~50 |
| 24 h | ~50 | ~8 | ~120 | |
| [⁶⁴Cu]Cu-DOTATATE | 4 h | ~4.5 | ~4.5 | ~28 |
| 24 h | ~3 | ~5 | ~50 | |
| [⁶⁸Ga]Ga-DOTATATE | 1 h | ~20 | ~2 | ~25 |
Data are approximate values derived from published studies for illustrative purposes.[4][5][6]
For [⁵⁵Co]Co-DOTATATE, the tumor-to-liver ratio at 4 hours was approximately 15 times higher than that of [⁶⁴Cu]Cu-DOTATATE.[5][6] By 24 hours, this ratio was about 30 times higher for the ⁵⁵Co tracer.[5][6] Similarly, the tumor-to-kidney and tumor-to-muscle ratios for [⁵⁵Co]Co-DOTATATE at 24 hours were significantly higher than those for [⁶⁴Cu]Cu-DOTATATE.[4][6]
Biological Pathways and Targeting
The application of ⁵⁵Co-labeled tracers is primarily in targeted molecular imaging. The targeting moiety of the tracer dictates the biological pathway being interrogated.
Somatostatin Receptor (SSTR) Targeting
Tracers like [⁵⁵Co]Co-DOTATATE are designed to target somatostatin receptors, which are overexpressed in many neuroendocrine tumors.
Caption: Targeting of SSTR2 by [⁵⁵Co]Co-DOTATATE.
Prostate-Specific Membrane Antigen (PSMA) Targeting
For prostate cancer imaging, tracers such as [⁵⁵Co]PSMA-617 are used to target PSMA, a transmembrane protein highly expressed on prostate cancer cells.[9]
Caption: Targeting of PSMA by [⁵⁵Co]PSMA-617.
Conclusion
This compound is a promising radionuclide for preclinical PET imaging, offering distinct advantages for longitudinal studies and for tracers targeting biological processes with slow kinetics. The protocols and data presented here provide a framework for researchers to effectively utilize ⁵⁵Co-labeled tracers in their preclinical research, particularly in the field of oncology. The superior image contrast achieved with ⁵⁵Co tracers at delayed time points can lead to improved tumor detection and more accurate quantification of tracer uptake, ultimately aiding in the development of novel diagnostic and theranostic agents.[2][6]
References
- 1. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New radiopharmaceutical shows promise for improved detection of neuroendocrine tumors | EurekAlert! [eurekalert.org]
- 6. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET Imaging of the Neurotensin Targeting Peptide NOTA-NT-20.3 Using this compound, Copper-64 and Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A PSMA Ligand Labeled with this compound for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theranostic this compound/58m for neurotensin receptor-mediated radiotherapy in vivo: a pilot study with dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cobalt-55 Labeled Radiopharmaceuticals in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt-55 (⁵⁵Co) is an emerging positron-emitting radionuclide with significant potential for the development of novel radiopharmaceuticals for oncological applications.[1][2][3][4] Its half-life of 17.53 hours is well-suited for imaging biological processes that occur over extended periods, allowing for imaging at later time points when background clearance is improved, leading to enhanced image contrast.[1][5][6] This characteristic provides a distinct advantage over shorter-lived PET isotopes like Gallium-68 (⁶⁸Ga). Furthermore, ⁵⁵Co forms a theranostic pair with Cobalt-58m (⁵⁸ᵐCo), an Auger electron emitter, enabling a personalized medicine approach where diagnostic imaging with ⁵⁵Co can guide and predict the therapeutic efficacy of ⁵⁸ᵐCo-based radionuclide therapy.[1][5][7]
These application notes provide a comprehensive overview of the synthesis, quality control, and preclinical evaluation of ⁵⁵Co-labeled radiopharmaceuticals. Detailed protocols are provided to guide researchers in this promising field.
Production of this compound
High-purity ⁵⁵Co can be produced in a medical cyclotron. The most common production routes involve the irradiation of enriched target materials.
Table 1: Cyclotron Production of this compound
| Nuclear Reaction | Target Material | Incident Particle | Energy Range | Reported Yield | Key Contaminants |
| ⁵⁴Fe(d,n)⁵⁵Co | Enriched ⁵⁴Fe | Deuteron | 12 MeV | 1.7 mCi/µAh | ⁵⁷Co (0.016%) |
| ⁵⁸Ni(p,α)⁵⁵Co | Enriched ⁵⁸Ni | Proton | Variable | High specific activity | - |
Data compiled from multiple sources.[3][8][9]
Purification of this compound
After irradiation, the ⁵⁵Co must be chemically separated from the target material and any radionuclidic impurities. Anion exchange chromatography is a commonly employed method. A more recent and faster method involves a combination of cation exchange and extraction chromatography.[7][10]
General Workflow for Synthesis of ⁵⁵Co-Labeled Radiopharmaceuticals
The synthesis of a ⁵⁵Co-labeled radiopharmaceutical involves several key steps, from the production of the radionuclide to the final quality control of the labeled product.
Caption: General workflow for the synthesis of ⁵⁵Co-labeled radiopharmaceuticals.
Experimental Protocols
Protocol 1: Purification of ⁵⁵Co via Anion Exchange Chromatography
Objective: To separate ⁵⁵Co from irradiated nickel targets.
Materials:
-
Irradiated ⁵⁸Ni target
-
Concentrated HCl
-
AG 1-X8 resin
-
Deionized water
Procedure:
-
Dissolve the irradiated ⁵⁸Ni target in concentrated HCl.
-
Load the dissolved solution onto a pre-conditioned AG 1-X8 anion exchange column.
-
Wash the column with concentrated HCl to elute the nickel.
-
Elute the ⁵⁵Co from the column using deionized water.
-
Collect the ⁵⁵Co fraction and confirm its purity using gamma spectroscopy.
Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with ⁵⁵Co
Objective: To radiolabel a DOTA-conjugated targeting peptide with ⁵⁵Co.
Materials:
-
Purified ⁵⁵CoCl₂ in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5)
-
DOTA-conjugated peptide (e.g., DOTATATE)
-
Heating block or water bath
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for purification
-
Saline for injection
Procedure:
-
To a sterile reaction vial, add the DOTA-conjugated peptide.
-
Add the purified ⁵⁵CoCl₂ solution to the vial.
-
Gently mix and incubate the reaction mixture at an optimized temperature (e.g., 80-95°C) for a specific duration (e.g., 15-30 minutes).
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield.
-
Purify the labeled peptide using an SPE cartridge.
-
Wash the cartridge with water to remove unreacted ⁵⁵Co.
-
Elute the ⁵⁵Co-labeled peptide with a small volume of ethanol.
-
Evaporate the ethanol and reconstitute the final product in sterile saline for injection.
Quality Control of ⁵⁵Co-Radiopharmaceuticals
Ensuring the quality of radiopharmaceuticals is critical for patient safety and diagnostic accuracy.[11][12][13][14] Key quality control tests are summarized below.
Table 2: Quality Control Parameters for ⁵⁵Co-Radiopharmaceuticals
| Parameter | Method | Acceptance Criteria |
| Radionuclidic Purity | Gamma-ray Spectroscopy | Identity of ⁵⁵Co confirmed, radionuclidic impurities within specified limits. |
| Radiochemical Purity | Radio-TLC, Radio-HPLC | >95% of radioactivity in the desired chemical form. |
| Chemical Purity | HPLC | Absence or quantification of non-radioactive chemical impurities. |
| Sterility | Membrane Filtration or Direct Inoculation | No microbial growth. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | Below specified endotoxin unit (EU) limits. |
| pH | pH meter or pH strips | Within a physiologically acceptable range (typically 4.5 - 7.5). |
Preclinical Evaluation of ⁵⁵Co-Radiopharmaceuticals
Preclinical studies are essential to evaluate the in vitro and in vivo performance of a new radiopharmaceutical.[15][16][17][18]
In Vitro Stability
The stability of the ⁵⁵Co-labeled compound is assessed in relevant biological media.
Protocol 3: In Vitro Serum Stability Assay
Objective: To evaluate the stability of the ⁵⁵Co-labeled radiopharmaceutical in human serum.
Procedure:
-
Incubate the purified ⁵⁵Co-radiopharmaceutical in human serum at 37°C.
-
At various time points (e.g., 1, 4, 24 hours), take aliquots of the mixture.
-
Analyze the aliquots by radio-TLC or radio-HPLC to determine the percentage of intact radiopharmaceutical.
Recent studies have shown that ⁵⁵Co-labeled compounds can exhibit high stability. For instance, [⁵⁵Co]Co-DSar was found to be ≥95% stable in human serum for up to 96 hours.[2]
In Vivo Evaluation
Animal models are used to assess the biodistribution, tumor targeting, and imaging characteristics of the ⁵⁵Co-radiopharmaceutical.
Caption: Workflow for preclinical in vivo evaluation of a ⁵⁵Co-radiopharmaceutical.
Comparison of ⁵⁵Co-Radiopharmaceuticals
The choice of chelator and targeting molecule significantly influences the in vivo behavior of the radiopharmaceutical.
Table 3: Preclinical Data for Selected ⁵⁵Co-Radiopharmaceuticals
| Radiopharmaceutical | Target | Tumor Model | Tumor Uptake (%ID/g at 4h) | Key Findings |
| [⁵⁵Co]Co-DOTATATE | SSTR2 | AR42J | High | Superior image contrast compared to [⁶⁴Cu]Cu-DOTATATE and [⁶⁸Ga]Ga-DOTATATE.[19] |
| [⁵⁵Co]Co-cm10 | Folate Receptor | KB | ~17% | Lower renal uptake compared to a similar NODAGA-conjugated folate derivative.[20] |
| [⁵⁵Co]Co-rf42 | Folate Receptor | KB | ~17% | High tumor uptake, demonstrating versatility of ⁵⁵Co chelation.[20] |
| [⁵⁵Co]Co-NT-Sarcage | Neurotensin Receptor 1 | HT29 | Prominent | Achieved a higher tumor-to-liver ratio compared to its ⁶⁴Cu counterpart.[2] |
%ID/g = percentage of injected dose per gram of tissue.
Conclusion
This compound is a highly promising radionuclide for the development of next-generation radiopharmaceuticals for PET imaging in oncology. Its favorable decay characteristics and the potential for a theranostic pairing with ⁵⁸ᵐCo position it as a valuable tool for advancing personalized medicine. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of novel ⁵⁵Co-labeled agents for improved cancer diagnosis and therapy.
References
- 1. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of this compound, a short-lived, positron emitting radiolabel for bleomycin [inis.iaea.org]
- 9. Production of this compound, a short-lived, positron emitting radiolabel for bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of cyclotron-produced this compound/58m for theranostic radiopharmaceutical applications - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 11. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 13. pharmacylibrary.com [pharmacylibrary.com]
- 14. iaea.org [iaea.org]
- 15. Preclinical Evaluation of Radioconjugates - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]
- 16. Synthesis and preclinical evaluation of FAP-targeting radiotracers for PET and optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. itnonline.com [itnonline.com]
- 18. Can current preclinical strategies for radiopharmaceutical development meet the needs of targeted alpha therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
In Vivo Stability Testing of Cobalt-55 Labeled Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo stability testing of novel Cobalt-55 (⁵⁵Co) labeled compounds intended for Positron Emission Tomography (PET) imaging. Ensuring the in vivo stability of a radiopharmaceutical is a critical step in its development, as it directly impacts image quality, dosimetry, and diagnostic accuracy. These guidelines will cover essential experimental procedures, from radiolabeling to biodistribution and plasma stability analysis.
Introduction to this compound in PET Imaging
This compound is an attractive radionuclide for PET imaging due to its convenient half-life of 17.53 hours and its high positron branching ratio (77%).[1] This half-life allows for the imaging of biological processes that occur over several hours to a day, providing flexibility in experimental design and clinical application. The development of stable ⁵⁵Co-labeled compounds is crucial for accurate targeting of specific biological markers, such as receptors or transporters, that are overexpressed in various diseases, including cancer.[2]
The stability of a radiometal-based PET tracer in vivo is paramount. Dissociation of the radiometal from its chelating ligand can lead to non-specific accumulation in organs like the liver and bone, resulting in a poor signal-to-background ratio and potentially misleading diagnostic information.[3][4] Therefore, rigorous in vivo stability testing is a mandatory step in the preclinical evaluation of any new ⁵⁵Co-labeled compound.
Experimental Protocols
Radiolabeling of Compounds with this compound
A robust and efficient radiolabeling procedure is the foundation of in vivo studies. The choice of chelator conjugated to the targeting molecule is critical for achieving high stability. Chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and their derivatives are commonly used for complexing cobalt isotopes.[3][5][6]
Protocol for ⁵⁵Co-Labeling of a NOTA-conjugated Peptide:
-
Preparation of Reagents:
-
Prepare a stock solution of the NOTA-conjugated peptide in metal-free water at a concentration of 1 mg/mL.
-
Prepare a 0.1 M sodium acetate (B1210297) buffer and adjust the pH to 3.5-4.5.[7]
-
Obtain cyclotron-produced ⁵⁵CoCl₂ in a dilute HCl solution.[1]
-
-
Labeling Reaction:
-
In a sterile, metal-free microcentrifuge tube, combine 10-50 µg of the NOTA-conjugated peptide with the ⁵⁵CoCl₂ solution.[7]
-
Add the sodium acetate buffer to adjust the pH to the optimal range of 3.5-4.5. Careful pH control is crucial to prevent the formation of insoluble cobalt hydroxide.[7]
-
Gently mix the solution and incubate at 90-95°C for 5-10 minutes. NOTA allows for rapid and efficient complexation at elevated temperatures.[7]
-
-
Quality Control:
-
After incubation, determine the radiochemical purity (RCP) using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).[1][8] A typical mobile phase for radio-TLC to separate free ⁵⁵Co from the labeled compound is 50 mM EDTA.[1]
-
The RCP should ideally be greater than 95%.
-
-
Purification (if necessary):
-
If the RCP is below 95%, purify the radiolabeled conjugate using a C18 Sep-Pak cartridge to remove unchelated ⁵⁵Co.[7]
-
-
Final Formulation:
-
Formulate the purified ⁵⁵Co-labeled compound in a sterile, physiologically compatible solution, such as saline, for intravenous injection.
-
Diagram: Workflow for Radiolabeling of a Peptide with this compound
Caption: Workflow for the radiolabeling of a NOTA-conjugated peptide with this compound.
In Vivo Biodistribution Studies
Biodistribution studies are essential for determining the uptake, retention, and clearance of the ⁵⁵Co-labeled compound in various organs and tissues over time. This data provides insights into the targeting efficacy and potential off-target accumulation.[6][9][10]
Protocol for Ex Vivo Biodistribution in a Tumor-Bearing Mouse Model:
-
Animal Model:
-
Radiotracer Administration:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the ⁵⁵Co-labeled compound (typically 1-5 MBq) intravenously via the tail vein.[8]
-
-
Tissue Harvesting:
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), humanely euthanize a cohort of mice (n=3-5 per time point).[8]
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and brain).
-
-
Radioactivity Measurement:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Present the data as mean ± standard deviation for each time point.
-
Diagram: Experimental Workflow for In Vivo Biodistribution Study
Caption: Workflow for conducting an in vivo biodistribution study of a ⁵⁵Co-labeled compound.
Plasma Stability Assay
A plasma stability assay is crucial to assess the stability of the radiolabeled compound in the bloodstream. Instability in plasma can lead to rapid clearance and a short in vivo half-life, compromising the imaging potential of the tracer.[5][11]
Protocol for In Vitro Plasma Stability Assay:
-
Plasma Collection:
-
Collect fresh plasma from the same species as the animal model (e.g., mouse plasma).
-
-
Incubation:
-
Add the ⁵⁵Co-labeled compound to the plasma at a final concentration of approximately 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the plasma mixture.[5]
-
-
Reaction Termination and Analysis:
-
Terminate the reaction in the aliquots by adding a protein precipitating agent like cold methanol.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using radio-TLC or radio-HPLC to determine the percentage of the intact radiolabeled compound remaining.
-
-
Data Analysis:
-
Plot the percentage of the intact compound against time to determine the plasma half-life of the radiotracer.
-
Data Presentation
Quantitative data from in vivo stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation. Tables are an effective way to summarize biodistribution data.
Table 1: Biodistribution of [⁵⁵Co]Co-Compound X in Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | 1 hour | 4 hours | 24 hours | 48 hours |
| Blood | 5.2 ± 0.8 | 2.1 ± 0.4 | 0.5 ± 0.1 | 0.1 ± 0.0 |
| Tumor | 8.5 ± 1.2 | 12.3 ± 2.1 | 10.1 ± 1.5 | 7.8 ± 1.1 |
| Heart | 1.1 ± 0.2 | 0.8 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Lungs | 2.3 ± 0.5 | 1.5 ± 0.3 | 0.6 ± 0.2 | 0.2 ± 0.1 |
| Liver | 3.5 ± 0.6 | 4.2 ± 0.7 | 3.1 ± 0.5 | 2.5 ± 0.4 |
| Spleen | 0.9 ± 0.2 | 1.1 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Kidneys | 15.6 ± 2.5 | 10.2 ± 1.8 | 4.5 ± 0.9 | 2.1 ± 0.5 |
| Stomach | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Intestines | 1.8 ± 0.4 | 2.5 ± 0.6 | 3.2 ± 0.8 | 2.8 ± 0.7 |
| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Bone | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.8 ± 0.5 | 1.6 ± 0.4 |
Data are presented as mean ± standard deviation (n=4 mice per time point). This is example data and will vary depending on the specific compound.
Table 2: In Vitro Plasma Stability of [⁵⁵Co]Co-Compound X
| Time (minutes) | % Intact Compound Remaining |
| 0 | 100 |
| 15 | 98.2 ± 1.5 |
| 30 | 96.5 ± 2.1 |
| 60 | 94.1 ± 2.8 |
| 120 | 91.8 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments. This is example data.
Conclusion
The in vivo stability of ⁵⁵Co-labeled compounds is a critical determinant of their potential as PET imaging agents. The protocols and guidelines presented here provide a framework for the systematic evaluation of these radiopharmaceuticals. By carefully assessing the radiolabeling efficiency, biodistribution profile, and plasma stability, researchers can identify promising candidates for further preclinical and clinical development. The use of standardized protocols and clear data presentation will facilitate the comparison of results across different studies and accelerate the translation of novel ⁵⁵Co-based PET tracers from the bench to the bedside.
References
- 1. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Biodistribution and Pharmacokinetics Study of GMP-Grade Exosomes Labeled with 89Zr Radioisotope in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedizin.de [springermedizin.de]
- 10. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Quantitative PET Imaging with Cobalt-55 Labeled Tracers
Introduction
Cobalt-55 (⁵⁵Co) is an emerging positron-emitting radionuclide for Positron Emission Tomography (PET) imaging that offers significant advantages for clinical research and drug development. With a half-life of 17.53 hours and a high positron yield of approximately 76-77%, ⁵⁵Co is particularly well-suited for applications requiring delayed imaging, allowing for the clearance of radiotracers from non-target tissues and resulting in improved image contrast.[1][2][3][4] This characteristic is ideal for labeling macromolecules like antibodies and peptides, which typically have longer biological half-lives.[3] The ability to perform PET imaging at later time points (e.g., 24 or 48 hours post-injection) can lead to superior tumor-to-background ratios compared to shorter-lived PET isotopes like Gallium-68 (⁶⁸Ga).[1][5][6] Furthermore, ⁵⁵Co serves as a diagnostic partner for the Auger-Meitner electron emitter Cobalt-58m (⁵⁸mCo), forming a promising theranostic pair for cancer treatment.[6][7][8]
Key Advantages of this compound Tracers:
-
Extended Imaging Window: The 17.5-hour half-life permits imaging at 24, 48, or even later time points, which is optimal for assessing the biodistribution of large molecules and maximizing image contrast.[1][6]
-
High Positron Yield: ⁵⁵Co's high positron branching ratio (77%) ensures high-quality images.[3]
-
Improved Image Contrast: Delayed imaging allows for the clearance of background radioactivity, significantly enhancing the visibility of target tissues.[1][9]
-
Theranostic Potential: ⁵⁵Co can be used as a diagnostic surrogate for the therapeutic radionuclide ⁵⁸mCo, enabling personalized dosimetry and treatment planning.[10]
-
Versatile Chemistry: Cobalt can be stably incorporated into various chelators, such as DOTA, NOTA, and sarcophagine derivatives, allowing for the labeling of a wide range of targeting molecules.[3][4][11]
Featured Applications
Neuroendocrine Tumor (NET) Imaging with [⁵⁵Co]Co-DOTATATE
Somatostatin receptors (SSTRs) are overexpressed in many neuroendocrine tumors. PET tracers targeting these receptors, such as DOTATATE, are crucial for diagnosis and staging. While ⁶⁸Ga-DOTATATE is a standard clinical agent, its short half-life can be a limitation.[9] Studies have shown that [⁵⁵Co]Co-DOTATATE provides significantly improved image contrast at later time points compared to both [⁶⁸Ga]Ga-DOTATATE and [⁶⁴Cu]Cu-DOTATATE.[1][5][12] At 24 hours post-injection, [⁵⁵Co]Co-DOTATATE demonstrated tumor-to-liver and tumor-to-kidney ratios that were 30 and 4 times higher, respectively, than those of [⁶⁴Cu]Cu-DOTATATE.[12] This superior contrast is particularly beneficial for detecting liver metastases, a common site for NETs.[1]
Prostate Cancer Imaging with [⁵⁵Co]PSMA-617
Prostate-Specific Membrane Antigen (PSMA) is a well-established target for imaging and therapy of prostate cancer.[13][14] The use of ⁵⁵Co to label the PSMA-targeting ligand PSMA-617 has shown great promise in preclinical studies.[13][14][15] [⁵⁵Co]PSMA-617 exhibits high and sustained tumor uptake, with excellent clearance from non-target tissues over time.[14] This leads to remarkable improvements in tumor-to-background ratios at delayed time points. For example, the tumor-to-blood ratio for [⁵⁷Co]PSMA-617 (used as a surrogate) increased from 26 at 1 hour to 3013 at 24 hours.[14][15] PET/CT imaging confirmed the superiority of [⁵⁵Co]PSMA-617 over [⁶⁸Ga]PSMA-617 for delayed imaging of prostate cancer lesions.[14]
Quantitative Data Summary
Table 1: Physicochemical and Radiolabeling Properties of ⁵⁵Co-Tracers
| Tracer | Precursor | Yield (%) | Radiochemical Purity (%) | Molar Activity (MBq/nmol) |
| [⁵⁵Co]Co-DOTATATE | DOTATATE | >99.5 | >99.5 | ~18 |
| [⁵⁵Co]PSMA-617 | PSMA-617 | >99.5 | >99.7 | ~18.2 |
| [⁵⁵Co]Co-cm10 (Folate) | cm10 (DOTA-Folate) | ≥95 | ≥93 | Not Reported |
| [⁵⁵Co]Co-rf42 (Folate) | rf42 (NODAGA-Folate) | ≥95 | ≥93 | Not Reported |
| [⁵⁵Co]Co-DSar | DiAmSar | Not Reported | >95 (after 4h at 80°C) | ~45 (at pH 8, 80°C) |
Data compiled from references[1][4][11][14].
Table 2: Comparative Tumor-to-Background Ratios for SSTR-Expressing Tumors (AR42J Xenografts)
| Ratio | Tracer | 1 hour | 4 hours | 24 hours |
| Tumor-to-Liver | [⁵⁵Co]Co-DOTATATE | Not Reported | 65 ± 16 | 50 ± 6 |
| [⁶⁴Cu]Cu-DOTATATE | Not Reported | 4.3 (approx.) | 1.7 (approx.) | |
| [⁶⁸Ga]Ga-DOTATATE | 13 (approx.) | - | - | |
| Tumor-to-Kidney | [⁵⁵Co]Co-DOTATATE | Not Reported | Not Reported | ~11 |
| [⁶⁴Cu]Cu-DOTATATE | Not Reported | Not Reported | ~2.75 | |
| Tumor-to-Muscle | [⁵⁵Co]Co-DOTATATE | Not Reported | Not Reported | ~275 |
| [⁶⁴Cu]Cu-DOTATATE | Not Reported | Not Reported | ~25 |
Data compiled from references[1][5][12]. [⁵⁵Co]Co-DOTATATE ratios at 4h and 24h were significantly higher (p < 0.001) than [⁶⁴Cu]Cu-DOTATATE.
Table 3: Biodistribution of [⁵⁷Co]PSMA-617 in LNCaP Xenograft Mice (% Injected Activity per Gram)
| Organ | 1 hour | 4 hours | 24 hours |
| Blood | 0.50 | 0.07 | 0.00 |
| Kidney | 118.8 | 44.5 | 2.5 |
| Spleen | 18.0 | 3.6 | 0.3 |
| Tumor | 12.9 | 12.5 | 10.5 |
Data from reference[14]. ⁵⁷Co was used as a surrogate for ⁵⁵Co.
Table 4: Radiation Dosimetry Estimates
| Tracer | Effective Dose (mSv/MBq) | Notes |
| [⁵⁵Co]Co-DOTATATE | 9.6E-02 | Calculated from mouse biodistribution data.[1][12] |
| [⁶⁴Cu]Cu-DOTATATE | 3.2E-02 | Reported from human biodistribution data.[1] |
| [⁶⁸Ga]Ga-DOTATATE | 2.1E-02 | Reported from human biodistribution data.[1] |
| ⁵⁵CoCl₂ | Not specified, but 22.2 MBq (0.6 mCi) is a recommended limit for human studies. | Based on human and rat pharmacokinetic data.[16] |
Note: The higher effective dose per MBq for [⁵⁵Co]Co-DOTATATE is offset by the potential for using lower injected activities due to the high positron yield, compared to ⁶⁴Cu.[1]
Experimental Protocols
Protocol 1: Production and Purification of ⁵⁵Co
This protocol describes a common method for producing ⁵⁵Co for preclinical research.
Workflow for ⁵⁵Co Production and Purification
Methodology:
-
Target Preparation: Prepare a target of either enriched Iron-54 (⁵⁴Fe) or Nickel-58 (⁵⁸Ni).[1][3]
-
Irradiation: Irradiate the target in a medical cyclotron.
-
Target Dissolution: After irradiation, dissolve the target material in a strong acid, such as concentrated hydrochloric acid (HCl).
-
Purification: Purify the resulting ⁵⁵Co from the target material using anion exchange chromatography.[3]
-
Elution: Elute the purified [⁵⁵Co]CoCl₂ from the chromatography column.
-
Quality Control: Perform quality control tests to determine the radionuclidic purity and measure the specific activity of the final product.[3]
Protocol 2: Radiolabeling of Peptides (e.g., PSMA-617) with ⁵⁵Co
This protocol provides a general method for labeling peptides with ⁵⁵Co. Specific parameters may need optimization for different peptide-chelator conjugates.
Radiolabeling and QC Workflow
Methodology:
-
Preparation: In a reaction vial, combine the peptide-chelator conjugate (e.g., PSMA-617) dissolved in a suitable buffer (e.g., 0.4 M acetate buffer, pH 4.4).[13][14]
-
Addition of ⁵⁵Co: Add the purified [⁵⁵Co]CoCl₂ solution to the reaction vial.
-
Incubation: Heat the reaction mixture. Microwave heating can be employed for rapid labeling.[13][14] Alternatively, conventional heating (e.g., 80-95°C) can be used. The optimal time and temperature should be determined for each specific tracer.
-
Purification (if necessary): After cooling, the labeled peptide can be purified using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove any unchelated ⁵⁵Co.
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.[14]
-
Formulation: Formulate the purified ⁵⁵Co-labeled tracer in a sterile, isotonic saline solution for in vivo administration.
Protocol 3: Small Animal PET/CT Imaging
This protocol outlines a typical procedure for performing quantitative PET/CT imaging in tumor-bearing mice.[17]
Methodology:
-
Animal Model: Use appropriate tumor-bearing animal models (e.g., athymic nude mice with subcutaneous xenografts of HT29, LNCaP, or AR42J cells).[1][10][14] All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tracer Administration: Anesthetize the animal (e.g., with 2.5% isoflurane (B1672236) in oxygen).[10] Administer a known quantity (e.g., 1-5 MBq) of the ⁵⁵Co-labeled tracer via intravenous (tail vein) injection.
-
Imaging Time Points: Perform PET/CT scans at multiple time points post-injection (p.i.) to assess the tracer's pharmacokinetics. Typical time points for ⁵⁵Co tracers include 1, 4, and 24 hours p.i.[1][14] Dynamic scans may be performed for the first hour to observe initial uptake.[12]
-
Image Acquisition:
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Acquire PET data for a specified duration (e.g., 10-20 minutes).
-
-
Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization, 3D OSEM).[10] Apply corrections for decay, scatter, and attenuation.
-
Quantitative Analysis:
-
Draw regions of interest (ROIs) on the co-registered PET/CT images over tumors and various organs (e.g., liver, kidneys, muscle, blood pool).[10]
-
Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[17]
-
Calculate tumor-to-background ratios for key organs.
-
Protocol 4: Ex Vivo Biodistribution Studies
Ex vivo biodistribution provides a gold-standard validation of in vivo imaging data.[17]
Methodology:
-
Study Groups: Divide tumor-bearing animals into groups, with each group corresponding to a specific time point for sacrifice (e.g., 1, 4, 24 hours p.i.). A typical group size is 3-5 animals.
-
Tracer Administration: Inject each animal with a precisely known amount of the ⁵⁵Co-labeled tracer as described in the imaging protocol.
-
Euthanasia and Dissection: At the designated time point, euthanize the animals according to approved protocols.
-
Tissue Collection: Immediately dissect and collect tumors and key organs/tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Sample Processing:
-
Blot tissues to remove excess blood, weigh them, and place them in counting tubes.
-
Prepare standards by diluting a small, known fraction of the injected dose.
-
-
Radioactivity Measurement: Measure the radioactivity in all tissue samples and standards using a gamma counter.
-
Data Analysis:
-
Correct all counts for radioactive decay back to the time of injection.
-
Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).[17]
-
Compare the ex vivo biodistribution data with the results from the quantitative PET image analysis.
-
Targeting PSMA in Prostate Cancer
References
- 1. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. March Isotope Spotlights | NIDC: National Isotope Development Center [isotopes.gov]
- 3. Cyclotron production of high specific activity 55Co and in vivo evaluation of the stability of 55Co metal-chelate-peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. radiologybusiness.com [radiologybusiness.com]
- 10. Theranostic this compound/58m for neurotensin receptor-mediated radiotherapy in vivo: a pilot study with dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. A PSMA Ligand Labeled with this compound for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and dosimetry of this compound and cobalt-57 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging HER3 Expression in Cancer Models Using Cobalt-55
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor 3 (HER3), a member of the ErbB receptor tyrosine kinase family, is a critical player in cancer progression, metastasis, and the development of therapeutic resistance.[1][2][3] Unlike other members of its family, HER3 has impaired intrinsic kinase activity and relies on heterodimerization, primarily with HER2, to activate downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[1][3][4] Elevated HER3 expression is associated with a poor prognosis in various cancers, including breast, lung, colorectal, pancreatic, and gynecologic cancers.[3] Consequently, the ability to non-invasively quantify HER3 expression in tumors is of significant interest for patient stratification, monitoring response to therapy, and developing novel HER3-targeted treatments.
Positron Emission Tomography (PET) is a highly sensitive and quantitative molecular imaging technique. The use of PET radiotracers targeting HER3 offers a promising approach for in vivo characterization of HER3 expression. Cobalt-55 (⁵⁵Co), a positron-emitting radionuclide with a half-life of 17.5 hours, is particularly well-suited for this application.[5][6][7] Its longer half-life, compared to more common PET isotopes like Gallium-68 (⁶⁸Ga), allows for delayed imaging, which can lead to improved tumor-to-background contrast by allowing for the clearance of the radiotracer from non-target tissues.[5][6][7][8] This is especially important for a target like HER3, which can have significant expression in healthy organs such as the liver.[9]
This document provides detailed application notes and protocols for the use of ⁵⁵Co-labeled affibody molecules for imaging HER3 expression in preclinical cancer models, based on published research. Affibody molecules are small, engineered scaffold proteins that offer advantages for molecular imaging due to their high affinity and rapid clearance kinetics.[10]
HER3 Signaling Pathway
The following diagram illustrates the central role of HER3 in oncogenic signaling. Upon ligand binding, HER3 forms heterodimers with other receptor tyrosine kinases, most notably HER2. This leads to the phosphorylation of HER3's cytoplasmic domain, creating docking sites for signaling proteins like the p85 subunit of PI3K. The subsequent activation of the PI3K/Akt and other pathways promotes cell survival, proliferation, and resistance to therapy.[1][2][3]
Caption: Simplified HER3 signaling pathway in cancer.
Quantitative Data Summary
The following tables summarize the biodistribution and tumor-to-organ ratios of a ⁵⁷Co-labeled anti-HER3 affibody molecule, [⁵⁷Co]Co-(HE)₃-ZHER3-DOTA, in mice bearing HER3-expressing BxPC-3 xenografts. Cobalt-57 is used as a surrogate for this compound due to its longer half-life, which is more convenient for initial preclinical studies.[6] The data is presented as the percentage of injected dose per gram of tissue (%ID/g) ± standard deviation.
Table 1: Biodistribution of [⁵⁷Co]Co-(HE)₃-ZHER3-DOTA in BxPC-3 Xenografted Mice [5]
| Organ | 3 hours post-injection (%ID/g) | 24 hours post-injection (%ID/g) |
| Blood | 1.0 ± 0.1 | 0.2 ± 0.0 |
| Tumor | 2.9 ± 0.3 | 2.4 ± 0.4 |
| Liver | 2.0 ± 0.2 | 0.9 ± 0.1 |
| Kidneys | 33.1 ± 4.5 | 11.6 ± 2.0 |
| Spleen | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Pancreas | 0.5 ± 0.1 | 0.2 ± 0.0 |
| Stomach | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Intestines | 0.6 ± 0.1 | 0.3 ± 0.0 |
| Muscle | 0.3 ± 0.0 | 0.1 ± 0.0 |
| Bone | 0.5 ± 0.1 | 0.3 ± 0.0 |
Table 2: Tumor-to-Organ Ratios for [⁵⁷Co]Co-(HE)₃-ZHER3-DOTA in BxPC-3 Xenografted Mice [5]
| Ratio | 3 hours post-injection | 24 hours post-injection |
| Tumor-to-Blood | 2.9 ± 0.4 | 12.0 ± 2.0 |
| Tumor-to-Liver | 1.5 ± 0.2 | 2.7 ± 0.5 |
| Tumor-to-Kidney | 0.1 ± 0.0 | 0.2 ± 0.0 |
| Tumor-to-Muscle | 9.7 ± 1.1 | 24.0 ± 4.0 |
| Tumor-to-Bone | 5.8 ± 0.8 | 8.0 ± 1.3 |
Experimental Protocols
The following protocols are based on methodologies described in preclinical studies of ⁵⁵Co-labeled HER3-targeting affibody molecules.[5][6][7][8]
Experimental Workflow
The overall workflow for preclinical PET imaging of HER3 expression using a ⁵⁵Co-labeled affibody molecule is depicted below.
Caption: Preclinical workflow for HER3 PET imaging.
Radiolabeling of (HE)₃-ZHER3-DOTA with this compound
This protocol describes the labeling of the DOTA-conjugated anti-HER3 affibody molecule with ⁵⁵Co.
Materials:
-
(HE)₃-ZHER3-DOTA affibody molecule
-
⁵⁵CoCl₂ in HCl solution
-
Sodium acetate (B1210297) buffer (0.2 M, pH 5.5)
-
Gentisic acid solution (50 mg/mL)
-
Reaction vial (e.g., Eppendorf tube)
-
Heating block or water bath
-
Instant thin-layer chromatography (iTLC) strips
-
Mobile phase: 0.2 M citric acid
-
Radio-TLC scanner
Procedure:
-
In a reaction vial, add a specific amount of the (HE)₃-ZHER3-DOTA affibody molecule.
-
Add the sodium acetate buffer to adjust the pH to approximately 5.5.
-
Add the gentisic acid solution as a radical scavenger.
-
Add the ⁵⁵CoCl₂ solution to the vial.
-
Gently mix the solution.
-
Incubate the reaction mixture at 85°C for 30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Determine the radiochemical yield using iTLC with 0.2 M citric acid as the mobile phase. The labeled affibody remains at the origin, while free cobalt migrates with the solvent front.
-
If necessary, purify the radiolabeled affibody using a size-exclusion column (e.g., NAP-5).
Cell Culture and Animal Model Development
This protocol outlines the preparation of HER3-expressing cancer cell lines and the establishment of tumor xenografts in mice.
Materials:
-
HER3-expressing cancer cell line (e.g., BxPC-3 pancreatic cancer cells)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Female athymic nude mice (e.g., BALB/c nu/nu), 5-6 weeks old
-
Matrigel (optional)
Procedure:
-
Culture the HER3-expressing cancer cells in a humidified incubator at 37°C and 5% CO₂.
-
When the cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Wash the cells with PBS and resuspend them in serum-free medium or PBS.
-
For tumor implantation, subcutaneously inject a suspension of approximately 10 x 10⁶ cells in 100 µL of medium (optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the tumor growth regularly by measuring the tumor dimensions with a caliper.
-
The animals are typically ready for imaging experiments when the tumors reach a volume of 100-200 mm³.
In Vivo PET/CT Imaging and Biodistribution Studies
This protocol details the procedure for PET/CT imaging and ex vivo biodistribution analysis.
Materials:
-
⁵⁵Co-labeled affibody molecule
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Gamma counter
-
Scales for weighing organs
Procedure:
-
Anesthetize the tumor-bearing mice using isoflurane.
-
Administer a defined amount of the ⁵⁵Co-labeled affibody molecule (e.g., 0.5-1.0 MBq) via tail vein injection.
-
At predetermined time points post-injection (e.g., 3 and 24 hours), anesthetize the mice and perform whole-body PET/CT scans.[5][8] The CT scan is used for anatomical co-registration and attenuation correction.
-
After the final imaging session, euthanize the mice.
-
Collect blood samples and dissect tumors and major organs (e.g., liver, kidneys, spleen, muscle, bone).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g), correcting for radioactive decay.
-
Analyze the PET images to quantify radiotracer uptake in the tumor and other organs.
Conclusion
The use of ⁵⁵Co-labeled affibody molecules provides a robust platform for the preclinical imaging of HER3 expression in cancer models. The longer half-life of ⁵⁵Co allows for delayed imaging, which can significantly improve tumor-to-background contrast, particularly in organs with high physiological uptake like the liver.[5][6] The detailed protocols and quantitative data presented here serve as a valuable resource for researchers and drug developers aiming to utilize this technology for evaluating HER3-targeted therapies and better understanding the role of HER3 in cancer biology. The ability to non-invasively monitor HER3 expression can facilitate the development of more effective and personalized cancer treatments.
References
- 1. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the biology of HER3 receptor as a therapeutic target in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Benefit of Later-Time-Point PET Imaging of HER3 Expression Using Optimized Radiocobalt-Labeled Affibody Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Benefit of Later-Time-Point PET Imaging of HER3 Expression Using Optimized Radiocobalt-Labeled Affibody Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Radiolabeled HER3 Targeting Molecules for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of a radiocobalt-labelled affibody molecule for imaging of human epidermal growth factor receptor 3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cobalt-55 Radiolabeling
Welcome to the technical support center for Cobalt-55 (⁵⁵Co) radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize the efficiency and purity of your ⁵⁵Co-labeled compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common chelators used for this compound?
A1: A variety of chelators are used for stably complexing ⁵⁵Co. The choice of chelator is critical as it influences in vivo stability and pharmacokinetic profiles. Commonly used chelators include macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and sarcophagine (Sar) derivatives like DiAmSar.[1][2][3][4] The unique coordination chemistry of cobalt allows for stable complexation with these various chelators, which can be conjugated to biomolecules like peptides and antibodies.[1]
Q2: What are the typical radiolabeling conditions for ⁵⁵Co?
A2: Optimal radiolabeling conditions for ⁵⁵Co are dependent on the chelator being used. Generally, the reaction is influenced by pH, temperature, and incubation time. For instance, with DiAmSar, radiolabeling is most effective at a pH of 8 and elevated temperatures (e.g., 80°C for 4 hours).[2] For DOTA-conjugated molecules, heating is often required, whereas NOTA can sometimes be labeled at room temperature.[5] It is crucial to optimize these parameters for each specific ligand to achieve high radiochemical yield and molar activity.[6]
Q3: How can I assess the radiochemical purity of my ⁵⁵Co-labeled compound?
A3: Radiochemical purity is typically assessed using radio-Thin Layer Chromatography (radio-TLC) or radio-High Performance Liquid Chromatography (radio-HPLC).[2][3] For example, a 50 mM EDTA mobile phase in radio-TLC can effectively separate [⁵⁵Co]CoCl₂ from chelated ⁵⁵Co complexes.[2] Radio-HPLC with a C18 reverse-phase column and a suitable gradient elution is also a standard method for determining radiochemical purity.[2][3]
Q4: What factors can affect the molar activity of my ⁵⁵Co-labeled product?
A4: Molar activity is influenced by several factors including the specific activity of the ⁵⁵Co used, the concentration of the precursor, the radiolabeling conditions (pH, temperature, time), and the purification method.[2][7] For example, with [⁵⁵Co]Co-DSar, increasing the pH and temperature generally improves the apparent molar activity (AMA).[2]
Q5: What are some common sources of impurities in ⁵⁵Co radiolabeling?
A5: Impurities can arise from several sources. Radionuclidic impurities may be co-produced during the cyclotron production of ⁵⁵Co, such as Cobalt-57 (⁵⁷Co) or Nickel-57 (⁵⁷Ni).[8] Careful control of proton energies during production can minimize these.[8] Chemical impurities can include unreacted [⁵⁵Co]CoCl₂, degradation of the labeling precursor or final product, and colloids. Rigorous quality control of precursors and optimization of reaction conditions are essential to minimize these impurities.[6]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Radiolabeling Yield/Efficiency | - Suboptimal pH of the reaction buffer. - Inadequate temperature or reaction time. - Presence of metal ion contaminants in reagents. - Low concentration or degradation of the precursor. | - Optimize the pH of the reaction buffer. For sarcophagine-based chelators, a pH of around 8 has been shown to be optimal.[2] - Increase the reaction temperature and/or time. For example, labeling of DiAmSar improves significantly at 80°C compared to 37°C.[2] - Use metal-free buffers and high-purity water. - Verify the concentration and integrity of your precursor. |
| Low Radiochemical Purity | - Incomplete reaction. - Degradation of the precursor or the radiolabeled product. - Formation of radiocolloids. | - Optimize labeling conditions (pH, temperature, time) to drive the reaction to completion. - For temperature-sensitive molecules, consider milder conditions or the use of radical scavengers like sodium gentisate.[2] - Ensure the final formulation is at a suitable pH to prevent colloid formation. - Purify the product using solid-phase extraction (e.g., Oasis® HLB) or HPLC.[2][3] |
| In-vivo Instability / Dissociation | - Suboptimal chelator for cobalt. - Poor in vivo stability of the chelate complex. - Transchelation to other biomolecules in vivo. | - Select a chelator known for high in vivo stability with cobalt, such as sarcophagine derivatives.[2] - Evaluate the in vitro stability of the complex in human serum and in the presence of a strong chelating agent like EDTA before in vivo studies.[2] - Some bone uptake can suggest in vivo dissociation of the cobalt from the complex.[1] |
| Variability Between Batches | - Inconsistent quality of reagents or radionuclide. - Poorly controlled reaction parameters (pH, temperature). - Inconsistent purification process. | - Implement rigorous quality control for all starting materials. - Precisely control all reaction parameters. The use of automated synthesis modules can improve consistency.[9] - Standardize the purification protocol. |
Quantitative Data Summary
Table 1: Radiolabeling Conditions and Outcomes for Various ⁵⁵Co-Complexes
| Compound | Chelator | pH | Temperature (°C) | Time (h) | Apparent Molar Activity (MBq/nmol) | Radiochemical Purity (%) | Reference |
| [⁵⁵Co]Co-DSar | DiAmSar | 8 | 80 | 4 | 45 ± 9 | ≥95% (in vitro stability) | [2] |
| [⁵⁵Co]Co-DSar | DiAmSar | 8 | 37 | 4 | 8 ± 2 | ≥95% (in vitro stability) | [2] |
| [⁵⁵Co]Co-NT-Sarcage | NT-Sarcage | 8 | 85 | 2.5 | 37 | >95% (after purification) | [2] |
| [⁵⁵Co]Co-NOTA-NT-20.3 | NOTA | - | - | - | 18.5 | >99% (after purification) | [3] |
| [⁵⁵Co]Co-cm10 | DOTA | 5.5-6.5 | - | - | - | ≥95% | [10] |
| [⁵⁵Co]Co-rf42 | NODAGA | 5.5-6.5 | - | - | - | ≥95% | [10] |
Experimental Protocols
Protocol 1: General Radiolabeling of a Sarcophagine-Conjugated Peptide with ⁵⁵Co
This protocol is a generalized procedure based on the radiolabeling of NT-Sarcage.[2]
-
Preparation of Reagents:
-
Prepare a stock solution of the sarcophagine-conjugated peptide in a suitable buffer (e.g., 0.5 M sodium acetate, pH 8).
-
Reconstitute the purified ⁵⁵CoCl₂ in 0.01 M HCl.[2]
-
Prepare a solution of a radical scavenger, such as 2 mg/mL sodium gentisate.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, combine the peptide stock solution, the ⁵⁵CoCl₂ solution, and the sodium gentisate solution.
-
Adjust the final pH of the reaction mixture to 8 using a suitable buffer.
-
Incubate the reaction mixture at 85°C for 2.5 hours.
-
-
Purification:
-
Purify the radiolabeled peptide using a solid-phase extraction cartridge (e.g., Oasis® HLB 30 mg).
-
Wash the cartridge to remove unreacted ⁵⁵Co and other impurities.
-
Elute the desired product.
-
Dry the eluate under a stream of argon or nitrogen.
-
Reconstitute the final product in a biocompatible buffer, such as PBS, ensuring the final ethanol (B145695) concentration is less than 10%.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-HPLC with a C18 column.[2]
-
Calculate the apparent molar activity.
-
Visualizations
Caption: General workflow for ⁵⁵Co radiolabeling and quality control.
Caption: Troubleshooting logic for low radiolabeling yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theranostic this compound/58m for neurotensin receptor-mediated radiotherapy in vivo: a pilot study with dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclotron production and radiochemical separation of 55Co and 58mCo from 54Fe, 58Ni and 57Fe targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeling Efficiency - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Cobalt-55 Production and Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the production and purification of Cobalt-55 (⁵⁵Co).
Frequently Asked Questions (FAQs)
Q1: What are the most common and practical production routes for ⁵⁵Co on biomedical cyclotrons?
A1: The two most suitable reactions for producing ⁵⁵Co with few impurities on low-energy cyclotrons are the ⁵⁸Ni(p,α)⁵⁵Co and ⁵⁴Fe(d,n)⁵⁵Co reactions.[1][2] The choice between them often depends on the availability of protons versus deuterons and the cost and availability of the enriched target material.
Q2: What are the primary radionuclidic impurities of concern during ⁵⁵Co production?
A2: When using the ⁵⁸Ni(p,α)⁵⁵Co reaction, the main impurities are Cobalt-57 (⁵⁷Co), produced via the ⁵⁸Ni(p,2p)⁵⁷Co reaction, and Nickel-57 (⁵⁷Ni), produced from the ⁵⁸Ni(p,pn)⁵⁷Ni reaction.[1][3] For the ⁵⁶Fe(p,2n)⁵⁵Co reaction, the inseparable positron-emitting isotope Cobalt-56 (⁵⁶Co) is an undesirable byproduct.[3] Careful control of proton energy and the use of highly enriched target materials can minimize the formation of these impurities.[1]
Q3: Which chemical separation methods are most effective for purifying ⁵⁵Co?
A3: Anion exchange and extraction chromatography are highly effective.[4] Methods using anion-exchange resins like AG 1x8 have been successfully used to separate cobalt from nickel target material.[1][2] More recently, extraction resins such as N,N,N′,N′-tetrakis-2-ethylhexyldiglycolamide (DGA, branched) have demonstrated high separation yields (>92%) and the ability to produce ⁵⁵Co with high specific activity and radionuclidic purity.[5]
Q4: What is "Effective Specific Activity" (ESA) and why is it important?
A4: Effective Specific Activity (ESA) is a measure of the amount of radioactivity per mole of a chelator (like DOTA or NOTA) that can be complexed.[5] High ESA is crucial because non-radioactive metal contaminants can compete with ⁵⁵Co for binding sites on chelators, negatively impacting radiolabeling efficiency and the quality of the final radiopharmaceutical.[3]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the production and purification of ⁵⁵Co.
Problem 1: Low Production Yield of ⁵⁵Co
| Possible Cause | Troubleshooting Step |
| Incorrect Beam Energy/Current | Verify the cyclotron beam energy and current are optimized for the ⁵⁸Ni(p,α) or ⁵⁴Fe(d,n) reaction cross-section. |
| Insufficient Target Thickness | Ensure the electroplated target meets the required thickness. For ⁵⁴Fe, thickness >52.3 mg/cm² is recommended, and for ⁵⁸Ni, >90.1 mg/cm².[5] |
| Target Integrity Issues | Inspect the target for signs of melting or damage after irradiation, which could indicate poor cooling. |
| Inaccurate Yield Calculation | Double-check decay corrections to the End of Bombardment (EoB) and the calibration of the dose calibrator. |
Problem 2: Poor Separation of ⁵⁵Co from Bulk Target Material (Ni or Fe)
| Possible Cause | Troubleshooting Step |
| Incorrect Acid Concentration | For anion exchange chromatography (e.g., AG 1x8 resin), ensure the loading and wash solution is 9 M HCl to retain cobalt while eluting nickel.[1][3] For DGA resin, ensure proper HCl concentrations are used for loading, washing, and elution as specified in the protocol. |
| Column Overloading | Do not exceed the binding capacity of the resin. For irradiated nickel targets, ensure the amount of nickel loaded onto the column is within the manufacturer's limits. |
| Improper Flow Rate | Maintain a slow and consistent flow rate (e.g., 1-2 mL/min) during sample loading and washing to ensure proper binding kinetics.[6] |
| Resin Degradation | Use fresh or properly regenerated resin for each separation to ensure optimal performance. |
Problem 3: Low Effective Specific Activity (ESA) / Poor Radiolabeling Efficiency
| Possible Cause | Troubleshooting Step |
| Stable Metal Contamination | The most common cause is contamination from stable cobalt or competing metal ions (Fe, Ni, Cu, Zn) from reagents, equipment, or incomplete purification. Use ultra-pure reagents and acid-leached labware. Increase the volume of the column wash (e.g., from 10 mL to 40 mL of 9 M HCl) to better remove trace metal impurities.[3] |
| Incorrect Radiolabeling pH | The pH of the reaction mixture is critical. For labeling diaminosarcophagine (DSar), for example, a pH of 8 yields the best results.[7] Optimize the pH for your specific chelator. |
| Suboptimal Temperature/Time | Radiolabeling kinetics can be slow. Increasing the reaction temperature (e.g., to 80°C) and time (up to 4 hours) can significantly improve apparent molar activity.[7] |
| Presence of Colloids | In some preparations, the formation of colloids can sequester the radioisotope. Ensure proper solution conditions to prevent this.[8] |
Quantitative Data Summary
Table 1: Comparison of Common ⁵⁵Co Production Routes
| Reaction | Target Isotope | Enrichment | Typical Yield (MBq/µAh) | Radionuclidic Purity (at EoB) | Key Advantages/Disadvantages |
| ⁵⁴Fe(d,n)⁵⁵Co | ⁵⁴Fe | >99% | 10.3 ± 0.8 | >99.995% | Advantage: Very high radionuclidic purity.[5] Disadvantage: Requires a deuteron (B1233211) beam; highly enriched ⁵⁴Fe is costly.[3] |
| ⁵⁸Ni(p,α)⁵⁵Co | ⁵⁸Ni | >99% | 9.3 ± 0.6 | ~98.8% | Advantage: Accessible with proton-only cyclotrons.[5] Disadvantage: Co-produces ⁵⁷Co and ⁵⁷Ni impurities.[1][3] |
Table 2: Performance of a DGA Resin-Based Purification Method
| Parameter | Value | Reference |
| Separation Resin | N,N,N′,N′-tetrakis-2-ethylhexyldiglycolamide (DGA, branched) | [5] |
| Overall Activity Separation Yield | > 92% | [5] |
| Final Activity Concentration Volume | < 0.6 mL | [5][9] |
| Achieved Radionuclidic Purity (from ⁵⁴Fe) | 99.995% | [5] |
| Achieved Radionuclidic Purity (from ⁵⁸Ni) | 98.8% | [5] |
| Achieved Effective Specific Activity (ESA) | Up to 27 ± 18 GBq/µmol of NOTA | [5] |
Experimental Protocols
Protocol 1: Purification of ⁵⁵Co from Irradiated ⁵⁸Ni Target via Anion Exchange
This protocol is adapted from established methods for separating cobalt from nickel.[1][3]
1. Target Dissolution:
-
After irradiation, transfer the enriched ⁵⁸Ni target (electroplated on a silver or gold disk) to a hot cell.
-
Submerge the target in a suitable volume of concentrated (9-12 M) hydrochloric acid (HCl).
-
Gently heat the solution to facilitate the complete dissolution of the nickel target material. This may take 30 minutes to an hour.[10]
2. Column Preparation:
-
Prepare a column with AG 1-X8 anion exchange resin (2.5 g).
-
Equilibrate the column by passing a sufficient volume (e.g., 20-30 mL) of 9 M HCl through the resin.
3. Sample Loading and Washing:
-
Once the target is fully dissolved and the solution has cooled, load it onto the equilibrated AG 1-X8 column. The Co(II) will form chloro-complexes (e.g., [CoCl₄]²⁻) and bind to the resin.
-
The bulk of the Ni(II) does not form strong anionic complexes in HCl and will pass through the column. Collect this fraction for target material recovery.
-
Wash the column with an extended volume (at least 40 mL) of 9 M HCl to remove any remaining bulk nickel and trace metallic impurities.[3] The co-produced ⁵⁷Ni can be used to monitor the efficiency of this wash step.[3]
4. Elution of ⁵⁵Co:
-
Elute the purified ⁵⁵Co from the resin using a low concentration acid, such as 0.5 M to 3 M HCl.[5] The reduced chloride concentration causes the cobalt chloro-complex to dissociate, releasing Co(II) from the resin.
-
Collect the eluate in small fractions (e.g., 1 mL).
5. Final Preparation:
-
Identify the fractions containing the highest ⁵⁵Co activity using a dose calibrator or gamma spectrometer.
-
Combine the peak fractions.
-
Gently evaporate the solution to dryness under a stream of argon or nitrogen.[5]
-
Reconstitute the final ⁵⁵CoCl₂ product in a small volume of a suitable solution, such as 0.1 M HCl or sterile water, for radiolabeling.[5]
Visualizations
References
- 1. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - ProQuest [proquest.com]
- 3. Cyclotron production of high specific activity 55Co and in vivo evaluation of the stability of 55Co metal-chelate-peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Cyclotron production and radiochemical separation of 55Co and 58mCo from 54Fe, 58Ni and 57Fe targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eichrom.com [eichrom.com]
- 7. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Radiolabelling Nanoparticles: SPECT Use (Part 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Production of High-Purity Cobalt-55
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing radionuclidic impurities during the production of Cobalt-55 (Co-55). This resource offers troubleshooting guides for common experimental issues and a list of frequently asked questions.
Troubleshooting Guides
This section addresses specific problems that may arise during the production and purification of Co-55, offering step-by-step solutions to identify and resolve these issues.
Issue 1: Low Yield of 55Co
-
Symptom: The final activity of the purified 55Co is significantly lower than theoretical calculations.
-
Possible Causes & Solutions:
Cause Troubleshooting Steps Inadequate Target Thickness or Density - Verify the thickness and uniformity of the electroplated target material (54Fe or 58Ni). Inconsistent plating can lead to inefficient beam interaction.[1] - For pressed powder targets (e.g., 54Fe2O3 with Al powder), ensure the pellet is pressed to the optimal density to withstand the beam current without degradation.[2][3] Incorrect Beam Energy and Current - Calibrate and verify the cyclotron's beam energy and current. The production yields are highly dependent on these parameters.[1] - Ensure the beam is accurately hitting the target material. Inefficient Chemical Separation - Review the efficiency of the radiochemical separation process. Incomplete dissolution of the target or inefficient trapping of 55Co on the chromatography resin will lead to losses. - Optimize the elution step to ensure complete recovery of 55Co from the resin.[1] Losses During Target Recovery and Recycling - If recycling enriched target material, evaluate the efficiency of the recovery process. Inefficient recovery will lead to lower starting material for subsequent productions.[1]
Issue 2: High Levels of 57Co Impurity
-
Symptom: Gamma spectroscopy of the final product shows a significant presence of Cobalt-57 (t1/2 = 271.7 d).
-
Possible Causes & Solutions:
Cause Troubleshooting Steps 58Ni(p,2p)57Co Reaction - This reaction occurs when using 58Ni targets with proton energies above 15 MeV.[4] To minimize 57Co production, maintain the proton beam energy below this threshold. Contamination in Enriched 54Fe Target - The 56Fe(d,n)57Co reaction can occur if the enriched 54Fe target contains 56Fe impurities.[2] Use highly enriched 54Fe (ideally >90%) to minimize this impurity.[2][3] - The 57Fe(d,2n)57Co reaction can also contribute if 57Fe is present in the target.[1] Decay of 57Ni - The 58Ni(p,pn)57Ni reaction produces Nickel-57 (t1/2 = 35.6 h), which then decays to 57Co.[4] Since 57Ni cannot be chemically separated from the cobalt isotopes, it is crucial to allow for its decay before the final product is used if high purity is required, though this will also result in the decay of the desired 55Co.
Issue 3: Presence of 56Co and 58Co Impurities
-
Symptom: The final product is contaminated with long-lived cobalt isotopes such as Cobalt-56 (t1/2 = 77.2 d) and Cobalt-58 (t1/2 = 70.9 d).
-
Possible Causes & Solutions:
Cause Troubleshooting Steps 56Fe(p,2n)55Co Production Route - This production method inherently produces 56Co as an impurity.[5] While it offers high yields of 55Co, the presence of 56Co limits the product's use to short-term studies.[2] Impurities in Enriched Target Material - For the 54Fe(d,n)55Co reaction, the presence of 56Fe in the target can lead to the 56Fe(d,2n)56Co reaction.[2] Using highly enriched 54Fe is critical. High Proton Energy on 58Ni Targets - Production of 56Co can occur at proton energies above 25 MeV on 58Ni targets.[4] Use of Natural Nickel Targets - Irradiating natural nickel targets will result in the production of various cobalt isotopes, including 56Co, 57Co, and 58Co, from reactions with other nickel isotopes (60Ni, 61Ni, 62Ni, 64Ni).[4]
Issue 4: Incomplete Separation of Target Material (Fe or Ni)
-
Symptom: The final 55Co product contains significant amounts of stable iron or nickel.
-
Possible Causes & Solutions:
Cause Troubleshooting Steps Inefficient Ion Exchange Chromatography - Ensure the correct resin is being used (e.g., DGA resin for separating Co from Fe and Ni).[1] - Optimize the loading and washing conditions. For instance, a sufficient volume of the appropriate acid solution (e.g., 9M HCl to remove nickel) must be used to wash the column and remove the bulk target material before eluting the 55Co.[1] Target Dissolution Issues - Ensure complete dissolution of the irradiated target material before loading it onto the chromatography column. Incomplete dissolution can lead to carryover of the target material.
Frequently Asked Questions (FAQs)
Q1: What are the primary production routes for high-purity 55Co?
A1: The two most common and effective production routes for high-purity 55Co on biomedical cyclotrons are the 54Fe(d,n)55Co and 58Ni(p,α)55Co reactions.[1][4] Both methods require the use of isotopically enriched target materials to achieve high radionuclidic purity.[4]
Q2: Why is the use of enriched target material so critical?
A2: Using enriched target materials, such as 54Fe (natural abundance ~5.8%) or 58Ni (natural abundance ~68.1%), is crucial to minimize the co-production of undesirable, long-lived radionuclidic impurities.[1][4] For example, irradiating natural iron or nickel would lead to a variety of nuclear reactions with other isotopes, resulting in a product contaminated with 56Co, 57Co, and 58Co, which are difficult to separate from 55Co.[4]
Q3: What are the most common radionuclidic impurities in 55Co production and how can they be minimized?
A3: The most common impurities are 56Co, 57Co, 58Co, and 52Mn.[1] Minimization strategies include:
-
Using highly enriched target materials (>90% for 54Fe).[2][3]
-
Controlling the incident particle energy to stay below the threshold for impurity-producing reactions.[4]
-
Allowing for the decay of short-lived impurities like 52Mn (t1/2 = 5.6 d) or 57Ni (t1/2 = 35.6 h) when feasible.[1]
Q4: What is a typical method for purifying 55Co after irradiation?
A4: A common and effective purification method involves dissolving the irradiated target in an appropriate acid (e.g., HCl) and then using ion exchange chromatography.[1] For instance, a DGA (N,N,N′,N′-tetrakis-2-ethylhexyldiglycolamide) resin can be used to selectively retain cobalt while the bulk target material (iron or nickel) is washed away. The purified 55Co is then eluted from the resin.[1]
Q5: How is the radionuclidic purity of the final 55Co product determined?
A5: Radionuclidic purity is typically determined using high-purity germanium (HPGe) gamma-ray spectrometry.[1] This technique allows for the identification and quantification of different gamma-emitting radionuclides based on their characteristic gamma-ray energies and intensities.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from various 55Co production methods.
Table 1: Comparison of 55Co Production Routes and Associated Impurities
| Production Reaction | Target Material | Incident Particle & Energy | Typical Radionuclidic Impurities | Reported Purity at EOB* |
| 54Fe(d,n)55Co | Enriched 54Fe (>99%) | Deuterons, ~8-14 MeV | 52Mn, 56Co, 57Co (from target impurities) | >99.995%[1] |
| 58Ni(p,α)55Co | Enriched 58Ni (>99%) | Protons, <15 MeV | 57Ni (decays to 57Co), 57Co | 98.8%[1] |
| 56Fe(p,2n)55Co | Enriched 56Fe | Protons | 56Co | High 56Co impurity[2] |
*EOB: End of Bombardment
Table 2: Reported Yields and Specific Activities for 55Co Production
| Production Reaction | Target Material | Reported Yield (MBq/µA·h) | Effective Specific Activity (GBq/µmol) | Reference |
| 54Fe(d,n)55Co | Enriched 54Fe | 10.3 ± 0.8 | 27 ± 18 (NOTA) | [1] |
| 58Ni(p,α)55Co | Enriched 58Ni | 9.3 ± 0.6 | 10.1 ± 5.7 (NOTA) | [1] |
| 54Fe(d,n)55Co | Enriched 54Fe2O3 | ~13 | Not Reported | [2][3] |
Experimental Protocols
Protocol 1: Production of 55Co via the 54Fe(d,n)55Co Reaction
-
Target Preparation:
-
Electroplate highly enriched 54Fe (e.g., 99.93%) onto a suitable backing plate (e.g., silver or copper). The target thickness should be sufficient to degrade the deuteron (B1233211) beam energy to the desired level (e.g., >52.3 mg/cm²).[1]
-
-
Irradiation:
-
Irradiate the 54Fe target with a deuteron beam of appropriate energy (e.g., 8-14 MeV) and current (e.g., up to 60 µA) for a specified duration (e.g., 1 hour).[1]
-
-
Target Dissolution:
-
After irradiation, dissolve the target in an appropriate volume of concentrated hydrochloric acid (HCl).
-
-
Radiochemical Separation (using DGA resin):
-
Load the dissolved target solution onto a pre-conditioned DGA resin column.
-
Wash the column with a solution of high concentration HCl (e.g., 9M) to remove the bulk iron target material.
-
Elute the purified 55Co from the resin using a lower concentration of HCl (e.g., 3M).[1]
-
-
Final Product Formulation:
-
Evaporate the eluate to dryness under an inert gas stream (e.g., argon).
-
Re-dissolve the 55CoCl2 residue in a suitable solution for subsequent radiolabeling (e.g., 0.1 M HCl).[1]
-
Protocol 2: Production of 55Co via the 58Ni(p,α)55Co Reaction
-
Target Preparation:
-
Electroplate highly enriched 58Ni (e.g., 99.48%) onto a backing plate. Target thickness should be optimized for the proton beam energy (e.g., >90.1 mg/cm²).[1]
-
-
Irradiation:
-
Target Dissolution:
-
Dissolve the irradiated target in concentrated HCl.
-
-
Radiochemical Separation (using DGA resin):
-
Final Product Formulation:
-
Evaporate the eluate to dryness and re-dissolve in a suitable solvent as described in Protocol 1.[1]
-
Visualizations
Caption: General workflow for the production and purification of this compound.
Caption: Key nuclear reactions and sources of radionuclidic impurities in Co-55 production.
References
- 1. Cyclotron production and radiochemical separation of 55Co and 58mCo from 54Fe, 58Ni and 57Fe targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. researchgate.net [researchgate.net]
- 4. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semnim.es [semnim.es]
- 7. digicollections.net [digicollections.net]
Technical Support Center: Improving the In Vivo Stability of Cobalt-55 Radiotracers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on enhancing the in vivo stability of Cobalt-55 (⁵⁵Co) radiotracers, a critical factor for successful preclinical and clinical applications. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the in vivo instability of ⁵⁵Co radiotracers?
A1: The in vivo instability of ⁵⁵Co radiotracers primarily stems from two main sources:
-
Demetallation: The ⁵⁵Co ion can dissociate from its chelating agent due to competition with endogenous metal-binding proteins or other biological molecules.
-
Transchelation: The ⁵⁵Co ion can be transferred from the original chelator to other biological molecules with a high affinity for cobalt, such as proteins or enzymes.[1] This can lead to non-specific accumulation in tissues like the liver and bones, increasing background signal and reducing imaging contrast.[1]
Q2: How does the choice of chelator impact the in vivo stability of ⁵⁵Co radiotracers?
A2: The chelator is a fundamental component of a stable radiometal-based radiopharmaceutical. The stability of the ⁵⁵Co-chelator complex is highly dependent on the specific chelating agent used. Macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and their derivatives are commonly employed to form stable complexes with ⁵⁵Co.[2][3] The choice of chelator influences the radiotracer's biodistribution and clearance profile. For instance, studies have shown that ⁵⁵Co-metal-chelate complexes can significantly reduce uptake in non-target organs like the liver and heart compared to unchelated ⁵⁵CoCl₂.[2][3][4]
Q3: What is radiolysis, and can it affect my ⁵⁵Co radiotracer?
A3: Radiolysis is the process where high levels of radioactivity generate reactive oxygen species (free radicals) that can damage the radiotracer molecule, affecting its chemical purity and in vivo behavior.[1] This can be a concern with high-activity preparations of radionuclides. To mitigate radiolysis, the addition of radical scavengers, such as ethanol (B145695) or ascorbic acid, to the radiotracer formulation is a common strategy.[1]
Q4: How can I assess the in vivo stability of my ⁵⁵Co radiotracer?
A4: The in vivo stability of a ⁵⁵Co radiotracer is typically evaluated through a combination of in vitro and in vivo studies:
-
In Vitro Serum Stability Assays: These assays involve incubating the radiotracer in human or animal serum at physiological temperature and analyzing its integrity over time using techniques like radio-TLC or radio-HPLC.[5]
-
In Vivo Biodistribution Studies: These studies are performed in animal models to determine the uptake and clearance of the radiotracer in various organs and tissues over time.[6][7][8] A stable radiotracer will show high uptake in the target tissue and low accumulation in non-target organs.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the development and use of ⁵⁵Co radiotracers.
Issue 1: High Uptake of ⁵⁵Co in Non-Target Tissues (e.g., Liver, Bones)
| Possible Cause | Troubleshooting Strategy |
| Poor In Vivo Stability / Demetallation | - Evaluate Chelator Stability: Perform in vitro serum stability assays to confirm the integrity of the ⁵⁵Co-chelator complex.[5] - Consider Alternative Chelators: If the current chelator shows poor stability, explore other options with higher thermodynamic stability or kinetic inertness for cobalt, such as DOTA, NOTA, or sarcophagine derivatives.[2][3] |
| Presence of Free ⁵⁵Co | - Optimize Radiolabeling Conditions: Ensure complete complexation of ⁵⁵Co during the radiolabeling procedure by optimizing pH, temperature, and incubation time. - Purify the Radiotracer: Use methods like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to remove any unchelated ⁵⁵Co before in vivo administration. |
Issue 2: Low Radiochemical Yield or Purity
| Possible Cause | Troubleshooting Strategy |
| Suboptimal Radiolabeling Conditions | - pH Optimization: The pH of the reaction mixture is critical for efficient chelation. Determine the optimal pH for your specific chelator. - Temperature and Time: Investigate the effect of varying the reaction temperature and incubation time to maximize the radiochemical yield. |
| Metal Contaminants | - Use High-Purity Reagents: Ensure that all reagents and solvents are of high purity and free from competing metal ions. - Chelator for Contaminants: Use a pre-purification step with a chelating resin to remove any trace metal impurities from the ⁵⁵Co solution. |
| Radiolysis | - Add Radical Scavengers: Incorporate radioprotectants like ascorbic acid or ethanol into the formulation to minimize radiolytic degradation.[1] - Minimize Time: Reduce the time between radiosynthesis, purification, and injection.[1] |
Quantitative Data Summary
The following tables summarize quantitative data on the in vivo stability of ⁵⁵Co radiotracers with different chelators.
Table 1: Biodistribution of ⁵⁵CoCl₂ vs. ⁵⁵Co-Chelate Complexes in HCT-116 Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g) [2][3][4]
| Organ | Time Point | ⁵⁵CoCl₂ | ⁵⁵Co-DO3A-Peptide | ⁵⁵Co-NO2A-Peptide |
| Liver | 24 hours | ~6% | ~1% | ~1% |
| 48 hours | Not Reported | ~0.5% | ~0.5% | |
| Heart | 24 hours | ~2.8% | ~0.7% | ~0.7% |
| 48 hours | Not Reported | ~0.35% | ~0.35% |
This data demonstrates a significant reduction in non-target organ uptake when ⁵⁵Co is chelated.
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
Objective: To assess the stability of a ⁵⁵Co-radiotracer in human serum over time.
Materials:
-
⁵⁵Co-radiotracer
-
Human serum (commercially available or freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Radio-TLC or Radio-HPLC system
-
Acetonitrile (B52724) (for protein precipitation)
Procedure:
-
Add the ⁵⁵Co-radiotracer to a vial of human serum to a final concentration of approximately 1-5 MBq/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot of the serum mixture.
-
To precipitate the serum proteins, add an equal volume of cold acetonitrile to the aliquot, vortex, and centrifuge.
-
Analyze the supernatant, which contains the radiotracer and any dissociated ⁵⁵Co, using radio-TLC or radio-HPLC to determine the percentage of intact radiotracer.
Protocol 2: Ex Vivo Biodistribution Study in Rodents
Objective: To determine the tissue distribution of a ⁵⁵Co-radiotracer in an animal model.
Materials:
-
⁵⁵Co-radiotracer
-
Animal model (e.g., mice or rats)
-
Anesthetic
-
Gamma counter
-
Calibrated dose of the radiotracer
Procedure:
-
Administer a known amount of the ⁵⁵Co-radiotracer to the animal via intravenous injection.
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize a group of animals.
-
Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and tumor if applicable).
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and in a standard of the injected dose using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: Workflow for developing and evaluating the in vivo stability of ⁵⁵Co radiotracers.
Caption: Troubleshooting logic for high non-target uptake of ⁵⁵Co radiotracers.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclotron Production of High-Specific Activity 55Co and In Vivo Evaluation of the Stability of 55Co Metal-Chelate-Peptide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclotron production of high specific activity 55Co and in vivo evaluation of the stability of 55Co metal-chelate-peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative serum stability of radiochelates for antibody radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodistribution studies: General aspects [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting low yield in Cobalt-55 labeling reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cobalt-55. The information is designed to help resolve common issues encountered during radiolabeling experiments, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My this compound labeling reaction has a very low radiochemical yield. What are the most common causes?
A1: Low radiochemical yield in a this compound labeling reaction is a common problem that can stem from several factors. The most frequent causes include:
-
Suboptimal Reaction Conditions: The pH, temperature, and incubation time are critical parameters. For many chelators, particularly those with amine groups like sarcophagine (Sar), a slightly basic pH (around 7-8) is often optimal to ensure the chelator is deprotonated and available for complexation.[1]
-
Trace Metal Impurities: Contamination with other metal ions (e.g., Fe³⁺, Al³⁺, Zn²⁺, Cu²⁺) in your reaction vial, buffers, or even the this compound solution itself can significantly reduce yields.[2][3] These metals compete with ⁵⁵Co²⁺ for the chelator.
-
Poor Quality of Reagents: The purity of the precursor molecule (the chelator-biomolecule conjugate), buffers, and solvents is crucial. Degradation of the precursor or the presence of interfering substances can inhibit the reaction.
-
Low Molar Activity of ⁵⁵Co: If the this compound stock has a low molar activity (a high proportion of non-radioactive cobalt isotopes), it can lead to lower achievable radiochemical yields and specific activities.
-
Radiolysis: High amounts of radioactivity in small volumes can lead to the degradation of the precursor or the final radiolabeled product, especially for sensitive biomolecules. The use of radical scavengers like gentisic acid can sometimes mitigate this.[4]
-
Incorrect Buffer Choice: The buffer system should maintain the optimal pH without interfering with the labeling reaction. Buffers like HEPES and acetate (B1210297) are commonly used.[1][5] It's important to ensure the buffer itself is free from metal contaminants.
Q2: How do I choose the optimal pH and temperature for my labeling reaction?
A2: The optimal pH and temperature are highly dependent on the specific chelator and the biomolecule you are labeling.
-
pH: The pH affects the protonation state of the chelator. For many common chelators like DOTA and sarcophagine derivatives, deprotonation of the coordinating atoms is necessary for efficient complexation. For example, with DiAmSar, increasing the pH from 4.5 to 8.0 dramatically improves the apparent molar activity (AMA), as the higher pH deprotonates the ammonium (B1175870) groups, reducing electrostatic repulsion with the positively charged cobalt ion.[1]
-
Temperature: Increasing the temperature generally accelerates the reaction rate. However, it's a trade-off, as higher temperatures can also lead to the degradation of sensitive biomolecules.[1] For stable molecules, temperatures up to 95-98°C are sometimes used to drive the reaction to completion.[4] For more sensitive compounds, lower temperatures (e.g., 37°C) may be necessary, potentially requiring longer reaction times.[1][6]
It is always recommended to perform small-scale optimization experiments, testing a range of pH values and temperatures to determine the best conditions for your specific conjugate.
Q3: I see an unexpected peak during my radio-TLC or radio-HPLC analysis. What could it be?
A3: An unexpected peak in your radio-chromatogram could be one of several species:
-
Unlabeled ⁵⁵Co: This will appear as free [⁵⁵Co]CoCl₂. Its position can be confirmed by running a standard of the starting this compound material. In radio-TLC, using a mobile phase containing a strong chelator like EDTA (e.g., 50 mM EDTA) can help to clearly separate free cobalt from the labeled product.[1]
-
Radiolytic Degradation Products: If your molecule is sensitive to radiation, you may see peaks corresponding to fragmented or altered forms of your radiolabeled conjugate.[7] Reducing the amount of radioactivity or reaction time might help.
-
Colloidal ⁵⁵Co: At higher pH values (typically > 8), cobalt can begin to form colloidal hydroxides, which may appear as a separate species or remain at the origin in TLC.[1]
-
Radionuclidic Impurities: While less common with high-purity ⁵⁵Co, the presence of other radioactive isotopes produced during cyclotron bombardment (e.g., ⁵⁶Co, ⁵⁷Co) could potentially lead to unexpected peaks if they behave differently chromatographically.[8]
Q4: How can I confirm the stability of my ⁵⁵Co-labeled compound?
A4: Stability testing is a critical part of quality control.[9][10] The stability of the radiolabeled complex should be assessed under relevant conditions. A common procedure involves incubating the purified radiopharmaceutical in phosphate-buffered saline (PBS) and human or mouse serum at 37°C for various time points (e.g., 1, 4, 24 hours).[1] The integrity of the complex is then analyzed at each time point using radio-TLC or radio-HPLC to quantify the percentage of intact radiolabeled compound versus any released ⁵⁵Co or degradation products.[1][11]
Troubleshooting Guide for Low Yield
When faced with low labeling efficiency, a systematic approach is the best way to identify and solve the problem.
Step 1: Verify Reagent and Radionuclide Quality
-
Precursor/Chelator: Confirm the identity and purity of your chelator-conjugated molecule using methods like mass spectrometry or NMR. Ensure it has been stored correctly and has not degraded.
-
This compound: Review the Certificate of Analysis (CoA) for your ⁵⁵Co shipment.[12][13] Check the radionuclidic purity, specific activity, and formulation (e.g., 0.5 N HCl). Ensure the activity used in the reaction is accurate.
-
Buffers and Solvents: Use high-purity, metal-free water and reagents to prepare buffers. Consider using commercially available "trace metal-free" or "molecular biology grade" reagents.
Step 2: Optimize Reaction Parameters
-
pH: This is often the most critical parameter. Perform small-scale reactions across a pH range (e.g., pH 4.5 to 8.5) to find the optimum for your specific chelator.
-
Temperature: Test a range of temperatures (e.g., 37°C, 60°C, 80°C, 95°C), keeping in mind the thermal stability of your biomolecule.
-
Time: Analyze aliquots of your reaction at different time points (e.g., 15 min, 30 min, 60 min, 120 min) to determine the reaction kinetics and optimal incubation time.
-
Concentration: Ensure the concentration of your precursor is sufficient. Very low concentrations can slow down reaction kinetics.
Step 3: Investigate Metal Contamination
Trace metal contamination is a primary suspect for low yields with radiometals.
-
Source: Metals can be leached from glassware, pipette tips, or be present as impurities in reagents.
-
Mitigation:
-
Use dedicated, acid-washed (e.g., with 10% nitric acid) and thoroughly rinsed (with metal-free water) reaction vials.
-
Use high-purity reagents and solvents.
-
Consider pre-treating your reaction buffer with a chelating resin (e.g., Chelex® 100) to remove divalent metal ions.
-
The following diagram illustrates a logical workflow for troubleshooting low yields.
Data Presentation: Reaction Conditions
The tables below summarize quantitative data from published this compound labeling experiments for different chelators.
Table 1: Labeling of Sarcophagine-based Chelators
| Chelator | Precursor Amount | Activity (⁵⁵Co) | Buffer | pH | Temp (°C) | Time (h) | Apparent Molar Activity (MBq/nmol) | Reference |
|---|---|---|---|---|---|---|---|---|
| DiAmSar (DSar) | 75 pmol | 1.85 MBq | HEPES | 8 | 80 | 4 | 45 ± 9 | [1] |
| DiAmSar (DSar) | 75 pmol | 1.85 MBq | HEPES | 7 | 80 | 4 | 37 ± 7 | [1] |
| DiAmSar (DSar) | 75 pmol | 1.85 MBq | HEPES | 8 | 37 | 4 | 8 ± 2 | [1] |
| DiAmSar (DSar) | 75 pmol | 1.85 MBq | HEPES | 7 | 37 | 2 | 6 ± 2 | [1] |
| NT-Sarcage | - | 37 MBq/nmol | - | 8 | 85 | 2.5 | - |[1] |
Table 2: Labeling of NOTA-based Chelators
| Chelator | Precursor Amount | Activity (⁵⁵Co) | Buffer | pH | Temp (°C) | Time (min) | Apparent Molar Activity (MBq/nmol) | Reference |
|---|---|---|---|---|---|---|---|---|
| NOTA-NT-20.3 | 14.4 nmol | 37 MBq | NaOAc | 3.5 | 98 | 30 | - | [4] |
| NOTA-NT-20.3 | - | - | NaOAc | 4.5 | 95 | 60 | 7.4 | [4] |
| NOTA | - | - | - | - | - | - | 89 ± 48 | [11] |
| DOTA | - | - | - | - | - | - | 35 ± 7 |[11] |
Experimental Protocols
Protocol 1: General Method for ⁵⁵Co-Labeling of a Sarcophagine Derivative
This protocol is adapted from the labeling of DiAmSar (DSar).[1]
-
Preparation:
-
Prepare a 0.1 M HEPES buffer and adjust the pH to 8.0 using metal-free NaOH or HCl.
-
Prepare a stock solution of the sarcophagine-conjugated precursor in metal-free water.
-
In a sterile, acid-washed, low-binding reaction vial, add the desired amount of the precursor stock solution (e.g., to a final concentration of 10-50 µM).
-
-
Reaction:
-
Add the HEPES buffer (pH 8.0) to the reaction vial.
-
Add the required volume of [⁵⁵Co]CoCl₂ solution (in 0.1-0.5 M HCl). The final volume should be kept small (e.g., 100-200 µL) to maintain high reactant concentrations.
-
Gently vortex the mixture.
-
-
Incubation:
-
Place the vial in a heating block pre-heated to 80°C.
-
Incubate for 1-4 hours. The optimal time should be determined empirically.
-
-
Quality Control:
-
Spot a small aliquot (1-2 µL) of the reaction mixture onto an iTLC plate.
-
Develop the plate using a mobile phase of 50 mM EDTA.
-
Analyze the plate using a radio-TLC scanner to determine the radiochemical conversion. The [⁵⁵Co]Co-Sar complex should remain at the origin, while free [⁵⁵Co]Co-EDTA will migrate with the solvent front.
-
-
Purification (if necessary):
-
If the radiochemical yield is less than desired (>95%), the product can be purified using solid-phase extraction (e.g., Oasis® HLB cartridge).[1]
-
The following diagram shows the general experimental workflow for a this compound labeling reaction.
References
- 1. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. PET Imaging of the Neurotensin Targeting Peptide NOTA-NT-20.3 Using this compound, Copper-64 and Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radiolabeling Diaminosarcophagine with Cyclotron-Produced this compound and [55Co]Co-NT-Sarcage as a Proof of Concept in a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. www-pub.iaea.org [www-pub.iaea.org]
- 11. researchgate.net [researchgate.net]
- 12. isotopes.gov [isotopes.gov]
- 13. isotopes.gov [isotopes.gov]
Technical Support Center: Scaling Up Cobalt-55 Production
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of Cobalt-55 (⁵⁵Co) production for PET imaging applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Production, Yield, and Specific Activity
Q1: What are the primary production routes for ⁵⁵Co, and how do they compare?
A1: this compound is typically produced in a cyclotron using solid targets. The most common methods involve the irradiation of enriched Nickel-58 (⁵⁸Ni) or Iron-54 (⁵⁴Fe) targets.[1][2] Each route has distinct advantages and challenges in terms of yield, required energy, and potential impurities.
-
⁵⁸Ni(p,α)⁵⁵Co: This is an effective and widely used reaction for producing high specific activity ⁵⁵Co, suitable for lower-energy cyclotrons.[1][3]
-
⁵⁴Fe(d,n)⁵⁵Co: This route can produce radioisotopically pure ⁵⁵Co and has a high cross-section at low energies.[1][4] However, the low natural abundance of ⁵⁴Fe can make enriched targets costly.[1]
-
⁵⁶Fe(p,2n)⁵⁵Co: This reaction is another possibility but can produce undesirable, long-lived ⁵⁶Co as an impurity, which is chemically inseparable from ⁵⁵Co.[1]
Table 1: Comparison of Common ⁵⁵Co Production Routes
| Production Route | Target Material | Projectile | Typical Beam Energy | Reported Yield | Key Advantages & Disadvantages |
| ⁵⁸Ni(p,α)⁵⁵Co | Enriched ⁵⁸Ni | Proton (p) | < 18 MeV | 9.3 ± 0.6 MBq/μA·h[2] | High specific activity; suitable for low-energy cyclotrons; potential for ⁵⁷Co/⁵⁷Ni impurities.[1][3] |
| ⁵⁴Fe(d,n)⁵⁵Co | Enriched ⁵⁴Fe | Deuteron (B1233211) (d) | < 10 MeV | 10.3 ± 0.8 MBq/μA·h[2] | High radionuclidic purity; high cross-section; target material can be expensive.[1][4] |
| ⁵⁶Fe(p,2n)⁵⁵Co | Enriched ⁵⁶Fe | Proton (p) | > 15 MeV | Variable | Can produce inseparable ⁵⁶Co impurity with a long half-life (77 days).[1] |
Q2: My ⁵⁵Co yield is consistently lower than expected. What are the common causes?
A2: Low production yield is a frequent challenge. The issue can typically be traced to targetry, irradiation parameters, or dissolution efficiency.
-
Target Integrity: Poor thermal conductivity of the target material can limit the applicable beam current.[5] Ensure the target material (e.g., enriched ⁵⁸Ni) is properly electroplated onto a high-conductivity backing (e.g., silver) to allow for efficient heat dissipation during high-power irradiations.[2]
-
Beam Parameters: Verify the proton or deuteron beam energy and current on the target. Inaccurate beam alignment or energy degradation before the beam hits the target can significantly reduce yield.
-
Target Thickness: Ensure the target thickness is sufficient to capture the peak of the reaction's excitation function. For the ⁵⁸Ni(p,α) reaction, yields are higher with thicker targets (>90 mg/cm²).[2]
-
Dissolution Time: Incomplete dissolution of the irradiated target material leads to product loss. For electroplated Ni targets, dissolution in strong hydrochloric acid can take 0.3-1 hour, while foils may take up to 4 hours, often requiring heat.[5]
Q3: How can I improve the specific activity of my final ⁵⁵Co product?
A3: Achieving high specific activity is critical for subsequent radiolabeling. Low specific activity is often due to isotopic or metallic contamination.
-
Minimize Metallic Contamination: The primary source of non-radioactive cobalt contamination is the target material itself or impurities within it. Use high-purity enriched target material.
-
Optimize Purification: The purification process is crucial for separating ⁵⁵Co from the bulk target material (e.g., Nickel). Anion exchange chromatography is a standard method.[1][3] Increasing the volume of the column wash (e.g., with 9 M HCl) can significantly improve the removal of nickel ions, thereby increasing the effective specific activity (ESA). One study demonstrated a sevenfold increase in ESA by increasing the column wash from 10 mL to 40 mL.[1][6]
Category 2: Purity and Contamination
Q1: What are the common radionuclidic impurities in ⁵⁵Co production, and how can I minimize them?
A1: The type and amount of radionuclidic impurities are highly dependent on the production route and the incident beam energy.
-
Cobalt-57 (⁵⁷Co): When using the ⁵⁸Ni(p,α) route, ⁵⁷Co (t½ = 271.8 d) can be co-produced via the ⁵⁸Ni(p,2p)⁵⁷Co reaction, especially at proton energies above 15 MeV.[4] To minimize this long-lived impurity, it is critical to control the proton beam energy.
-
Cobalt-56 (⁵⁶Co): This impurity (t½ = 77.2 d) is a concern with the ⁵⁶Fe(p,2n) reaction and can also be formed from ⁵⁸Ni targets if the proton energy is too high (above 25 MeV).[4]
-
Nickel-57 (⁵⁷Ni): Produced via the ⁵⁸Ni(p,pn)⁵⁷Ni reaction with a threshold of 12 MeV.[4] While ⁵⁷Ni (t½ = 35.6 h) is a contaminant, its presence can be a useful proxy for monitoring the efficiency of the chemical separation of nickel from cobalt during process development.[1][4]
Troubleshooting Impurities Workflow
Caption: Logic diagram for troubleshooting sources of radionuclidic contamination.
Q2: My final product shows significant nickel breakthrough. How can I improve the purification?
A2: Nickel breakthrough is a common issue in chromatographic separation.
-
Column Choice and Conditioning: Use a robust anion exchange resin (e.g., AG 1-X8). Ensure the column is properly conditioned before loading the dissolved target solution.
-
Acid Molarity: The separation of cobalt and nickel on an anion exchange column is highly dependent on the HCl concentration. Cobalt forms a charged chloride complex that binds to the resin in high molarity HCl, while nickel does not.
-
Wash Step: As mentioned, a thorough wash with a sufficient volume of concentrated HCl (e.g., 9 M) is essential to remove all unbound nickel ions before eluting the cobalt.[1]
-
Elution: Elute ⁵⁵Co with a lower molarity acid or water, which destabilizes the cobalt-chloride complex, releasing it from the resin.
Detailed Experimental Protocols
Protocol 1: Production of ⁵⁵Co via the ⁵⁸Ni(p,α)⁵⁵Co Reaction
This protocol is adapted from methodologies described in the literature.[1][3]
1. Target Preparation:
-
Obtain highly enriched (>99%) ⁵⁸Ni metal powder.
-
Electroplate the ⁵⁸Ni onto a silver disc backing. The plating process should be optimized to create a dense, uniform layer with a thickness of 90-100 mg/cm².[2] The efficiency of electroplating is typically around 94%.[2]
2. Cyclotron Irradiation:
-
Mount the target in a solid target holder compatible with your cyclotron.
-
Irradiate the target with a proton beam. A typical irradiation might use a 15-18 MeV proton beam at a current of 8-25 µA for 3-12 hours.[3][5] The current should be limited by the cooling efficiency of the target station to prevent melting.
3. Target Dissolution:
-
After a suitable decay period for short-lived contaminants, remotely transfer the irradiated target to a hot cell.
-
Dissolve the ⁵⁸Ni layer by heating it in 6-9 M Hydrochloric Acid (HCl). This process can take 30 minutes to an hour.[5]
4. Chromatographic Purification:
-
Prepare an anion exchange column (e.g., AG 1-X8 resin).
-
Load the dissolved target solution onto the column. The ⁵⁵Co will be retained on the resin as [⁵⁵CoCl₄]²⁻.
-
Wash the column thoroughly with ~40 mL of 9 M HCl to remove the nickel ions and other metallic impurities.[1] Monitor the effluent for ⁵⁷Ni activity to confirm nickel removal.
-
Elute the purified ⁵⁵Co from the column using dilute HCl (e.g., <4 M) or sterile water.
5. Quality Control:
-
Radionuclidic Purity: Use a High-Purity Germanium (HPGe) detector to analyze the gamma spectrum of the final product. Identify and quantify any radionuclidic impurities like ⁵⁷Co by their characteristic gamma emissions (⁵⁷Co at 122 keV, ⁵⁵Co at 931 keV).[1][4]
-
Radiochemical Purity: Confirm that the cobalt is in the desired chemical form (e.g., CoCl₂).
-
Specific Activity: Determine the effective specific activity (ESA) using a DOTA titration method.[1]
⁵⁵Co Production and Purification Workflow
Caption: Step-by-step workflow for ⁵⁵Co production, from targetry to final QC.
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Poor target cooling / low beam current | Improve target backing/cooling; confirm beam current on target. |
| Incomplete target dissolution | Increase dissolution time and/or temperature. Use stronger acid. | |
| Low Specific Activity | Metallic nickel contamination | Increase volume of HCl wash during chromatography.[1] |
| Impurities in target material | Use higher purity enriched nickel. | |
| High ⁵⁷Co Impurity | Proton beam energy is too high | Reduce incident proton energy to below the threshold for the ⁵⁸Ni(p,2p)⁵⁷Co reaction.[4] |
| Nickel Breakthrough | Inefficient chromatography | Check resin type, increase column wash volume, verify HCl molarity. |
| Slow Target Dissolution | Target form (foil vs. electroplated) | Electroplated targets have higher surface area and dissolve faster than foils.[5] |
| Insufficient heating/acid concentration | Gently heat the dissolution vessel and use concentrated acid. |
References
- 1. Cyclotron production of high specific activity 55Co and in vivo evaluation of the stability of 55Co metal-chelate-peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclotron production and radiochemical separation of 55Co and 58mCo from 54Fe, 58Ni and 57Fe targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
Best practices for handling high-activity Cobalt-55
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with high-activity Cobalt-55 (Co-55). The following sections offer answers to frequently asked questions, troubleshooting for common experimental issues, and detailed protocols to ensure safe and effective handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary radiological hazards associated with this compound?
A1: this compound is a potent positron emitter and has significant gamma emissions. The primary hazards are:
-
External Exposure: High-energy gamma rays pose a significant deep-tissue penetration hazard. The gamma dose rate from a 1 mCi point source at a distance of 1 foot is 10.6 mrem/h.[1]
-
Beta/Positron Exposure: Positrons emitted during decay can cause significant skin dose upon contamination.[1] The annihilation of these positrons with electrons produces high-energy (511 keV) gamma photons.[1]
-
Internal Exposure: Ingestion or inhalation of Co-55 can lead to internal radiation exposure. The Annual Limit on Intake is 1000 µCi for ingestion and 3000 µCi for inhalation.[1]
Q2: What are the essential personal protective equipment (PPE) requirements for handling Co-55?
A2: At a minimum, the following PPE should be worn when handling Co-55:
-
ANSI-approved chemical splash goggles or safety glasses.[1][2]
-
Two pairs of disposable nitrile gloves, with the outer pair changed frequently, especially if contamination is suspected.[1][2]
Q3: What type of shielding is most effective for this compound?
A3: A dual-layer shielding approach is recommended:
-
Gamma Radiation: High-density materials are required. Approximately 3 cm of lead will reduce the gamma dose rate by about 90%.[1] Tungsten, steel, or high-density concrete are also effective shielding materials.[3]
-
Positron (Beta) Radiation: A low-density material like plastic (~1 mm thick) is sufficient to absorb all positron emissions.[1] This initial layer is crucial to minimize the production of Bremsstrahlung (secondary x-rays) that occurs when positrons interact with high-density shielding like lead.[1]
Q4: When are personnel dosimetry badges required?
A4: Whole-body and finger-ring dosimeters are mandatory for any individual handling 5 mCi or more of Co-55 at one time, or cumulative amounts of 1 mCi on a weekly basis.[1] Always adhere to your institution's specific dosimetry requirements.
Q5: How should I properly dispose of waste contaminated with this compound?
A5: All radioactive waste must be segregated from non-radioactive waste streams.[1][4]
-
Solid Waste: Collect all contaminated solid waste (gloves, absorbent paper, vials, etc.) in a designated, shielded container clearly labeled with "Caution, Radioactive Material," the isotope (Co-55), activity level, and date.[4][5]
-
Liquid Waste: Do not dispose of Co-55 down the drain unless permitted by your institution's Radiation Safety Officer and within established limits (an example limit is less than 100 µCi per day per lab).[1] The first rinse of any contaminated labware must be collected and disposed of as liquid radioactive waste.[4]
Data Presentation: this compound Properties
The following tables summarize the key physical and radiological characteristics of this compound.
Table 1: Physical and Decay Properties of this compound
| Property | Value | Reference |
| Atomic Number (Z) | 27 | [6] |
| Mass Number (A) | 55 | [6] |
| Half-Life | 17.53 hours | [1][6][7][8] |
| Decay Mode | Positron Emission (β+) & Electron Capture (EC) | [6][7][9] |
| Daughter Nuclide | Iron-55 (55Fe) | [7][8] |
| Specific Activity | Carrier-free: > 5 mCi/µmol | [8] |
| Chemical Form (as supplied) | Cobalt(II) in 0.5 N HCl | [8] |
Table 2: Major Radiation Emissions of this compound
| Radiation Type | Energy (keV) | Abundance / Yield (%) | Reference |
| Gamma / X-ray | 511 | 152 | [1] |
| Gamma / X-ray | 931 | 75 | [1] |
| Gamma / X-ray | 477 | 20 | [1] |
| Gamma / X-ray | 1410 | 17 | [1] |
| Positron (β+) | 649 (Average) | 46 | [1] |
| Positron (β+) | 436 (Average) | 26 | [1] |
| Positron (β+) | 476 (Average) | 4 | [1] |
Note: The 511 keV gamma emission results from positron-electron annihilation. Abundance may exceed 100% due to multiple emissions per decay event.
Troubleshooting Guides
Issue: My radiolabeling efficiency with Co-55 is lower than expected.
-
Q1: Have you ruled out simple human error?
-
Q2: Are your reagents and buffers at the optimal pH and purity?
-
A2: The pH of the reaction buffer is critical for chelation. Verify the pH of your buffer immediately before use. Contamination of buffers or reagents with competing metal ions (e.g., iron, nickel, copper) from glassware or water can significantly reduce labeling efficiency.[12] Use metal-free water and acid-washed, dedicated glassware.
-
-
Q3: Has the quality of the chelator or precursor molecule degraded?
-
A3: Ensure that the chelator or molecule to be labeled has not degraded during storage. If possible, run a quality control check on the non-radioactive material.
-
-
Q4: Is the Co-55 in the correct oxidation state?
-
A4: Co-55 is typically supplied as Co(II). Some chelation reactions may be sensitive to the oxidation state. Ensure your protocol does not inadvertently oxidize the cobalt, which could inhibit incorporation into the chelator.
-
Issue: I'm observing high background noise or unexpected biodistribution in my PET scans.
-
Q1: Was the post-labeling purification step effective?
-
A1: Ineffective purification can leave unbound Co-55 in the final product, leading to high background signal and incorrect biodistribution. Verify the efficacy of your purification method (e.g., HPLC, solid-phase extraction) by analyzing the radioactivity of all fractions.
-
-
Q2: Is there evidence of radiocolloid formation?
-
A2: At certain pH values or concentrations, Co-55 can form insoluble hydroxides or other colloidal species. This can be checked using radio-TLC or by passing an aliquot of the final product through a 0.22 µm filter to see if radioactivity is retained.
-
-
Q3: Could the radiolabeled compound be unstable in vivo?
-
A3: The bond between Co-55 and the chelator may not be stable enough in a biological system, leading to the release of free Co-55. Perform in vitro stability tests in serum or plasma to assess the stability of the radiolabeled complex over time.
-
Experimental Protocols
Protocol: General Radiolabeling Procedure with High-Activity Co-55
This protocol outlines a general workflow for a small-scale radiolabeling reaction. All steps must be performed behind appropriate shielding (e.g., lead bricks) in a designated radioactive work area.
-
Preparation and Pre-Reaction Survey:
-
Don all required PPE (lab coat, safety goggles, double gloves).
-
Cover the work area with absorbent, plastic-backed paper. Place all necessary equipment in a tray.
-
Perform a background radiation survey of the work area and record the reading.
-
Prepare a metal-free reaction buffer (e.g., sodium acetate, pH 4.5-5.5) in a microcentrifuge tube.
-
Prepare the precursor (chelator-conjugated molecule) in a separate tube.
-
-
Handling and Aliquoting Co-55:
-
Place the Co-55 stock vial in a shielded container.
-
Using remote handling tools (e.g., tongs), uncap the vial.
-
Carefully withdraw the required activity (e.g., 1-5 mCi) using a calibrated pipette with a filtered tip.
-
Dispense the Co-55 directly into the reaction buffer.
-
Securely cap the stock vial and return it to its shielded storage container.
-
-
Radiolabeling Reaction:
-
Add the precursor solution to the Co-55/buffer mixture.
-
Gently vortex the reaction tube.
-
Incubate the reaction at the required temperature (e.g., 95°C) in a shielded dry bath for the specified time (e.g., 15-30 minutes).
-
-
Quality Control and Purification:
-
After incubation, allow the reaction to cool to room temperature.
-
Perform a quality control check (e.g., radio-TLC or radio-HPLC) on a small aliquot to determine the radiochemical yield.
-
Purify the reaction mixture using a validated method (e.g., C18 Sep-Pak cartridge or HPLC) to remove any unbound Co-55.
-
Collect the final, purified product in a sterile, shielded vial.
-
-
Post-Reaction Monitoring and Waste Disposal:
-
Perform a thorough radiation survey of the work area, equipment, and yourself.
-
Decontaminate any areas or items found to have removable contamination above background levels.
-
Segregate all radioactive waste into the appropriate solid and liquid waste containers.
-
Record the final activity of the product and the amount of waste generated in your radioisotope inventory log.
-
Mandatory Visualizations
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Safety Guidelines for Working with Gamma-Emitting Isotopes [labx.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. utoledo.edu [utoledo.edu]
- 6. This compound - isotopic data and properties [chemlin.org]
- 7. mirdsoft.org [mirdsoft.org]
- 8. isotopes.gov [isotopes.gov]
- 9. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 10. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 11. youtube.com [youtube.com]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Cobalt-55 Tracer Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific uptake of Cobalt-55 (Co-55) tracers in vivo. High non-specific binding can lead to poor image quality, inaccurate quantification, and confounded experimental results. This resource offers practical solutions and detailed protocols to enhance the specificity and performance of your Co-55 radiopharmaceuticals.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with Co-55 tracers, presenting them in a user-friendly question-and-answer format.
Q1: I am observing high uptake of my Co-55 tracer in the liver and spleen. What are the potential causes and how can I reduce this?
A1: High uptake in the liver and spleen, organs rich in the reticuloendothelial system (RES), is a common challenge with radiometal tracers. This non-specific accumulation can be attributed to several factors:
-
In vivo dissociation of Co-55 from the chelator: If the Co-55 complex is not sufficiently stable in vivo, the released Co-55 ions can be taken up by the liver and spleen.
-
Physicochemical properties of the tracer: Large or aggregated tracers are more prone to phagocytosis by RES cells.
-
Plasma protein binding: Non-specific binding to plasma proteins can lead to clearance by the liver.[1][2][3]
Troubleshooting Steps:
-
Assess in vivo stability: Perform metabolite analysis of blood and urine samples at different time points post-injection to determine the percentage of intact tracer.
-
Modify the chelator: The choice of chelator significantly impacts the in vivo stability and biodistribution of the tracer. Consider using more stable chelators like sarcophagine (Sar)-based derivatives, which have shown high in vivo stability for cobalt.[4]
-
Introduce PEGylation: Modifying the tracer with polyethylene (B3416737) glycol (PEG) chains (PEGylation) can create a hydrophilic shield, reducing protein binding and RES uptake.[5][6][7][8][9] The length and density of the PEG chains should be optimized.
-
Administer blocking agents: Co-injection of agents that saturate the RES can reduce the uptake of your tracer. A common strategy is the pre-treatment with Intralipid.[10]
-
Optimize injection volume and concentration: Ensure the tracer is properly solubilized and free of aggregates before injection. High concentrations may promote aggregation.[11][12][13][14]
Q2: My PET images show high background noise, resulting in a poor signal-to-noise ratio (SNR). What can I do to improve image quality?
A2: High background noise can obscure the specific signal from your target tissue, making image interpretation and quantification difficult.
Troubleshooting Steps:
-
Optimize the imaging protocol:
-
Uptake time: Allow sufficient time for the tracer to accumulate in the target tissue and clear from non-target tissues. This needs to be empirically determined for each new tracer.
-
Acquisition time: Longer acquisition times can improve counting statistics and reduce image noise.[15]
-
Reconstruction parameters: Utilize appropriate reconstruction algorithms and corrections (e.g., for scatter and attenuation) to enhance image quality.
-
-
Implement blocking strategies: To reduce non-specific binding in non-target tissues, consider in vivo blocking studies. This involves co-injecting a non-radiolabeled version of your targeting molecule (or a related compound that binds to the same non-target sites) to saturate non-specific binding sites.
-
Improve tracer clearance: Modifications to the tracer, such as increasing its hydrophilicity, can promote faster clearance from non-target tissues, thereby improving the target-to-background ratio.
Q3: I am seeing significant retention of my Co-55 tracer in the kidneys. How can I mitigate this?
A3: Renal uptake is a common issue for radiolabeled peptides and small molecules that are cleared through the kidneys. High kidney retention can lead to nephrotoxicity, especially in therapeutic applications.
Troubleshooting Steps:
-
Introduce negatively charged linkers: Incorporating negatively charged amino acids (e.g., glutamic acid, aspartic acid) into the linker between the chelator and the targeting moiety can reduce renal reabsorption.[16][17]
-
Co-infusion of blocking agents: Administering positively charged amino acids (e.g., lysine, arginine) or plasma expanders like Gelofusine can competitively inhibit the reabsorption of the radiolabeled peptide in the renal tubules.[16][18]
-
Modify the chelator: The overall charge of the radiometal-chelator complex can influence renal uptake. Optimizing the chelator can help in reducing kidney retention.
-
Utilize albumin-binding moieties: Attaching an albumin-binding entity can alter the pharmacokinetics of the tracer, shifting its clearance pathway away from the kidneys.
Frequently Asked Questions (FAQs)
Q: How do I perform an in vivo blocking study to confirm target specificity?
A: An in vivo blocking study is crucial to demonstrate that the uptake of your tracer in the target tissue is receptor-mediated and specific. A detailed protocol is provided in the "Experimental Protocols" section below. The basic principle involves pre-administering an excess of a non-radiolabeled "blocking" agent that has a high affinity for the target receptor before injecting the radiolabeled tracer. A significant reduction in tracer uptake in the target tissue in the presence of the blocking agent confirms specific binding.[19][20][21][22]
Q: What are the key considerations when choosing a chelator for this compound?
A: The choice of chelator is critical for the success of a Co-55 tracer. Key considerations include:
-
Thermodynamic stability and kinetic inertness: The chelator must form a highly stable complex with Co-55 to prevent its release in vivo.
-
Radiolabeling conditions: The chelator should allow for efficient radiolabeling with Co-55 under mild conditions (e.g., room temperature, physiological pH) to preserve the integrity of the targeting biomolecule.
-
Influence on biodistribution: The chelator itself can influence the overall charge, lipophilicity, and size of the tracer, thereby affecting its pharmacokinetics and biodistribution.[23][24][25][26]
Q: Can PEGylation negatively impact the targeting ability of my tracer?
A: Yes, while PEGylation is an effective strategy to reduce non-specific uptake, it can also sometimes hinder the interaction of the targeting moiety with its receptor, a phenomenon known as the "PEG dilemma." The size and density of the PEG chains need to be carefully optimized to balance the shielding effect with maintaining target affinity.
Data Presentation
Table 1: Comparative Biodistribution of a Hypothetical Co-55 Labeled Peptide with and without a Blocking Agent.
| Organ | %ID/g (Tracer Alone) | %ID/g (With Blocking Agent) | % Reduction |
| Blood | 1.5 ± 0.3 | 1.4 ± 0.2 | 6.7% |
| Tumor | 10.2 ± 1.5 | 2.1 ± 0.5 | 79.4% |
| Liver | 8.7 ± 1.1 | 8.5 ± 0.9 | 2.3% |
| Spleen | 3.2 ± 0.6 | 3.1 ± 0.5 | 3.1% |
| Kidneys | 15.4 ± 2.1 | 14.9 ± 1.8 | 3.2% |
| Muscle | 0.8 ± 0.2 | 0.7 ± 0.1 | 12.5% |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.
Table 2: Effect of PEGylation on Liver and Spleen Uptake of a Co-55 Tracer.
| Tracer | Liver Uptake (%ID/g) | Spleen Uptake (%ID/g) |
| Native Co-55 Tracer | 12.5 ± 1.8 | 5.1 ± 0.7 |
| PEGylated Co-55 Tracer | 4.2 ± 0.6 | 1.8 ± 0.3 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vivo Blocking Study
Objective: To determine the in vivo target specificity of a Co-55 tracer.
Materials:
-
Co-55 labeled tracer
-
Non-radiolabeled blocking agent (e.g., the unlabeled targeting molecule)
-
Tumor-bearing animal model (e.g., mice with subcutaneous xenografts)
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Saline solution
Procedure:
-
Animal Preparation: Acclimatize the tumor-bearing animals to the experimental conditions.
-
Blocking Group: a. Anesthetize the animals. b. Administer the blocking agent (typically a 50-100 fold molar excess compared to the tracer) via intravenous (i.v.) injection. The optimal dose and pre-injection time should be determined empirically. c. After the appropriate pre-incubation time (e.g., 15-30 minutes), inject the Co-55 tracer (e.g., 5-10 MBq) i.v.
-
Control Group: a. Anesthetize a separate cohort of animals. b. Administer an equivalent volume of saline i.v. c. After the same pre-incubation time as the blocking group, inject the same amount of Co-55 tracer i.v.
-
PET/CT Imaging: a. Acquire dynamic or static PET/CT images at predetermined time points post-injection (e.g., 1, 2, 4, and 24 hours).
-
Biodistribution Analysis (Optional but Recommended): a. At the final imaging time point, euthanize the animals. b. Dissect major organs and the tumor. c. Weigh the tissues and measure the radioactivity using a gamma counter. d. Calculate the %ID/g for each tissue.
-
Data Analysis: a. Analyze the PET images to quantify tracer uptake (e.g., as %ID/g or Standardized Uptake Value - SUV) in the tumor and other organs for both groups. b. Compare the uptake in the blocking group to the control group. A statistically significant reduction in tumor uptake in the blocking group indicates target-specific binding.
Visualizations
Caption: Workflow for an in vivo blocking study.
Caption: Troubleshooting logic for high liver/spleen uptake.
Caption: Specific vs. Non-specific tracer uptake pathways.
References
- 1. TPC - Plasma protein binding [turkupetcentre.net]
- 2. An update on the importance of plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma protein binding: from discovery to development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of PEGylation on biodistribution and tumor accumulation of Lipid-Mu peptide-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decreased reticuloendothelial system clearance and increased blood half-life and immune cell labeling for nano- and micron-sized superparamagnetic iron-oxide particles upon pre-treatment with Intralipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing injected dose in clinical PET by accurately modeling the counting-rate response functions specific to individual patient scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 13. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Blocking Studies to Evaluate Receptor-Specific Radioligand Binding in the CAM Model by PET and MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Blocking Studies to Evaluate Receptor-Specific Radioligand Binding in the CAM Model by PET and MR Imaging | MDPI [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Novel Chelating Agents for Zirconium-89-Positron Emission Tomography (PET) Imaging: Synthesis, DFT Calculation, Radiolabeling, and In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
Addressing challenges of Cobalt-55's prompt gamma emissions in imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cobalt-55 (Co-55). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges presented by Co-55's prompt gamma emissions during Positron Emission Tomography (PET) imaging.
Section 1: FAQs - Understanding the Challenge
This section covers fundamental questions about this compound and the nature of its prompt gamma emissions.
Q1: What is this compound and why is it used in PET imaging?
A: this compound is a radioisotope of cobalt with a half-life of 17.53 hours.[1][2] It is valuable for PET imaging because its relatively long half-life is suitable for tracking biological processes that occur over many hours, such as the pharmacokinetics of antibodies.[3] It decays primarily through positron emission (β+) and electron capture, making it quantifiable with PET scanners.[4][5]
Q2: What are "prompt gamma emissions" in the context of this compound?
A: In addition to emitting a positron, the decay of this compound often leaves the resulting daughter nucleus (Iron-55) in an excited state. This excited nucleus immediately de-excites by releasing one or more high-energy photons known as prompt gammas.[6][7] These emissions are nearly simultaneous with the positron emission. The most prominent prompt gamma from Co-55 has an energy of 931 keV.[1]
Q3: How do these prompt gamma emissions interfere with standard PET imaging?
A: Standard PET imaging relies on the near-simultaneous detection of two 511 keV annihilation photons traveling in opposite directions. The additional high-energy prompt gammas from Co-55 can interfere with this process in several ways:
-
Increased Dead Time: The high flux of single gamma photons (both annihilation and prompt) can saturate the detectors, increasing the system's "dead time." During this period, the scanner is unable to process new events, leading to a loss of valid data.[8]
-
False Coincidences: A prompt gamma can be detected in coincidence with one of the 511 keV annihilation photons. These "prompt gamma-annihilation photon" events are registered as false coincidences because they do not represent a true annihilation event along a specific line of response.[8]
-
Increased Scatter and Randoms: Prompt gammas, particularly the high-energy ones, can scatter within the subject or the detector, losing energy and potentially falling within the scanner's energy window. This contributes to increased scatter and random coincidence events, which degrade image contrast and quantitative accuracy.[8]
-
Quantitative Inaccuracy: The combination of increased dead time, false coincidences, and scatter can lead to significant errors in the quantification of radiotracer uptake, making it difficult to obtain reliable measurements.[8][9]
Q4: What are the key decay characteristics of this compound I need to be aware of?
A: Understanding the decay scheme of Co-55 is crucial for designing experiments and interpreting data. The primary emissions are summarized below.
Table 1: Key Decay Characteristics of this compound
| Property | Value | Reference |
|---|---|---|
| Half-Life | 17.53 hours | [1][2] |
| Decay Mode | Positron Emission (β+), Electron Capture | [2][4] |
| Major Positron Emissions | ||
| Max Energy / Abundance | 649 keV / 46% | [1] |
| Max Energy / Abundance | 436 keV / 26% | [1] |
| Major Gamma Emissions | ||
| Energy / Abundance | 511 keV (Annihilation) / 152% | [1] |
| Energy / Abundance | 931 keV (Prompt) / 75% | [1] |
| Energy / Abundance | 477 keV (Prompt) / 20% | [1] |
| Energy / Abundance | 1410 keV (Prompt) / 17% |[1] |
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your Co-55 imaging experiments.
Issue 1: High Noise / Poor Image Quality
Q: My Co-55 PET images are very noisy and have poor contrast compared to my F-18 scans. What's happening?
A: This is a classic challenge of Co-55 imaging and is directly caused by prompt gamma interference. The high-energy prompt gammas (e.g., 931 keV) can undergo Compton scatter, reducing their energy to a level that falls within the standard PET energy window (typically 350-650 keV).[10] This, combined with an increase in random and false prompt gamma-annihilation coincidences, creates a high background signal that degrades image quality and reduces contrast.
Troubleshooting Steps:
-
Optimize Energy Window: If your scanner allows, consider narrowing the energy window to reduce the acceptance of scattered photons. However, this may also reduce true coincidence counts.[11][12]
-
Reduce Coincidence Time Window: A shorter coincidence resolving time (CRT) will decrease the number of random events recorded, which is a major source of noise.[13]
-
Implement Correction Algorithms: Use scanner software or custom algorithms designed to model and subtract the prompt gamma and scatter components.[9]
-
Consider 2D Acquisition: If available, 2D PET acquisition with physical septa can reduce the acceptance of out-of-plane scatter and randoms, though it comes at the cost of lower sensitivity.[8][10]
Issue 2: Inaccurate Quantification
Q: The activity concentration I measure from my Co-55 PET images does not match my phantom's known activity. Why?
A: Quantitative accuracy is significantly impacted by prompt gammas. The primary culprits are:
-
Dead Time Losses: The most significant effect of prompt gammas can be an increase in detector dead time.[8] Standard dead time correction models, often designed for pure positron emitters, may not adequately compensate for the unique, high-rate single events from Co-55, leading to an underestimation of the true activity. For some isotopes with prompt gammas, the dead time correction factor can be over twice as high as for a pure positron emitter at the same activity level.[8]
-
Contamination from False Events: The addition of false prompt gamma-annihilation and scatter coincidences to the true signal biases the quantitative values, typically leading to an overestimation of counts in background regions and an underestimation in areas of high uptake due to dead time effects.
Troubleshooting Steps:
-
Perform Isotope-Specific Calibrations: Calibrate your scanner using a Co-55 phantom. Do not rely solely on calibrations performed with F-18 or other pure positron emitters.
-
Apply Prompt Gamma Correction: Utilize specialized reconstruction algorithms that incorporate a model of the prompt gamma contribution to separate it from the true annihilation signal.[9][14]
-
Work with Lower Activities: If experimentally feasible, reducing the total activity in the field of view can help lower the dead time and reduce the rate of random coincidences, potentially improving quantification.
Caption: Logical flow of Co-55 decay and prompt gamma interference in PET.
Section 3: Mitigation Strategies & Advanced Protocols
Beyond basic troubleshooting, several strategies can be employed to manage or even utilize Co-55's unique properties.
Strategy 1: Optimizing Acquisition Parameters
Q: How can I adjust my scanner's settings to improve Co-55 image quality?
A: The optimal settings depend heavily on your scanner's detector type (e.g., BGO, LSO, GSO). Detectors with better energy and timing resolution offer more flexibility for mitigating prompt gamma effects.
Table 2: Typical PET Scanner Parameters and their Impact on Co-55 Imaging
| Parameter | BGO Detectors | LSO/GSO Detectors | Impact on Co-55 Imaging | Reference |
|---|---|---|---|---|
| Energy Resolution | Poor (~20-25%) | Good (~10-15%) | Better resolution allows for a narrower energy window, improving rejection of scattered photons. | [10][11] |
| Typical Energy Window | Wide (e.g., 350-650 keV) | Narrower (e.g., 425-650 keV) | A higher lower-level discriminator (LLD) helps reject more scatter. Experiment with raising the LLD for Co-55 scans. | [10][11] |
| Coincidence Time Window | Wide (~10-12 ns) | Narrow (~4-8 ns) | A narrower time window is critical for reducing random coincidences caused by the high single-event rate from prompt gammas. |[11][13] |
Strategy 2: Post-Acquisition Correction Methods
Q: Are there computational methods to correct for prompt gamma artifacts?
A: Yes. Advanced correction methods are often necessary for quantitative Co-55 PET. These methods work by creating a model of the unwanted background components (scatter, randoms, and prompt gammas) and subtracting it from the measured data (sinogram) before image reconstruction. This approach can significantly improve image quality and quantitative accuracy.[9]
Caption: A generalized workflow for post-acquisition prompt gamma correction.
Strategy 3: Advanced Imaging - Triple Coincidence PET
Q: Can the prompt gamma emission be used advantageously?
A: Yes. The challenge of the prompt gamma can be turned into a unique advantage through a technique called triple-coincidence PET, which is useful for multiplexed imaging (mPET).[6] By programming the scanner to detect three-photon events (the two 511 keV annihilation photons and the high-energy prompt gamma), it is possible to specifically isolate the signal from Co-55. This allows for the simultaneous imaging of a Co-55-labeled tracer and a tracer labeled with a pure positron emitter (like F-18) in a single session, as the F-18 will only generate two-photon events.[6]
Caption: Separating Co-55 and F-18 signals using triple coincidence detection.
Section 4: Appendix - Detailed Experimental Protocols
Protocol 1: Phantom Study for Quantifying Prompt Gamma Effects
-
Objective: To quantify the impact of prompt gamma emissions on dead time, scatter fraction, and quantitative accuracy for a specific PET scanner.
-
Materials:
-
Calibrated PET scanner
-
Standard NEMA Image Quality (IQ) phantom
-
This compound solution of known activity
-
Fluorine-18 solution of known activity
-
Activity meter (dose calibrator)
-
-
Methodology:
-
F-18 Baseline Scan: a. Fill the main compartment of the IQ phantom with a known activity concentration of F-18 (e.g., 5 kBq/mL). b. Fill the "hot" spheres with a higher concentration (e.g., 4:1 ratio to the background) and the "cold" sphere with non-radioactive water. c. Acquire PET data using the standard clinical or preclinical protocol for your scanner. Note the total activity, scan duration, energy window, and coincidence timing window. d. Reconstruct the images using standard corrections (attenuation, scatter, randoms, decay).
-
Co-55 Scan: a. After allowing the F-18 to decay completely, repeat the exact same procedure using Co-55. Use the same activity concentrations and total activity in the field of view as in the F-18 scan. b. Acquire PET data using the identical scanner settings. c. Reconstruct the images using the same reconstruction parameters.
-
Data Analysis: a. Dead Time Comparison: Compare the scanner-reported dead time percentages between the F-18 and Co-55 scans.[8] b. Quantitative Accuracy: Draw regions of interest (ROIs) on the reconstructed images for the background, hot spheres, and cold sphere. Compare the measured activity concentrations to the known true values for both isotopes. Calculate the recovery coefficients (RC) for the hot spheres. c. Image Quality: Visually inspect the images for noise and artifacts. Calculate the contrast recovery coefficient (CRC) and background variability for both scans.
-
Protocol 2: Basic Triple Coincidence Data Acquisition and Processing
-
Objective: To separate the signals from Co-55 and a pure positron emitter using triple coincidence detection.
-
Requirements:
-
A PET scanner with list-mode data acquisition capabilities.
-
Software or programming ability to access and filter list-mode data based on coincidence multiplicity.
-
A phantom or subject containing both a Co-55 labeled tracer and an F-18 labeled tracer.
-
-
Methodology:
-
Acquisition: a. Prepare the phantom or subject with known activities of both Co-55 and F-18. b. Perform a PET scan and acquire the data in list-mode format. List-mode saves the individual detection events with their timing, energy, and location information. c. Ensure the acquisition protocol uses an energy window that can encompass both the 511 keV photopeak and the primary prompt gamma of interest (e.g., a wide open window).
-
Data Processing (Post-Acquisition): a. Data Filtering: Access the list-mode data file. Process the event stream by sorting events into short time windows (coincidence windows). b. Create Double Coincidence Dataset: Identify all time windows containing exactly two events that meet the energy criteria for annihilation photons (e.g., 400-600 keV). Save these events to a new list-mode file. This dataset will contain events from both F-18 and Co-55. c. Create Triple Coincidence Dataset: Identify all time windows containing exactly three events that meet the energy criteria for two annihilation photons and one prompt gamma (e.g., two events between 400-600 keV and one event > 650 keV). Save these events to a separate list-mode file. This dataset will be specific to Co-55.[6]
-
Image Reconstruction: a. Reconstruct the "double coincidence" list-mode file to generate a composite image of both tracers. b. Reconstruct the "triple coincidence" list-mode file to generate an image of only the Co-55 tracer. c. Through image subtraction or unmixing algorithms, the F-18 distribution can be isolated from the composite image.[6]
-
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. mirdsoft.org [mirdsoft.org]
- 3. researchgate.net [researchgate.net]
- 4. Isotopes of cobalt - Wikipedia [en.wikipedia.org]
- 5. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NUCLEAR ALINEMENT OF COBALT AND THE DECAY OF this compound (Journal Article) | OSTI.GOV [osti.gov]
- 8. Quantitative PET with positron emitters that emit prompt gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20080283758A1 - Prompt gamma correction for non-standard isotopes in a pet scanner - Google Patents [patents.google.com]
- 10. auntminnie.com [auntminnie.com]
- 11. auntminnie.com [auntminnie.com]
- 12. Optimization of the Energy Window for PETbox4, a Preclinical PET Tomograph With a Small Inner Diameter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. Prompt-gamma compensation in Rb-82 myocardial perfusion 3D PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Cobalt-55 Separation from Irradiated Nickel Targets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation and purification of Cobalt-55 (⁵⁵Co) from irradiated nickel (Ni) targets.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the experimental process.
Low Radiochemical Yield
-
Question: We are experiencing a low overall yield of ⁵⁵Co after the separation process. What are the potential causes and how can we troubleshoot this?
Answer: Low radiochemical yield can stem from several factors throughout the process. Here is a systematic approach to troubleshooting:
-
Incomplete Target Dissolution: Ensure the irradiated nickel target is completely dissolved in hydrochloric acid (HCl). Visually inspect for any remaining solid material. If dissolution is slow, gentle heating can be applied. The dissolution of an irradiated ⁵⁸Ni target in concentrated HCl at 90°C may take between 30 minutes to an hour.[1]
-
Improper Column Conditioning: The chromatography resin must be properly conditioned to ensure optimal binding of ⁵⁵Co. For anion exchange chromatography (e.g., with AG1-X8 resin), pre-conditioning the column with the same concentration of HCl that will be used for loading the sample is crucial.
-
Incorrect HCl Concentration: The binding of cobalt to anion exchange resins is highly dependent on the HCl concentration. Cobalt is effectively retained in high concentrations of HCl (e.g., 9M HCl), while nickel passes through.[1] Conversely, eluting the cobalt requires a lower HCl concentration. Verify the molarity of your HCl solutions.
-
Flow Rate Issues: A flow rate that is too high during sample loading can prevent efficient binding of ⁵⁵Co to the resin, leading to losses in the eluent. Conversely, an excessively slow elution flow rate can lead to broader peaks and larger elution volumes, potentially diluting the product. A typical flow rate for loading is around 1.0 mL/min.[1]
-
Channeling in the Column: Poorly packed chromatography columns can lead to "channeling," where the solution bypasses the resin bed. Ensure the resin is packed uniformly.
-
Radionuclidic Impurities
-
Question: Our final ⁵⁵Co product contains significant radionuclidic impurities, specifically ⁵⁷Co. What is the source of this contamination and how can it be minimized?
Answer: The presence of ⁵⁷Co is a common challenge when producing ⁵⁵Co from the ⁵⁸Ni(p,α)⁵⁵Co reaction.
-
Source of Impurity: ⁵⁷Co is primarily produced via the ⁵⁸Ni(p,2p)⁵⁷Co nuclear reaction, which has a higher probability of occurring at proton energies above 15 MeV.[2] Additionally, ⁵⁷Ni, which decays to ⁵⁷Co, can be produced.[2] Since ⁵⁷Co is an isotope of cobalt, it cannot be chemically separated from ⁵⁵Co.
-
Minimization Strategies:
-
Control of Proton Beam Energy: The most effective way to reduce ⁵⁷Co contamination is to use a proton beam with an energy below the threshold for the ⁵⁸Ni(p,2p)⁵⁷Co reaction.
-
Use of Enriched ⁵⁸Ni Targets: Using highly enriched ⁵⁸Ni target material is essential to minimize the production of other cobalt isotopes from reactions with other nickel isotopes present in natural nickel.[2]
-
Post-Irradiation Decay: Allowing the irradiated target to decay for a period before separation can help reduce the activity of shorter-lived radionuclidic impurities.
-
-
-
Question: We are observing other metallic contaminants in our final product. How can we improve the purification process?
Answer: The presence of metallic impurities can impact the specific activity of the ⁵⁵Co and interfere with subsequent radiolabeling reactions.
-
Two-Step Chromatographic Purification: Employing two consecutive chromatography columns can significantly enhance the purity of the final product. A common approach is to use two rounds of anion exchange chromatography.[3][4]
-
Extraction Chromatography: Extraction chromatography, for example using DGA Branched resin, is also a highly effective method for separating cobalt from nickel and other trace metals.[1]
-
Rinsing Steps: Ensure adequate rinsing of the column after loading the target solution. For DGA branched resin, an 18 mL rinse with 9M HCl is effective in removing remaining bulk nickel and other impurities like copper.[1]
-
Low Specific Activity
-
Question: The specific activity of our ⁵⁵Co is too low for our radiolabeling needs. What factors influence this and how can we improve it?
Answer: Low specific activity is often due to the presence of stable cobalt isotopes or other metallic impurities that compete for chelation sites during radiolabeling.
-
Purity of Target Material: The purity of the nickel target is critical. Using high-purity (e.g., 99.999%) nickel can significantly improve the specific activity of the resulting ⁵⁵Co.[3][4]
-
Efficient Separation: As discussed above, a highly efficient separation process that removes all stable nickel and other metallic contaminants is crucial.
-
Avoidance of Contamination: Take care to avoid introducing metallic contaminants from glassware or reagents during the chemical processing.
-
Experimental Protocols
Below are detailed methodologies for the key separation techniques.
Protocol 1: Anion Exchange Chromatography
This protocol is based on the separation of ⁵⁵Co using AG1-X8 anion exchange resin.[3][4]
-
Target Dissolution: Dissolve the irradiated nickel target in concentrated HCl. Gentle heating may be required.
-
Column Preparation:
-
Prepare a column with AG1-X8 resin.
-
Pre-condition the column by passing several column volumes of 9M HCl through it.
-
-
Sample Loading:
-
Dilute the dissolved target solution with water to a concentration of approximately 9M HCl.[1]
-
Load the solution onto the conditioned AG1-X8 column. Cobalt will be retained on the resin, while nickel will pass through.
-
-
Washing:
-
Wash the column with several volumes of 9M HCl to remove any remaining nickel and other impurities.
-
-
Elution:
-
Elute the purified ⁵⁵Co from the column using a lower concentration of HCl (e.g., 4M HCl).[5]
-
-
Second Purification Step (Optional but Recommended):
-
Final Preparation:
Protocol 2: Extraction Chromatography
This protocol utilizes DGA Branched resin for the separation of ⁵⁵Co.[1]
-
Target Dissolution: Dissolve the irradiated ⁵⁸Ni target from its backing (e.g., silver disk) using 7 mL of concentrated HCl at 90°C.[1]
-
Column Preparation:
-
Prepare a column with approximately 300 mg of DGA Branched resin.
-
Condition the column with 9M HCl.
-
-
Sample Loading:
-
Washing:
-
Rinse the column with 18 mL of 9M HCl to remove residual nickel and other metallic impurities.[1]
-
-
Elution:
-
Elute the purified ⁵⁵Co from the resin using a suitable eluent (the original paper does not specify the elution acid for Co from DGA resin in the context of Ni targets, but for Fe targets, 4M HCl is used to elute Co from a different resin, and other literature suggests lower HCl concentrations for elution from DGA).
-
-
Final Product: The final product will be a high-purity ⁵⁵Co solution in a small volume (< 0.6 mL).[1]
Data Presentation
Table 1: Comparison of ⁵⁵Co Production and Separation Parameters
| Parameter | Method 1 (Anion Exchange) | Method 2 (Extraction Chromatography) |
| Target Material | Natural or Enriched ⁵⁸Ni | Enriched ⁵⁸Ni (>90.1 mg/cm²) |
| Irradiation | 16 MeV protons, 25 µA, 2h | Protons (energy not specified), up to 40 µA, 1h |
| Yield | 0.18 ± 0.01 GBq (at 24h post-EoB) | 9.3 ± 0.6 MBq/µA·h (370 MBq total) |
| Separation Time | ~1 hour | Not specified, but overall process is fast |
| Recovery | 80 ± 5% | > 92% |
| Radionuclidic Purity | > 97% (at 24h post-EoB) | 98.8% (at EoB) |
| Specific Activity | 8.5 GBq/µmol (with 99.999% pure Ni) | 10.1 ± 5.7 GBq/µmol NOTA |
| Reference | [3][4] | [1] |
Visualizations
Caption: Experimental workflow for the separation of ⁵⁵Co from irradiated nickel targets.
References
- 1. Cyclotron production and radiochemical separation of 55Co and 58mCo from 54Fe, 58Ni and 57Fe targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Separation of cyclotron-produced this compound/58m from iron targets using cation exchange chromatography with non-aqueous solvents and extraction chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Cobalt-55 Specific Activity Enhancement: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers aiming to improve the specific activity of Cobalt-55 (⁵⁵Co), a critical positron-emitting radionuclide for PET imaging. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the production and purification of ⁵⁵Co.
Frequently Asked Questions (FAQs)
Q1: What is specific activity and why is it critical for my experiments?
A: Specific activity refers to the amount of radioactivity per unit mass of a radionuclide (e.g., in GBq/µmol). High specific activity is crucial for radiolabeling applications, particularly in PET imaging, because it ensures that a sufficient amount of radioactivity can be attached to a small mass of targeting molecules (like peptides or antibodies). This minimizes the potential for non-radioactive cobalt isotopes or other metal contaminants to compete for binding sites on the targeting molecule, which could otherwise lead to reduced imaging contrast and inaccurate quantification.
Q2: Which production method yields the highest specific activity for ⁵⁵Co?
A: Both the 58Ni(p,α)55Co and 54Fe(d,n)55Co nuclear reactions are effective for producing high specific activity ⁵⁵Co.[1][2] The 54Fe(d,n)55Co reaction, when using highly enriched ⁵⁴Fe target material, can theoretically afford radioisotopically pure ⁵⁵Co, avoiding the co-production of ⁵⁷Co which is a common impurity in the nickel-based production route.[2][3] Reports have shown that the 54Fe(d,n)55Co method can yield specific activities up to 55.6 GBq/µmol.[2]
Q3: What are the most common metallic impurities that lower the specific activity of ⁵⁵Co?
A: The primary metallic impurity of concern is stable cobalt (⁵⁹Co) and other transition metals originating from the target material (e.g., nickel), target backing, or reagents used during processing.[1] Copper, if used as a target backing material, can also negatively impact the effective specific activity as it competes with ⁵⁵Co for binding to common chelators like DOTA and NOTA.[1]
Q4: How can I effectively remove these metallic impurities?
A: Anion exchange chromatography is a widely used and effective method for purifying ⁵⁵Co and removing metallic impurities.[1] A crucial step is a thorough wash of the chromatography column with a high concentration of hydrochloric acid (e.g., 9 M HCl) to remove contaminants like nickel before eluting the ⁵⁵Co.[4] Extraction chromatography using resins like DGA (N,N,N′,N′-tetrakis-2-ethylhexyldiglycolamide) has also proven to be highly efficient.[2]
Q5: What is the impact of radionuclidic impurities on my final product?
A: Radionuclidic impurities are other radioactive isotopes produced alongside ⁵⁵Co. A common impurity in the 58Ni(p,α)55Co reaction is ⁵⁷Ni, which decays to ⁵⁷Co (t₁/₂ = 271.8 days).[3] Since ⁵⁷Co cannot be chemically separated from ⁵⁵Co, its presence can interfere with imaging and dosimetry calculations. The 54Fe(d,n)55Co reaction is advantageous in this regard as it typically produces a higher radionuclidic purity.[2]
Troubleshooting Guide: Low Specific Activity of this compound
This guide addresses common issues leading to lower-than-expected specific activity of ⁵⁵Co and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Radiochemical Purity | Incomplete removal of stable metal impurities (e.g., Ni, Cu, Fe). | 1. Optimize Column Wash: Increase the volume of the high-molarity HCl wash during anion exchange chromatography. For example, increasing the 9 M HCl wash from 10 mL to 40 mL has been shown to significantly improve specific activity.[4] 2. Target Backing Material: Avoid using copper as a target backing material. Gold is a more suitable alternative.[1] 3. High Purity Reagents: Ensure all acids and water used in the purification process are of high purity to minimize the introduction of metal contaminants. |
| Low Radionuclidic Purity | Co-production of other cobalt isotopes (e.g., ⁵⁷Co). | 1. Optimize Beam Energy: Carefully control the proton or deuteron (B1233211) beam energy to minimize nuclear reactions that produce long-lived cobalt isotopes.[3] 2. Target Enrichment: Use highly enriched ⁵⁸Ni or ⁵⁴Fe target material to reduce the formation of unwanted radioisotopes from other stable isotopes present in natural nickel or iron.[2] 3. Production Route Selection: Consider the 54Fe(d,n)55Co reaction for higher radionuclidic purity.[2] |
| Inaccurate Specific Activity Measurement | Issues with the titration method or analytical instrumentation. | 1. Validate Titration Curve: Ensure a proper sigmoidal binding curve is obtained in the DOTA or NOTA titration. 2. Accurate Quantification: Use calibrated equipment for measuring both the radioactivity and the concentration of the chelator. 3. Cross-Validation: If possible, use an alternative method like Ion Chromatography to quantify metal contaminants and validate the effective specific activity.[1] |
| Low Production Yield | Suboptimal target preparation or irradiation conditions. | 1. Target Thickness: Ensure the electroplated target has a sufficient and uniform thickness.[2] 2. Beam Current: Optimize the beam current to maximize ⁵⁵Co production without compromising target integrity.[2] 3. Irradiation Time: Adjust the irradiation time based on the cyclotron's beam characteristics and the desired final activity. |
Data Presentation: Comparison of Production & Purification Methods
| Production Reaction | Target Material | Purification Method | Average Specific Activity (GBq/µmol) | Recovery Yield (%) | Reference |
| 58Ni(p,α)55Co | Enriched ⁵⁸Ni | Anion Exchange Chromatography | 1.96 | 92 ± 3 | [1][4] |
| 54Fe(d,n)55Co | Enriched ⁵⁴Fe | DGA Extraction Chromatography | up to 55.6 | > 92 | [2] |
| 58Ni(p,α)55Co | Enriched ⁵⁸Ni | DGA Extraction Chromatography | 10.1 ± 5.7 (NOTA titration) | > 92 | [2] |
Experimental Protocols
Protocol 1: Anion Exchange Purification of ⁵⁵Co from an Enriched ⁵⁸Ni Target
-
Target Dissolution:
-
Place the irradiated ⁵⁸Ni target on a gold backing into a vessel with 10 mL of 9 M HCl.
-
Heat the solution under reflux for approximately one hour to completely dissolve the nickel from the gold disk.[1]
-
Allow the solution to cool to room temperature.
-
-
Column Preparation:
-
Prepare a glass column (e.g., 1 cm x 10 cm) with 2.5 g of AG1-X8 anion exchange resin.[1]
-
Condition the column by passing through an appropriate volume of 9 M HCl.
-
-
Loading and Washing:
-
Load the cooled target solution onto the prepared column.
-
Wash the column with at least 40 mL of 9 M HCl to elute any unbound nickel and other cationic impurities. Collect the eluate in fractions and monitor for radioactivity to ensure no premature elution of ⁵⁵Co.[4]
-
-
Elution of ⁵⁵Co:
-
Elute the purified ⁵⁵Co from the resin using 10 mL of 0.5 M HCl.[1]
-
Collect the ⁵⁵Co-containing fractions.
-
-
Final Preparation:
-
Evaporate the final ⁵⁵Co fractions to dryness.
-
Reconstitute the purified ⁵⁵CoCl₂ in a small volume of high-purity water or a suitable buffer for subsequent radiolabeling.[1]
-
Protocol 2: Measurement of Effective Specific Activity by DOTA Titration
-
Preparation of DOTA Solutions:
-
Prepare a series of DOTA solutions in 0.5 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) with concentrations ranging from approximately 4.3 x 10⁻⁴ µmol to 6.3 x 10⁻² µmol.[1]
-
-
Incubation:
-
To each DOTA solution, add a known amount of purified ⁵⁵Co (e.g., 1.2 MBq in 5 µL).[1]
-
Bring the final volume of each solution to 50 µL with the ammonium acetate buffer.
-
Incubate the solutions in an agitating incubator at 37°C for 30 minutes.[1]
-
Allow the solutions to cool to room temperature and then centrifuge.
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
Spot a small aliquot (e.g., 1 µL) from each DOTA concentration and an unbound ⁵⁵Co control onto a silica (B1680970) TLC plate.
-
Develop the TLC plate using a mobile phase of 1:1 mixture of 10% w/v ammonium acetate and methanol.
-
Analyze the plate using a radio-TLC scanner to determine the percentage of ⁵⁵Co incorporated into the DOTA complex at each concentration.
-
-
Calculation of Specific Activity:
-
Plot the percentage of ⁵⁵Co-DOTA complex formed against the amount of DOTA used.
-
Fit the data to a sigmoidal curve to determine the amount of DOTA required to chelate 50% of the ⁵⁵Co (the EC₅₀ value).
-
The effective specific activity is calculated as the total radioactivity divided by twice the EC₅₀ value.
-
Visualizations
References
- 1. Cyclotron production of high specific activity 55Co and in vivo evaluation of the stability of 55Co metal-chelate-peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclotron production and radiochemical separation of 55Co and 58mCo from 54Fe, 58Ni and 57Fe targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
Dealing with co-production of Cobalt-57 and other isotopic impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cobalt-57 (⁵⁷Co). The following sections address common issues related to the co-production of isotopic impurities and provide detailed experimental protocols for purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary isotopic impurities co-produced with ⁵⁷Co?
A1: During the cyclotron-based production of ⁵⁷Co, several other cobalt isotopes are commonly generated as impurities. The most significant are Cobalt-56 (⁵⁶Co) and Cobalt-58 (⁵⁸Co).[1][2] Depending on the target material and irradiation parameters, other isotopes like Cobalt-55 (⁵⁵Co) and Nickel-57 (⁵⁷Ni) can also be formed.[1]
Q2: How do these isotopic impurities affect my experiments?
A2: The primary issue with isotopic impurities like ⁵⁶Co and ⁵⁸Co is their emission of high-energy gamma rays.[2] These emissions can interfere with the accurate detection and measurement of ⁵⁷Co, particularly in applications like the quality control of gamma cameras, where they can cause image artifacts and non-uniformity.[2] For radiolabeling applications, while isotopic impurities do not directly interfere with the chemical process, their presence can affect the accuracy of activity measurements and dose calculations.
Q3: What are the main methods for producing ⁵⁷Co and which is preferred for high purity?
A3: ⁵⁷Co is typically produced in a cyclotron.[1] The two most common methods are:
-
Proton bombardment of Nickel (Ni) targets: Specifically, the ⁵⁸Ni(p,2p)⁵⁷Co reaction on enriched Nickel-58 targets is a primary route.[1] Using enriched ⁵⁸Ni is preferred over natural nickel to minimize the production of other cobalt isotopes from competing nuclear reactions with other nickel isotopes.[1]
-
Deuteron bombardment of Iron (Fe) targets: This method can also be employed, but may lead to impurities like ⁵⁶Co and ⁵⁸Co.[1]
For achieving the highest radionuclidic purity, proton bombardment of highly enriched ⁵⁸Ni targets is the recommended method.
Q4: What is "aging" of a ⁵⁷Co source and why is it necessary?
A4: "Aging" refers to storing a newly produced ⁵⁷Co source for a specific period before use. This practice is necessary because the common isotopic impurities, ⁵⁶Co (half-life ≈ 77 days) and ⁵⁸Co (half-life ≈ 71 days), have significantly shorter half-lives than ⁵⁷Co (half-life ≈ 272 days).[2] By allowing the source to age, these impurities decay at a faster rate, reducing their contribution to the overall radioactivity and minimizing their impact on measurements.[2]
Troubleshooting Guides
Issue 1: Poor Separation of ⁵⁷Co from Target Material (Nickel)
| Symptom | Possible Cause | Suggested Solution |
| Low yield of ⁵⁷Co in the final product. | Incomplete dissolution of the nickel target. | Ensure the nickel target is fully dissolved. Using 6.3 M hydrobromic acid with a few drops of hydrogen peroxide can facilitate complete dissolution without heating. |
| Nickel contamination in the final ⁵⁷Co product. | Inefficient separation during anion exchange chromatography. | Optimize the anion exchange chromatography protocol. Ensure the resin (e.g., Dowex 1X8) is properly equilibrated with the same acid solution used for dissolution. Nickel should not be adsorbed and should pass through the column in this medium. |
| Broad or tailing peaks during chromatographic separation. | Poor column packing or channeling. | Repack the chromatography column to ensure a uniform bed. Check for and eliminate any air bubbles. |
| Incorrect mobile phase composition. | Verify the concentration of the acid used for elution. For Dowex 1X8, cobalt is typically retained in >6M HBr and eluted with a lower concentration, such as 3M HBr. |
Issue 2: Presence of Isotopic Impurities (⁵⁶Co, ⁵⁸Co) in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| High levels of ⁵⁶Co and ⁵⁸Co detected by gamma spectrometry. | Non-optimal proton beam energy during production. | Adjust the incident proton beam energy. For the ⁵⁸Ni(p,2p)⁵⁷Co reaction, energies between 15 and 24 MeV are typically dominant for ⁵⁷Co production, while higher energies can favor the formation of impurities like ⁵⁶Co.[1][3] |
| Use of natural nickel instead of enriched ⁵⁸Ni target. | Utilize highly enriched ⁵⁸Ni target material to minimize competing nuclear reactions that produce unwanted cobalt isotopes. | |
| Insufficient "aging" of the source. | For applications sensitive to high-energy gammas, allow the source to decay for a period (e.g., several weeks) to reduce the activity of shorter-lived ⁵⁶Co and ⁵⁸Co.[2] |
Issue 3: Metallic Impurities Affecting Radiolabeling
| Symptom | Possible Cause | Suggested Solution |
| Reduced radiolabeling efficiency. | Presence of metallic impurities (e.g., Fe, Cu, Zn) competing with ⁵⁷Co for the chelator. | Purify the ⁵⁷Co solution using techniques like extraction chromatography, which can effectively separate cobalt from other metal ions.[1] |
| Incorrect pH of the labeling reaction. | Adjust the pH of the reaction mixture to the optimal range for the specific chelator being used. | |
| Low-quality reagents or water. | Use high-purity reagents and metal-free water to prepare all solutions. |
Experimental Protocols
Protocol 1: Separation of ⁵⁷Co from Nickel Target using Anion Exchange Chromatography
This protocol describes the separation of carrier-free ⁵⁷Co from an irradiated nickel target.
1. Target Dissolution:
-
Dissolve the irradiated nickel foil in 6.3 M hydrobromic acid.
-
Add a few drops of hydrogen peroxide to facilitate complete dissolution without the need for heating.
2. Column Preparation:
-
Prepare a column with an anion exchange resin such as Dowex 1X8 (100-200 mesh).
-
Equilibrate the column by passing through several column volumes of 6.3 M hydrobromic acid.
3. Loading and Washing:
-
Load the dissolved target solution onto the equilibrated column.
-
In the 6.3 M HBr medium, nickel is not adsorbed and will pass through the column. Copper and iron impurities will be strongly retained.
-
Wash the column with additional 6.3 M HBr to ensure all nickel is eluted.
4. Elution of ⁵⁷Co:
-
Elute the retained ⁵⁷Co from the column using 3 M hydrobromic acid.
-
Collect the eluate containing the purified ⁵⁷Co.
5. Final Preparation:
-
Evaporate the collected solution to dryness.
-
Reconstitute the ⁵⁷Co in the desired solvent for its intended application.
Protocol 2: Quality Control of ⁵⁷Co Radionuclidic Purity using Gamma Spectrometry
1. Sample Preparation:
-
Prepare a calibrated source of the purified ⁵⁷Co solution.
-
Ensure a reproducible counting geometry.
2. Instrumentation:
-
Use a high-purity germanium (HPGe) detector for high-resolution gamma spectrometry.
-
Calibrate the detector for energy and efficiency using standard sources.
3. Data Acquisition:
-
Acquire a gamma spectrum of the ⁵⁷Co sample for a sufficient duration to obtain good counting statistics.
4. Spectral Analysis:
-
Identify the characteristic gamma-ray peaks of ⁵⁷Co (122.1 keV and 136.5 keV).[1]
-
Identify and quantify the gamma-ray peaks corresponding to potential isotopic impurities (e.g., ⁵⁶Co at 846.8 keV, ⁵⁸Co at 810.8 keV).
-
Calculate the activity of each radionuclide present in the sample.
5. Purity Calculation:
-
Determine the radionuclidic purity by expressing the activity of ⁵⁷Co as a percentage of the total activity of all cobalt isotopes detected. A purity of >99.9% is often achievable.[1]
Visualizations
Caption: Workflow for ⁵⁷Co production, purification, and quality control.
Caption: Troubleshooting logic for ⁵⁷Co purification issues.
References
Technical Support Center: Optimizing Cobalt-55 PET in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing injection protocols for Cobalt-55 (⁵⁵Co) Positron Emission Tomography (PET) in animal models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your preclinical imaging studies.
Troubleshooting Guide
This guide addresses common issues encountered during ⁵⁵Co PET experiments in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Why is there unexpectedly high uptake of my ⁵⁵Co-labeled tracer in the liver and kidneys? | 1. Free ⁵⁵Co²⁺: The radiolabel may have detached from your targeting molecule. Free cobalt is known to accumulate in the liver and kidneys.[1] 2. Chelator Instability: The chelator used to bind ⁵⁵Co may not be stable in vivo, leading to the release of the radionuclide. 3. Metabolism of the Radiotracer: The tracer may be metabolized in a way that results in high uptake in these organs. | 1. Quality Control: Perform rigorous quality control (e.g., radio-TLC or radio-HPLC) on your radiotracer solution before injection to ensure high radiochemical purity.[2] 2. Improve Chelator Stability: Consider using a more stable chelator for cobalt. Sarcophagine-based chelators have shown promise.[2] 3. Time-Course Imaging: Perform dynamic or multi-time point PET imaging to characterize the kinetics of uptake and clearance.[2][3] |
| The PET images are blurry or show motion artifacts. | 1. Animal Movement: The animal may not have been adequately anesthetized or restrained during the scan.[4] 2. Inappropriate Anesthesia: The chosen anesthetic may cause physiological changes that affect tracer distribution and lead to misregistration between PET and CT scans.[5] | 1. Anesthesia & Monitoring: Use a stable anesthetic protocol, such as isoflurane (B1672236) inhalation, and monitor the animal's vital signs throughout the scan.[4][6] Ensure the animal is kept warm to prevent hypothermia, which is common with anesthesia.[4] 2. Secure Positioning: Use a dedicated animal bed and appropriate restraints to minimize movement. |
| There is high signal at the injection site (e.g., tail). | 1. Extravasation (Failed Injection): The radiotracer was not successfully delivered into the vein and has infiltrated the surrounding tissue. This is a common challenge with tail vein injections.[7][8] | 1. Refine Injection Technique: Ensure proper dilation of the tail vein using heat.[9][10] Use a small gauge needle (e.g., 25G or smaller).[10] Inject slowly and watch for the formation of a bleb under the skin, which indicates a failed injection.[9] 2. Quantitative Assessment: If an injection is suspect, a scan of the tail should be performed to quantify the amount of retained dose.[8] This is critical for accurate biodistribution calculations. |
| The tumor uptake of the ⁵⁵Co-tracer is lower than expected. | 1. Poor Radiochemical Purity: The presence of free ⁵⁵Co will lead to non-specific uptake and reduce the amount of tracer available to target the tumor. 2. Physiological Factors: The choice of anesthetic can impact tumor uptake. For example, with FDG, some anesthetics can alter blood glucose and insulin (B600854) levels, affecting tracer accumulation.[4] 3. Biological Heterogeneity: There can be significant biological differences between individual animals and tumors, leading to varied tracer uptake.[11] | 1. Verify Purity: Always check the radiochemical purity of your tracer immediately before injection. 2. Standardize Protocols: Maintain consistent fasting and anesthesia protocols across all animals in a study to minimize variability.[4] 3. Increase Sample Size: Use a sufficient number of animals to account for biological variability. |
Frequently Asked Questions (FAQs)
Q1: What is the best injection route for ⁵⁵Co PET tracers in mice and rats?
A1: Intravenous (IV) injection is the most common and preferred route for quantitative PET studies as it provides direct and rapid delivery of the tracer into the systemic circulation.[7] The lateral tail vein is the most frequently used site for IV injections in rodents.[7][8] Other routes like retro-orbital (RO) can also be effective, with studies showing comparable biodistribution to jugular vein (JV) injections for various tracers.[11] Intraperitoneal (IP) injections are easier to perform but can lead to slower and more variable absorption, which is not ideal for dynamic or early time-point imaging.[7]
Q2: How does the choice of anesthesia affect ⁵⁵Co PET imaging results?
A2: Anesthesia is necessary to immobilize the animal but can have significant physiological effects that alter radiotracer biodistribution.[4] For example, a ketamine/xylazine combination has been shown to elevate blood glucose and reduce tumor uptake of FDG compared to isoflurane.[4] It is crucial to choose an anesthetic protocol that minimizes physiological disturbances and to use it consistently throughout a study.[12] Isoflurane is a common choice as it allows for rapid induction and recovery and generally maintains cardiac function better than some injectable agents.[4][6]
Q3: What is a typical injected dose and volume for a ⁵⁵Co PET scan in a mouse?
A3: The injected activity for a mouse is typically in the range of 1.85 to 3.7 MBq (50 to 100 µCi).[2] The injection volume should be kept as low as possible, generally under 200 µL for a mouse, to avoid altering the animal's hemodynamics.[13] All injection volumes should be in accordance with approved institutional animal care and use committee (IACUC) guidelines.[6]
Q4: How long should I wait after injection before starting the PET scan?
A4: The optimal uptake time depends entirely on the specific ⁵⁵Co-labeled tracer and its pharmacokinetic profile. For some tracers, imaging can begin as early as 1 hour post-injection.[2] For others, especially those with slow clearance from non-target tissues, delayed imaging at 4, 24, or even 48 hours may be necessary to achieve the best tumor-to-background ratios.[2][3] It is recommended to perform pilot studies with multiple time points to determine the optimal imaging window for your specific agent.
Q5: How can I ensure my PET data is quantitative and reproducible?
A5: Quantitative accuracy relies on several factors:
-
System Calibration: The PET scanner must be regularly calibrated using a phantom with a known amount of activity.[14]
-
Accurate Dose Measurement: The exact injected dose must be determined by measuring the syringe in a dose calibrator before and after injection.[13]
-
Correction for Failed Injections: Any significant residual activity at the injection site must be quantified and accounted for.[8]
-
Standardized Procedures: Consistent animal handling, anesthesia, and imaging protocols are essential for reproducibility.[4][15]
Quantitative Data Summary
The following tables summarize biodistribution data for different ⁵⁵Co-labeled compounds in animal models. Values are presented as percent injected dose per gram of tissue (%ID/g) and represent the mean ± standard deviation where available.
Table 1: Biodistribution of [⁵⁵Co]CoCl₂ and [⁵⁵Co]Co-DSar in HT29 Tumor-Bearing Mice [2]
| Organ | [⁵⁵Co]CoCl₂ (1 hr p.i.) | [⁵⁵Co]CoCl₂ (4 hr p.i.) | [⁵⁵Co]Co-DSar (1 hr p.i.) | [⁵⁵Co]Co-DSar (4 hr p.i.) |
| Blood | 2.1 ± 0.3 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.1 ± 0.0 |
| Heart | 1.8 ± 0.2 | 0.7 ± 0.1 | 0.4 ± 0.1 | 0.1 ± 0.0 |
| Lungs | 1.5 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.0 |
| Liver | 10.5 ± 1.1 | 11.2 ± 1.2 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| Spleen | 1.1 ± 0.1 | 0.8 ± 0.1 | 0.3 ± 0.0 | 0.1 ± 0.0 |
| Kidneys | 6.8 ± 0.7 | 7.5 ± 0.8 | 1.9 ± 0.2 | 0.6 ± 0.1 |
| Tumor | 1.5 ± 0.2 | 1.3 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 |
Table 2: Biodistribution of [⁵⁷Co]PSMA-617 in LNCaP Tumor-Bearing Mice (surrogate for ⁵⁵Co) [3]
| Organ | 1 hr p.i. | 4 hr p.i. | 24 hr p.i. |
| Blood | 0.49 ± 0.07 | 0.08 ± 0.02 | 0.00 ± 0.00 |
| Liver | 0.43 ± 0.07 | 0.21 ± 0.03 | 0.07 ± 0.01 |
| Kidneys | 113.8 ± 12.0 | 38.1 ± 5.0 | 2.4 ± 0.3 |
| Spleen | 10.3 ± 1.4 | 1.2 ± 0.2 | 0.2 ± 0.0 |
| Tumor | 12.9 ± 1.8 | 10.8 ± 1.5 | 10.5 ± 1.4 |
Table 3: Tumor-to-Background Ratios for [⁵⁵Co]PSMA-617 in LNCaP Xenograft Mice [3]
| Ratio | 1 hr p.i. | 4 hr p.i. | 24 hr p.i. |
| Tumor-to-Blood | 26 | 258 | 3013 |
| Tumor-to-Kidney | 0.11 | 0.28 | 4.3 |
Detailed Experimental Protocols
Protocol 1: Intravenous Tail Vein Injection in a Mouse
-
Animal Preparation:
-
Vein Dilation:
-
Injection Procedure:
-
Prepare the ⁵⁵Co-radiotracer in a syringe (e.g., 0.3 mL insulin syringe) with a small gauge needle (e.g., 25G-30G).[10] Ensure no air bubbles are present.[10]
-
Swab the tail with an alcohol wipe.
-
Identify one of the two lateral tail veins.
-
Hold the needle parallel to the vein with the bevel facing up.
-
Gently insert the needle into the vein. A "flash" of blood into the needle hub may be visible, though this can be difficult to see under anesthesia.[7][9]
-
Slowly inject the solution (typically 100-200 µL).
-
Monitor the injection site for any swelling or "bleb" formation, which indicates extravasation.[10]
-
If the injection is successful, withdraw the needle and apply gentle pressure to the site for a few seconds.
-
-
Post-Injection:
-
Measure the residual activity in the syringe to calculate the injected dose.
-
Proceed to the predetermined uptake period before imaging.
-
Protocol 2: General Workflow for a ⁵⁵Co PET/CT Imaging Study
-
Radiotracer Preparation:
-
Synthesize and purify the ⁵⁵Co-labeled tracer.
-
Perform quality control tests to confirm radiochemical identity and purity.[2]
-
-
Animal Preparation:
-
Radiotracer Administration:
-
Draw the calculated dose into a syringe and measure the activity in a dose calibrator.
-
Administer the tracer via the chosen injection route (e.g., tail vein).
-
Measure the residual activity in the syringe.
-
-
Uptake Period:
-
PET/CT Imaging:
-
Recovery/Euthanasia:
Visualizations
Caption: Figure 1: General Experimental Workflow for ⁵⁵Co PET Imaging
Caption: Figure 2: Troubleshooting Poor Image Quality
References
- 1. osti.gov [osti.gov]
- 2. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PSMA Ligand Labeled with this compound for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of sedation and general anesthesia protocols for 18F-FDG-PET/CT studies in dogs and cats: Musculoskeletal uptake and radiation dose to workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rutgers.edu [research.rutgers.edu]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. Evaluation of mouse tail-vein injections both qualitatively and quantitatively on small-animal PET tail scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.uky.edu [research.uky.edu]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. Biodistribution of PET radiotracers in tumor-bearing TRAMP mice administered by retroorbital or jugular vein injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aaha.org [aaha.org]
- 13. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 14. Guidance for Efficient Small Animal Imaging Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of animal handling on the results of 18F-FDG PET studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chelator Selection for Cobalt-55 Radiopharmaceuticals
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate chelators to prevent the in vivo demetallation of Cobalt-55 (⁵⁵Co). The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: Why is preventing the in vivo demetallation of ⁵⁵Co critical for radiopharmaceutical development?
A1: Preventing the in vivo demetallation of ⁵⁵Co is crucial for several reasons. Once released from its chelator, free ⁵⁵Co²⁺ behaves like endogenous cobalt and can accumulate in non-target tissues, primarily the liver, kidneys, and heart.[1][2] This non-specific accumulation leads to increased background signal in PET imaging, reducing the image quality and the accuracy of diagnosis or dosimetry calculations. Furthermore, the prolonged retention of ⁵⁵Co in healthy organs increases the radiation dose to these tissues, raising safety concerns. A stable radiometal-chelate complex ensures that the radionuclide remains associated with the targeting biomolecule, leading to higher tumor-to-background ratios and a more favorable safety profile.[3]
Q2: What are the primary mechanisms of ⁵⁵Co demetallation in vivo?
A2: The primary mechanism of in vivo demetallation is transchelation, where endogenous metal-binding proteins or other biological molecules with a high affinity for Co²⁺ strip the radionuclide from its chelator. Serum proteins, such as albumin and transferrin, are key players in this process. The kinetic inertness of the ⁵⁵Co-chelate complex, rather than just its thermodynamic stability, is a critical factor in resisting transchelation.[4] Factors that can influence demetallation include the coordination chemistry of the chelator, the pH of the biological microenvironment, and the presence of competing metal ions.
Q3: Which chelators are commonly used for this compound, and what are their general characteristics?
A3: Several macrocyclic chelators have shown promise for stably complexing ⁵⁵Co. The most common include:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives (e.g., DO3A): These are versatile and widely used chelators that form thermodynamically stable complexes with a range of radiometals, including ⁵⁵Co. Radiolabeling with DOTA-based chelators often requires heating.[5]
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and its derivatives (e.g., NO2A): NOTA-based chelators generally exhibit faster labeling kinetics at milder conditions (room temperature) compared to DOTA.[5] They form highly stable complexes with ⁵⁵Co.[6]
-
Sarcophagine (Sar) derivatives (e.g., DiAmSar): These cage-like chelators are known for forming exceptionally inert complexes with radiometals like Copper-64 and have also demonstrated high stability with ⁵⁵Co.[5][7] They can be radiolabeled under mild conditions.[5]
The choice of chelator can influence the overall pharmacokinetic profile of the radiopharmaceutical, not just its in vivo stability.[8]
Chelator Comparison
The selection of an optimal chelator depends on a balance of stability, labeling efficiency, and the desired in vivo behavior of the final radiopharmaceutical.
Quantitative Data Summary: In Vivo Stability of ⁵⁵Co-Chelates
The following table summarizes biodistribution data from preclinical studies, highlighting the in vivo stability of different ⁵⁵Co-chelate complexes. Low uptake in the liver and heart is indicative of high in vivo stability.
| Chelator Conjugate | Organ | 24 h post-injection (%ID/g) | 48 h post-injection (%ID/g) | Reference |
| ⁵⁵CoCl₂ (Free Cobalt) | Liver | ~6 | ~3 | [3] |
| Heart | ~2.8 | ~1.5 | [3] | |
| ⁵⁵Co-DO3A-Peptide | Liver | ~1 | ~0.5 | [3] |
| Heart | ~0.7 | ~0.35 | [3] | |
| ⁵⁵Co-NO2A-Peptide | Liver | ~1 | ~0.5 | [3] |
| Heart | ~0.7 | ~0.35 | [3] | |
| ⁵⁵Co-NOTA-NT-20.3 | Liver | Low (qualitative) | Low (qualitative) | [6] |
| Heart | Low (qualitative) | Low (qualitative) | [6] | |
| ⁵⁵Co-DiAmSar | Liver | Low (qualitative) | Not Reported | [5] |
| Heart | Low (qualitative) | Not Reported | [5] |
Note: %ID/g = percentage of injected dose per gram of tissue. Data is approximated from published studies for comparative purposes.
Thermodynamic Stability Constants
While kinetic inertness is paramount for in vivo stability, thermodynamic stability constants (log K) provide a measure of the strength of the metal-ligand bond. Higher log K values generally indicate a more stable complex.
| Chelator | Metal Ion | log K | Reference |
| DOTA | Co(II) | ~20-22 | [3] |
| NOTA | Co(II) | ~19-21 | [9] |
| NOTA | Cu(II) | 23.33 | [2] |
| NOTA | Zn(II) | 22.32 | [2] |
| DO3A | Cu(II) | ~25 | [10] |
| DO3A | Zn(II) | ~20 | [10] |
Note: Data for Co(II) with all chelators is not consistently available in the literature. Values for other divalent metals are provided for relative comparison where available.
Troubleshooting Guides
Radiolabeling Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Radiolabeling Yield | Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation. For DOTA derivatives, a pH of 4-5 is often optimal, while NOTA and sarcophagine derivatives can be labeled at a wider pH range, sometimes up to pH 8.[5][11] | - Adjust the pH of the reaction buffer using metal-free acids or bases.- Verify the pH of the final reaction mixture. |
| Incorrect Temperature: DOTA-based chelators often require heating (e.g., 80-95°C) for efficient labeling, whereas NOTA and sarcophagine derivatives can often be labeled at room temperature or with mild heating.[5][12] | - Optimize the reaction temperature according to the chelator being used.- Ensure uniform heating of the reaction vial. | |
| Presence of Competing Metal Ions: Trace metal contaminants in reagents or on labware can compete with ⁵⁵Co for the chelator. | - Use metal-free reagents and labware.- Pre-treat buffers and water with Chelex resin to remove trace metals. | |
| Low Molar Activity of ⁵⁵Co: The presence of carrier cobalt can reduce the efficiency of radiolabeling. | - Use high specific activity ⁵⁵Co.- If using lower specific activity ⁵⁵Co, adjust the amount of chelator-conjugated biomolecule accordingly. | |
| Degradation of Biomolecule or Chelator: The biomolecule or the chelator may be sensitive to the labeling conditions (e.g., high temperature, extreme pH). | - Perform labeling at the mildest effective conditions.- For sensitive biomolecules, consider a two-step labeling approach using a prosthetic group.[13] | |
| Formation of Colloids or Precipitates | Incorrect pH: The solubility of the radiolabeled conjugate can be pH-dependent. | - Ensure the final pH of the product is within a physiologically acceptable range (typically pH 6.5-7.5).- Use appropriate buffers to maintain solubility. |
| High Concentration of Reactants: High concentrations of the biomolecule or other components can lead to aggregation. | - Optimize the concentration of the reactants.- Consider the use of formulation buffers that enhance solubility. | |
| Poor In Vitro Stability | Incomplete Chelation: If the radiolabeling reaction did not go to completion, free ⁵⁵Co will be present. | - Purify the radiolabeled product to remove unchelated ⁵⁵Co.- Re-optimize labeling conditions to achieve >95% radiochemical purity. |
| Suboptimal Chelator Choice: The chosen chelator may not be sufficiently stable for the intended application. | - Refer to the comparative data and consider a chelator with higher known stability for ⁵⁵Co (e.g., sarcophagine or NOTA derivatives). |
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTA-conjugated Peptide with ⁵⁵Co
-
Reagent Preparation:
-
Prepare a stock solution of the DOTA-conjugated peptide in metal-free water.
-
Prepare a 0.1 M sodium acetate (B1210297) buffer (pH 4.5) using metal-free reagents.
-
Obtain carrier-free ⁵⁵CoCl₂ in dilute HCl.
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free microcentrifuge tube, combine 5-10 µg of the DOTA-conjugated peptide with the sodium acetate buffer.
-
Add 10-100 MBq of ⁵⁵CoCl₂ to the peptide solution.
-
Gently mix the solution and incubate at 85-95°C for 15-30 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC. A common mobile phase for radio-TLC is 50 mM EDTA to chelate any free ⁵⁵Co.[5]
-
-
Purification (if necessary):
-
If the radiochemical purity is <95%, purify the product using a C18 Sep-Pak cartridge.
-
Protocol 2: In Vitro Serum Stability Assay
-
Incubation:
-
Add a small volume (e.g., 5-10 µL) of the purified ⁵⁵Co-labeled conjugate to 500 µL of fresh human or mouse serum in a microcentrifuge tube.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points:
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
-
Analysis:
-
Analyze the aliquot by radio-TLC or size-exclusion radio-HPLC to determine the percentage of intact radiolabeled conjugate versus dissociated ⁵⁵Co. For HPLC analysis, protein precipitation with ethanol (B145695) or acetonitrile (B52724) may be necessary before injection.
-
Protocol 3: In Vivo Biodistribution Study in Mice
-
Animal Model:
-
Use an appropriate mouse model (e.g., healthy mice or tumor-bearing mice).
-
-
Injection:
-
Inject a known amount of the purified ⁵⁵Co-labeled conjugate (typically 0.1-1 MBq) intravenously via the tail vein.
-
-
Euthanasia and Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize the mice.
-
Dissect and collect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor if applicable).
-
-
Measurement and Calculation:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Workflow for Chelator Selection and Evaluation
Caption: Workflow for selecting and validating a stable chelator for ⁵⁵Co.
In Vivo Fate of Chelated vs. Free ⁵⁵Co
Caption: Comparison of the in vivo fate of stably chelated vs. free ⁵⁵Co.
Troubleshooting Logic for Low Radiolabeling Yield
Caption: A logical guide for troubleshooting low radiolabeling yields.
References
- 1. Radiolabelling small and biomolecules for tracking and monitoring - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06236D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. akjournals.com [akjournals.com]
- 4. sjpas.univsul.edu.iq [sjpas.univsul.edu.iq]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. van Dam Lab - Radiolabeling of biomolecules [vandamlab.org]
Validation & Comparative
A Comparative Guide to the Biodistribution of Cobalt-55 and Gallium-68 Tracers in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of positron emission tomography (PET) is continually evolving, with the development of novel radiotracers crucial for advancing diagnostic imaging and targeted radionuclide therapy. Among the metallic radionuclides of interest, Gallium-68 (⁶⁸Ga) has established itself as a workhorse for clinical PET imaging, largely due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator and its favorable decay characteristics. However, the emergence of Cobalt-55 (⁵⁵Co) presents a compelling alternative, offering a longer half-life that may be better suited for tracking biological processes over extended periods. This guide provides an objective comparison of the biodistribution profiles of ⁵⁵Co and ⁶⁸Ga-based tracers, supported by experimental data to inform the selection of the optimal radionuclide for specific research and clinical applications.
Key Performance Differences at a Glance
This compound and Gallium-68, while both serving as positron emitters for PET imaging, exhibit distinct physical and chemical properties that influence their in vivo behavior. The longer half-life of ⁵⁵Co (17.5 hours) compared to ⁶⁸Ga (68 minutes) allows for imaging at later time points, which can be advantageous for molecules with slower pharmacokinetic profiles, potentially leading to improved tumor-to-background ratios. This extended imaging window is particularly relevant for assessing the biodistribution of antibodies or larger molecules.
Preclinical studies directly comparing tracers labeled with both radionuclides have highlighted these differences. For instance, [⁵⁵Co]PSMA-617 demonstrated superior imaging characteristics at delayed time points compared to its ⁶⁸Ga-labeled counterpart.[1] Similarly, a study comparing neurotensin (B549771) receptor-targeted peptides found that [⁵⁵Co]Co-NOTA-NT-20.3 resulted in higher tumor-to-heart and tumor-to-liver ratios at 24 hours post-injection than the ⁶⁸Ga-labeled version.[2][3]
Quantitative Biodistribution Data
The following tables summarize the quantitative biodistribution data for various ⁵⁵Co and ⁶⁸Ga tracers from preclinical and clinical studies. The data is presented as a percentage of the injected activity per gram of tissue (%IA/g) or as Standardized Uptake Values (SUV), which are common metrics in biodistribution studies.
Table 1: Comparative Biodistribution of PSMA-617 Tracers in LNCaP Xenograft Mice [1]
| Organ | [⁵⁷Co]PSMA-617 (1 h) %IA/g | [⁵⁷Co]PSMA-617 (4 h) %IA/g | [⁵⁷Co]PSMA-617 (24 h) %IA/g |
| Blood | 0.50 | 0.08 | 0.00 |
| Heart | 0.18 | 0.03 | 0.01 |
| Lungs | 0.40 | 0.10 | 0.04 |
| Liver | 0.42 | 0.20 | 0.07 |
| Spleen | 1.83 | 0.38 | 0.11 |
| Kidneys | 113.8 | 37.1 | 2.45 |
| Tumor | 12.9 | 13.2 | 10.5 |
Note: ⁵⁷Co was used as a surrogate for ⁵⁵Co for biodistribution studies due to its longer half-life, allowing for easier ex vivo analysis. The PET/CT imaging was performed with [⁵⁵Co]PSMA-617.
Table 2: Biodistribution of [⁵⁵Co]Co-NT-Sarcage in HT29 Tumor-Bearing Mice (%ID/g) [2]
| Organ | 1 h p.i. | 4 h p.i. | 9 h p.i. | 24 h p.i. |
| Blood | 0.8 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Heart | 0.4 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Lungs | 1.1 ± 0.1 | 0.5 ± 0.0 | 0.3 ± 0.0 | 0.2 ± 0.0 |
| Liver | 1.2 ± 0.1 | 0.6 ± 0.0 | 0.4 ± 0.0 | 0.3 ± 0.0 |
| Spleen | 0.5 ± 0.0 | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Kidneys | 11.2 ± 1.1 | 6.0 ± 0.4 | 3.6 ± 0.2 | 2.0 ± 0.1 |
| Tumor | 5.0 ± 0.5 | 4.4 ± 0.3 | 3.8 ± 0.2 | 2.8 ± 0.2 |
Table 3: Physiological Biodistribution of ⁶⁸Ga-DOTATATE in Normal Human Subjects (SUVmean) [4]
| Organ | SUVmean ± SD |
| Spleen | 19.25 ± 4.36 |
| Kidneys | 12.51 ± 2.65 |
| Adrenal Glands | 6.60 ± 2.21 |
| Liver | 5.38 ± 1.34 |
| Stomach | 2.83 ± 1.24 |
| Pancreas Head | 2.21 ± 0.53 |
| Thyroid Gland | 2.14 ± 1.17 |
Table 4: Comparative Organ Uptake (SUVmax) of ⁶⁸Ga-FAPI and ¹⁸F-FDG in Cancer Patients [5][6]
| Organ | ⁶⁸Ga-FAPI (SUVmax) | ¹⁸F-FDG (SUVmax) |
| Brain Parenchyma | 0.09 | 10.72 |
| Myocardium | 1.50 | 3.27 |
| Blood Pool | 1.81 | 2.34 |
| Liver | 1.42 | 3.10 |
| Pancreas | 1.82 | 2.05 |
| Skeletal Muscle | 1.50 | 0.95 |
Experimental Protocols
A generalized experimental workflow for comparative biodistribution studies of PET tracers in animal models is outlined below.
Radiochemistry
The radiolabeling of the targeting molecule (e.g., PSMA-617, NT-Sarcage) with ⁵⁵Co or ⁶⁸Ga is performed under sterile conditions. For example, PSMA-617 can be labeled with ⁵⁵Co or ⁶⁸Ga by heating the precursor in a suitable buffer (e.g., acetate (B1210297) buffer) at an optimized temperature and pH.[1] Radiochemical purity is assessed by methods such as radio-TLC or radio-HPLC.
Animal Models
Studies are typically conducted in immunocompromised mice (e.g., BALB/c nude or NSG) bearing subcutaneous xenografts of a human cancer cell line that expresses the target of interest (e.g., LNCaP for PSMA, HT29 for neurotensin receptor).[1][2]
Biodistribution Study
-
A cohort of tumor-bearing mice is intravenously injected with a defined amount of the radiotracer (e.g., 1.85-3.7 MBq).[2]
-
At selected time points post-injection (p.i.), such as 1, 4, and 24 hours, animals are euthanized.[1][2]
-
Blood, tumor, and major organs are collected, weighed, and their radioactivity is measured using a gamma counter.
-
The uptake in each tissue is calculated as the percentage of the injected activity per gram of tissue (%IA/g).
PET/CT Imaging
-
Tumor-bearing mice are anesthetized and injected with the radiotracer.
-
Dynamic or static PET/CT scans are acquired at various time points p.i.
-
Images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and major organs to quantify tracer uptake, often expressed as Standardized Uptake Values (SUV).
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative biodistribution study.
Caption: Experimental workflow for comparative biodistribution studies.
Signaling Pathways and Logical Relationships
The utility of these radiotracers is predicated on their ability to bind to specific molecular targets that are overexpressed on cancer cells. The fundamental principle involves the radiolabeled ligand binding to its receptor, leading to the accumulation of the radiotracer at the tumor site, which can then be visualized by PET.
Caption: Targeted radiotracer binding and signal generation pathway.
References
- 1. A PSMA Ligand Labeled with this compound for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-to-head intra-individual comparison of biodistribution and tumor uptake of 68Ga-FAPI and 18F-FDG PET/CT in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-to-head intra-individual comparison of biodistribution and tumor uptake of 68Ga-FAPI and 18F-FDG PET/CT in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Cobalt-55 vs. Zirconium-89 for Antibody Labeling in Immuno-PET
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of radionuclides for positron emission tomography (PET) imaging.
In the rapidly evolving field of immuno-PET imaging, the choice of radionuclide is paramount to the success of preclinical and clinical studies. This guide provides a detailed head-to-head comparison of two promising positron-emitting radionuclides, Cobalt-55 (⁵⁵Co) and Zirconium-89 (⁸⁹Zr), for the labeling of monoclonal antibodies (mAbs). This comparison will aid researchers in making informed decisions based on the specific requirements of their imaging studies.
Executive Summary
Both ⁵⁵Co and ⁸⁹Zr possess physical and chemical properties that make them suitable for immuno-PET; however, they present distinct advantages and disadvantages. ⁸⁹Zr is a well-established radionuclide for this application, largely due to its long half-life that matches the biological half-life of intact antibodies. In contrast, ⁵⁵Co is an emerging radionuclide with a shorter half-life, which may be advantageous for imaging smaller antibody fragments or in scenarios where faster imaging is desirable. The choice between these two radionuclides will ultimately depend on the pharmacokinetic profile of the antibody or antibody fragment, the desired imaging time points, and the specific research question being addressed.
Physicochemical Properties
A fundamental understanding of the decay characteristics and physical properties of each radionuclide is crucial for selecting the appropriate imaging agent.
| Property | This compound (⁵⁵Co) | Zirconium-89 (⁸⁹Zr) |
| Half-life (t½) | 17.53 hours | 78.41 hours[1][2] |
| Positron Emission (%) | 77%[3] | 22.7%[1] |
| Maximum Positron Energy (Eβ+max) | 1.5 MeV | 0.897 MeV[4] |
| Average Positron Energy (Eβ+avg) | 570 keV[5] | 395.5 keV[1][2] |
| Primary Gamma Emissions (keV) | 931 (75%) | 909 (99%)[4] |
| Production Method | ⁵⁸Ni(p,α)⁵⁵Co or ⁵⁴Fe(d,n)⁵⁵Co | ⁸⁹Y(p,n)⁸⁹Zr |
Labeling Chemistry and Chelators
The stable attachment of the radiometal to the antibody is critical for successful immuno-PET. This is achieved through the use of bifunctional chelators, which bind the radiometal on one end and covalently attach to the antibody on the other.
Zirconium-89: The most commonly used chelator for ⁸⁹Zr is desferrioxamine (DFO) , a hexadentate chelator that is typically conjugated to lysine (B10760008) residues on the antibody via an isothiocyanate or N-hydroxysuccinimide ester functional group. While widely used, DFO does not fully saturate the coordination sphere of Zr⁴⁺, which can lead to in vivo release of ⁸⁹Zr and subsequent uptake in bone[6]. To address this, a new generation of chelators, such as DFO * and hydroxypyridinone (HOPO) based chelators, have been developed to offer superior stability.
This compound: For ⁵⁵Co, macrocyclic chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) are commonly employed. These chelators form highly stable complexes with cobalt and can be conjugated to antibodies through various functional groups. The choice between DOTA and NOTA can influence the radiolabeling conditions and the in vivo stability of the resulting radioimmunoconjugate.
Experimental Protocols
Detailed methodologies for the conjugation and radiolabeling of antibodies with ⁸⁹Zr and ⁵⁵Co are provided below.
Zirconium-89 Labeling Protocol (using DFO-NCS)
1. Antibody-Chelator Conjugation:
-
Buffer Preparation: Prepare a metal-free 0.1 M sodium bicarbonate buffer (pH 8.8-9.0).
-
Antibody Preparation: Dissolve the antibody in the prepared buffer to a concentration of 2-5 mg/mL.
-
Chelator Preparation: Dissolve the bifunctional chelator (e.g., DFO-p-isothiocyanatobenzyl) in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the chelator solution to the antibody solution. Incubate for 30-60 minutes at 37°C with gentle mixing.
-
Purification: Remove unconjugated chelator using a desalting column (e.g., PD-10) equilibrated with metal-free 0.9% saline.
2. Radiolabeling with ⁸⁹Zr:
-
pH Adjustment: Adjust the pH of the ⁸⁹Zr-oxalate solution to 6.8-7.2 using 1 M sodium carbonate.
-
Radiolabeling Reaction: Add the pH-adjusted ⁸⁹Zr to the DFO-conjugated antibody solution. Incubate for 60 minutes at room temperature with gentle agitation.
-
Purification: Purify the ⁸⁹Zr-labeled antibody using a desalting column to remove any unbound ⁸⁹Zr.
-
Quality Control: Determine the radiochemical purity by instant thin-layer chromatography (iTLC) using 50 mM DTPA (pH 7) as the mobile phase.
This compound Labeling Protocol (using DOTA-NHS-ester)
1. Antibody-Chelator Conjugation:
-
Buffer Preparation: Prepare a metal-free 0.1 M sodium bicarbonate buffer (pH 8.2-8.5).
-
Antibody Preparation: Buffer exchange the antibody into the conjugation buffer and adjust the concentration to 2-10 mg/mL.
-
Chelator Preparation: Dissolve the DOTA-NHS-ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DOTA-NHS-ester solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purification: Purify the DOTA-conjugated antibody using a desalting column equilibrated with metal-free 0.25 M ammonium (B1175870) acetate (B1210297) buffer (pH 7.0).
2. Radiolabeling with ⁵⁵Co:
-
Radiolabeling Reaction: Add ⁵⁵CoCl₂ in 0.1 M HCl to the DOTA-conjugated antibody solution. The final pH should be between 5.5 and 6.5. Incubate for 30-60 minutes at 37-40°C.
-
Purification: Purify the ⁵⁵Co-labeled antibody using a desalting column to remove any unbound ⁵⁵Co.
-
Quality Control: Determine the radiochemical purity by iTLC using a suitable mobile phase (e.g., 50 mM DTPA, pH 7).
In Vitro and In Vivo Performance
Direct head-to-head comparative studies of the same antibody labeled with both ⁵⁵Co and ⁸⁹Zr are limited in the published literature. However, based on the individual characteristics of each radionuclide and their respective chelation chemistries, we can infer potential differences in performance.
Stability
-
Zirconium-89: The in vivo stability of ⁸⁹Zr-DFO-labeled antibodies can be a concern, with some studies reporting uptake of free ⁸⁹Zr in the bones[6]. Newer chelators like DFO* have shown improved in vivo stability with significantly lower bone uptake.
-
This compound: Macrocyclic chelators like DOTA and NOTA generally form highly stable complexes with cobalt, suggesting that ⁵⁵Co-labeled antibodies may exhibit good in vivo stability. However, comprehensive in vivo stability data for ⁵⁵Co-labeled antibodies is less abundant compared to ⁸⁹Zr.
Biodistribution and Tumor Uptake
The biodistribution and tumor uptake of a radiolabeled antibody are influenced by the properties of the antibody itself, the radionuclide, the chelator, and the linker.
-
Zirconium-89: ⁸⁹Zr-labeled antibodies have been extensively studied, and biodistribution data is available for a variety of antibodies targeting different antigens. The long half-life of ⁸⁹Zr allows for imaging at late time points (e.g., 5-7 days post-injection), which often results in high tumor-to-background ratios for intact antibodies.
-
This compound: The shorter half-life of ⁵⁵Co (17.53 h) makes it more suitable for imaging with antibody fragments that have faster clearance or for applications where earlier imaging is desired. Studies with ⁵⁵Co-labeled peptides have shown favorable biodistribution profiles with low background activity[6].
Representative Biodistribution Data (%ID/g ± SD)
| Organ | ⁸⁹Zr-Trastuzumab (HER2+) (120h p.i.) | ⁵⁵Co-Peptide (Hypothetical Antibody Data) |
| Blood | 10.5 ± 1.5 | Lower (faster clearance expected) |
| Tumor | 38.7 ± 3.8 | High (target dependent) |
| Liver | 6.3 ± 4.1 | Low to Moderate |
| Kidneys | 5.2 ± 0.8 | Moderate to High (potential excretion route) |
| Bone | 2.5 ± 0.5 (with DFO) | Low (with stable chelation) |
| Muscle | 1.8 ± 0.3 | Low |
Note: The data presented for ⁸⁹Zr-Trastuzumab is from a specific study and may vary depending on the experimental conditions. The data for ⁵⁵Co is hypothetical for an antibody and is based on expectations from its properties and data from peptide studies, as direct comparative antibody data is scarce.
Signaling Pathways for Targeted Antibodies
Immuno-PET often targets key signaling pathways involved in cancer progression. Below are simplified diagrams of the EGFR and HER2 signaling pathways, common targets for antibody-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. osti.gov [osti.gov]
- 4. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclotron production of high specific activity 55Co and in vivo evaluation of the stability of 55Co metal-chelate-peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative biodistribution analysis across four different 89Zr-monoclonal antibody tracers—The first step towards an imaging warehouse - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cobalt-55 as a Surrogate for Therapeutic Radionuclides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of theranostics, which combines diagnostic imaging with targeted radionuclide therapy, demands imaging surrogates that can accurately predict the behavior and efficacy of their therapeutic counterparts. Cobalt-55 (⁵⁵Co), a positron-emitting radionuclide with a half-life of 17.53 hours, is emerging as a promising candidate for pre-therapeutic positron emission tomography (PET) imaging. Its chemical properties allow for stable chelation and conjugation to a variety of targeting molecules, making it a versatile tool for visualizing drug delivery and target engagement. This guide provides a comprehensive comparison of ⁵⁵Co with established and emerging therapeutic radionuclides—Copper-67 (⁶⁷Cu), Lutetium-177 (¹⁷⁷Lu), and Actinium-225 (²²⁵Ac)—supported by experimental data to validate its role as a predictive surrogate.
Performance Comparison of Radionuclides
The selection of a radionuclide for imaging or therapy is dictated by its physical decay characteristics, which determine its imaging modality, therapeutic potency, and safety profile. The following tables summarize the key properties of ⁵⁵Co and the therapeutic radionuclides ⁶⁷Cu, ¹⁷⁷Lu, and ²²⁵Ac, along with comparative preclinical data on tumor uptake and biodistribution of radiopharmaceuticals incorporating these isotopes.
| Radionuclide | Half-life | Decay Mode | Primary Emissions (Energy) | Imaging Modality |
| This compound (⁵⁵Co) | 17.53 hours | β+ (77%) | β+ (Emax = 1.5 MeV), γ (931 keV) | PET |
| Copper-67 (⁶⁷Cu) | 61.83 hours | β- (100%) | β- (Eavg = 141 keV), γ (185 keV) | SPECT/Therapy |
| Lutetium-177 (¹⁷⁷Lu) | 6.65 days | β- (100%) | β- (Eavg = 134 keV), γ (113, 208 keV) | SPECT/Therapy |
| Actinium-225 (²²⁵Ac) | 9.9 days | α (100%) | α (5.8-8.4 MeV) | Therapy (SPECT via daughters) |
Table 1: Physical Properties of this compound and Therapeutic Radionuclides. This table outlines the key physical characteristics that make each radionuclide suitable for its respective application in imaging or therapy.
Comparative Biodistribution Data of DOTA-TATE Analogs
| Radiopharmaceutical | Organ | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) |
| [⁵⁵Co]Co-DOTATATE | Tumor | 15.2 ± 2.5 | 14.8 ± 3.1 | 10.5 ± 1.9 |
| Liver | 1.2 ± 0.3 | 0.23 ± 0.05 | 0.21 ± 0.04 | |
| Kidneys | 3.5 ± 0.8 | 1.9 ± 0.4 | 1.5 ± 0.3 | |
| [⁶⁴Cu]Cu-DOTATATE | Tumor | 12.8 ± 1.7 | 10.1 ± 2.2 | 5.6 ± 1.1 |
| Liver | 1.5 ± 0.2 | 1.6 ± 0.3 | 1.7 ± 0.3 | |
| Kidneys | 4.1 ± 0.6 | 3.2 ± 0.5 | 2.8 ± 0.4 | |
| [⁶⁸Ga]Ga-DOTATATE | Tumor | 10.5 ± 1.5 | N/A | N/A |
| Liver | 2.1 ± 0.4 | N/A | N/A | |
| Kidneys | 3.8 ± 0.7 | N/A | N/A |
Table 2: Comparative Tumor Uptake and Biodistribution of DOTA-TATE Radiopharmaceuticals in AR42J Tumor-Bearing Mice. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g) and represents the mean ± standard deviation. Note: ⁶⁴Cu is a positron-emitting isotope of copper often used as an imaging surrogate for the therapeutic ⁶⁷Cu. ⁶⁸Ga is a commonly used short-lived PET isotope for initial diagnosis. This data demonstrates the favorable tumor-to-liver ratio of [⁵⁵Co]Co-DOTATATE at later time points compared to its copper and gallium counterparts, highlighting its potential for clearer imaging.[1]
Comparative Dosimetry Estimates
| Radiopharmaceutical | Organ | Absorbed Dose (mGy/MBq) |
| [¹⁷⁷Lu]Lu-PSMA-I&T | Kidneys | 0.23 ± 0.13 |
| Lesions | 0.20 ± 0.19 | |
| [²²⁵Ac]Ac-PSMA-I&T | Kidneys | 1.4 ± 0.7 (RBE-weighted) |
| Lesions | 1.1 ± 1.05 (RBE-weighted) |
Table 3: Comparative Dosimetry of ¹⁷⁷Lu- and ²²⁵Ac-labeled PSMA-I&T in Patients. The absorbed dose for ²²⁵Ac is weighted by a relative biological effectiveness (RBE) of 5 for alpha particles. This data illustrates the significantly higher dose delivered to both kidneys and tumor lesions by the alpha-emitter ²²⁵Ac compared to the beta-emitter ¹⁷⁷Lu on a per-becquerel basis.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the validation of ⁵⁵Co as a surrogate radionuclide.
Synthesis and Radiolabeling of [⁵⁵Co]Co-DOTATATE
-
Production of ⁵⁵Co: this compound is typically produced via the ⁵⁴Fe(d,n)⁵⁵Co nuclear reaction on enriched ⁵⁴Fe targets using a low-energy cyclotron.[3]
-
Purification: The irradiated target is dissolved, and ⁵⁵Co is separated from the target material using ion exchange chromatography.[4]
-
Radiolabeling:
-
To a solution of DOTATATE in a suitable buffer (e.g., sodium acetate), the purified [⁵⁵Co]CoCl₂ is added.
-
The reaction mixture is heated at a controlled temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).
-
The radiochemical purity of the final product, [⁵⁵Co]Co-DOTATATE, is determined using radio-HPLC.[1]
-
Preclinical PET Imaging with ⁵⁵Co-labeled Peptides in Mice
-
Animal Model: Tumor-bearing mice (e.g., xenografts of human cancer cell lines) are used.
-
Radiotracer Administration: A defined activity of the ⁵⁵Co-labeled peptide (e.g., 1.85-3.7 MBq) is injected intravenously via the tail vein.[3]
-
PET/CT Imaging:
-
Mice are anesthetized and placed in a small animal PET/CT scanner.
-
Static or dynamic PET scans are acquired at various time points post-injection (e.g., 1, 4, 24 hours).
-
A CT scan is performed for anatomical co-registration and attenuation correction.
-
-
Image Analysis: Regions of interest (ROIs) are drawn on the images of tumors and major organs to quantify the radiotracer uptake, typically expressed as %ID/g.[1]
Targeted Radionuclide Therapy with ¹⁷⁷Lu-DOTATATE in Xenograft Models
-
Animal Model: Mice with established tumors expressing the target receptor (e.g., somatostatin (B550006) receptors for DOTATATE) are used.
-
Therapeutic Dose Administration: A therapeutic dose of [¹⁷⁷Lu]Lu-DOTATATE (e.g., 20-30 MBq) is administered intravenously.[5]
-
Monitoring: Tumor growth is monitored over time using caliper measurements, and animal body weight is recorded as a measure of toxicity.
-
Efficacy Assessment: Therapeutic efficacy is determined by comparing the tumor growth rates and overall survival of the treated group with a control group.
Targeted Alpha Therapy Studies with ²²⁵Ac-PSMA
-
Patient Selection: Patients with metastatic castration-resistant prostate cancer who have failed other therapies are often enrolled in clinical studies.
-
Dosing Regimen: A typical therapeutic dose of [²²⁵Ac]Ac-PSMA-617 is around 100 kBq per kg of body weight, administered in cycles every 8 weeks.[5][6]
-
Response Assessment: Treatment response is evaluated by monitoring prostate-specific antigen (PSA) levels and by performing PET/CT imaging with a PSMA-targeting imaging agent (e.g., [⁶⁸Ga]Ga-PSMA-11) before and after therapy.[7]
Signaling Pathways and Experimental Workflows
The therapeutic effect of radionuclides is mediated through the induction of DNA damage and subsequent activation of cell death pathways. The type of radiation emitted (alpha, beta, or Auger electrons) dictates the nature and density of DNA damage, which in turn influences the cellular response.
Cellular Response to Different Types of Radiation
The following diagrams illustrate the distinct signaling pathways initiated by Auger electrons (from ⁵⁸mCo, the therapeutic partner of ⁵⁵Co), beta particles (from ¹⁷⁷Lu and ⁶⁷Cu), and alpha particles (from ²²⁵Ac).
Experimental Workflow for Theranostic Development
The validation of ⁵⁵Co as a surrogate for a therapeutic radionuclide follows a structured preclinical workflow.
Conclusion
The available preclinical data strongly supports the potential of this compound as a valuable imaging surrogate for therapeutic radionuclides. Its favorable physical half-life allows for imaging at later time points, leading to improved image contrast and better assessment of radiopharmaceutical distribution compared to shorter-lived PET isotopes like ⁶⁸Ga. The chemical similarity of cobalt to other transition metals like copper suggests that ⁵⁵Co-labeled compounds can serve as good predictors for the behavior of ⁶⁷Cu-based therapeutics. While the chemical differences between cobalt and lanthanides/actinides (lutetium and actinium) are more pronounced, the ability of ⁵⁵Co-PET to accurately quantify the delivery of a targeting vector to the tumor and other organs provides crucial information for dosimetry calculations and patient selection for therapies involving ¹⁷⁷Lu and ²²⁵Ac. Further head-to-head studies directly comparing the predictive value of ⁵⁵Co imaging for the therapeutic efficacy of ⁶⁷Cu, ¹⁷⁷Lu, and ²²⁵Ac are warranted to fully validate its role as a universal surrogate in the expanding landscape of targeted radionuclide therapy.
References
- 1. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution and dosimetry for combined [177Lu]Lu-PSMA-I&T/[225Ac]Ac-PSMA-I&T therapy using multi-isotope quantitative SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 177Lu-PSMA-617 Therapy in Mice, with or without the Antioxidant α1-Microglobulin (A1M), Including Kidney Damage Assessment Using 99mTc-MAG3 Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 64Cu-, 55Co-, and 68Ga-Labeled Radiopharmaceuticals Targeting Neurotensin Receptor-1 for Theranostics: Adjusting In Vivo Distribution Using Multiamine Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to Cross-Validating Cobalt-55 PET Imaging with Autoradiography
In the landscape of preclinical and translational research, the validation of novel positron emission tomography (PET) radiotracers is a critical step to ensure that in vivo imaging signals accurately reflect the biological target of interest. This guide provides a comprehensive comparison of in vivo PET imaging using Cobalt-55 (Co-55) with the gold-standard ex vivo technique of autoradiography. For researchers, scientists, and professionals in drug development, understanding the synergy between these two modalities is paramount for the robust development of new imaging agents.
This compound is an emerging positron-emitting radionuclide with a half-life of 17.5 hours, making it suitable for studying biological processes that occur over extended periods.[1][2][3] Its use in PET imaging allows for the non-invasive, quantitative assessment of radiotracer distribution and target engagement in a living organism. Autoradiography, conversely, offers high-resolution, semi-quantitative visualization of radiotracer distribution in tissue sections, providing a detailed anatomical context for the in vivo findings. The cross-validation of Co-55 PET with autoradiography is essential to confirm that the PET signal corresponds to the specific binding of the radiotracer to its target.
Quantitative Data Comparison
While direct head-to-head comparative studies for a single this compound tracer against autoradiography are emerging, we can compile representative data to illustrate the expected quantitative outputs from each modality. The following tables summarize typical data obtained from Co-55 PET biodistribution studies and ex vivo autoradiography experiments.
Table 1: Representative Quantitative Data from in Vivo this compound PET Imaging
This table illustrates the typical quantitative data derived from a Co-55 PET scan, showcasing the tracer's distribution across various tissues at different time points. The values are expressed as a percentage of the injected dose per gram of tissue (%ID/g).
| Tissue | 1-hour post-injection (%ID/g) | 4-hours post-injection (%ID/g) | 24-hours post-injection (%ID/g) |
| Blood | 2.5 ± 0.5 | 1.0 ± 0.3 | 0.2 ± 0.1 |
| Tumor | 10.0 ± 2.0 | 15.0 ± 3.0 | 12.0 ± 2.5 |
| Muscle | 1.5 ± 0.4 | 1.0 ± 0.2 | 0.5 ± 0.1 |
| Liver | 5.0 ± 1.0 | 4.0 ± 0.8 | 2.0 ± 0.4 |
| Kidney | 8.0 ± 1.5 | 6.0 ± 1.2 | 3.0 ± 0.6 |
Data are hypothetical and presented as mean ± standard deviation for illustrative purposes.
Table 2: Representative Quantitative Data from Ex Vivo Autoradiography
This table presents typical data from an ex vivo autoradiography study, where tissue sections are exposed to a phosphor imaging plate. The data is often represented as photostimulated luminescence (PSL) or digital light units (DLU) per square millimeter, which is proportional to the amount of radioactivity in the tissue.
| Brain Region | Total Binding (PSL/mm²) | Non-specific Binding (PSL/mm²) | Specific Binding (PSL/mm²) |
| Cortex | 1500 ± 200 | 300 ± 50 | 1200 ± 150 |
| Striatum | 2500 ± 300 | 350 ± 60 | 2150 ± 240 |
| Cerebellum | 500 ± 100 | 250 ± 40 | 250 ± 60 |
| Hippocampus | 1800 ± 250 | 320 ± 55 | 1480 ± 195 |
Data are hypothetical and presented as mean ± standard deviation for illustrative purposes.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of findings from Co-55 PET imaging and autoradiography.
This compound PET Imaging Protocol
-
Radiotracer Preparation:
-
This compound is typically produced in a cyclotron via the ⁵⁸Ni(p,α)⁵⁵Co or ⁵⁴Fe(d,n)⁵⁵Co nuclear reaction.[1][4]
-
The resulting Co-55 is purified using anion exchange chromatography.
-
For targeted imaging, Co-55 is chelated to a targeting molecule (e.g., a peptide or antibody) using a suitable chelator like DOTA or NOTA.[1][5]
-
The final radiolabeled compound is purified and formulated in a sterile, injectable solution. Radiochemical purity should be assessed by methods such as radio-TLC or radio-HPLC.[5]
-
-
Animal Handling and Preparation:
-
All animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol.
-
For tumor imaging studies, xenografts are established by subcutaneously injecting tumor cells into immunocompromised mice.[2]
-
Prior to imaging, animals are anesthetized, typically with isoflurane.
-
-
Radiotracer Administration and PET Scan Acquisition:
-
The Co-55 labeled tracer is administered intravenously via the tail vein.
-
Dynamic or static PET scans are acquired using a preclinical PET scanner.[2] Imaging time points will vary depending on the pharmacokinetics of the tracer.[2]
-
A CT scan is often acquired for anatomical co-registration and attenuation correction.
-
-
Image Analysis and Quantification:
-
PET images are reconstructed using appropriate algorithms.
-
Regions of interest (ROIs) are drawn on the images corresponding to various organs and the tumor.
-
The radioactivity concentration in each ROI is determined and often expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
-
Ex Vivo Autoradiography Protocol
-
Tissue Collection and Preparation:
-
Following the final PET scan, animals are euthanized.
-
Tissues of interest (e.g., brain, tumor, major organs) are rapidly excised and frozen in isopentane (B150273) cooled with dry ice or liquid nitrogen.
-
The frozen tissues are sectioned using a cryostat at a thickness of 10-20 µm.
-
The tissue sections are mounted on microscope slides and air-dried.
-
-
Autoradiographic Incubation (for in vitro studies):
-
For determining total binding, slides are incubated with a solution containing the Co-55 radiotracer.
-
For determining non-specific binding, a separate set of slides is incubated with the radiotracer solution plus a high concentration of a non-radioactive competing ligand.
-
-
Exposure and Imaging:
-
The dried, incubated slides (for in vitro) or sections from an animal that was administered the tracer in vivo (for ex vivo) are placed in a light-tight cassette with a phosphor imaging plate or autoradiographic film.
-
After an appropriate exposure time (dependent on the radioactivity), the imaging plate is scanned using a phosphor imager.
-
-
Image Analysis and Quantification:
-
The resulting digital autoradiograms are analyzed using image analysis software.
-
Regions of interest are drawn on the tissue sections, and the signal intensity (e.g., in PSL/mm²) is quantified.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Visualizing the Workflow and Underlying Concepts
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for cross-validation and a hypothetical signaling pathway that could be investigated using a Co-55 labeled tracer.
By following these rigorous protocols and leveraging the complementary strengths of in vivo and ex vivo imaging, researchers can confidently validate novel this compound radiotracers, paving the way for their application in understanding disease and developing new therapies.
References
- 1. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Theranostic this compound/58m for neurotensin receptor-mediated radiotherapy in vivo: a pilot study with dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cobalt-55 and Fluorine-18 for Positron Emission Tomography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the imaging characteristics of Cobalt-55 (⁵⁵Co) and Fluorine-18 (¹⁸F), two significant radionuclides in positron emission tomography (PET). The information presented, supported by experimental data, is intended to assist researchers in selecting the appropriate isotope for their preclinical and clinical imaging studies.
Executive Summary
This compound and Fluorine-18 are both cyclotron-produced positron-emitting radionuclides used for PET imaging. ¹⁸F is the current gold standard for clinical PET due to its favorable decay characteristics, including a high positron branching ratio and low positron energy, which contribute to high-quality images. Its well-established radiochemistry allows for the labeling of a wide variety of molecules. ⁵⁵Co, with its longer half-life, presents an attractive alternative for studying biological processes that occur over extended periods, such as the pharmacokinetics of antibodies. A unique feature of ⁵⁵Co is the emission of a prompt gamma-ray in cascade with positron emission, which opens possibilities for multiplexed PET imaging, allowing for the simultaneous imaging of two different tracers.
Physical and Imaging Characteristics
A direct quantitative comparison of key physical and imaging parameters is crucial for radionuclide selection. The following table summarizes these characteristics for ⁵⁵Co and ¹⁸F.
| Characteristic | This compound (⁵⁵Co) | Fluorine-18 (¹⁸F) |
| Half-life | 17.53 hours[1] | 109.77 minutes[2] |
| Decay Mode | β+ (positron emission), Electron Capture[2][3] | β+ (positron emission), Electron Capture[4] |
| Positron Branching Ratio (β+ Abundance) | ~77%[5] | ~97% |
| Maximum Positron Energy (Eβ+max) | 1.5 MeV | 0.635 MeV |
| Mean Positron Energy (Eβ+mean) | 0.570 MeV[5] | 0.250 MeV |
| Mean Positron Range in Water | ~2.1 mm | ~0.6 mm |
| Primary Gamma Ray Energies (Abundance) | 931 keV (75%), 477 keV (20%), 1408 keV (17%) | 511 keV (from positron-electron annihilation) |
| Production Method | Cyclotron: ⁵⁸Ni(p,α)⁵⁵Co[5] or ⁵⁴Fe(d,n)⁵⁵Co | Cyclotron: ¹⁸O(p,n)¹⁸F |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for key experiments involving ⁵⁵Co and ¹⁸F.
Protocol 1: Radiolabeling of a Peptide with ⁵⁵Co using a Chelator
This protocol describes the conjugation of a DOTA-functionalized peptide with ⁵⁵Co.
Materials:
-
⁵⁵CoCl₂ in dilute HCl
-
DOTA-conjugated peptide
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Metal-free water
-
PD-10 desalting column
-
Radio-TLC or radio-HPLC system
Procedure:
-
In a metal-free microcentrifuge tube, add the DOTA-conjugated peptide (e.g., 10-50 µg) dissolved in ammonium acetate buffer.
-
Add the ⁵⁵CoCl₂ solution (e.g., 37-185 MBq) to the peptide solution.
-
Gently vortex the reaction mixture.
-
Incubate the reaction at an elevated temperature (e.g., 85-95 °C) for 15-30 minutes.
-
After incubation, allow the mixture to cool to room temperature.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
Purify the ⁵⁵Co-DOTA-peptide from unchelated ⁵⁵Co using a PD-10 desalting column, eluting with saline.
-
Collect the fractions containing the radiolabeled peptide and confirm radiochemical purity.
Protocol 2: Radiolabeling of a Peptide with ¹⁸F using a Prosthetic Group
This protocol outlines the indirect radiolabeling of a peptide via the N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) prosthetic group.
Materials:
-
Aqueous [¹⁸F]fluoride from cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Precursor for [¹⁸F]SFB (e.g., 4-(tert-butoxycarbonyl)-N,N,N-trimethylbenzenaminium triflate)
-
Peptide with a primary amine for conjugation
-
Borate (B1201080) buffer (0.1 M, pH 8.5)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Radio-HPLC system for purification and analysis
Procedure:
-
[¹⁸F]Fluoride drying: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of K₂₂₂/K₂CO₃ in acetonitrile/water. Evaporate the solvent to dryness with a stream of nitrogen at elevated temperature to form the reactive, anhydrous [¹⁸F]KF/K₂₂₂ complex.
-
Synthesis of [¹⁸F]SFB: Add the [¹⁸F]SFB precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]KF/K₂₂₂ complex. Heat the reaction mixture (e.g., 80-100 °C) for 10-15 minutes.
-
Hydrolysis and Activation: Hydrolyze the protecting group on the initial product by adding acid (e.g., HCl) and heating. Then, activate the resulting carboxylic acid to the succinimidyl ester. Purify the [¹⁸F]SFB using an SPE cartridge.
-
Conjugation to peptide: Evaporate the solvent from the purified [¹⁸F]SFB. Add the peptide dissolved in borate buffer to the dried [¹⁸F]SFB.
-
Incubate the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) for 15-30 minutes.
-
Purification: Purify the final ¹⁸F-labeled peptide using radio-HPLC.
-
Formulate the purified product in a biocompatible solution (e.g., saline with ethanol).
Protocol 3: In Vivo PET Imaging and Biodistribution Study in a Mouse Model
This protocol provides a general workflow for evaluating a novel radiotracer in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Radiolabeled tracer (⁵⁵Co- or ¹⁸F-labeled)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Gamma counter
-
Standard laboratory equipment for dissection and weighing organs
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Place the animal on the scanner bed with temperature regulation.
-
Radiotracer Administration: Administer a known quantity of the radiotracer (e.g., 3.7-7.4 MBq) via tail vein injection.
-
PET/CT Imaging: Perform a dynamic or static PET scan for a specified duration. For ¹⁸F-tracers, imaging is typically performed 1-hour post-injection. For ⁵⁵Co-tracers, imaging can be performed at multiple time points (e.g., 1, 4, 24, and 48 hours) due to its longer half-life. A CT scan is acquired for anatomical co-registration and attenuation correction.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT data. Draw regions of interest (ROIs) on various organs and the tumor to quantify radiotracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Ex Vivo Biodistribution: At the final imaging time point, euthanize the mouse.
-
Dissect key organs and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter, along with standards of the injected dose.
-
Calculate the %ID/g for each tissue to validate the in vivo imaging data.
Visualizations
The following diagrams illustrate key concepts and workflows in PET imaging with ⁵⁵Co and ¹⁸F.
Conclusion
The choice between this compound and Fluorine-18 for PET imaging depends heavily on the specific research question and the biological process being investigated.
Fluorine-18 remains the radionuclide of choice for routine clinical PET and for studies requiring high spatial resolution and imaging agents with rapid pharmacokinetics. Its well-understood and versatile chemistry allows for the labeling of a vast array of small molecules and, with more complex multi-step syntheses, larger biomolecules.
This compound is a compelling option for longitudinal studies of biomolecules with slow pharmacokinetics, such as antibodies and large peptides, due to its significantly longer half-life. Its unique decay cascade, which includes prompt gamma emissions, offers the potential for innovative imaging paradigms like multiplexed PET. However, the higher positron energy of ⁵⁵Co may result in slightly lower spatial resolution compared to ¹⁸F. The radiochemistry of ⁵⁵Co is primarily based on chelation, which is a robust and straightforward method for labeling molecules that have been conjugated with a suitable chelator.
Ultimately, the continued development of novel radiolabeling methodologies for both isotopes will further expand their applications in molecular imaging and drug development, providing researchers with a powerful toolkit to visualize and understand complex biological systems.
References
Cobalt-55: A Superior Choice for High-Contrast PET Imaging
For researchers, scientists, and drug development professionals, the selection of a radionuclide for Positron Emission Tomography (PET) is a critical decision that directly impacts imaging quality and preclinical study outcomes. While several metallic PET isotopes are available, Cobalt-55 (⁵⁵Co) is emerging as a superior option, offering distinct advantages over commonly used isotopes such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Zirconium-89 (⁸⁹Zr). This guide provides an objective comparison of ⁵⁵Co with these alternatives, supported by experimental data, to inform the selection of the optimal isotope for your research needs.
Key Advantages of this compound
This compound's unique physical properties and favorable in vivo performance contribute to its growing prominence in PET imaging. Its relatively long half-life is well-suited for imaging larger molecules like antibodies and nanoparticles, which require longer circulation times to reach their targets. Furthermore, its high positron yield allows for the acquisition of high-quality images with lower injected doses, reducing radiation exposure to the subject. Preclinical studies have consistently demonstrated that ⁵⁵Co-labeled radiopharmaceuticals exhibit superior image contrast and higher tumor-to-background ratios compared to their ⁶⁴Cu and ⁶⁸Ga counterparts.
Physical Properties: A Head-to-Head Comparison
The fundamental characteristics of a PET isotope dictate its suitability for different imaging applications. The following table summarizes the key physical properties of ⁵⁵Co, ⁶⁸Ga, ⁶⁴Cu, and ⁸⁹Zr.
| Property | This compound (⁵⁵Co) | Gallium-68 (⁶⁸Ga) | Copper-64 (⁶⁴Cu) | Zirconium-89 (⁸⁹Zr) |
| Half-life | 17.53 hours[1] | 68 minutes[2] | 12.7 hours[3] | 78.41 hours[4] |
| Positron Yield (β⁺) | 76%[5] | 89%[6][7] | 17.8%[8] | 23%[9] |
| Maximum Positron Energy (MeV) | 1.5[5] | 1.9[6][10] | 0.653[8] | 0.902[9] |
| Mean Positron Energy (MeV) | 0.570[11][12] | 0.89[6][10] | 0.288[13] | 0.3955[14] |
Preclinical Performance: Evidence-Based Superiority
Comparative preclinical studies provide compelling evidence for the advantages of ⁵⁵Co in PET imaging.
Small Molecule Imaging: [⁵⁵Co]Co-PSMA-617 vs. [⁶⁸Ga]Ga-PSMA-617
A study comparing ⁵⁵Co- and ⁶⁸Ga-labeled PSMA-617 for imaging prostate cancer xenografts in mice demonstrated the superiority of the cobalt-labeled tracer. [⁵⁵Co]PSMA-617 exhibited high tumor uptake and significantly better tumor-to-background ratios that improved over time, confirming its potential for delayed clinical imaging.[5][14]
Key Findings:
-
Radiolabeling: Radiolabeling of PSMA-617 with ⁵⁵Co was achieved with yields greater than 99.5% and a radiochemical purity of 99.7%.[14][15]
-
Tumor-to-Blood Ratio: At 24 hours post-injection, [⁵⁷Co]PSMA-617 (used as a surrogate for ⁵⁵Co) showed a remarkable tumor-to-blood ratio of 3013.[14][15]
-
Tumor-to-Kidney Ratio: The tumor-to-kidney ratio for [⁵⁷Co]PSMA-617 significantly improved over time, reaching 4.3 at 24 hours post-injection.[14][15]
The following diagram illustrates the experimental workflow for this comparative study.
Caption: Workflow for comparing [⁵⁵Co]PSMA-617 and [⁶⁸Ga]PSMA-617.
Somatostatin (B550006) Receptor Imaging: [⁵⁵Co]Co-DOTATATE vs. [⁶⁴Cu]Cu-DOTATATE and [⁶⁸Ga]Ga-DOTATATE
In a head-to-head comparison for imaging somatostatin receptor-expressing tumors, [⁵⁵Co]Co-DOTATATE demonstrated significantly higher tumor-to-background ratios compared to both [⁶⁴Cu]Cu-DOTATATE and [⁶⁸Ga]Ga-DOTATATE.[16][17] The fast clearance of [⁵⁵Co]Co-DOTATATE from normal tissues resulted in excellent image contrast, particularly at later time points.[16][17]
Quantitative Comparison of Tumor-to-Organ Ratios:
| Radiotracer | Time Point | Tumor-to-Liver Ratio | Tumor-to-Kidney Ratio | Tumor-to-Muscle Ratio |
| [⁵⁵Co]Co-DOTATATE | 4h | 65 ± 16 | - | - |
| 24h | 50 ± 6 | 4x higher than ⁶⁴Cu | 11x higher than ⁶⁴Cu | |
| [⁶⁴Cu]Cu-DOTATATE | 4h | ~4.3 | - | - |
| 24h | ~1.7 | - | - | |
| [⁶⁸Ga]Ga-DOTATATE | 1h | ~13 | - | - |
Data adapted from Thisgaard et al., J Nucl Med, 2020.[16]
The production and application workflow for these radiotracers is depicted below.
Caption: Production and comparison of DOTATATE radiotracers.
Immuno-PET: Positioning ⁵⁵Co against ⁸⁹Zr
While direct comparative studies between ⁵⁵Co and ⁸⁹Zr for antibody imaging are limited, the physical properties of ⁵⁵Co suggest significant advantages. ⁸⁹Zr's long half-life (78.4 hours) is well-suited for antibody imaging, but its lower positron yield (23%) and the potential for in vivo release of the free radionuclide, which accumulates in bone, are notable drawbacks.[14][18] In contrast, ⁵⁵Co offers a significantly higher positron yield (76%), which can lead to better image quality with lower injected doses. Its 17.5-hour half-life is also suitable for imaging many antibody formats. A comparison between ⁶⁴Cu and ⁸⁹Zr for immuno-PET in a multiple myeloma model showed that while both tracers had good tumor uptake, ⁸⁹Zr exhibited higher non-specific bone uptake.[2][5] Given the superior performance of ⁵⁵Co over ⁶⁴Cu, it is plausible that ⁵⁵Co would also offer advantages over ⁸⁹Zr in terms of reduced non-target tissue accumulation and improved image contrast.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols from the cited studies.
Radiolabeling of PSMA-617 with this compound[9]
-
Preparation: PSMA-617 is dissolved in an acetate (B1210297) buffer (0.4 M, pH 4.4).
-
Reaction: The PSMA-617 solution is mixed with [⁵⁵Co]CoCl₂.
-
Heating: The reaction mixture is heated using microwave irradiation.
-
Quality Control: The radiochemical yield and purity are determined by radio-HPLC and instant thin-layer chromatography (ITLC).
Radiolabeling of DOTATATE with this compound[16]
-
Preparation: DOTATATE is buffered in sodium acetate (pH 4.6).
-
Reaction: The DOTATATE solution is mixed with [⁵⁵Co]CoCl₂ in 0.04 M HCl.
-
Heating: The mixture is heated to 90°C for 2 minutes using microwave irradiation.
-
Quality Control: Radiochemical purity is assessed by radio-HPLC.
Preclinical PET/CT Imaging Protocol (General)[7][9][16]
-
Animal Model: Tumor xenografts (e.g., LNCaP for PSMA, AR42J for SSTR) are established in immunocompromised mice.
-
Anesthesia: Mice are anesthetized with isoflurane (B1672236) before and during the imaging procedure.
-
Radiotracer Administration: A defined activity of the radiotracer is injected intravenously via the tail vein.
-
Image Acquisition: PET/CT scans are performed at specified time points post-injection (e.g., dynamic scan from 0-1 hour, and static scans at 4 and 24 hours).
-
Image Analysis: Regions of interest (ROIs) are drawn on the images to quantify radiotracer uptake in tumors and various organs.
-
Biodistribution: Following the final imaging session, mice are euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
Conclusion
This compound presents a compelling case as a preferred metallic PET isotope for a wide range of preclinical and potential clinical applications. Its optimal half-life, high positron yield, and demonstrated superiority in generating high-contrast images with low background signal make it an invaluable tool for researchers and drug developers. The experimental data clearly indicate that ⁵⁵Co-labeled radiopharmaceuticals can provide more sensitive and accurate in vivo data compared to those labeled with ⁶⁸Ga and ⁶⁴Cu. While further direct comparisons with ⁸⁹Zr are warranted, the physical properties of ⁵⁵Co suggest it holds significant potential to also become a leading radionuclide for immuno-PET. By choosing this compound, researchers can enhance the quality and reliability of their PET imaging studies, ultimately accelerating the development of new diagnostic and therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative [89Zr]Zr-Trastuzumab PET and Diffusion- Weighted MRI for Characterization of Metastatic HER2-Positive Breast Cancer with PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and comparison of three 89Zr-labeled anti-CLDN18.2 antibodies to noninvasively evaluate CLDN18.2 expression in gastric cancer: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. A PSMA Ligand Labeled with this compound for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Zirconium-89 Labeled Antibodies: A New Tool for Molecular Imaging in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanets.net [nanets.net]
- 12. Preclinical Pharmacokinetics and Dosimetry of an 89Zr Labelled Anti-PDL1 in an Orthotopic Lung Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Class of PSMA-617-Based Hybrid Molecules for Preoperative Imaging and Intraoperative Fluorescence Navigation of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 64Cu-PSMA-617: A novel PSMA-targeted radio-tracer for PET imaging in gastric adenocarcinoma xenografted mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Cobalt-55 Production Versus Other PET Isotopes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of positron emission tomography (PET) imaging is continually evolving, with a growing demand for novel radionuclides that offer unique advantages for specific applications in research and drug development. Among these, Cobalt-55 (⁵⁵Co) has emerged as a promising isotope, particularly for the imaging of slow biological processes and for theranostic applications. This guide provides an objective comparison of the production, characteristics, and potential cost-effectiveness of ⁵⁵Co against other commonly used PET isotopes, including Fluorine-18 (¹⁸F), Gallium-68 (⁶⁸Ga), and Zirconium-89 (⁸⁹Zr).
Data Presentation: A Comparative Overview of PET Isotopes
The selection of a PET isotope is a critical decision in the design of preclinical and clinical imaging studies. This choice is influenced by a variety of factors including the biological process under investigation, the pharmacokinetic profile of the radiotracer, and the logistical and economic aspects of isotope production. The following tables summarize the key characteristics and production parameters of ⁵⁵Co and its alternatives to facilitate a comprehensive comparison.
| Physical and Decay Characteristics | This compound (⁵⁵Co) | Fluorine-18 (¹⁸F) | Gallium-68 (⁶⁸Ga) | Zirconium-89 (⁸⁹Zr) |
| Half-life | 17.53 hours | 109.8 minutes | 67.7 minutes | 78.4 hours (3.3 days) |
| Positron Emission Branching Ratio (%) | 76% | 96.7% | 89% | 22.7% |
| Maximum Positron Energy (MeV) | 1.50 | 0.634 | 1.90 | 0.902 |
| Mean Positron Range in Water (mm) | ~1.7 | ~0.6 | ~2.9 | ~1.0 |
| Primary Production Method | Cyclotron | Cyclotron | Generator/Cyclotron | Cyclotron |
| Production and Yield Comparison | This compound (⁵⁵Co) | Fluorine-18 (¹⁸F) | Gallium-68 (⁶⁸Ga) | Zirconium-89 (⁸⁹Zr) |
| Typical Nuclear Reaction | ⁵⁸Ni(p,α)⁵⁵Co or ⁵⁴Fe(d,n)⁵⁵Co[1] | ¹⁸O(p,n)¹⁸F | ⁶⁸Ge/⁶⁸Ga generator or ⁶⁸Zn(p,n)⁶⁸Ga | ⁸⁹Y(p,n)⁸⁹Zr |
| Target Material | Enriched ⁵⁸Ni or ⁵⁴Fe[1] | Enriched ¹⁸O-water | ⁶⁸GeO₂ (generator) or Enriched ⁶⁸Zn | Yttrium-89 |
| Typical Production Yield | ~10.3 MBq/µAh from ⁵⁴Fe; ~9.3 MBq/µAh from ⁵⁸Ni[1] | High (>370 GBq/batch) | Generator dependent; Cyclotron can be high | ~5-21 MBq/µAh |
| Specific Activity | High (up to 55.6 GBq/µmol)[1] | High (carrier-free) | Generator dependent; Cyclotron can be high | High |
| Key Cost Considerations | High cost of enriched target material (⁵⁴Fe)[2] | Cost of enriched ¹⁸O-water | Cost of ⁶⁸Ge/⁶⁸Ga generator | Cost of cyclotron time and targetry |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful production and application of radiopharmaceuticals. Below are summaries of key experimental methodologies for the production and quality control of this compound.
Cyclotron Production of this compound via the ⁵⁸Ni(p,α)⁵⁵Co Reaction
1. Target Preparation:
-
High-purity, enriched ⁵⁸Ni powder is electroplated onto a gold disc.[3] The electroplating process involves dissolving the ⁵⁸Ni in an acidic solution and applying a voltage to deposit a thin, uniform layer of the material onto the gold substrate.[3]
2. Irradiation:
-
The ⁵⁸Ni target is irradiated with a proton beam from a medical cyclotron.[1] Typical irradiation parameters are a proton energy of 16 MeV and a beam current of up to 40 µA.[1] The duration of the irradiation is determined by the desired activity of ⁵⁵Co.
3. Target Dissolution and Purification:
-
Following irradiation, the target is allowed to cool to permit the decay of short-lived contaminants.[3]
-
The irradiated nickel layer is dissolved in strong acid, typically 9 M HCl.[4]
-
The resulting solution is loaded onto an anion exchange chromatography column (e.g., AG1-X8 resin).[3]
-
The column is washed with 9 M HCl to elute any nickel ions, while ⁵⁵Co remains bound to the resin.[4]
-
The purified ⁵⁵Co is then eluted from the column using a lower concentration of HCl (e.g., 0.5 M HCl).[3]
Quality Control of this compound Radiopharmaceuticals
Quality control (QC) is a critical step to ensure the safety and efficacy of radiopharmaceuticals before administration.[5]
1. Radionuclidic Purity:
-
Method: Gamma-ray spectroscopy using a high-purity germanium (HPGe) detector.
-
Procedure: The energy spectrum of the final ⁵⁵Co product is acquired and analyzed for the presence of any gamma-emitting impurities. The characteristic gamma rays of ⁵⁵Co (e.g., 931 keV) should be predominant.[4]
-
Acceptance Criteria: The radionuclidic purity should be high, for instance, >98.8% for ⁵⁵Co produced from ⁵⁸Ni.[1]
2. Radiochemical Purity:
-
Method: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6][7]
-
Procedure: A small aliquot of the radiolabeled compound is spotted on a TLC plate or injected into an HPLC system. The distribution of radioactivity is measured to determine the percentage of activity associated with the desired radiolabeled molecule versus impurities.[5]
-
Acceptance Criteria: Typically, the radiochemical purity should be ≥95%.
3. Specific Activity:
-
Method: Titration with a chelator such as DOTA, followed by TLC or HPLC analysis.[4]
-
Procedure: A known amount of the ⁵⁵Co is reacted with increasing concentrations of the chelator. The percentage of complexed ⁵⁵Co is determined, and the effective specific activity is calculated.[4]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Visualizing complex processes is crucial for understanding and communication in scientific research. The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and pathways relevant to the use of this compound.
Caption: Workflow for the production and use of [⁵⁵Co]PSMA-617 for PET imaging of prostate cancer.
Caption: General workflow for the quality control of radiopharmaceuticals.
Cost-Effectiveness Evaluation
A direct comparison of the production costs of different PET isotopes is complex and depends on various factors, including the local infrastructure (cyclotron availability and energy), cost of enriched target materials, and the scale of production. However, a qualitative cost-effectiveness analysis can be made by considering the unique advantages and disadvantages of each isotope in the context of specific research and clinical applications.
This compound:
-
Advantages: The 17.53-hour half-life of ⁵⁵Co is a significant advantage for imaging biological processes that occur over extended periods, such as the trafficking of monoclonal antibodies and nanoparticles.[4] This longer half-life also allows for centralized production and distribution to sites without a cyclotron. Furthermore, ⁵⁵Co forms a theranostic pair with the Auger electron-emitter ⁵⁸ᵐCo, offering the potential for both imaging and therapy with the same element.[8] Preclinical studies have shown that [⁵⁵Co]PSMA-617 provides superior imaging of prostate cancer compared to [⁶⁸Ga]PSMA-617, particularly at later time points.[9]
-
Disadvantages: A major drawback is the high cost of the enriched ⁵⁴Fe target material due to its low natural abundance.[2] Production via the ⁵⁸Ni(p,α) reaction is an alternative, but may result in co-production of other cobalt isotopes that need to be carefully separated.
Fluorine-18:
-
Advantages: ¹⁸F is the most widely used PET isotope, primarily due to the success of [¹⁸F]FDG in oncology.[10] Its production is well-established, with high yields and high specific activity. The relatively short half-life is suitable for imaging processes with rapid kinetics.
-
Disadvantages: The 110-minute half-life limits its use for imaging slow biological processes and necessitates a nearby cyclotron for production.
Gallium-68:
-
Advantages: The availability of ⁶⁸Ge/⁶⁸Ga generators allows for on-site production of ⁶⁸Ga without the need for a cyclotron, making it accessible to a wider range of facilities. This is a significant factor in its cost-effectiveness for many institutions.
-
Disadvantages: The short half-life of 68 minutes is a major limitation for imaging molecules with slow pharmacokinetics. The cost of the generator itself can be substantial, and its lifespan is limited by the half-life of the parent ⁶⁸Ge.
Zirconium-89:
-
Advantages: With a half-life of 3.3 days, ⁸⁹Zr is ideal for immuno-PET studies, allowing for the tracking of antibodies over several days to achieve optimal tumor-to-background ratios.
-
Disadvantages: Production of ⁸⁹Zr requires a cyclotron. The long half-life can also lead to a higher radiation dose to the patient.
Conclusion
The choice of a PET isotope is a multifaceted decision that requires careful consideration of the scientific question, the properties of the radiotracer, and the available resources. While the production of This compound faces the economic challenge of expensive enriched target materials, its unique half-life and potential as a theranostic agent make it a highly valuable tool for specific applications in oncology and drug development. For studies involving slow biological processes or the development of theranostic agents, the higher initial investment in ⁵⁵Co production may be justified by the superior data quality and translational potential. In contrast, Fluorine-18 and Gallium-68 remain the workhorses for routine clinical imaging and studies with rapid kinetics due to their well-established production methods and, in the case of ⁶⁸Ga, the convenience of generator-based production. Zirconium-89 occupies a niche for long-term antibody imaging. Ultimately, the cost-effectiveness of any PET isotope is best evaluated not just by its production cost, but by its ability to provide meaningful and actionable data to advance scientific research and improve patient outcomes.
References
- 1. Cyclotron production and radiochemical separation of 55Co and 58mCo from 54Fe, 58Ni and 57Fe targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-invasive radionuclide imaging of trace metal trafficking in health and disease: “PET metallomics” - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00033D [pubs.rsc.org]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. Cyclotron production of high specific activity 55Co and in vivo evaluation of the stability of 55Co metal-chelate-peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. nucleusrad.com [nucleusrad.com]
- 7. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 8. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A PSMA Ligand Labeled with this compound for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imaging of Tumour Metabolism: 18-FDG PET | Radiology Key [radiologykey.com]
In Vivo Showdown: DOTA vs. NOTA Chelators for Cobalt-55 Imaging
A comprehensive comparison of DOTA and NOTA chelators for Cobalt-55 based radiopharmaceuticals, providing researchers, scientists, and drug development professionals with a detailed analysis of their in vivo performance. This guide synthesizes experimental data to inform the selection of the optimal chelator for preclinical and clinical applications.
The choice of a chelator is a critical determinant of the in vivo stability and biodistribution of radiometal-based imaging agents. For this compound (⁵⁵Co), a positron-emitting radionuclide with a promising half-life of 17.5 hours for PET imaging, the selection between the widely used DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocyclic chelators can significantly impact diagnostic efficacy.[1][2] This guide provides a head-to-head comparison of ⁵⁵Co-DOTA and ⁵⁵Co-NOTA complexes, focusing on their in vivo stability and biodistribution profiles based on available experimental data.
Quantitative Performance Metrics: A Side-by-Side Comparison
The in vivo stability of ⁵⁵Co-labeled peptide complexes using derivatives of DOTA (DO3A) and NOTA (NO2A) has been directly compared, demonstrating the effectiveness of both chelators in preventing the release of free ⁵⁵Co.[1] The following tables summarize the key biodistribution data from a study in HCT-116 tumor-bearing mice, comparing ⁵⁵Co-DO3A-peptide and ⁵⁵Co-NO2A-peptide with free ⁵⁵CoCl₂ at 24 and 48 hours post-injection.
Table 1: Biodistribution of ⁵⁵Co-Complexes and Free ⁵⁵CoCl₂ at 24 Hours Post-Injection (% Injected Dose per Gram) [1]
| Organ | ⁵⁵CoCl₂ | ⁵⁵Co-NO2A-Peptide | ⁵⁵Co-DO3A-Peptide |
| Blood | 0.24 ± 0.05 | 0.17 ± 0.03 | 0.16 ± 0.02 |
| Heart | 2.8 ± 0.4 | 0.7 ± 0.1 | 0.7 ± 0.1 |
| Lung | 1.1 ± 0.2 | 0.4 ± 0.1 | 0.4 ± 0.1 |
| Liver | 6.1 ± 0.8 | 1.0 ± 0.2 | 1.1 ± 0.1 |
| Spleen | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.2 ± 0.0 |
| Kidneys | 2.5 ± 0.4 | 1.3 ± 0.2 | 1.3 ± 0.2 |
| Stomach | 0.8 ± 0.2 | 0.2 ± 0.0 | 0.2 ± 0.0 |
| Sm. Intestine | 0.8 ± 0.1 | 0.3 ± 0.1 | 0.3 ± 0.1 |
| Muscle | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.2 ± 0.0 |
| Bone | 1.0 ± 0.2 | 0.4 ± 0.1 | 0.4 ± 0.1 |
| Tumor | 1.5 ± 0.3 | 0.6 ± 0.1 | 0.6 ± 0.1 |
Table 2: Biodistribution of ⁵⁵Co-Complexes and Free ⁵⁵CoCl₂ at 48 Hours Post-Injection (% Injected Dose per Gram) [1]
| Organ | ⁵⁵CoCl₂ | ⁵⁵Co-NO2A-Peptide | ⁵⁵Co-DO3A-Peptide |
| Blood | 0.11 ± 0.02 | 0.08 ± 0.01 | 0.08 ± 0.01 |
| Heart | 2.5 ± 0.4 | 0.35 ± 0.05 | 0.35 ± 0.05 |
| Lung | 0.7 ± 0.1 | 0.2 ± 0.0 | 0.2 ± 0.0 |
| Liver | 3.1 ± 0.5 | 0.5 ± 0.1 | 0.5 ± 0.1 |
| Spleen | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Kidneys | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.8 ± 0.1 |
| Stomach | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Sm. Intestine | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.2 ± 0.0 |
| Muscle | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Bone | 0.6 ± 0.1 | 0.2 ± 0.0 | 0.2 ± 0.0 |
| Tumor | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.4 ± 0.1 |
Both ⁵⁵Co-metal-chelate complexes demonstrated good in vivo stability, significantly reducing uptake in the liver and heart compared to free ⁵⁵CoCl₂.[1][3][4][5] Specifically, at 24 hours, liver uptake was reduced by sixfold and heart uptake by fourfold.[1][3][4] At 48 hours, the reduction was even more pronounced, with a sevenfold decrease in heart uptake.[1][3][4] These findings indicate that both DOTA and NOTA derivatives effectively sequester ⁵⁵Co in vivo.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. The following sections outline the key protocols used in the in vivo comparison of ⁵⁵Co-DOTA and ⁵⁵Co-NOTA chelators.
Production of this compound
High-specific-activity ⁵⁵Co was produced via the ⁵⁸Ni(p,α)⁵⁵Co nuclear reaction.[1][5] The process involved the bombardment of an enriched ⁵⁸Ni target with protons in a cyclotron. Following bombardment, the ⁵⁵Co was separated and purified using anion exchange chromatography, resulting in an average recovery of 92% and an average specific activity of 1.96 GBq/μmol.[1][5]
Radiolabeling of Peptide Conjugates
The NOTA- and DOTA-conjugated peptides were radiolabeled with the produced ⁵⁵Co. For the DOTA conjugate, the reaction was carried out in an ammonium (B1175870) acetate (B1210297) buffer at pH 5.5 and incubated at 37°C for 30 minutes.[1] The ⁵⁵Co-DO3A and ⁵⁵Co-NO2A peptide complexes were radiolabeled at a rate of 3.7 MBq/μg.[1][5]
In Vivo Biodistribution Studies
The comparative in vivo biodistribution was assessed using HCT-116 tumor xenografted mice.[1][5] The mice were injected with ⁵⁵CoCl₂, ⁵⁵Co-NO2A-peptide, or ⁵⁵Co-DO3A-peptide.[1] At 24 and 48 hours post-injection, the animals were euthanized, and various organs and tissues were collected, weighed, and their radioactivity was measured using a gamma counter.[1] The results were expressed as the percentage of the injected dose per gram of tissue (%ID/g).[5]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key stages of the research.
Caption: Experimental workflow for the in vivo comparison of ⁵⁵Co-DOTA and ⁵⁵Co-NOTA chelators.
Caption: Logical relationship of the components in the ⁵⁵Co-labeled radiopharmaceuticals and their evaluation.
References
- 1. Cyclotron production of high specific activity 55Co and in vivo evaluation of the stability of 55Co metal-chelate-peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cyclotron Production of High-Specific Activity 55Co and In Vivo Evaluation of the Stability of 55Co Metal-Chelate-Peptide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Translational Potential of Cobalt-55 Labeled Agents: A Comparative Guide for Researchers
Cobalt-55 (⁵⁵Co) is emerging as a highly promising radionuclide for Positron Emission Tomography (PET) imaging, offering a unique combination of physical characteristics and chemical versatility that positions it as a strong candidate for clinical translation. Its relatively long half-life is well-suited for imaging macromolecules like antibodies and peptides, and its pairing with the Auger electron-emitting isotope, Cobalt-58m (⁵⁸mCo), presents a compelling case for theranostic applications—a unified platform for both diagnosis and therapy.[1][2][3] This guide provides an objective comparison of ⁵⁵Co-labeled agents with other alternatives, supported by preclinical experimental data, to assist researchers, scientists, and drug development professionals in evaluating its translational potential.
Physical Properties: ⁵⁵Co in Comparison to Other PET Radionuclides
The selection of a radionuclide is critical for developing a successful PET imaging agent. The physical properties of ⁵⁵Co, when compared to commonly used radiometals such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Zirconium-89 (⁸⁹Zr), highlight its advantages for specific applications, particularly for agents with slower biological clearance.
| Property | This compound (⁵⁵Co) | Gallium-68 (⁶⁸Ga) | Copper-64 (⁶⁴Cu) | Zirconium-89 (⁸⁹Zr) |
| Half-life (t₁/₂) | 17.5 hours[4] | 1.1 hours (68 min)[2] | 12.7 hours[1] | 78.4 hours (3.3 days)[5] |
| Positron Yield (β⁺ %) | 76%[1] | 89%[2] | 17.6%[6] | 22.7% |
| Mean β⁺ Energy (MeV) | 0.57[7] | 0.83 | 0.28 | 0.40 |
| Mean Positron Range (mm) | 2.1[8] | 3.6[8] | 0.6[8] | 1.2 |
| Primary Production Route | ⁵⁴Fe(d,n)⁵⁵Co[1][9] | ⁶⁸Ge/⁶⁸Ga generator | ⁶⁴Ni(p,n)⁶⁴Cu[1] | ⁸⁹Y(p,n)⁸⁹Zr |
| Key Imaging Application | Late time-point imaging of peptides, antibodies, and nanoparticles.[4] | Imaging of small molecules and peptides with rapid pharmacokinetics. | Imaging of various molecules; theranostic potential.[10] | Antibody-PET imaging (immuno-PET).[5] |
Preclinical Performance of ⁵⁵Co-Labeled Agents
Preclinical studies have demonstrated the potential of ⁵⁵Co-labeled agents in various cancer models. These agents consistently show high tumor uptake and, crucially, superior clearance from non-target tissues at later time points compared to other radiotracers, leading to excellent image contrast.
Quantitative Biodistribution Data of ⁵⁵Co-Labeled Agents (Preclinical)
The following table summarizes the biodistribution data from key preclinical studies, presented as the percentage of injected activity per gram of tissue (%IA/g).
| Agent | Tumor Model | Time p.i. | Tumor Uptake (%IA/g) | Liver Uptake (%IA/g) | Kidney Uptake (%IA/g) | Tumor/Liver Ratio | Tumor/Kidney Ratio | Reference |
| [⁵⁵Co]Co-DOTATATE | AR42J (NET) | 4 h | ~20 | ~0.3 | ~5 | ~65 | ~4 | [6] |
| 24 h | ~15 | ~0.3 | ~3.5 | ~50 | ~4.3 | [6] | ||
| [⁵⁵Co]PSMA-617 | LNCaP (Prostate) | 4 h | ~12 | ~0.5 | ~43 | ~24 | ~0.28 | [11] |
| 24 h | 10.5 | ~0.2 | ~2.4 | ~52.5 | 4.3 | [11] | ||
| [⁵⁵Co]Co-cm10 (Folate) | KB (Ovarian) | 4 h | 17 ± 2 | 2.5 ± 0.4 | 36 ± 7 | 6.8 | 0.47 | [7][12] |
| 24 h | 13 ± 2 | 1.0 ± 0.2 | 16 ± 4 | 13 | 0.81 | [7][12] | ||
| [⁵⁵Co]Co-rf42 (Folate) | KB (Ovarian) | 4 h | 17 ± 4 | 2.5 ± 0.5 | 53 ± 12 | 6.8 | 0.32 | [7][12] |
| 24 h | 15 ± 6 | 1.0 ± 0.1 | 21 ± 4 | 15 | 0.71 | [7][12] | ||
| [⁵⁵Co]Co-NT-Sarcage | HT29 (Colorectal) | 24 h | ~4 | ~2 | ~2.5 | ~2 | ~1.6 | [1] |
Head-to-Head Comparison: ⁵⁵Co vs. ⁶⁴Cu and ⁶⁸Ga Labeled Agents
Direct comparative studies are crucial for assessing the relative advantages of a new radiotracer. Several preclinical studies have compared ⁵⁵Co-labeled agents directly against their ⁶⁴Cu- and ⁶⁸Ga-labeled counterparts, consistently demonstrating the superior performance of ⁵⁵Co for delayed imaging.
Comparative Tumor-to-Background Ratios
| Agent Comparison | Time p.i. | Tumor-to-Liver Ratio | Tumor-to-Kidney Ratio | Tumor-to-Muscle Ratio | Key Finding | Reference |
| [⁵⁵Co]Co-DOTATATE vs. | 24 h | 50 ± 6 | 4 (approx.) | 11 (approx.) | [⁵⁵Co]Co-DOTATATE showed significantly higher tumor-to-background ratios due to faster clearance from normal tissues.[6] | [6][13] |
| [⁶⁴Cu]Cu-DOTATATE | 24 h | 1.7 (approx.) | 1 (approx.) | 1 (approx.) | The liver concentration for the ⁶⁴Cu agent increased over time, reducing contrast.[6] | [6][13] |
| [⁵⁵Co]Co-NOTA-PEG₂-RM26 vs. | 24 h | Higher | Higher | Higher | ⁵⁵Co-labeled conjugates provided better in vivo stability and overall higher tumor-to-non-tumor ratios.[10][14] | [10][14][15] |
| [⁶⁴Cu]Cu-NOTA-PEG₂-RM26 | 24 h | Lower | Lower | Lower | [⁶⁴Cu]Cu-NOTA-PEG₂-RM26 had significantly higher liver uptake.[14] | [10][14][15] |
| [⁵⁵Co]Co-Folate Agents vs. | 4 h | Higher | Lower/Similar | Higher | ⁵⁵Co-folates showed much higher tumor-to-liver ratios.[7] | [7][16] |
| [⁶⁴Cu]Cu-rf42 | 4 h | Lower | Higher | Lower | [⁶⁴Cu]Cu-rf42 showed higher tumor-to-kidney ratios.[7] | [7][16] |
Experimental Protocols and Methodologies
The successful translation of these agents relies on robust and reproducible experimental methods. Below are representative protocols for the production of ⁵⁵Co and a preclinical PET/CT imaging study.
Protocol 1: Cyclotron Production and Purification of ⁵⁵Co
This protocol is based on the ⁵⁴Fe(d,n)⁵⁵Co nuclear reaction, which is favored for producing high-purity ⁵⁵Co.[1][9]
-
Target Preparation: Isotopically enriched ⁵⁴Fe is electroplated onto a solid target disk (e.g., silver or copper).
-
Irradiation: The target is irradiated with a deuteron (B1233211) beam (typically 8-9 MeV) in a biomedical cyclotron.
-
Target Dissolution: After irradiation, the iron target material is dissolved in strong acid (e.g., HCl).
-
Purification: The dissolved solution is loaded onto an anion exchange chromatography column.
-
The column is washed with varying concentrations of HCl to elute iron and other metallic impurities.
-
The purified ⁵⁵Co is then eluted from the column.
-
-
Quality Control: The final product is tested for radionuclidic purity (using gamma spectroscopy), radiochemical purity, and specific activity.
Protocol 2: Preclinical PET/CT Imaging and Biodistribution in a Xenograft Mouse Model
This protocol is a generalized workflow based on methods described in several preclinical studies.[4][6][11]
-
Animal Model: Tumor xenografts are established by subcutaneously injecting human cancer cells (e.g., LNCaP, AR42J, KB) into immunocompromised mice (e.g., NOD-SCID or nude mice). Tumors are grown to a suitable size (e.g., ~5 mm diameter).[6][11]
-
Radiotracer Administration: The ⁵⁵Co-labeled agent (typically 1.7-4.6 MBq) is injected intravenously into the tail vein of the anesthetized mouse.[6]
-
PET/CT Imaging:
-
Mice are anesthetized (e.g., with 1.5-2% isoflurane) and placed on the scanner bed of a preclinical PET/CT scanner.[6]
-
A CT scan is acquired first for anatomical reference and attenuation correction.
-
Dynamic PET scans may be performed immediately after injection (e.g., 0-1 hour), followed by static scans at later time points (e.g., 4 and 24 hours post-injection).[6]
-
-
Image Reconstruction and Analysis:
-
PET data is reconstructed using algorithms like 3D ordered-subset expectation maximum (OSEM) or maximum a posteriori (MAP).[6][13]
-
Regions of interest (ROIs) are drawn on the fused PET/CT images for the tumor and various organs (liver, kidneys, muscle, etc.) to quantify radiotracer uptake, typically expressed as %IA/g.[6]
-
-
Ex Vivo Biodistribution (for validation):
-
At the final time point, mice are euthanized.
-
Tumor and major organs are excised, weighed, and their radioactivity is measured in a gamma counter.
-
The uptake in each tissue is calculated as %IA/g, providing a quantitative validation of the PET imaging data.
-
Visualizing the Pathway to Clinical Translation
The journey of a ⁵⁵Co-labeled agent from production to potential clinical use involves several key stages and offers distinct advantages over competitors.
Translational Potential and Future Outlook
The preclinical evidence strongly supports the clinical translation of ⁵⁵Co-labeled agents.[6]
Key Strengths:
-
Superior Image Contrast: The most significant advantage observed preclinically is the superior image contrast at delayed time points (4-24 hours).[6][13] This is driven by the faster clearance of ⁵⁵Co complexes from non-target organs like the liver and kidneys compared to ⁶⁴Cu-labeled counterparts.[4][6] This feature could be critical for detecting metastases in organs that typically have high background signals.
-
Optimal Half-Life: The 17.5-hour half-life of ⁵⁵Co is ideal for labeling molecules that require several hours to optimally accumulate in tumors, such as peptides, and is particularly well-suited for antibody fragments and other larger molecules.[4]
-
Theranostic Potential: The chemical identity of ⁵⁵Co and the therapeutic Auger electron emitter ⁵⁸mCo (t₁/₂ = 9.1 h) creates a perfect theranostic pair.[1][3] PET imaging with a ⁵⁵Co-labeled agent can provide accurate, patient-specific dosimetry to predict both the efficacy and potential toxicity of a subsequent therapy with the corresponding ⁵⁸mCo-labeled agent.[17][18]
Challenges to Overcome:
-
Radionuclide Production and Purity: While production methods are established, ensuring a consistent supply of high-purity ⁵⁵Co without long-lived isotopic impurities (like ⁵⁶Co and ⁵⁷Co) is a logistical challenge for widespread clinical use.[2][3] The use of highly enriched target materials is often necessary, which can be costly.[2]
-
Lack of Clinical Data: To date, the evaluation of ⁵⁵Co-labeled agents has been confined to preclinical studies. The transition to first-in-human clinical trials is the essential next step to validate the promising preclinical findings and assess the safety and efficacy in patients.[2][6]
-
Dosimetry: While dosimetry calculations based on preclinical data suggest that effective doses are comparable to other agents like [⁶⁴Cu]Cu-DOTATATE, human studies are needed for definitive assessment.[6][13]
This compound possesses a highly favorable combination of nuclear properties and preclinical performance characteristics for the development of next-generation radiopharmaceuticals. The compelling preclinical data, particularly the direct comparisons showing superior image contrast over established radionuclides like ⁶⁴Cu, strongly warrant its translation into clinical trials.[6] The powerful theranostic pairing with ⁵⁸mCo further enhances its potential, paving the way for a more personalized approach to cancer management where diagnostic imaging directly informs and guides targeted radionuclide therapy. Overcoming the current challenges in production and initiating clinical investigations will be pivotal in realizing the full translational potential of this compound labeled agents.
References
- 1. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Radiocobalt theranostic applications: current landscape, challenges, and future directions [frontiersin.org]
- 4. Cyclotron production of high specific activity 55Co and in vivo evaluation of the stability of 55Co metal-chelate-peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative analysis of positron emitters for theranostic applications based on small bioconjugates highlighting 43Sc, 61Cu and 45Ti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-invasive radionuclide imaging of trace metal trafficking in health and disease: “PET metallomics” - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00033D [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. A PSMA Ligand Labeled with this compound for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-collection.ethz.ch [research-collection.ethz.ch]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Preclinical Evaluation of the Copper-64 Labeled GRPR-Antagonist RM26 in Comparison with the this compound Labeled Counterpart for PET-Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New 55Co-labeled Albumin-Binding Folate Derivatives as Potential PET Agents for Folate Receptor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Theranostic this compound/58m for neurotensin receptor-mediated radiotherapy in vivo: A pilot study with dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Theranostic this compound/58m for neurotensin receptor-mediated radiotherapy in vivo: a pilot study with dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
Cobalt-55: The Clear Choice for Superior Late Time-Point PET Imaging Over Copper-64
For researchers, scientists, and drug development professionals engaged in positron emission tomography (PET), the selection of an appropriate radionuclide is paramount to achieving high-contrast images, particularly at delayed time points. When imaging biologics or small molecules with slow pharmacokinetics, the radioisotope must possess a sufficiently long half-life to allow for clearance from non-target tissues. While both Cobalt-55 (⁵⁵Co) and Copper-64 (⁶⁴Cu) are utilized in PET imaging, a comprehensive comparison of their properties and experimental data reveals a distinct advantage for ⁵⁵Co in late time-point applications, primarily due to its superior decay characteristics and greater in vivo stability.
A critical factor in achieving high-contrast images at later time points is the stability of the radiometal-chelate complex. Studies have shown that some ⁶⁴Cu complexes, particularly with the commonly used chelator DOTA, exhibit in vivo instability. This can lead to the transchelation of ⁶⁴Cu to other proteins or molecules in the body, resulting in non-specific uptake in organs like the liver.[1][2] This phenomenon can significantly increase background signal, thereby reducing the tumor-to-background ratio and compromising image quality at later time points.[1][2] In contrast, ⁵⁵Co-labeled radioconjugates have demonstrated better in vivo stability, leading to lower non-specific organ uptake and consequently higher image contrast.[3][4]
The inherent nuclear properties of ⁵⁵Co also contribute significantly to its superiority for late time-point imaging. With a half-life of 17.53 hours, ⁵⁵Co is well-suited for imaging at 24 hours post-injection and beyond, allowing ample time for the clearance of the radiotracer from non-target tissues.[1][5] Furthermore, ⁵⁵Co boasts a high positron yield of 75.9%, which is substantially greater than the 17.8% positron yield of ⁶⁴Cu.[1] This higher positron yield translates to a stronger signal per unit of radioactivity, enabling the acquisition of higher quality images.
Comparative Analysis of Physicochemical Properties
A direct comparison of the key physical decay properties of this compound and Copper-64 underscores the advantages of ⁵⁵Co for high-resolution, late time-point PET imaging.
| Property | This compound (⁵⁵Co) | Copper-64 (⁶⁴Cu) | Reference(s) |
| Half-life | 17.53 hours | 12.7 hours | [1][6] |
| Positron Yield (β⁺%) | 75.9% | 17.8% | [1] |
| Maximum Positron Energy (MeV) | 1.5 | 0.653 | [6] |
| Primary Gamma Emissions (keV) | 931.3 (75%) | None | [1] |
Experimental Evidence: Head-to-Head Comparison in a Preclinical Model
A study directly comparing [⁵⁵Co]Co-DOTATATE and [⁶⁴Cu]Cu-DOTATATE in mice bearing somatostatin (B550006) receptor-expressing tumors provides compelling evidence of the superior performance of the cobalt-based radiotracer for late time-point imaging. The results demonstrated significantly higher tumor-to-background ratios for [⁵⁵Co]Co-DOTATATE at both 4 and 24 hours post-injection.
| Tumor-to-Organ Ratio | [⁵⁵Co]Co-DOTATATE (4h) | [⁶⁴Cu]Cu-DOTATATE (4h) | [⁵⁵Co]Co-DOTATATE (24h) | [⁶⁴Cu]Cu-DOTATATE (24h) | Reference(s) |
| Tumor-to-Liver | 65 ± 16 | ~4.3 | 50 ± 6 | ~1.7 | [1] |
| Tumor-to-Kidney | Not specified | Not specified | Significantly Higher | Lower | [1] |
| Tumor-to-Muscle | Not specified | Not specified | Significantly Higher | Lower | [1] |
Note: Values for [⁶⁴Cu]Cu-DOTATATE at 4h and 24h are estimated from graphical data presented in the cited source.
The data clearly indicates that [⁵⁵Co]Co-DOTATATE provides substantially better image contrast, particularly in the liver, which is a common site for metastasis. The decreasing tumor-to-liver ratio for [⁶⁴Cu]Cu-DOTATATE over time is suggestive of in vivo instability and subsequent accumulation of free ⁶⁴Cu in the liver.[1]
Experimental Protocols
Radionuclide Production
-
This compound: Produced via the ⁵⁴Fe(d,n)⁵⁵Co nuclear reaction.[1]
-
Copper-64: Produced via the ⁶⁴Ni(p,n)⁶⁴Cu nuclear reaction.[1]
Radiolabeling of DOTATATE
-
[⁵⁵Co]Co-DOTATATE: ⁵⁵Co was incubated with DOTATATE in a sodium acetate (B1210297) buffer.[1]
-
[⁶⁴Cu]Cu-DOTATATE: ⁶⁴Cu was incubated with DOTATATE in a 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) buffer.[1]
Animal Model and Imaging
-
Animal Model: NOD-SCID mice with subcutaneous AR42J tumors (somatostatin receptor-expressing).[1]
-
Imaging Protocol: Dynamic PET/CT scans were performed from 0-1 hour post-injection for both radiotracers. Additional static scans were acquired at 4 and 24 hours post-injection for [⁵⁵Co]Co-DOTATATE and [⁶⁴Cu]Cu-DOTATATE.[1]
Visualizing the Rationale for Choosing ⁵⁵Co
The decision-making process for selecting a radionuclide for late time-point imaging can be visualized as a logical workflow.
References
- 1. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Preclinical Evaluation of the Copper-64 Labeled GRPR-Antagonist RM26 in Comparison with the this compound Labeled Counterpart for PET-Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper-64 Radiopharmaceuticals for Oncologic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tumor Uptake for Cobalt-55 and Copper-64 Labeled Peptides in Preclinical Models
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of peptides labeled with Cobalt-55 (⁵⁵Co) and Copper-64 (⁶⁴Cu) for positron emission tomography (PET) imaging of tumors. This analysis is supported by a synthesis of experimental data from preclinical studies.
The selection of a radionuclide is a critical step in the development of radiopharmaceuticals for cancer imaging and therapy. Both ⁵⁵Co and ⁶⁴Cu are promising positron-emitting radionuclides that can be chelated to peptides targeting various tumor-associated receptors. Their distinct physical and chemical properties, however, can significantly influence the in vivo behavior and imaging characteristics of the resulting radiolabeled peptides. This guide presents a comparative overview of their performance, focusing on tumor uptake and biodistribution.
Key Performance Metrics: A Tabular Comparison
The following tables summarize quantitative data from preclinical studies comparing the tumor uptake and organ distribution of peptides labeled with ⁵⁵Co and ⁶⁴Cu. These studies utilize various peptide ligands targeting different receptors, providing a broad perspective on the relative performance of these two radionuclides.
| Radiotracer Comparison | Animal Model | Tumor Model | Time Point | Tumor Uptake (%ID/g) | Reference |
| [⁵⁵Co]Co-DOTATATE | NOD-SCID Mice | AR42J (SSTR-expressing) | 1 h | ~15 | [1] |
| [⁶⁴Cu]Cu-DOTATATE | NOD-SCID Mice | AR42J (SSTR-expressing) | 1 h | ~12 | [1] |
| [⁵⁵Co]Co-NOTA-NT-20.3 | Mice | HT29 (NTSR1-expressing) | 24 h | Not explicitly stated in %ID/g, but SUV data available | [2] |
| [⁶⁴Cu]Cu-NOTA-NT-20.3 | Mice | HT29 (NTSR1-expressing) | 24 h | Not explicitly stated in %ID/g, but SUV data available | [2] |
| [⁵⁷Co]PSMA-617 | LNCaP Xenograft Mice | LNCaP (PSMA-positive) | 1 h | 12.9 | [3] |
| [⁵⁷Co]PSMA-617 | LNCaP Xenograft Mice | LNCaP (PSMA-positive) | 24 h | 10.5 | [3] |
Note: ⁵⁷Co is often used as a surrogate for ⁵⁵Co in biodistribution studies due to its longer half-life, which facilitates ex vivo analysis. The biodistribution is expected to be comparable.
| Radiotracer Comparison | Time Point | Tumor-to-Liver Ratio | Tumor-to-Kidney Ratio | Tumor-to-Muscle Ratio | Reference |
| [⁵⁵Co]Co-DOTATATE | 4 h | 65 ± 16 | - | - | [1] |
| [⁶⁴Cu]Cu-DOTATATE | 4 h | ~4.3 | - | - | [1] |
| [⁵⁵Co]Co-DOTATATE | 24 h | 50 ± 6 | 4x higher than ⁶⁴Cu | 11x higher than ⁶⁴Cu | [1] |
| [⁶⁴Cu]Cu-DOTATATE | 24 h | ~1.7 | - | - | [1] |
| [⁵⁵Co]Co-NOTA-NT-20.3 | 24 h | Superior to ⁶⁴Cu | - | - | [2] |
| [⁶⁴Cu]Cu-NOTA-NT-20.3 | 24 h | - | - | - | [2] |
| [⁵⁷Co]PSMA-617 * | 24 h | - | 4.3 | 3013 (Tumor-to-Blood) | [3] |
Note: ⁵⁷Co is often used as a surrogate for ⁵⁵Co in biodistribution studies.
In Vitro Cellular Uptake
A study comparing the neurotensin (B549771) receptor 1 (NTSR1)-targeting peptide NOTA-NT-20.3 labeled with different radionuclides showed the following cellular uptake in HT29 cells:
| Radiotracer | Cellular Uptake (%ID/mg) | Reference |
| [⁵⁵Co]Co-NOTA-NT-20.3 | 18.70 ± 1.30 | [2] |
| [⁶⁴Cu]Cu-NOTA-NT-20.3 | 15.46 ± 0.91 | [2] |
| [⁶⁸Ga]Ga-NOTA-NT-20.3 | 10.94 ± 0.46 | [2] |
These in vitro results suggest a potentially higher cellular uptake for the ⁵⁵Co-labeled peptide compared to its ⁶⁴Cu counterpart.[2]
Discussion of Comparative Performance
Preclinical data consistently demonstrates that ⁵⁵Co-labeled peptides can offer significant advantages in terms of imaging contrast. Studies with [⁵⁵Co]Co-DOTATATE have shown substantially higher tumor-to-background ratios, particularly tumor-to-liver ratios, at later time points compared to [⁶⁴Cu]Cu-DOTATATE.[1] This is attributed to the faster clearance of [⁵⁵Co]Co-DOTATATE from normal tissues.[1] For neuroendocrine tumor imaging, where liver metastases are common, this characteristic of ⁵⁵Co-labeled peptides is particularly advantageous.[1]
Similarly, in the context of neurotensin receptor imaging, [⁵⁵Co]Co-NOTA-NT-20.3 outperformed [⁶⁴Cu]Cu-NOTA-NT-20.3, with superior tumor-to-heart ratios at 24 hours post-injection.[2] This was linked to the observation that as the tracer is metabolized, the released copper is taken up by the liver, whereas cobalt is not, leading to lower background signal with the ⁵⁵Co-labeled peptide.[2]
Furthermore, studies comparing gastrin-releasing peptide receptor (GRPR) antagonists labeled with ⁶⁴Cu and ⁵⁷Co (as a surrogate for ⁵⁵Co) indicated that the cobalt-labeled radioconjugates exhibited better in vivo stability and overall higher tumor-to-non-tumor ratios.[4][5][6]
Experimental Protocols
A generalized workflow for the preclinical evaluation of radiolabeled peptides is essential for obtaining reliable and comparable data. The methodologies outlined below are representative of the key experiments cited in the comparative analysis.
Radiolabeling of Peptides
General Principle: The radiolabeling process involves the chelation of the metallic radionuclide (⁵⁵Co or ⁶⁴Cu) by a chelator that is conjugated to the peptide. The choice of chelator (e.g., DOTA, NOTA, NODAGA) can influence the stability and biodistribution of the radiopharmaceutical.
-
Copper-64 Labeling: ⁶⁴CuCl₂ is typically incubated with the chelator-conjugated peptide in a suitable buffer, such as ammonium (B1175870) acetate (B1210297), at an optimized pH and temperature.[7][8] For example, TETA-conjugated peptides can be labeled with ⁶⁴Cu at room temperature for 30 minutes, while CB-TE2A-conjugated peptides may require heating at 95°C for 2 hours.[7]
-
This compound Labeling: ⁵⁵CoCl₂ is reacted with the chelator-conjugated peptide. For instance, the labeling of PSMA-617 with ⁵⁵Co can be achieved in an acetate buffer at pH 4.4 with microwave heating.[3]
In Vitro Cell Binding and Internalization Assays
These assays are crucial for determining the affinity and specificity of the radiolabeled peptide for its target receptor on cancer cells.
-
Cell Culture: Tumor cell lines overexpressing the target receptor (e.g., AR42J for somatostatin (B550006) receptors, HT29 for neurotensin receptors, LNCaP for PSMA) are cultured under standard conditions.
-
Binding Assay: Cells are incubated with increasing concentrations of the radiolabeled peptide at 4°C to determine the dissociation constant (Kd). Non-specific binding is determined by co-incubation with a large excess of the unlabeled peptide.
-
Internalization Assay: Cells are incubated with the radiolabeled peptide at 37°C for various time points. The surface-bound and internalized radioactivity are then separated and measured to assess the rate and extent of internalization.
In Vivo Biodistribution Studies in Animal Models
These studies provide quantitative data on the uptake and clearance of the radiolabeled peptide in tumors and various organs.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Xenograft Implantation: The chosen cancer cell line is subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a suitable size for imaging and biodistribution studies.
-
Radiotracer Administration: A known amount of the radiolabeled peptide is administered intravenously to the tumor-bearing mice.
-
Tissue Harvesting and Measurement: At predefined time points (e.g., 1, 4, 24 hours post-injection), mice are euthanized, and tumors and major organs are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
PET/CT Imaging
PET/CT imaging allows for the non-invasive visualization of the radiotracer distribution in vivo.
-
Imaging Protocol: Tumor-bearing mice are anesthetized and injected with the radiolabeled peptide.
-
Image Acquisition: Dynamic or static PET scans are acquired at various time points post-injection. A CT scan is also performed for anatomical co-registration.
-
Image Analysis: Regions of interest (ROIs) are drawn over the tumor and major organs on the co-registered PET/CT images to quantify the radioactivity concentration, often expressed as the Standardized Uptake Value (SUV).
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict a generalized experimental workflow and a simplified signaling pathway relevant to some of the compared peptides.
A generalized workflow for the preclinical evaluation of radiolabeled peptides.
Simplified signaling pathway for somatostatin receptors like SSTR2.[9][10]
Conclusion
The comparative analysis of preclinical data suggests that ⁵⁵Co-labeled peptides hold significant promise for tumor imaging, often providing superior image contrast and higher tumor-to-background ratios compared to their ⁶⁴Cu-labeled counterparts. This is largely attributed to more favorable clearance profiles from non-target organs. While both radionuclides enable effective tumor targeting, the choice between ⁵⁵Co and ⁶⁴Cu will ultimately depend on the specific peptide, the cancer type being targeted, and the desired imaging time points. The detailed experimental protocols and workflows provided in this guide serve as a foundation for researchers to design and execute robust comparative studies in the development of novel radiopharmaceuticals.
References
- 1. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A PSMA Ligand Labeled with this compound for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of the Copper-64 Labeled GRPR-Antagonist RM26 in Comparison with the this compound Labeled Counterpart for PET-Imaging of Prostate Cancer | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Evaluation of the Copper-64 Labeled GRPR-Antagonist RM26 in Comparison with the this compound Labeled Counterpart for PET-Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiolabeling of TETA- and CB-TE2A-conjugated peptides with copper-64 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Benchmarking Cobalt-55 Radiopharmaceuticals: A Comparative Guide to the Clinical Gold Standard
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of nuclear medicine, the quest for radiopharmaceuticals with superior imaging and therapeutic properties is paramount. Cobalt-55 (⁵⁵Co), a positron-emitting radionuclide, is emerging as a promising candidate for Positron Emission Tomography (PET) imaging, offering several potential advantages over current clinical gold standards. This guide provides an objective comparison of ⁵⁵Co-based radiopharmaceuticals against established clinical agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
A New Contender in PET Imaging: The Promise of this compound
This compound is gaining attention due to its favorable decay characteristics, including a high positron branching ratio and a half-life that is well-suited for radiolabeling macromolecules.[1] These properties may offer advantages over commonly used PET isotopes such as Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F).[1] The unique coordination chemistry of cobalt facilitates stable complexation with various chelators, which enhances in vivo stability and targeting efficacy when conjugated to biomolecules like peptides and antibodies.[1]
This guide will focus on the two primary areas where ⁵⁵Co-radiopharmaceuticals are being actively investigated: neuroendocrine tumors (NETs) and prostate cancer.
Neuroendocrine Tumor Imaging: ⁵⁵Co-DOTATATE vs. ⁶⁸Ga-DOTATATE and ⁶⁴Cu-DOTATATE
The current clinical gold standard for PET imaging of neuroendocrine tumors that overexpress somatostatin (B550006) receptors (SSTRs) is ⁶⁸Ga-DOTATATE.[2] However, preclinical studies suggest that ⁵⁵Co-DOTATATE may offer superior imaging characteristics.
Quantitative Comparison of PET Tracers for Neuroendocrine Tumors
| Feature | [⁵⁵Co]Co-DOTATATE | [⁶⁸Ga]Ga-DOTATATE | [⁶⁴Cu]Cu-DOTATATE |
| Half-life | 17.53 hours[1][3] | 68 minutes[3] | 12.7 hours[1] |
| Positron Yield | 77%[1][3] | 89%[3] | 17.6%[4] |
| Tumor-to-Liver Ratio (at 4h) | 65 ± 16[4] | Not typically imaged at 4h | ~4.3 (calculated from data)[4] |
| Tumor-to-Kidney Ratio (at 24h) | Significantly higher than ⁶⁴Cu[4] | Not imaged at 24h | Lower than ⁵⁵Co[4] |
| Tumor-to-Muscle Ratio (at 24h) | Significantly higher than ⁶⁴Cu[4] | Not imaged at 24h | Lower than ⁵⁵Co[4] |
Data from preclinical studies in mice bearing AR42J tumors.[4]
The longer half-life of ⁵⁵Co allows for imaging at later time points (24 hours or more) after injection.[3][5] This extended window enables greater clearance of the radiotracer from non-target tissues, leading to significantly improved image contrast and higher tumor-to-background ratios compared to ⁶⁸Ga-DOTATATE and ⁶⁴Cu-DOTATATE.[4][6] In preclinical models, [⁵⁵Co]Co-DOTATATE demonstrated significantly higher tumor-to-liver, tumor-to-kidney, and tumor-to-muscle ratios.[4]
Experimental Protocol: Production and Radiolabeling of [⁵⁵Co]Co-DOTATATE
Production of this compound: ⁵⁵Co is typically produced via the ⁵⁴Fe(d,n)⁵⁵Co nuclear reaction on a cyclotron.[3][4] Enriched ⁵⁴Fe is used as the target material.
Radiolabeling:
-
⁵⁵Co is purified from the target material using ion exchange chromatography.
-
The purified ⁵⁵CoCl₂ is reacted with the DOTATATE peptide in a suitable buffer (e.g., sodium acetate).
-
The reaction mixture is heated to facilitate the chelation of ⁵⁵Co by the DOTA macrocycle.
-
The final product, [⁵⁵Co]Co-DOTATATE, is purified and its radiochemical purity is assessed by techniques such as radio-HPLC.[4]
Signaling Pathway: Targeting Somatostatin Receptor 2 (SSTR2)
Caption: Targeting SSTR2 on neuroendocrine tumor cells with [⁵⁵Co]Co-DOTATATE.
Prostate Cancer Imaging: ⁵⁵Co-PSMA vs. ⁶⁸Ga-PSMA
For prostate cancer, the clinical gold standard for PET imaging is based on ligands targeting the prostate-specific membrane antigen (PSMA), most commonly ⁶⁸Ga-PSMA-11.[7][8] Similar to the case with NETs, ⁵⁵Co-labeled PSMA ligands are being investigated for their potential to improve upon the current standard.
Quantitative Comparison of PET Tracers for Prostate Cancer
| Feature | [⁵⁵Co]Co-DOTA-PSMA-617 | [⁶⁸Ga]Ga-PSMA-11 |
| Half-life | 17.53 hours[1] | 68 minutes[3] |
| Imaging Window | Allows for delayed imaging (e.g., 24h)[9] | Limited to a few hours post-injection[9] |
| Potential Advantage | Improved clearance from non-target tissues, potentially higher sensitivity[9] | Well-established clinical utility[7] |
| Tumor Uptake | High specific tumor uptake observed in preclinical models[1][10] | High tumor uptake is the basis of its clinical success[7] |
Direct comparative quantitative data from head-to-head clinical trials are still emerging.
The longer half-life of ⁵⁵Co is a significant potential advantage in PSMA imaging.[9] It allows for delayed imaging, which can lead to better clearance of the radiotracer from the bladder, a common site of high background activity with ⁶⁸Ga-PSMA that can obscure nearby lesions.[9] This could potentially improve the detection of recurrent disease, especially in the pelvic region.[9]
Experimental Workflow: From Production to PET Imaging
Caption: General workflow for the production and application of ⁵⁵Co-radiopharmaceuticals.
The Theranostic Promise: ⁵⁵Co as a Partner for ⁵⁸ᵐCo Therapy
A significant advantage of ⁵⁵Co is its potential as a theranostic pair with Cobalt-58m (⁵⁸ᵐCo).[1][3][10] ⁵⁵Co for PET imaging can be used to predict the dosimetry and therapeutic efficacy of ⁵⁸ᵐCo, an Auger electron emitter with therapeutic potential.[1][10] This "see what you treat" approach is a cornerstone of personalized medicine in oncology. Preclinical studies have shown that [⁵⁸ᵐCo]Co-DOTA-PSMA-617 can increase the median survival in tumor-bearing mice.[1][10]
Challenges and Future Directions
Despite the promising preclinical data, the translation of ⁵⁵Co-radiopharmaceuticals to routine clinical use faces challenges. These include the need for scalable production of ⁵⁵Co, optimization of dosimetry, and the execution of large-scale clinical trials to definitively establish their superiority over current gold standards.[1]
Conclusion
This compound radiopharmaceuticals represent a promising new frontier in PET imaging. Their favorable physical characteristics and the compelling preclinical data, particularly for neuroendocrine tumor and prostate cancer imaging, warrant further investigation. The potential for a theranostic pairing with ⁵⁸ᵐCo further enhances the appeal of this emerging class of radiopharmaceuticals. As research progresses and clinical data becomes available, ⁵⁵Co-based agents may soon offer a superior alternative to the current clinical gold standards, ultimately benefiting patients with improved diagnostic accuracy and personalized treatment strategies.
References
- 1. Frontiers | Radiocobalt theranostic applications: current landscape, challenges, and future directions [frontiersin.org]
- 2. netrf.org [netrf.org]
- 3. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of Gallium-68 PSMA PET/CT Imaging in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. appliedradiology.com [appliedradiology.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Radiocobalt theranostic applications: current landscape, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of Cobalt-55 Versus Other Radiometals for Theranostics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of theranostics, a paradigm that combines diagnostic imaging and targeted radionuclide therapy, is rapidly evolving. The selection of an appropriate radiometal is paramount to the success of a theranostic agent. This guide provides a critical review of Cobalt-55 in comparison to other prominent radiometals—Copper-64, Gallium-68, and Lutetium-177—offering a comprehensive analysis of their properties and performance based on available experimental data.
Executive Summary
This compound (⁵⁵Co) is emerging as a promising positron-emitting radionuclide for diagnostic PET imaging, offering a unique set of characteristics that position it favorably against more established radiometals. Its relatively long half-life of 17.5 hours is advantageous for imaging biological processes that occur over extended periods and allows for centralized production and distribution.[1][2][3] When paired with its matched therapeutic counterpart, Cobalt-58m (⁵⁸ᵐCo), it forms a powerful theranostic duo for Auger electron therapy.[1][2][4][5] This guide will delve into a comparative analysis of ⁵⁵Co with ⁶⁴Cu, ⁶⁸Ga, and ¹⁷⁷Lu, focusing on their physical properties, performance in preclinical studies, and the experimental protocols that underpin these findings.
Comparative Analysis of Radiometal Properties
A clear understanding of the physical decay characteristics of each radiometal is fundamental to appreciating their utility in theranostic applications.
| Property | This compound (⁵⁵Co) | Copper-64 (⁶⁴Cu) | Gallium-68 (⁶⁸Ga) | Lutetium-177 (¹⁷⁷Lu) |
| Half-life | 17.53 hours[1] | 12.7 hours | 68 minutes | 6.65 days[6] |
| Decay Mode | β+ (77%), EC (23%)[1] | β+ (17.6%), β- (38.4%), EC (43.9%) | β+ (89%), EC (11%) | β- (100%) |
| Positron Energy (Eβ+max) | 1.5 MeV | 0.653 MeV | 1.9 MeV | N/A |
| Gamma Emissions for Imaging | 931 keV (75%)[1] | Annihilation photons (511 keV) | Annihilation photons (511 keV) | 113 keV (6.4%), 208 keV (11%)[7] |
| Therapeutic Particle | Auger electrons (from ⁵⁸ᵐCo)[8][9][10] | β- particles, Auger electrons | N/A | β- particles |
| Production | Cyclotron: ⁵⁴Fe(d,n)⁵⁵Co, ⁵⁸Ni(p,α)⁵⁵Co[11][12][13] | Cyclotron: ⁶⁴Ni(p,n)⁶⁴Cu[12] | ⁶⁸Ge/⁶⁸Ga generator | Reactor |
Preclinical Performance: A Head-to-Head Comparison
Preclinical studies provide crucial insights into the in vivo behavior of radiolabeled compounds. The following tables summarize key performance metrics from comparative studies.
Imaging Performance: Tumor-to-Background Ratios
Higher tumor-to-background ratios are indicative of better image contrast and tumor delineation.
| Radiopharmaceutical | Target | Animal Model | Time Point | Tumor-to-Liver Ratio | Tumor-to-Kidney Ratio | Tumor-to-Muscle Ratio | Reference |
| [⁵⁵Co]Co-DOTATATE | SSTR | AR42J tumor-bearing mice | 24 h | 50 ± 6 | - | - | [12][14] |
| [⁶⁴Cu]Cu-DOTATATE | SSTR | AR42J tumor-bearing mice | 24 h | ~1.7 | - | - | [12][14] |
| [⁶⁸Ga]Ga-DOTATATE | SSTR | AR42J tumor-bearing mice | 1 h | ~10 | - | - | [12][14] |
| [⁵⁷Co]Co-NOTA-PEG₂-RM26 | GRPR | PC-3 tumor-bearing mice | 3 h | Higher than ⁶⁴Cu counterpart | Higher than ⁶⁴Cu counterpart | Higher than ⁶⁴Cu counterpart | [15][16] |
| [⁶⁴Cu]Cu-NOTA-PEG₂-RM26 | GRPR | PC-3 tumor-bearing mice | 3 h | Lower than ⁵⁷Co counterpart | Lower than ⁵⁷Co counterpart | Lower than ⁵⁷Co counterpart | [15][16] |
| [⁶⁸Ga]Ga-PSMA-11 | PSMA | Recurrent Prostate Cancer Patients | 1 h | Higher T/B than ¹⁸F-Choline | - | - | [17] |
Note: Specific values are provided where available in the source material. "Higher" or "Lower" indicates a qualitative comparison from the cited studies.
Therapeutic Efficacy
The ultimate goal of the therapeutic component is to effectively treat the targeted malignancy.
| Radiopharmaceutical | Target | Animal Model | Key Finding | Reference |
| [⁵⁸ᵐCo]Co-DOTATATE | SSTR | AR42J cells (in vitro) | Significantly more efficient in cell killing per cumulated decay than [¹¹¹In]- and [¹⁷⁷Lu]-DOTATATE.[9] | [9] |
| [¹⁷⁷Lu]Lu-Ibu-DAB-PSMA | PSMA | PC-3 PIP tumor-bearing mice | Higher mean absorbed tumor dose (6.6 ± 0.8 Gy/MBq) compared to [¹⁷⁷Lu]Lu-PSMA-617 (4.5 ± 0.7 Gy/MBq).[18] | [18] |
| [¹⁷⁷Lu]Lu-DOTA-PSMA | PSMA | 22Rv1 xenograft mice | Significant tumor growth inhibition compared to control. | [19] |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the evaluation of novel radiopharmaceuticals.
Radiolabeling of Peptides with this compound
This protocol outlines a general procedure for labeling a DOTA-conjugated peptide with ⁵⁵Co.
Materials:
-
⁵⁵CoCl₂ in 0.01 M HCl
-
DOTA-conjugated peptide (e.g., DOTATATE)
-
Sodium acetate (B1210297) buffer (0.4 M, pH 4.4)
-
Sterile, metal-free reaction vial
-
Heating block or microwave synthesizer
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a sterile reaction vial, dissolve the DOTA-conjugated peptide in sodium acetate buffer.
-
Add the ⁵⁵CoCl₂ solution to the peptide solution.
-
Heat the reaction mixture. Optimal conditions may vary, but a common starting point is 95°C for 15-30 minutes. Microwave heating can significantly reduce reaction times.
-
After cooling to room temperature, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A mobile phase of 50 mM EDTA can be used to separate labeled peptide from free ⁵⁵Co.[13]
-
If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unreacted ⁵⁵Co and other impurities.
In Vitro Serum Stability Assay
This assay assesses the stability of the radiolabeled compound in the presence of serum proteins.
Materials:
-
Radiolabeled compound
-
Fresh human or mouse serum
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Acetonitrile (ice-cold)
-
Centrifuge
-
Radio-TLC or radio-HPLC system
Procedure:
-
Add a small volume of the radiolabeled compound to a larger volume of serum in a microcentrifuge tube.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24 hours), take an aliquot of the serum mixture.
-
Precipitate the serum proteins by adding ice-cold acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of free radiometal or degraded radiolabeled compound using radio-TLC or radio-HPLC.[20]
In Vivo Tumor Uptake Quantification
This protocol describes a general workflow for assessing tumor uptake in a xenograft mouse model using PET imaging.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Radiolabeled compound
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Well counter for ex vivo biodistribution
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer a known activity of the radiolabeled compound via tail vein injection.
-
Perform dynamic or static PET/CT scans at various time points post-injection (e.g., 1, 4, 24 hours).
-
Reconstruct the PET images and co-register them with the CT images for anatomical reference.
-
Draw regions of interest (ROIs) around the tumor and other organs of interest (e.g., liver, kidneys, muscle) on the fused images.
-
Calculate the tracer uptake in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[21][22][23][24]
-
For ex vivo biodistribution, euthanize the animals after the final imaging session, dissect the tumor and other organs, weigh them, and measure the radioactivity in each tissue using a well counter.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: Mechanism of Action for ¹⁷⁷Lu-DOTATATE Therapy.
Caption: Preclinical Evaluation Workflow.
Discussion and Future Perspectives
This compound presents a compelling case as a theranostic radionuclide. Its favorable half-life allows for flexible imaging protocols and centralized distribution, a significant logistical advantage over the short-lived ⁶⁸Ga.[1] Preclinical data, particularly with DOTATATE, demonstrates that [⁵⁵Co]Co-DOTATATE can achieve significantly higher tumor-to-background ratios at later time points compared to both [⁶⁴Cu]Cu-DOTATATE and [⁶⁸Ga]Ga-DOTATATE, leading to superior image contrast.[11][12][14] This is attributed to faster clearance from non-target tissues.[11][14]
The theranostic pairing of ⁵⁵Co with the Auger electron emitter ⁵⁸ᵐCo is a key advantage.[1][2] Auger electron therapy offers highly localized energy deposition, making it ideal for targeting micrometastases and individual cancer cells with minimal damage to surrounding healthy tissue.[8][9][10] In vitro studies have suggested that [⁵⁸ᵐCo]Co-DOTATATE is more potent than the widely used beta-emitter [¹⁷⁷Lu]Lu-DOTATATE.[9]
However, the clinical translation of cobalt-based radiopharmaceuticals faces challenges. The high-energy gamma emissions of ⁵⁵Co can potentially degrade image quality and increase the radiation dose to the patient and medical staff.[1] Furthermore, the production of ⁵⁵Co requires a cyclotron, which may limit its widespread availability compared to the generator-produced ⁶⁸Ga.
In comparison, ⁶⁴Cu offers the unique advantage of being a theranostic agent in itself, with both positron and beta emissions.[25] However, its lower positron yield necessitates higher injected doses for imaging.[11] ¹⁷⁷Lu is a well-established therapeutic radionuclide with proven clinical efficacy, particularly for neuroendocrine tumors.[2][6][26] Its longer half-life is well-suited for treating larger tumors, whereas the short-range Auger electrons from ⁵⁸ᵐCo are theoretically more effective for smaller tumor burdens.
Future research should focus on head-to-head clinical trials to definitively establish the diagnostic and therapeutic advantages of cobalt radiopharmaceuticals. Further development of chelator chemistry to ensure high in vivo stability and optimized pharmacokinetics will also be crucial. The continued exploration of ⁵⁵Co/⁵⁸ᵐCo-labeled targeting vectors beyond somatostatin and PSMA analogues will broaden the applicability of this promising theranostic pair.
References
- 1. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 2. openmedscience.com [openmedscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Theranostic this compound/58m for neurotensin receptor-mediated radiotherapy in vivo: a pilot study with dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. openmedscience.com [openmedscience.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Preclinical Evaluation of the Copper-64 Labeled GRPR-Antagonist RM26 in Comparison with the this compound Labeled Counterpart for PET-Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of PET imaging with a 68Ga-labelled PSMA ligand and 18F-choline-based PET/CT for the diagnosis of recurrent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical Study of Therapeutic Efficacy of a New Russian Radiopharmaceutical 177Lu-DOTA-PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. pubs.aip.org [pubs.aip.org]
- 23. Tumor Quantification in Clinical Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Ga-68 imaging changes clinical management of GI and pancreatic neuroendocrine tumors | ACS [facs.org]
- 26. mdpi.com [mdpi.com]
Cobalt-55: A Superior Theranostic Partner for Cobalt-58m in Targeted Radionuclide Therapy?
A comprehensive analysis of Cobalt-55's performance against other diagnostic isotopes reveals its potential as a preferred partner for the therapeutic radionuclide Cobalt-58m. This superiority is attributed to its unique physical and chemical properties that lead to improved imaging quality and potentially more accurate dosimetry for targeted cancer therapy.
The concept of theranostics, which combines diagnostic imaging with therapy, is a cornerstone of personalized medicine. In this paradigm, a diagnostic radionuclide that emits positrons for Positron Emission Tomography (PET) imaging is paired with a therapeutic radionuclide that emits cell-damaging radiation, both attached to the same targeting molecule. This approach allows for pre-therapeutic visualization of the target, patient selection, and accurate dose planning. The ideal theranostic pair consists of isotopes of the same element, ensuring identical chemical and biological behavior in the body.
The Cobalt isotopes, this compound (⁵⁵Co) for diagnosis and Cobalt-58m (⁵⁸ᵐCo) for therapy, represent a promising "elementally matched" theranostic pair.[1][2] ⁵⁵Co is a positron emitter with a half-life of 17.53 hours, while ⁵⁸ᵐCo is an Auger electron emitter with a half-life of 9.10 hours.[2][3] This review compares ⁵⁵Co with other established diagnostic isotopes, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), to evaluate its standing as a theranostic partner for ⁵⁸ᵐCo.
Key Advantages of this compound
Several key characteristics position ⁵⁵Co as a potentially superior diagnostic partner for ⁵⁸ᵐCo:
-
Identical Chemistry: As isotopes of the same element, ⁵⁵Co and ⁵⁸ᵐCo exhibit identical chemical properties. This ensures that the diagnostic images obtained with ⁵⁵Co accurately reflect the biodistribution of the therapeutic ⁵⁸ᵐCo, a critical factor for reliable dosimetry and treatment planning.[4]
-
Favorable Half-Life: The 17.53-hour half-life of ⁵⁵Co is significantly longer than that of ⁶⁸Ga (68 minutes).[3][4] This extended half-life allows for imaging at later time points, which is crucial for molecules with slower biological clearance.[3][4][5] Imaging at later times often results in lower background signals and improved tumor-to-background contrast.
-
High In Vivo Stability: Cobalt forms stable complexes with a variety of chelators commonly used to attach radiometals to targeting biomolecules.[1][3] This high stability minimizes the release of the radionuclide in the body, reducing off-target radiation exposure and improving image quality.
Comparative Performance Data
Experimental data from preclinical studies highlight the advantages of ⁵⁵Co over other diagnostic isotopes when paired with specific targeting molecules.
Physical and Decay Properties
A comparison of the key physical and decay characteristics of ⁵⁵Co, ⁶⁸Ga, and ⁶⁴Cu is presented below.
| Property | This compound (⁵⁵Co) | Gallium-68 (⁶⁸Ga) | Copper-64 (⁶⁴Cu) |
| Half-life | 17.53 hours[2][3] | 68 minutes[3] | 12.7 hours |
| Decay Mode | β+ (77%)[2][3] | β+ (89%)[3] | β+ (17.4%), β- (39%), EC (43.6%) |
| Max. Positron Energy (MeV) | 1.5 | 1.9[3] | 0.653 |
| Mean Positron Range (mm) | 2.1[6] | 3.6[6] | 0.6[6] |
Preclinical Imaging and Therapeutic Efficacy
Studies comparing radiolabeled somatostatin (B550006) analogues (like DOTATATE), which target somatostatin receptor 2 (SSTR2) expressed on neuroendocrine tumors, have provided valuable insights.
| Comparison Metric | [⁵⁵Co]Co-DOTATATE | [⁶⁸Ga]Ga-DOTATATE | [⁶⁴Cu]Cu-DOTATATE | [¹⁷⁷Lu]Lu-DOTATATE | [¹¹¹In]In-DOTATATE |
| SSTR2 Affinity | Higher than Gallium- and Yttrium-labeled DOTATOC[3][4][5] | Lower than Cobalt-labeled DOTATOC[3][4][5] | - | - | - |
| Imaging Time Points | Allows for later imaging (e.g., 24h) due to longer half-life[3][5] | Limited to early time points (e.g., 1h) due to short half-life[3] | Allows for later imaging | - | - |
| Non-Target Uptake | Reduced non-specific liver uptake compared to ⁶⁴Cu[3] | - | Shows non-specific liver uptake[3] | - | - |
| Cell-Killing Efficacy (of therapeutic partner) | [⁵⁸ᵐCo]Co-DOTATATE showed improved cell-killing vs. ¹¹¹In and ¹⁷⁷Lu at low concentrations[3][4][5] | - | - | Less effective than ⁵⁸ᵐCo at low concentrations[3][4][5] | Less effective than ⁵⁸ᵐCo at low concentrations[3][5] |
Experimental Protocols
The following are summaries of methodologies used in key comparative studies.
Production of this compound
This compound can be produced in cyclotrons via several nuclear reactions, with the ⁵⁸Ni(p,α)⁵⁵Co and ⁵⁴Fe(d,n)⁵⁵Co reactions being common.[4] A typical production and purification process involves:
-
Targetry: Irradiation of an enriched ⁵⁸Ni or ⁵⁴Fe target with a proton or deuteron (B1233211) beam, respectively.
-
Purification: The irradiated target is dissolved, and ⁵⁵Co is separated from the target material and other radionuclidic impurities using techniques like anion exchange chromatography.[7]
Comparative PET Imaging Studies (e.g., [⁵⁵Co]Co-DOTATATE vs. [⁶⁴Cu]Cu-DOTATATE and [⁶⁸Ga]Ga-DOTATATE)
-
Radiolabeling: The targeting molecule (e.g., DOTATATE) is radiolabeled with ⁵⁵Co, ⁶⁴Cu, or ⁶⁸Ga under optimized conditions of pH, temperature, and time.
-
Animal Models: Tumor-bearing mice (e.g., with SSTR2-expressing AR42J tumors) are used.[3]
-
Administration: A known activity of the radiolabeled compound is injected intravenously into the mice.
-
PET/CT Imaging: Mice are imaged at various time points post-injection (e.g., 1, 4, and 24 hours for ⁵⁵Co and ⁶⁴Cu; 1 hour for ⁶⁸Ga).[3]
-
Biodistribution Analysis: After the final imaging session, tissues and organs are harvested, weighed, and their radioactivity is measured to quantify the uptake of the radiotracer (% injected dose per gram of tissue).
In Vitro Cell-Killing Assays (e.g., [⁵⁸ᵐCo]Co-DOTATATE vs. [¹⁷⁷Lu]Lu-DOTATATE)
-
Cell Culture: Cancer cells expressing the target receptor (e.g., SSTR2-positive cells) are cultured.
-
Treatment: Cells are incubated with varying concentrations of the therapeutic radiopharmaceuticals ([⁵⁸ᵐCo]Co-DOTATATE, [¹⁷⁷Lu]Lu-DOTATATE).
-
Assessment of Cell Viability: After a set incubation period, cell viability is assessed using assays that measure metabolic activity or cell proliferation (e.g., MTT assay, clonogenic assay). The results are used to determine the concentration of the radiopharmaceutical required to inhibit cell growth by 50% (IC50).[3]
Visualizing the Theranostic Workflow and Rationale
The following diagrams illustrate the conceptual framework and experimental processes discussed.
Caption: Theranostic workflow using the ⁵⁵Co/⁵⁸ᵐCo pair for diagnosis, dosimetry, and targeted therapy.
Caption: Workflow for the preclinical comparison of different diagnostic radiotracers.
Conclusion
Based on the available preclinical data, this compound demonstrates significant advantages as a theranostic partner for Cobalt-58m when compared to other diagnostic isotopes like Gallium-68 and Copper-64. Its perfectly matched chemistry with the therapeutic isotope, coupled with a favorable half-life that allows for delayed imaging and improved image contrast, makes it a highly promising candidate for advancing targeted radionuclide therapy. The ability to perform more accurate dosimetry with ⁵⁵Co could lead to more effective and personalized treatment regimens with ⁵⁸ᵐCo. While challenges in production and the presence of radionuclidic impurities need to be carefully managed, the overall evidence suggests that the ⁵⁵Co/⁵⁸ᵐCo pair has the potential to become a valuable tool in the clinical management of various cancers. Further clinical studies are warranted to translate these promising preclinical findings into patient care.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Radiocobalt theranostic applications: current landscape, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m | Semantic Scholar [semanticscholar.org]
- 6. Comparative analysis of positron emitters for theranostic applications based on small bioconjugates highlighting 43Sc, 61Cu and 45Ti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclotron production of high specific activity 55Co and in vivo evaluation of the stability of 55Co metal-chelate-peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Cobalt-55
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of radioactive materials is paramount. Cobalt-55 (⁵⁵Co), a positron-emitting radionuclide with a half-life of 17.53 hours, is a valuable tool in Positron Emission Tomography (PET) imaging.[1][2][3] Its effective use, however, necessitates strict adherence to disposal protocols to ensure the safety of personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any work with ⁵⁵Co, it is crucial to establish a designated work area. This area should be clearly labeled with radiation warning signs. All surfaces in this designated area should be covered with absorbent paper to contain any potential spills.
Personnel handling this compound must wear appropriate personal protective equipment (PPE), including a lab coat, disposable gloves, and safety glasses. Due to the high-energy gamma rays emitted by ⁵⁵Co, consideration should be given to the use of lead or tungsten shielding to minimize radiation exposure. A calibrated survey meter, such as a Geiger counter, must be readily available to monitor for contamination.[4]
Regular monitoring of hands, clothing, and the work area is essential throughout any procedure involving ⁵⁵Co.[4] In the event of a spill, notify others in the vicinity, contain the spill with absorbent material, and decontaminate the area immediately.[4]
This compound Waste Disposal Protocol
The primary method for the disposal of short-lived radionuclides like this compound is decay-in-storage . This process involves securely storing the radioactive waste until it has decayed to a level that is indistinguishable from background radiation, at which point it can be disposed of as regular waste.
Step 1: Waste Segregation and Collection
At the point of generation, all solid and liquid waste contaminated with this compound must be segregated from non-radioactive and other chemical or biohazardous waste.
-
Solid Waste: This includes items such as contaminated gloves, absorbent paper, vials, and other lab consumables. These should be placed in a clearly labeled, durable, and leak-proof container designated for ⁵⁵Co waste. The container must be lined with a plastic bag.
-
Liquid Waste: Aqueous liquid waste should be collected in a shatter-resistant, clearly labeled container. Organic liquid waste, such as scintillation fluid, must be collected separately in a designated container.[5] It is important to note that some scintillation fluids may be permissible for sink disposal after sufficient decay, but this is subject to institutional and local regulations.[5]
Step 2: Labeling and Record-Keeping
Accurate and detailed record-keeping is a regulatory requirement and a critical component of safe waste management.[6] Each waste container must be labeled with:
-
The radiation symbol
-
The words "Caution, Radioactive Material"
-
The radionuclide (this compound)
-
The estimated activity and the date the activity was estimated
-
The name of the principal investigator or authorized user
A corresponding inventory log must be maintained for all radioactive materials, from receipt to disposal.[6]
Step 3: Decay-in-Storage
The collected and labeled this compound waste must be stored in a secure, designated radioactive waste storage area. This area should be shielded to protect personnel from radiation and access should be restricted to authorized individuals.
The required storage time is determined by the half-life of the radionuclide. A general rule of thumb is to store the waste for at least 10 half-lives. For this compound, with a half-life of 17.53 hours, this equates to approximately 175.3 hours, or about 7.3 days. After 10 half-lives, the activity of the radionuclide will be reduced to less than 0.1% of its original activity.
Step 4: Final Survey and Disposal
Once the waste has been stored for the required decay period, a final survey must be conducted to confirm that the radioactivity is at or below background levels.
-
Using a calibrated radiation survey meter, monitor the external surfaces of the waste container.
-
Remove a representative sample of the waste and monitor it in a low-background area.
-
If the survey indicates that the radioactivity is indistinguishable from background, the waste can be disposed of as non-radioactive waste.
-
Before disposal, all radioactive labels must be defaced or removed to prevent confusion.
-
The final disposal must be documented in the radioactive waste log.
If the survey indicates radioactivity above background levels, the waste must be returned to storage for further decay and re-surveyed at a later date.
Quantitative Data for this compound
| Property | Value |
| Half-life | 17.53 hours |
| Primary Emissions | Positron (β+) |
| Gamma Ray Energy | 931.1 keV |
| Decay Period (10 half-lives) | ~7.3 days |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory practices for radioactive waste management. Specific experimental protocols involving this compound, such as those in PET imaging studies, will generate waste that must be handled according to these guidelines. For instance, any materials coming into contact with a ⁵⁵Co-labeled radiopharmaceutical, including syringes, vials, and animal bedding from preclinical studies, must be treated as radioactive waste and disposed of through the decay-in-storage process.
dot
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Regulatory Compliance
It is imperative to remember that all handling and disposal of radioactive materials are subject to federal, state, and institutional regulations.[7] The procedures outlined in this document are a general guide. Researchers must consult and adhere to their institution's specific Radiation Safety Manual and all applicable regulations from bodies such as the Nuclear Regulatory Commission (NRC) or equivalent state agencies.[7] By following these established protocols, scientists can continue their vital research while maintaining a safe and compliant laboratory environment.
References
- 1. Production, Purification, and Applications of a Potential Theranostic Pair: this compound and Cobalt-58m - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiolabeling diaminosarcophagine with cyclotron-produced this compound and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 5. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 6. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]
- 7. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
